cis-2-Decenoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-dec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXVVIUZANZAU-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418140 | |
| Record name | (Z)-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15790-91-7, 3913-85-7 | |
| Record name | cis-2-Decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Decenoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dec-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15790-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Therapeutic Potential of cis-2-Decenoic Acid: A Technical Guide for Researchers
Abstract
Pseudomonas aeruginosa, a notorious opportunistic pathogen, poses a significant threat due to its remarkable ability to form biofilms—structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This biofilm mode of growth confers profound tolerance to conventional antimicrobial agents and the host immune system, rendering infections difficult to eradicate. A pivotal breakthrough in understanding and potentially controlling P. aeruginosa biofilms was the discovery of an endogenous fatty acid signaling molecule, cis-2-decenoic acid (cis-DA). This technical guide provides an in-depth exploration of the discovery, biosynthesis, signaling pathways, and multifaceted roles of cis-DA. We will delve into the molecular mechanisms by which cis-DA orchestrates biofilm dispersion and enhances microbial susceptibility to antibiotics. Furthermore, this guide offers detailed, field-proven protocols for the extraction, quantification, and functional analysis of cis-DA, empowering researchers and drug development professionals to harness its therapeutic potential.
Introduction: The Challenge of Pseudomonas aeruginosa Biofilms
Pseudomonas aeruginosa is a leading cause of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its pathogenicity is intrinsically linked to its capacity to form biofilms on both biotic and abiotic surfaces. These complex microbial communities are characterized by a high degree of organization and inherent resistance to antimicrobial treatments. The biofilm matrix acts as a physical barrier, limiting antibiotic penetration, while the physiological heterogeneity within the biofilm, including the presence of dormant persister cells, further contributes to therapeutic failure.
The discovery of quorum sensing (QS), a cell-to-cell communication system that coordinates gene expression in a population density-dependent manner, has revolutionized our understanding of bacterial social behavior, including biofilm formation. P. aeruginosa possesses multiple interconnected QS systems, such as the las, rhl, and pqs systems, which regulate virulence factor production and biofilm maturation.[1] However, the identification of endogenous molecules that can actively dismantle these resilient structures has opened new avenues for anti-biofilm strategies.
The Discovery of this compound as a Biofilm Dispersion Autoinducer
In a seminal study, this compound (cis-DA) was identified as a small, diffusible signaling molecule produced by P. aeruginosa that acts as a biofilm dispersion autoinducer.[1] This discovery was significant as it revealed a natural mechanism by which P. aeruginosa can transition from a sessile biofilm lifestyle to a motile, planktonic state. This process, known as dispersion, is a crucial step in the biofilm life cycle, allowing bacteria to colonize new sites.
cis-DA has been shown to induce the dispersion of established biofilms of a wide range of Gram-negative and Gram-positive bacteria, as well as the pathogenic yeast Candida albicans, highlighting its potential for broad-spectrum anti-biofilm applications.[1] Unlike traditional antibiotics that aim to kill bacteria, cis-DA-mediated dispersion represents a novel strategy to render biofilm-associated cells susceptible to conventional therapies and host immune clearance.
Biosynthesis of this compound
The biosynthesis of cis-DA in P. aeruginosa is dependent on the gene dspI (PA14_54640), which encodes a putative enoyl-CoA hydratase/isomerase.[1] The DspI enzyme contains a conserved domain belonging to the crotonase/enoyl-CoA hydratase family, which is involved in fatty acid metabolism. The predicted enzymatic reaction catalyzed by DspI involves the formation of a double bond at the β-carbon of a small fatty acid precursor, leading to the synthesis of cis-DA. While the precise enzymatic mechanism and the immediate precursor for cis-DA synthesis are still under active investigation, the inactivation of dspI has been shown to abolish cis-DA production and significantly reduce biofilm dispersion.
The this compound Signaling Pathway: A Dual-Receptor System
The biological effects of cis-DA are mediated through a sophisticated signaling network that involves at least two distinct receptors, DspS and FadD1, which regulate different downstream pathways.
The DspS-Mediated Dispersion Pathway
DspS (PA4112) is a two-component sensor/response regulator hybrid protein that has been identified as a key sensor for cis-DA-induced biofilm dispersion.[2][3] Upon binding cis-DA, DspS is thought to initiate a signaling cascade that ultimately leads to the release of cells from the biofilm matrix. While the complete downstream signaling pathway from DspS is still being elucidated, it represents a critical component of the dispersion response.
The FadD1-Mediated Quorum Sensing Modulation
FadD1 is a long-chain fatty acid-CoA ligase that functions as a non-canonical transcriptional regulator and a receptor for cis-DA.[1][4] The binding of cis-DA to FadD1 enhances its ability to bind to the promoter region of the lasR gene, a master regulator of the las quorum sensing system.[1] This interaction provides a direct link between cis-DA signaling and the established QS networks in P. aeruginosa. By modulating the QS hierarchy, cis-DA can influence a wide range of physiological processes, including virulence factor production and biofilm formation.
Figure 1: Simplified signaling pathway of this compound in P. aeruginosa.
Therapeutic Potential of this compound
The unique biological activities of cis-DA position it as a promising candidate for the development of novel anti-biofilm therapeutics. Its therapeutic potential stems from two key mechanisms of action: biofilm dispersion and potentiation of antibiotic efficacy.
Induction of Biofilm Dispersion
By triggering the natural dispersion process, cis-DA can effectively dismantle the protective biofilm structure, releasing individual planktonic cells. These dispersed cells are significantly more susceptible to antimicrobial agents and the host immune response compared to their biofilm-embedded counterparts.
Enhancement of Antibiotic Efficacy
The combination of cis-DA with conventional antibiotics has shown synergistic effects in eradicating biofilms and killing persister cells. cis-DA appears to "awaken" dormant persister cells, increasing their metabolic activity and rendering them susceptible to antibiotics that target active cellular processes.
| Antibiotic | Organism | Biofilm Reduction with cis-DA Combination | Reference |
| Tobramycin | P. aeruginosa | >1.5 Log reduction in viable cells | [1] |
| Ciprofloxacin | P. aeruginosa | >1.5 Log reduction in viable cells | [1] |
| Ciprofloxacin | S. aureus & B. cereus | ~87-89% removal of biofilms | [3] |
| Ampicillin | E. coli & S. enterica | ~80% reduction in biofilm biomass | [3] |
| Tobramycin | P. aeruginosa | Decreased MIC | [5] |
Table 1: Enhancement of antibiotic efficacy against bacterial biofilms by this compound.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the study of cis-DA.
Extraction and Purification of this compound from P. aeruginosa Supernatant
This protocol is adapted from methods used for similar short-chain fatty acids and may require optimization.
Figure 2: Workflow for the extraction and purification of this compound.
Step-by-Step Methodology:
-
Culture Growth: Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the desired growth phase.
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Supernatant Collection: Carefully decant the culture supernatant into a clean flask.
-
Acidification: Acidify the supernatant to a pH of 2-3 using concentrated HCl. This protonates the carboxylic acid group of cis-DA, making it more soluble in organic solvents.
-
Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant. Mix vigorously and allow the phases to separate in a separatory funnel. Collect the upper organic phase. Repeat the extraction two more times to maximize recovery.
-
Drying and Concentration: Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water. Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
HPLC Purification: Resuspend the crude extract in a suitable solvent (e.g., methanol) and purify by high-performance liquid chromatography (HPLC) using a C18 reverse-phase column and a suitable mobile phase gradient (e.g., methanol-water with 0.1% formic acid). Collect fractions and identify those containing cis-DA by comparison to a synthetic standard.
Microtiter Plate Biofilm Dispersion Assay
Step-by-Step Methodology:
-
Biofilm Formation: Grow P. aeruginosa biofilms in a 96-well microtiter plate for a desired period (e.g., 24-48 hours) in a suitable growth medium.
-
Removal of Planktonic Cells: Carefully remove the planktonic cells by gently aspirating the medium from each well. Wash the wells with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Treatment with cis-DA: Add fresh medium containing various concentrations of cis-DA (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for a specific duration (e.g., 1-4 hours) to allow for dispersion.
-
Quantification of Dispersed Cells: After incubation, transfer the supernatant from each well to a new microtiter plate and measure the optical density (OD) at 600 nm to quantify the dispersed cells.
-
Quantification of Remaining Biofilm: The remaining biofilm in the original plate can be quantified using the crystal violet assay (see Protocol 6.3).
Crystal Violet Assay for Biofilm Biomass Quantification
Step-by-Step Methodology:
-
Washing: After the dispersion assay, wash the wells of the microtiter plate with PBS to remove any remaining planktonic cells.
-
Fixation: Fix the remaining biofilm by adding 100 µL of 99% methanol to each well and incubating for 15 minutes.
-
Staining: Remove the methanol and allow the plate to air dry. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer the solubilized crystal violet to a new flat-bottom microtiter plate and measure the absorbance at 550-590 nm. The absorbance is proportional to the biofilm biomass.[1][4][6]
LIVE/DEAD Staining for Biofilm Viability Assessment
Step-by-Step Methodology:
-
Biofilm Preparation: Grow biofilms on a suitable surface (e.g., glass coverslips, flow cells).
-
Staining: Prepare a working solution of the LIVE/DEAD BacLight™ Viability Kit stains (SYTO 9 and propidium iodide) according to the manufacturer's instructions. Gently apply the staining solution to the biofilm and incubate in the dark for 15-30 minutes.
-
Washing: Gently rinse the biofilm with sterile water or PBS to remove excess stain.
-
Microscopy: Visualize the stained biofilm using a fluorescence microscope with appropriate filter sets for SYTO 9 (green, live cells) and propidium iodide (red, dead cells).[3][7]
Conclusion and Future Directions
The discovery of this compound has fundamentally advanced our understanding of biofilm biology in P. aeruginosa. This endogenous signaling molecule not only orchestrates the natural process of biofilm dispersion but also presents a promising avenue for the development of novel anti-biofilm therapies. The ability of cis-DA to dismantle the protective biofilm matrix and re-sensitize resistant bacteria to conventional antibiotics offers a compelling strategy to combat chronic and persistent infections.
Future research should focus on several key areas. A detailed elucidation of the complete biosynthetic pathway of cis-DA will provide a more comprehensive understanding of its production and regulation. Further investigation into the downstream signaling cascades initiated by the DspS and FadD1 receptors will uncover additional targets for therapeutic intervention. Finally, preclinical and clinical studies are warranted to evaluate the safety and efficacy of cis-DA and its analogs as adjunctive therapies for the treatment of biofilm-associated infections. The continued exploration of this fascinating signaling molecule holds immense promise for addressing the pressing challenge of antibiotic resistance and improving patient outcomes.
References
-
Marques, C., Davies, D., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 637-652. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
-
Peeters, E., Nelis, H. J., & Coenye, T. (2008). Comparison of multiple methods for quantification of microbial biofilms grown in microtiter plates. Journal of microbiological methods, 72(2), 157-165. [Link]
-
Song, S., et al. (2022). This compound modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. mBio, 13(1), e03531-21. [Link]
-
Amari, D. T., Marques, C. N., & Davies, D. G. (2013). The putative enoyl-coenzyme A hydratase DspI is required for production of the Pseudomonas aeruginosa biofilm dispersion autoinducer this compound. Journal of bacteriology, 195(20), 4600-4610. [Link]
-
Roy, V., et al. (2018). The long-chain fatty acid-CoA ligase FadD1 monitors Pseudomonas aeruginosa quorum sensing as a receptor of this compound. bioRxiv. [Link]
-
Webb, J. S., et al. (2003). Cell death in Pseudomonas aeruginosa biofilm development. Journal of bacteriology, 185(15), 4585-4592. [Link]
-
Petrova, O. E., & Sauer, K. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio, 14(6), e02570-23. [Link]
-
Sepehr, S., et al. (2014). Unsaturated fatty acid, this compound, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria. PloS one, 9(7), e101677. [Link]
-
Soheili, V., et al. (2015). The novel effect of this compound on biofilm producing Pseudomonas aeruginosa. Microbiology Research, 6(1). [Link]
Sources
- 1. static.igem.org [static.igem.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilmsby Colony Count and Live/Dead Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal violet assay [bio-protocol.org]
- 5. The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa | MDPI [mdpi.com]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. journals.asm.org [journals.asm.org]
Whitepaper: The Function of cis-2-Decenoic Acid in Inter-Kingdom Signaling: Mechanisms, Methodologies, and Therapeutic Potential
Executive Summary
cis-2-Decenoic acid (cDA) is a fatty acid signaling molecule originally identified from Pseudomonas aeruginosa that functions as a potent, cross-kingdom regulator of microbial community behavior.[1][2][3] Active at nanomolar concentrations, cDA orchestrates a sophisticated, three-pronged strategy against microbial biofilms: inhibiting their initial formation, inducing the dispersal of mature structures, and reawakening dormant persister cells to an antibiotic-susceptible state.[2][4] Its ability to influence not only a wide range of Gram-positive and Gram-negative bacteria but also the pathogenic yeast Candida albicans establishes it as a critical mediator of inter-kingdom communication and conflict.[1][5][6][7] This guide provides an in-depth analysis of the molecular mechanisms underpinning cDA signaling, presents detailed protocols for its study, and explores its significant potential in the development of novel anti-biofilm therapeutics.
Introduction: A Universal Signal for a Universal Problem
Microbial biofilms are the predominant lifestyle for bacteria and fungi, representing structured communities encased in a self-produced polymeric matrix.[8] This mode of growth confers profound tolerance to antimicrobial agents and host immune responses, rendering biofilm-associated infections a persistent and formidable challenge in clinical and industrial settings.[2][9] The discovery of endogenous signaling molecules that regulate the biofilm lifecycle has opened new avenues for therapeutic intervention.
This compound, a medium-chain unsaturated fatty acid produced by P. aeruginosa, has emerged as a molecule of significant interest.[3][5] Unlike quorum-sensing signals that often regulate biofilm formation, cDA primarily governs the opposite process: dispersion.[8][10] This process, where sessile cells transition to a planktonic (free-swimming) state, is a crucial step in the microbial lifecycle.[1][8] Critically, cDA's activity is not limited to its producer; it acts as a widespread signal that can modulate the behavior of diverse microbial species that do not produce the molecule themselves, making it a true inter-kingdom signaling factor.[11][12]
The Tripartite Mechanism of Biofilm Control
cDA exerts control over microbial communities through three distinct but complementary mechanisms. This multi-faceted action makes it a robust agent for disrupting microbial colonization.
Inhibition of Biofilm Formation
Continuous exposure to nanomolar concentrations of cDA can prevent the initial attachment and maturation stages of biofilm development.[2][12] By maintaining cells in a metabolically active or dispersive state, cDA interferes with the genetic and physiological shifts required for the transition to a sessile lifestyle.[4] For instance, a concentration of just 2.5 nM cDA has been shown to prevent biofilm formation by P. aeruginosa.[12]
Induction of Mature Biofilm Dispersion
One of the most well-documented functions of cDA is its ability to trigger the dispersal of pre-established, mature biofilms.[11][12] This is not a passive sloughing but an active, regulated process where sessile cells revert to a motile, planktonic phenotype.[1][12] This effect is remarkably broad-spectrum, having been demonstrated against biofilms of:
-
Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis[5][13]
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes[5][13]
Reversion of Persister Cells
Persister cells are a subpopulation of dormant, metabolically quiescent cells within a biofilm that exhibit extreme tolerance to antibiotics.[1][14] They are a primary cause of the recalcitrance of chronic infections. cDA has the unique ability to revert these dormant cells to a metabolically active state, a phenomenon supported by observed increases in respiratory activity and the expression of metabolic markers.[1][14] This "awakening" renders them vulnerable to conventional antibiotics, effectively reversing their tolerant phenotype.[1][14]
Figure 3: Experimental workflow for the biofilm dispersal assay using the crystal violet quantification method.
Protocol 2: Persister Cell Awakening and Antibiotic Synergy Assay
This protocol assesses cDA's ability to revert persister cells and enhance antibiotic efficacy.
-
Rationale: This is a viability-based assay (Colony Forming Units, CFU) that directly measures the killing of the tolerant persister subpopulation.
-
Methodology:
-
Isolate Persister Cells: Grow a planktonic culture to the stationary phase (e.g., 24 hours). Treat the culture with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin) for 3-5 hours to kill the susceptible population. [1] * Causality: This step enriches the culture for the persister phenotype, which survives the initial antibiotic challenge.
-
Wash and Resuspend: Pellet the surviving persister cells by centrifugation, wash twice with saline to remove the antibiotic, and resuspend in saline.
-
Co-Treatment: Aliquot the persister cell suspension into four treatment groups: a. Saline only (Negative Control) b. cDA only (e.g., 100 nM) c. Antibiotic only (e.g., tobramycin) d. cDA + Antibiotic (Test for Synergy)
-
Incubation: Incubate all groups for 24 hours at 37°C with shaking. [1] 5. Quantify Viability: Perform serial dilutions of each culture and plate on nutrient agar to determine the CFU/mL. A significant drop in CFU in the cDA + Antibiotic group compared to the other groups demonstrates the reversion of persisters and synergistic killing.
-
[1]### 6. Therapeutic and Industrial Potential
The unique properties of cDA position it as a promising candidate for novel therapeutic and industrial strategies to control biofilms.
-
Adjunctive Therapy: The most immediate application is its use as an adjunct to conventional antibiotics. By dispersing biofilms and reawakening persister cells, cDA can restore the efficacy of antibiotics against otherwise tolerant infections. C[1][2][15]ombinational treatments have shown significant reductions in biofilm biomass and viability. *[11] Anti-biofilm Coatings: Covalently linking cDA or more stable analogs to the surfaces of medical devices (e.g., catheters, orthopedic implants) could prevent microbial colonization and subsequent device-related infections. *[16] Industrial Biofouling: In industrial settings, such as food processing and water transport, cDA could be used to prevent and remove biofilms, reducing contamination and improving efficiency.
[11]Table 1: Effective Concentrations of this compound in Various Applications
| Application | Target Organism(s) | Effective Concentration | Observed Effect | Reference |
| Biofilm Dispersion | P. aeruginosa | 2.5 nM (native) - 620 nM | Induces transition to planktonic phenotype | |
| Biofilm Dispersion | S. aureus, B. subtilis, E. coli | 310 nM | ~80% reduction in biofilm biomass (with antibiotic) | |
| Persister Reversion | P. aeruginosa | 100 nM | Increases metabolic activity; sensitizes to antibiotics | |
| Persister Reversion | E. coli | 310 nM | Reverts cells to an antimicrobial-susceptible state | |
| Biofilm Inhibition | Methicillin-Resistant S. aureus (MRSA) | 125 µg/mL | Inhibits biofilm formation |
Conclusion and Future Directions
This compound is a paradigm-shifting signaling molecule that offers a biological strategy to dismantle and control microbial biofilms. Its ability to act across kingdom boundaries highlights the intricate chemical communication networks that govern polymicrobial communities. While its efficacy in dispersing biofilms and sensitizing persister cells is well-established, future research should focus on:
-
Elucidating the complete signal transduction pathway in both bacteria and fungi.
-
Investigating its role in in vivo infection models to translate in vitro findings.
-
Developing stable synthetic analogs with improved pharmacokinetic properties for therapeutic use. 4[16]. Exploring its impact on the host immune response during infection.
By harnessing the power of this native microbial signal, we can develop intelligent and targeted strategies to combat the persistent threat of biofilm-associated infections.
References
-
Marques, C. N., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976–6991. [Link]
-
Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLoS ONE, 9(7), e101677. [Link]
-
Wikipedia. Biofilm. [Link]
-
Marques, C., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 816-835. [Link]
-
Jennings, J. A., et al. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Austin Journal of Bacteriology and Mycology, 3(3), 1031. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
-
Soheili, V., Khedmatgozar Oghaz, N., Sabeti Noughabi, Z., & Fazly Bazzaz, B. S. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research, 6(1). [Link]
-
Davies, D. G., & Marques, C. N. (2009). A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of Bacteriology, 191(5), 1393–1403. [Link]
-
PubMed. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. [Link]
-
Li, Y., et al. (2022). This compound modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. mBio. [Link]
-
Rahmani-Badi, A., et al. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology, 6. [Link]
-
Harrison, J. J., et al. (2023). Titanium coated with 2-decenoic analogs reduces bacterial and fungal biofilms. Journal of Applied Microbiology, 134(5). [Link]
-
Negrini, T. C. D. C., & Tosta, P. D. A. (2022). Pathogenetic Impact of Bacterial–Fungal Interactions. Journal of Fungi, 8(7), 709. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
-
Rahmani-Badi, A., et al. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology. [Link]
-
Amari, L. (2019). Linking fatty acid derivatives with signalling and cross-talk in Pseudomonas aeruginosa. Nottingham ePrints. [Link]
-
Marques, C., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals. [Link]
-
Marques, C., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. PMC. [Link]
-
Jennings, J. A., et al. (2012). This compound inhibits S. aureus growth and biofilm in vitro: A pilot study basic research. University of Memphis Digital Commons. [Link]
Sources
- 1. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Biofilms with the Fatty Acid Signaling Molecule this compound | MDPI [mdpi.com]
- 3. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 4. Control of Biofilms with the Fatty Acid Signaling Molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fatty acid messenger is responsible for inducing dispersion in microbial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofilm - Wikipedia [en.wikipedia.org]
- 9. The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. academic.oup.com [academic.oup.com]
The Biological Virtuoso: A Technical Guide to the Multifaceted Properties of cis-2-Decenoic Acid
Foreword: Beyond a Simple Fatty Acid
In the intricate world of microbial communication, few molecules have emerged with the broad-spectrum influence of cis-2-decenoic acid (cis-DA). Initially identified as a self-produced signaling molecule in Pseudomonas aeruginosa, this unsaturated fatty acid has proven to be a veritable virtuoso, orchestrating a range of biological responses across bacterial and fungal kingdoms. This technical guide provides an in-depth exploration of the core biological properties of cis-DA, moving beyond a mere recitation of facts to an analysis of its mechanisms of action, its potential therapeutic applications, and the experimental frameworks used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable molecule and its potential to address the pressing challenges of antimicrobial resistance and chronic infections.
I. The Genesis of a Signaling Molecule: Discovery and Core Function
This compound was first isolated from the supernatant of Pseudomonas aeruginosa cultures and identified as the key messenger responsible for inducing the dispersal of established biofilms[1]. Biofilms, structured communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial therapies and are a major contributor to chronic infections[2]. The discovery of a native molecule capable of triggering the transition from a sessile, biofilm-associated state to a motile, planktonic phenotype represented a significant breakthrough in our understanding of biofilm biology[1].
The primary and most well-documented biological property of cis-DA is its ability to induce biofilm dispersal across a wide range of microorganisms. This includes not only Gram-negative bacteria like P. aeruginosa and Escherichia coli, but also Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and even the fungal pathogen Candida albicans[1][2]. This cross-kingdom activity underscores the conserved nature of the signaling pathways that cis-DA targets.
Beyond dispersal of pre-formed biofilms, cis-DA has also been shown to inhibit the initial formation of biofilms[2][3]. This preventative action is likely achieved by maintaining microbial cells in a metabolically active and motile state, thereby interfering with the attachment and maturation phases of biofilm development[2].
II. Mechanism of Action: From Membrane Perturbation to Intracellular Signaling
The biological effects of cis-DA are not the result of a single, simplistic mechanism but rather a cascade of events that begin at the cell envelope and extend to the regulation of gene expression.
A. Alteration of Bacterial Cell Membrane Permeability
A key aspect of cis-DA's mechanism of action is its ability to interact with and increase the permeability of bacterial cell membranes. This has been demonstrated through assays that measure the uptake of the fluorescent probe 1-N-phenylnaphthylamine (NPN) and the leakage of intracellular ATP. In the presence of cis-DA, a significant increase in NPN uptake and ATP leakage is observed in both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, indicating a disruption of membrane integrity. This disruption is thought to facilitate the entry of other molecules, including antibiotics, into the bacterial cell, contributing to the synergistic effects described later in this guide.
B. Intracellular Signaling Cascades in Pseudomonas aeruginosa
In P. aeruginosa, the signaling cascade initiated by cis-DA is becoming increasingly clear. Two key proteins have been identified as central to the perception and transduction of the cis-DA signal:
-
DspS (PA4112): A two-component hybrid sensor kinase and response regulator that is crucial for cis-DA-induced biofilm dispersal[4][5]. DspS is a homolog of the Diffusible Signal Factor (DSF) sensor RpfC, suggesting a conserved mechanism for sensing fatty acid signals[5]. The sensing of cis-DA by DspS leads to a reduction in the intracellular levels of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP), a key regulator of the switch between motile and sessile lifestyles in bacteria[5].
-
FadD1: A long-chain fatty acid-CoA ligase that acts as a receptor for cis-DA[4][6][7]. The binding of cis-DA to FadD1 enhances its ability to bind to the promoter region of the lasR gene[4][6]. The lasR gene encodes a key transcriptional regulator at the top of the quorum-sensing hierarchy in P. aeruginosa, which controls the expression of numerous virulence factors and biofilm-related genes[4]. This interaction places cis-DA as a modulator of the master regulatory circuits governing bacterial group behavior.
The following diagram illustrates the proposed signaling pathway for cis-DA in P. aeruginosa:
Caption: cis-DA signaling pathway in P. aeruginosa.
III. A Versatile Antimicrobial Adjuvant: Synergistic and Anti-Persister Activity
One of the most promising therapeutic properties of cis-DA is its ability to act as an adjuvant to conventional antibiotics.
A. Synergistic Effects with Antibiotics
Numerous studies have demonstrated that sub-inhibitory concentrations of cis-DA can significantly enhance the efficacy of various antibiotics against a range of pathogens. This synergistic or additive effect has been observed with antibiotics such as ciprofloxacin, tobramycin, tetracycline, amikacin, and ceftazidime against both Gram-positive and Gram-negative bacteria[8]. The proposed mechanism for this synergy is the cis-DA-induced increase in membrane permeability, which allows for greater intracellular accumulation of the antibiotic.
| Antibiotic Class | Target Organism | Observed Effect with cis-DA | Reference |
| Fluoroquinolones (e.g., Ciprofloxacin) | P. aeruginosa, E. coli | Synergistic | [1] |
| Aminoglycosides (e.g., Tobramycin) | P. aeruginosa | Synergistic | [1] |
| Tetracyclines | S. aureus | Additive | [8] |
| Cephalosporins (e.g., Ceftazidime) | P. aeruginosa | Synergistic | [8] |
B. Eradication of Persister Cells
Persister cells are a subpopulation of dormant, metabolically inactive bacteria that exhibit high tolerance to antibiotics. These cells are a major contributor to the recalcitrance of chronic infections. cis-DA has been shown to revert persister cells from their dormant state to a metabolically active, antibiotic-susceptible state[1]. This "awakening" of persister cells, without inducing cell division, renders them vulnerable to the action of conventional antibiotics, leading to a significant reduction in the persister population and potentially complete eradication of the infection[1].
The following workflow illustrates the synergistic effect of cis-DA with antibiotics on persister cells:
Caption: Workflow for persister cell eradication by cis-DA and antibiotics.
IV. Antifungal Properties: A Focus on Candida albicans
The biological activity of cis-DA extends beyond the bacterial kingdom to fungal pathogens, most notably Candida albicans. A close structural analog, cis-2-dodecenoic acid (BDSF), has been extensively studied for its effects on this opportunistic yeast.
C. albicans is a dimorphic fungus, and its ability to switch from a yeast to a hyphal morphology is a key virulence factor, enabling tissue invasion and biofilm formation. BDSF has been shown to inhibit this yeast-to-hyphae transition, thereby attenuating its pathogenicity[9][10]. The mechanism involves the downregulation of hyphae-specific genes such as HWP1 and ALS3[10].
Furthermore, BDSF reduces the adhesion of C. albicans to epithelial cells and decreases the secretion of hydrolytic enzymes, both of which are crucial for the establishment of infection[11]. In a murine model of vaginal candidiasis, treatment with BDSF was shown to effectively reduce the fungal burden and alleviate inflammatory symptoms[11][12].
V. Interaction with Host Systems: Immunomodulation and Biocompatibility
The interaction of cis-DA with host cells is a critical consideration for its therapeutic potential. Encouragingly, studies have shown that at concentrations effective for biofilm inhibition and dispersal, cis-DA exhibits low cytotoxicity to human fibroblasts[3].
Emerging evidence suggests that cis-DA may also possess immunomodulatory properties. When delivered from a chitosan membrane, cis-DA, alone or in combination with the local anesthetic bupivacaine, has been shown to increase the production of certain cytokines in dermal and inflammatory cell lines[13]. While further research is needed to fully elucidate the specific immunomodulatory pathways affected by cis-DA, these initial findings suggest that it may actively engage with the host immune system. A study on the structural analog BDSF in a mouse model of vaginal candidiasis showed a decrease in the expression of the inflammatory chemokine-associated gene MCP-1, indicating a potential anti-inflammatory effect in that context[11][12].
VI. Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological properties of this compound.
A. Biofilm Dispersal Assay (Continuous-Flow Tube Reactor)
This protocol is adapted from standard methodologies used to assess biofilm dispersal in a dynamic environment.
1. Materials:
- Continuous-flow tube reactor system
- Growth medium appropriate for the test organism (e.g., Tryptic Soy Broth for P. aeruginosa)
- Overnight culture of the test organism
- This compound stock solution (e.g., in ethanol)
- Saline solution (0.9% NaCl)
- Spectrophotometer
2. Procedure:
- Assemble and sterilize the continuous-flow tube reactor system.
- Inoculate the system with the overnight culture of the test organism.
- Grow the biofilm under continuous flow of fresh medium for a specified period (e.g., 48-72 hours) to allow for mature biofilm formation.
- After biofilm formation, switch the medium flow to a saline solution containing a specific concentration of cis-DA (e.g., 100 nM for P. aeruginosa) for a defined period (e.g., 1 hour)[1].
- As a control, switch the medium flow in a parallel reactor to saline solution without cis-DA.
- Collect the effluent from both the treated and control reactors during the treatment period.
- Measure the optical density (e.g., at 600 nm) of the effluent to quantify the number of dispersed cells. An increase in optical density in the cis-DA treated reactor compared to the control indicates biofilm dispersal.
B. Determination of Minimum Inhibitory Concentration (MIC) in Combination with cis-DA (Checkerboard Assay)
This protocol determines the synergistic or additive effects of cis-DA and an antibiotic.
1. Materials:
- 96-well microtiter plates
- Growth medium (e.g., Mueller-Hinton Broth)
- Overnight culture of the test organism, adjusted to a standardized inoculum (e.g., 5 x 10^5 CFU/mL)
- Stock solutions of the antibiotic and cis-DA
2. Procedure:
- In the 96-well plate, create a two-dimensional gradient of the antibiotic and cis-DA. Serially dilute the antibiotic along the y-axis and cis-DA along the x-axis.
- Each well will contain a unique combination of antibiotic and cis-DA concentrations. Include controls for each agent alone and a growth control without any antimicrobial agents.
- Inoculate each well with the standardized bacterial suspension.
- Incubate the plate at the optimal growth temperature for the organism (e.g., 37°C) for 18-24 hours.
- After incubation, visually inspect the plate for turbidity or use a plate reader to measure the optical density at 600 nm. The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth.
- The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
- FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- Synergy: FICI ≤ 0.5
- Additivity: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
C. Bacterial Membrane Permeability Assays
These assays assess the impact of cis-DA on the integrity of the bacterial cell membrane.
1. N-Phenyl-1-naphthylamine (NPN) Uptake Assay (Outer Membrane Permeability):
2. ATP Leakage Assay (Inner Membrane Permeability):
VII. Conclusion and Future Directions
This compound has emerged as a signaling molecule with a remarkable breadth of biological activities. Its ability to disperse and inhibit biofilms, potentiate the action of conventional antibiotics, and eradicate persister cells positions it as a highly promising candidate for the development of novel anti-infective strategies. Furthermore, its antifungal properties and potential immunomodulatory effects suggest a wider therapeutic window than initially anticipated.
Future research should focus on several key areas. A more detailed elucidation of the DspS and FadD1 signaling pathways in a wider range of bacterial species will provide a more complete understanding of its mechanism of action. Further investigation into its immunomodulatory effects is crucial to predict its in vivo behavior and potential for host-directed therapies. Finally, preclinical and clinical studies are warranted to evaluate the safety and efficacy of cis-DA and its analogs in treating biofilm-associated infections in human and veterinary medicine. The continued exploration of this biological virtuoso holds the potential to provide innovative solutions to some of the most pressing challenges in infectious disease.
VIII. References
-
Marques, C. N. H., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 816-835. [Link]
-
Yang, D. L., Zhang, Y. Q., Hu, Y. L., Weng, L. X., Zeng, G. S., & Wang, L. H. (2018). Protective Effects of cis-2-Dodecenoic Acid in an Experimental Mouse Model of Vaginal Candidiasis. Biomedical and Environmental Sciences, 31(12), 929-933. [Link]
-
Song, S., et al. (2024). The long-chain fatty acid-CoA ligase FadD1 monitors Pseudomonas aeruginosa quorum sensing as a receptor of this compound. bioRxiv. [Link]
-
Marques, C. N. H., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976–6991. [Link]
-
Li, Y., et al. (2025). This compound modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. mLife, 4(6), 625-639. [Link]
-
Chua, S. L., et al. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio, 14(6), e02570-23. [Link]
-
Rahmani-Badi, A., Sepehr, S., Soudi, M. R., & Babaie-Naiej, H. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology, 6, 389. [Link]
-
Song, S., et al. (2024). The long-chain fatty acid-CoA ligase FadD1 monitors Pseudomonas aeruginosa quorum sensing as a receptor of this compound. ResearchGate. [Link]
-
Jennings, L. K., et al. (2021). Signal Transduction and Regulation of the this compound Induced Biofilm Dispersion Response in Pseudomonas aeruginosa. ProQuest. [Link]
-
Chen, Y. L., et al. (2019). Candida albicans Ubiquitin and Heat Shock Factor-Type Transcriptional Factors Are Involved in 2-Dodecenoic Acid-Mediated Inhibition of Hyphal Growth. International Journal of Molecular Sciences, 20(18), 4585. [Link]
-
Yang, D. L., et al. (2018). Protective Effects of cis-2-Dodecenoic Acid in an Experimental Mouse Model of Vaginal Candidiasis. PubMed. [Link]
-
Fazli, M., et al. (2017). From Jekyll to Hyde: The Yeast–Hyphal Transition of Candida albicans. Journal of Fungi, 3(4), 63. [Link]
-
Song, S., et al. (2024). The long-chain fatty acid-CoA ligase FadD1 monitors Pseudomonas aeruginosa quorum sensing as a receptor of this compound. bioRxiv. [Link]
-
Song, S., et al. (2024). The long-chain fatty acid-CoA ligase FadD1 monitors Pseudomonas aeruginosa quorum sensing as a receptor of this compound. bioRxiv. [Link]
-
Li, Y., & Tian, Z. (2012). Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid. Journal of Medical Microbiology, 61(Pt 11), 1509-1516. [Link]
-
Neumann, Z. C., et al. (2023). This compound and Bupivacaine Delivered from Electrospun Chitosan Membranes Increase Cytokine Production in Dermal and Inflammatory Cell Lines. International Journal of Molecular Sciences, 24(20), 15305. [Link]
-
Zhang, Y., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol, 10(5), e3545. [Link]
-
ResearchGate. (2024). How to assess bacterial permeability?. ResearchGate. [Link]
-
Yang, D. L., et al. (2018). Protective Effects of cis-2-Dodecenoic Acid in an Experimental Mouse Model of Vaginal Candidiasis. KISTI. [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. ResearchGate. [Link]
-
iGEM. (n.d.). NPN assay. iGEM. [Link]
-
Chua, S. L., et al. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. ResearchGate. [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS ONE, 9(7), e101677. [Link]
-
Rahmani-Badi, A., et al. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. ResearchGate. [Link]
-
ResearchGate. (n.d.). dspI is required for synthesis of this compound in P. aeruginosa. ResearchGate. [Link]
-
ResearchGate. (n.d.). Membrane permeability assay. The fluorescence intensity (a) and image... ResearchGate. [Link]
-
Chua, S. L., et al. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. PMC. [Link]
-
Jennings, M. C., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Cellular and Infection Microbiology, 11, 680051. [Link]
-
Jennings, J. A., et al. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Austin Journal of Bacteriology & Mycology, 3(3), 1031. [Link]
-
Kim, J., et al. (2022). Dispersive biofilm from membrane bioreactor strains: effects of diffusible signal factor addition and characterization by dispersion index. Frontiers in Microbiology, 13, 966275. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis. [Link]
-
Gregory, J. V., et al. (2018). Microparticles incorporating dual apoptotic factors to inhibit anti-inflammatory effects in macrophages. PMC. [Link]
-
Jennings, J. A., et al. (2012). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research, 470(10), 2663–2670. [Link]
-
Kim, J., & Kim, J. H. (2021). The role of immunomodulatory metabolites in shaping the inflammatory response of macrophages. BMB Reports, 54(1), 23-33. [Link]
-
Marques, C. N. H., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. PMC. [Link]
Sources
- 1. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. From Jekyll to Hyde: The Yeast–Hyphal Transition of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. besjournal.com [besjournal.com]
- 12. Protective Effects of cis-2-Dodecenoic Acid in an Experimental Mouse Model of Vaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Native Biofilm Dispersion Response
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of biofilm dispersion is paramount. Biofilms represent a formidable challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and host immune responses.[1][2] The dispersion of cells from a mature biofilm is a critical, highly regulated stage in the biofilm life cycle, allowing bacteria to colonize new surfaces and perpetuate infections.[3][4][5] This guide provides a comprehensive exploration of the core molecular pathways and effector mechanisms governing this pivotal biological process, offering field-proven insights and detailed methodologies to empower your research.
Section 1: The Rationale for Dispersion: A Shift in the Sessile Lifestyle
Biofilms, while offering protection, are not static environments. As the community grows, internal conditions can become stressful due to nutrient and oxygen limitations, and the accumulation of toxic byproducts.[3][6] Dispersion is an active, regulated process that allows a subpopulation of cells to escape these unfavorable conditions and return to a motile, planktonic state to colonize new, more favorable environments.[3][5] This transition is not a simple reversal of the attachment process but a distinct developmental stage characterized by a unique cellular phenotype.[3]
Section 2: Core Signaling Pathways Orchestrating Dispersion
The decision to disperse is controlled by a complex interplay of environmental cues and intracellular signaling networks. While specific components may vary between bacterial species, several key pathways are remarkably conserved.
The Central Role of Cyclic di-GMP (c-di-GMP)
The intracellular second messenger bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) is a master regulator of the bacterial lifestyle switch between motility and sessility.[3][7][8]
-
High c-di-GMP levels generally promote biofilm formation by stimulating the production of adhesins and extracellular polymeric substance (EPS) matrix components, while repressing motility.[7][8]
-
Low c-di-GMP levels trigger dispersion by downregulating matrix production and upregulating motility functions, such as flagellar synthesis.[9][10]
The intracellular concentration of c-di-GMP is tightly controlled by the opposing activities of two types of enzymes:
-
Diguanylate cyclases (DGCs): Synthesize c-di-GMP from two GTP molecules.[7]
-
Phosphodiesterases (PDEs): Degrade c-di-GMP.[7]
Environmental and internal signals that induce dispersion typically do so by activating PDEs, leading to a rapid decrease in cellular c-di-GMP levels.[11][12]
Nitric Oxide (NO) Signaling: A Conserved Dispersal Cue
Nitric oxide (NO), a highly reactive gaseous molecule, has been identified as a key signaling molecule that can trigger biofilm dispersal across a wide range of bacterial species at low, non-toxic concentrations.[13][14][15] The NO signaling pathway often intersects with the c-di-GMP network. In Pseudomonas aeruginosa, for example, NO exposure stimulates the activity of specific PDEs, leading to decreased intracellular c-di-GMP levels and subsequent dispersal.[11][12] Some bacteria possess Heme-NO/Oxygen binding (HNOX) domains that act as sensors for NO, directly or indirectly regulating the activity of DGCs and PDEs.[15]
Quorum Sensing (QS): Population Density-Dependent Dispersal
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression.[16][17][18] In many bacterial species, QS plays a crucial role in the later stages of biofilm development, including maturation and active dispersal.[17][18] As the biofilm matures and cell density becomes high, the accumulation of QS signal molecules (autoinducers) can trigger the expression of genes that promote dispersion.[16][19]
For instance:
-
In Staphylococcus aureus, the accessory gene regulator (agr) QS system is known to control biofilm dispersal, in part by upregulating the production of proteases and phenol-soluble modulins (PSMs) that disrupt the biofilm matrix.[2][3][20]
-
In P. aeruginosa, QS systems regulate the production of rhamnolipid biosurfactants, which can facilitate the detachment of cells from the biofilm.[3][17]
The interplay between these signaling pathways is complex. A decrease in c-di-GMP, for example, can lead to the upregulation of motility genes, while QS can trigger the production of matrix-degrading enzymes.
Section 3: Effector Mechanisms: The Mechanics of Escape
Once the signaling cascades are initiated, bacteria employ a range of effector mechanisms to physically detach from the biofilm.
Enzymatic Degradation of the Biofilm Matrix
A primary strategy for dispersal is the enzymatic degradation of the EPS matrix that encases the bacterial cells.[4][21] The specific enzymes involved depend on the composition of the matrix, which can include polysaccharides, proteins, and extracellular DNA (eDNA).[3][22]
| Enzyme Class | Target Matrix Component | Examples |
| Glycoside Hydrolases | Exopolysaccharides | Dispersin B, Alginate lyase, Cellulase[22][23] |
| Proteases | Proteins (adhesins, structural proteins) | Aureolysin, SspA (in S. aureus)[24] |
| Deoxyribonucleases (DNases) | Extracellular DNA (eDNA) | NucB (in Bacillus licheniformis)[25] |
The production and release of these enzymes are often tightly regulated by the signaling pathways discussed above.
Modulation of Cell-Surface Adhesion
Dispersion can also be achieved by altering the adhesive properties of the bacterial cell surface. This can involve the downregulation of adhesin production or the enzymatic cleavage of surface proteins that anchor the cells to the matrix or to each other.[3]
Resumption of Motility
For motile bacteria, the re-synthesis and activation of flagella or pili are crucial for the transition back to a planktonic lifestyle.[3] The expression of genes involved in flagellar synthesis is often repressed in mature biofilms and is reactivated upon receiving a dispersal signal.[3][26]
Below is a diagram illustrating the core signaling and effector mechanisms of biofilm dispersion.
Caption: Core signaling and effector pathways in native biofilm dispersion.
Section 4: Experimental Methodologies for Studying Biofilm Dispersion
Investigating biofilm dispersion requires robust and reproducible experimental systems. Here, we outline a standard protocol for inducing and quantifying biofilm dispersion in a microtiter plate format, a common high-throughput method.[27][28]
Protocol: Microtiter Plate Biofilm Dispersion Assay
This assay allows for the quantification of biofilm dispersal in response to various chemical inducers.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well, flat-bottom, tissue culture-treated microtiter plates
-
Dispersion-inducing agent (e.g., sodium nitroprusside as an NO donor, or a specific concentration of a nutrient like glucose)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Plate reader capable of measuring absorbance at 550-600 nm
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of the bacterial strain in the appropriate medium.
-
Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.
-
Add 200 µL of the diluted culture to each well of the microtiter plate. Include media-only wells as negative controls.
-
Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours to allow for mature biofilm formation.
-
-
Induction of Dispersion:
-
Carefully remove the planktonic cells and spent medium from each well using a multichannel pipette.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Add 200 µL of fresh medium containing the desired concentration of the dispersion-inducing agent to the "treatment" wells.
-
Add 200 µL of fresh medium without the inducing agent to the "control" wells.
-
Incubate the plate for a defined period (e.g., 1-6 hours) to allow for dispersion to occur. The liquid in the wells now contains the dispersed cells.
-
-
Quantification of Remaining Biofilm:
-
Carefully remove the supernatant (containing dispersed cells) from all wells.
-
Wash the wells twice with 200 µL of PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at ~590 nm using a plate reader. The absorbance is proportional to the amount of remaining biofilm.
-
Data Analysis:
Calculate the percentage of biofilm dispersion as follows:
% Dispersion = [1 - (Absorbance_treatment / Absorbance_control)] * 100
This protocol provides a quantitative measure of dispersion and can be adapted to screen for novel dispersal agents or to investigate the genetic basis of dispersion using mutant strains.
Below is a workflow diagram for the described experimental protocol.
Caption: Experimental workflow for a microtiter plate-based biofilm dispersion assay.
Section 5: Therapeutic and Industrial Implications
A thorough understanding of biofilm dispersion opens up new avenues for controlling problematic biofilms. Strategies that actively induce dispersal could be used in combination with conventional antibiotics. Once bacteria are released from the protective biofilm matrix, they revert to a planktonic state that is generally more susceptible to antimicrobial agents.[10] Low, non-toxic levels of NO, for example, represent a promising strategy for controlling biofilms in clinical and industrial contexts.[13][14] Furthermore, enzymes that degrade the biofilm matrix are being explored as anti-biofilm agents.[29][30]
Conclusion
The native biofilm dispersion response is a sophisticated and highly regulated process central to the bacterial life cycle. It is governed by a network of signaling pathways, with c-di-GMP acting as a master regulator, and executed through a variety of effector mechanisms. For researchers in microbiology and drug development, dissecting these pathways is not only a fascinating scientific endeavor but also a critical step toward developing novel strategies to combat persistent and problematic biofilm-associated infections and contaminations.
References
-
Barraud, N., Kelso, M. J., Rice, S. A., & Kjelleberg, S. (2015). Nitric oxide: a key mediator of biofilm dispersal with applications in infectious diseases. Current Pharmaceutical Design, 21(1), 31–42. [Link]
-
Barraud, N., et al. (2015). Nitric oxide: a key mediator of biofilm dispersal with applications in infectious diseases. PubMed. [Link]
-
Guilhen, C., et al. (2017). Dispersal from Microbial Biofilms. Microbiology Spectrum. [Link]
-
Kaplan, J. B. (2010). Biofilm Dispersal: Mechanisms, Clinical Implications, and Potential Therapeutic Uses. Journal of Dental Research. [Link]
-
Jones-Dias, D., et al. (2023). Bacterial respiratory inhibition triggers dispersal of Pseudomonas aeruginosa biofilms. Applied and Environmental Microbiology. [Link]
-
Lister, J. L., & Horswill, A. R. (2014). Staphylococcus aureus biofilms: recent developments in biofilm dispersal. Frontiers in Cellular and Infection Microbiology. [Link]
-
Barraud, N., et al. (2009). Nitric Oxide Signaling in Pseudomonas aeruginosa Biofilms Mediates Phosphodiesterase Activity, Decreased Cyclic Di-GMP Levels, and Enhanced Dispersal. Journal of Bacteriology. [Link]
-
Strempel, N., et al. (2020). Dispersal of Epithelium-Associated Pseudomonas aeruginosa Biofilms. mSphere. [Link]
-
O'Toole, G. A. (2011). Environmental factors that shape biofilm formation. Journal of Bacteriology. [Link]
-
Ha, D.-G., & O'Toole, G. A. (2015). c-di-GMP and its Effects on Biofilm Formation and Dispersion: a Pseudomonas Aeruginosa Review. Microbiology Spectrum. [Link]
-
Barraud, N., et al. (2015). Nitric oxide: a key mediator of biofilm dispersal with applications in infectious diseases. SciSpace. [Link]
-
Høiby, N., et al. (2010). update on Pseudomonas aeruginosa biofilm formation, tolerance, and dispersal. Pathogens and Disease. [Link]
-
Khan, F., et al. (2021). Staphylococcus aureus Biofilm: Morphology, Genetics, Pathogenesis and Treatment Strategies. Molecules. [Link]
-
Ramakrishnan, K., et al. (2022). Enzymatic dispersion of biofilms: An emerging biocatalytic avenue to combat biofilm-mediated microbial infections. Journal of Biological Chemistry. [Link]
-
Sauer, K., et al. (2004). Induction of biofilm dispersion in response to environmental changes. ResearchGate. [Link]
-
Al-Mahdi, A., et al. (2022). Extracellular c-di-GMP Plays a Role in Biofilm Formation and Dispersion of Campylobacter jejuni. Microorganisms. [Link]
-
Dadras, F., et al. (2024). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. International Journal of Molecular Sciences. [Link]
-
Barraud, N., et al. (2009). Nitric oxide signaling in Pseudomonas aeruginosa biofilms mediates phosphodiesterase activity, decreased cyclic di-GMP levels, and enhanced dispersal. PubMed. [Link]
-
Solano, C., et al. (2014). Biofilm dispersion and quorum sensing. SciSpace. [Link]
-
Kumar, A., et al. (2023). Biofilm Formation and Dispersal in Staphylococcus aureus. ResearchGate. [Link]
-
Barraud, N., et al. (2014). Methods for studying biofilm dispersal in Pseudomonas aeruginosa. PubMed. [Link]
-
Wikipedia. (n.d.). Biofilm. Wikipedia. [Link]
-
Rumbaugh, K. P., & Sauer, K. (2020). Biofilm dispersion. Nature Reviews Microbiology. [Link]
-
Kumar, A., et al. (2019). Comparison of biofilm dispersal approaches in Pseudomonas aeruginosa and evaluation of dispersed cells in acute infection mouse model. bioRxiv. [Link]
-
Ha, D.-G., & O'Toole, G. A. (2015). c-di-GMP and its Effects on Biofilm Formation and Dispersion: a Pseudomonas Aeruginosa Review. PubMed. [Link]
-
Dadras, F., et al. (2024). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. PubMed. [Link]
-
Solano, C., et al. (2014). Biofilm dispersion and quorum sensing. ResearchGate. [Link]
-
Ramakrishnan, K., et al. (2022). Enzymatic dispersion of biofilms: advantages and disadvantages. ResearchGate. [Link]
-
Al-Mahdi, A., et al. (2022). Extracellular c-di-GMP Plays a Role in Biofilm Formation and Dispersion of Campylobacter jejuni. PubMed. [Link]
-
Chen, J., et al. (2022). A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism. International Journal of Molecular Sciences. [Link]
-
Papenfort, K., & Bassler, B. L. (2016). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. Microbiology Spectrum. [Link]
-
Sauer, K., et al. (2013). Dispersal from microbial biofilms. DR-NTU. [Link]
-
Bassler, B. L. (n.d.). Biofilm Dispersal. Princeton University. [Link]
-
Barraud, N., et al. (2014). Methods for Studying Biofilm Dispersal in Pseudomonas aeruginosa. ResearchGate. [Link]
-
Nijland, R., et al. (2010). Dispersal of Biofilms by Secreted, Matrix Degrading, Bacterial DNase. PLOS One. [Link]
-
Wikipedia. (n.d.). Staphylococcus aureus. Wikipedia. [Link]
-
An, D., & Wood, T. K. (2010). Engineering a Novel c-di-GMP-Binding Protein for Biofilm Dispersal. Cell. [Link]
-
Wang, C., & Wang, H. (2020). Molecular Mechanisms of Biofilm Development and Biofilm Dispersal in Gram-Positive Bacteria. Caister Academic Press. [Link]
-
Kaplan, J. B. (2014). Biofilm Matrix-Degrading Enzymes. Springer Nature Experiments. [Link]
-
Fleming, D., & Rumbaugh, K. P. (2017). Approaches to Dispersing Medical Biofilms. Microorganisms. [Link]
-
Biotech Ideas To Innovation Series. (2023). Bacteria Signaling Mechanism In Biofilms. YouTube. [Link]
-
Romeo, T. (n.d.). Biofilm Formation and Dispersal Mechanisms. Grantome. [Link]
-
Du, Q., et al. (2022). Strategies for dispersion of cariogenic biofilms: applications and mechanisms. Frontiers in Microbiology. [Link]
-
Fleming, D., & Rumbaugh, K. P. (2017). Approaches to Dispersing Medical Biofilms. Semantic Scholar. [Link]
Sources
- 1. Staphylococcus aureus biofilms: recent developments in biofilm dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biofilm Dispersal: Mechanisms, Clinical Implications, and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Frontiers | Strategies for dispersion of cariogenic biofilms: applications and mechanisms [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. c-di-GMP and its Effects on Biofilm Formation and Dispersion: a Pseudomonas Aeruginosa Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Biofilm dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Nitric oxide signaling in Pseudomonas aeruginosa biofilms mediates phosphodiesterase activity, decreased cyclic di-GMP levels, and enhanced dispersal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitric oxide: a key mediator of biofilm dispersal with applications in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric oxide: a key mediator of biofilm dispersal with applications in infectious diseases. | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Staphylococcus aureus Biofilm: Morphology, Genetics, Pathogenesis and Treatment Strategies [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Enzymatic dispersion of biofilms: An emerging biocatalytic avenue to combat biofilm-mediated microbial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Dispersal of Biofilms by Secreted, Matrix Degrading, Bacterial DNase | PLOS One [journals.plos.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Methods for studying biofilm dispersal in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Biofilm - Wikipedia [en.wikipedia.org]
- 30. Biofilm Matrix-Degrading Enzymes | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to cis-2-Decenoic Acid: A Signaling Molecule Targeting Bacterial Persister Cells
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
Bacterial persistence, a phenomenon where a subpopulation of cells known as "persisters" exhibits transient tolerance to high concentrations of antibiotics, is a major contributor to the recalcitrance of chronic infections and biofilm-related complications.[1][2] These dormant or semi-dormant cells are not genetically resistant but can survive antimicrobial onslaughts that eliminate the majority of their susceptible counterparts.[3] A significant challenge in antimicrobial therapy is the eradication of these persister cells. This guide provides an in-depth technical overview of cis-2-decenoic acid (C2DA), a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa, that has demonstrated remarkable potential in addressing the challenge of persister cells.[1][2][3][4] We will explore the discovery of C2DA, its multifaceted mechanism of action, its broad-spectrum effects, and detailed methodologies for its study and application in a research setting. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of C2DA in combating persistent bacterial infections.
The Challenge of Bacterial Persisters and Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), adhering to a surface.[5] This mode of growth confers significant protection against host immune responses and antimicrobial agents. A key factor contributing to the extreme tolerance of biofilms is the presence of persister cells.[2][3] These cells are in a state of low metabolic activity, which renders them insensitive to many conventional antibiotics that target active cellular processes like cell wall synthesis or DNA replication.[4] Upon cessation of antibiotic treatment, persisters can "awaken," resume growth, and repopulate the infection site, leading to chronic and recurrent infections.[6] The formation of persister cells is a complex process linked to various mechanisms, including the stringent response, toxin-antitoxin (TA) modules, and the downregulation of metabolic genes.[4]
Discovery and Characterization of this compound (C2DA)
This compound was first identified as a signaling molecule produced by Pseudomonas aeruginosa that acts as a biofilm dispersion autoinducer.[3][5] This fatty acid molecule is responsible for triggering the natural process of biofilm dispersion, where cells transition from a sessile, biofilm lifestyle to a planktonic, free-swimming state.[3][4] This allows bacteria to escape overcrowded conditions and colonize new sites.[3] Notably, the activity of C2DA is not limited to P. aeruginosa; it exhibits cross-species and even cross-kingdom activity, inducing dispersion in a wide range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[3][4]
The Core Mechanism: Reverting Persisters to a Susceptible State
The most significant therapeutic potential of C2DA lies in its ability to modulate the persister cell subpopulation.[3] C2DA has been demonstrated to revert persister cells from a dormant, tolerant state to a metabolically active and antibiotic-susceptible state.[1][2][4] This "awakening" is not associated with an increase in cell number but is characterized by a significant increase in the respiratory activity of the persister cells.[1][4]
Molecular and Metabolic Impact
Exposure of P. aeruginosa and Escherichia coli persister cells to nanomolar concentrations of C2DA leads to:
-
Increased Respiratory Activity: A key indicator of a shift from dormancy to metabolic activity.[1][4]
-
Upregulation of Metabolic Markers: Transcript levels of several metabolic markers, including 16S rRNA, ATP synthase (atpH), acyl carrier protein (acpP), and exopolyphosphatase (ppx), are significantly increased.[1][4]
This reactivation of cellular metabolism is crucial, as it renders the persister cells vulnerable to conventional antibiotics that target these active processes.
Signaling Pathway
In P. aeruginosa, the C2DA signaling pathway is complex. While initial studies pointed to a two-component regulatory system involving DspS and DspR, more recent evidence suggests that FadD1, a long-chain fatty acid-CoA ligase, acts as a receptor for C2DA.[5][7] The binding of C2DA to FadD1 enhances its ability to bind to target gene promoters, thereby regulating the transcription of numerous genes, including those involved in virulence and other quorum sensing systems like lasR.[7]
Caption: C2DA signaling pathway in P. aeruginosa.
Broad-Spectrum Effects and Synergistic Potential
The effects of C2DA extend beyond P. aeruginosa and E. coli. It has been shown to be effective against persister cells of the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4][8] Furthermore, C2DA demonstrates synergistic effects when combined with various classes of antibiotics.
Synergistic Killing of Persister Cells
Combinational therapy of C2DA with antibiotics like ciprofloxacin and tobramycin has resulted in a significantly greater decrease in the viability of persister cells compared to antibiotic treatment alone.[4] In some cases, this combination can lead to the eradication of the persister population.[8]
Biofilm Dispersal and Prevention
C2DA not only reverts existing persisters but also has a prophylactic effect by preventing their formation.[3][8] Its ability to induce biofilm dispersion and inhibit biofilm formation further enhances its therapeutic potential.[3][8][9] It has been shown to be effective against biofilms of various food-related pathogens like Bacillus cereus and Salmonella enterica.[9] It also shows promise in preventing biofilm formation in clinical settings, such as on catheters.[10]
Effects on Clinically Relevant Pathogens
| Pathogen | Effect of C2DA | Reference |
| Pseudomonas aeruginosa | Reverts persisters, induces biofilm dispersion, synergistic with antibiotics. | [1][3][4] |
| Escherichia coli | Reverts persisters, synergistic with antibiotics. | [1][2][4] |
| Staphylococcus aureus (including MRSA) | Reverts persisters, inhibits growth and biofilm formation, synergistic with antibiotics. | [4][8][11] |
| Acinetobacter baumannii | Potential for biofilm control. | [8][12] |
| Klebsiella pneumoniae | Prevents biofilm formation in mixed-species biofilms. | [8][10] |
| Candida albicans | Induces biofilm dispersion. | [3][4] |
Methodologies for Studying this compound
For researchers investigating the effects of C2DA, a set of standardized protocols is essential for reproducible and reliable results.
Preparation of C2DA Stock Solutions
This compound can be sourced from commercial suppliers (e.g., Carbosynth Ltd.).[4] Due to its fatty acid nature, proper solubilization is critical.
-
Primary Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable organic solvent like ethanol or DMSO.
-
Working Solutions: For experiments, dilute the primary stock in the appropriate culture medium or buffer to the desired final concentration (typically in the nanomolar to micromolar range).[4] Ensure thorough mixing to prevent precipitation.
Protocol: Isolation and Treatment of Persister Cells
This protocol is adapted from established methods for isolating and treating persister cells.[4][6][13][14]
-
Culture Growth: Grow a bacterial culture (e.g., P. aeruginosa, E. coli) to the stationary phase (overnight incubation) to enrich for persister cells.[6][15]
-
Antibiotic Treatment: Treat the stationary phase culture with a high concentration of a bactericidal antibiotic (e.g., 100 µg/mL of ciprofloxacin) for a sufficient duration (e.g., 3-5 hours) to kill the susceptible population.[6]
-
Persister Isolation:
-
Centrifuge the antibiotic-treated culture to pellet the cells.
-
Wash the pellet twice with a sterile saline solution (e.g., 0.9% NaCl) to remove the antibiotic and dead cell debris.
-
Resuspend the final pellet in saline. This suspension contains the isolated persister cells.[4]
-
-
C2DA Treatment and Viability Assessment:
-
Divide the persister cell suspension into treatment groups:
-
Control (saline only)
-
C2DA alone (e.g., 100 nM for P. aeruginosa, 310 nM for E. coli)[4]
-
Antibiotic alone
-
C2DA + Antibiotic
-
-
Incubate the treatment groups for 24 hours at 37°C.[4]
-
Determine cell viability by performing serial dilutions and plating on nutrient agar to count Colony Forming Units (CFUs).
-
Caption: Workflow for persister cell isolation and treatment.
Protocol: Biofilm Dispersal Assay
This assay quantifies the ability of C2DA to disperse pre-formed biofilms.[9][16][17]
-
Biofilm Formation: Grow biofilms in a 96-well microtiter plate by inoculating wells with a diluted bacterial culture and incubating statically for 24-48 hours.
-
Planktonic Cell Removal: Gently remove the supernatant containing planktonic cells and wash the wells with a sterile buffer (e.g., PBS).
-
C2DA Treatment: Add fresh medium containing various concentrations of C2DA to the wells with the established biofilms. Include a no-C2DA control.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes to a few hours) to allow for dispersion.[16]
-
Quantification of Dispersed Cells: Transfer the supernatants to a new 96-well plate and measure the optical density (e.g., at 600 nm) to quantify the number of dispersed cells. Alternatively, perform CFU counts on the supernatant.[9][16]
Protocol: Checkerboard Assay for Synergy
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[18][19][20][21][22]
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of C2DA and a conventional antibiotic.
-
Serially dilute the antibiotic along the x-axis (columns).
-
Serially dilute C2DA along the y-axis (rows).
-
Include rows and columns with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).[18]
-
-
Inoculation: Inoculate all wells with a standardized bacterial suspension (e.g., ~5x10^5 CFU/mL).[22][23]
-
Incubation: Incubate the plate for 16-24 hours at 37°C.[22]
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[19][22]
-
FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[22]
-
Future Directions and Therapeutic Implications
The ability of this compound to "awaken" dormant persister cells and resensitize them to conventional antibiotics represents a paradigm shift in combating chronic and biofilm-related infections.[2][4] Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of chronic infection.
-
Drug Delivery: Developing novel formulations to ensure targeted delivery and stability of C2DA at the site of infection.[11]
-
Structural Analogs: Synthesizing and screening C2DA analogs to identify compounds with enhanced potency, stability, and reduced cytotoxicity.
-
Combination Therapies: Systematically evaluating the synergistic potential of C2DA with a broader range of antibiotics against a wider panel of clinical isolates.
Conclusion
This compound is a fascinating signaling molecule with a unique and potent mechanism of action against bacterial persister cells. By reactivating their metabolism, C2DA effectively undermines the primary defense of these tolerant cells, rendering them susceptible to antibiotic killing.[1][4] Its broad-spectrum activity and synergistic potential with existing antibiotics make it a highly promising candidate for the development of novel anti-persister and anti-biofilm therapies. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to explore and harness the full therapeutic potential of this remarkable fatty acid messenger.
References
-
Marques, C. N. H., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976–6991. [Link]
-
Marques, C. N. H. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Toxins, 7(12), 5105–5126. [Link]
-
Marques, C. N. H., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology. [Link]
-
Rahmani-Badi, A., Sepehr, S., Mohammadi, P., Soudi, M. R., Babaie-Naiej, H., & Fallahi, H. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS ONE, 9(8), e101677. [Link]
-
Cooley, M. R. (2019). Signal Transduction and Regulation of the this compound Induced Biofilm Dispersion Response in Pseudomonas aeruginosa. ProQuest Dissertations Publishing. [Link]
-
Marques, C. N. H., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. PubMed. [Link]
-
Marques, C. N. (n.d.). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Toxins. [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Kester, J. C., & Fortune, S. M. (2016). Persisters: Methods for Isolation and Identifying Contributing Factors--A Review. Methods in Molecular Biology. [Link]
-
Marques, C. N. H. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Toxins. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis. [Link]
-
Zuniga, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Barber, A. E., Morrow, D. F., & Horswill, A. R. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Antibiotics. [Link]
-
Doern, C. D. (2014). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. Journal of Clinical Microbiology. [Link]
-
AMRI. (2018). Antibiotic Synergy (Checkerboard) Testing, Other Bacterial. AMRI. [Link]
-
Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2015). The novel effect of this compound on biofilm producing Pseudomonas aeruginosa. Microbiology Research. [Link]
-
JoVE. (2018). Detection of Biofilm Disassembly Through a Dispersion Assay. Journal of Visualized Experiments. [Link]
-
Goormaghtigh, F., & Van Melderen, L. (2024). Protocol for assessing single-cell persister recovery kinetics and physiology in Escherichia coli using spectrophotometry. STAR Protocols. [Link]
-
Orman, M. A., & Brynildsen, M. P. (2013). Novel Protocol for Persister Cells Isolation. PLOS ONE. [Link]
-
Rahmani-Badi, A., Sepehr, S., Mohammadi, P., Soudi, M. R., Babaie-Naiej, H., & Fallahi, H. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. Journal of Medical Microbiology. [Link]
-
Li, Y., et al. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio. [Link]
-
Wang, Y., et al. (2020). Isolation and characterization of persisters of the pathogenic microorganism Staphylococcus aureus. Communications Biology. [Link]
-
Kester, J. C., & Fortune, S. M. (2016). Persisters: Methods for Isolation and Identifying Contributing Factors—A Review. ResearchGate. [Link]
-
Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. [Link]
-
Jennings, J. A., et al. (2015). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Journal of Orthopaedic Research and Therapy. [Link]
-
Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. [Link]
-
Li, Y., et al. (2021). Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. Molecular Microbiology. [Link]
-
Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research. [Link]
-
Nir, S., & Yefet, S. (2020). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Methods in Molecular Biology. [Link]
-
Vu, A. Q., & Gencinar, I. (2024). High-throughput assay for quantifying bacterial biofilm formation. Protocols.io. [Link]
-
El-Banna, T. E. S., et al. (2022). Multidrug Resistant Acinetobacter baumannii Biofilms: Evaluation of Phenotypic–Genotypic Association and Susceptibility to Cinnamic and Gallic Acids. Frontiers in Microbiology. [Link]
-
Li, Y., et al. (2024). On-Site Dual Detection of Airborne Acinetobacter baumannii and Its Carbapenem-Resistant Gene bla OXA-23 Using a One-Pot Visual LAMP-CRISPR/Cas12a-Based Platform. Biosensors. [Link]
-
Richmond, G. E., et al. (2016). The Acinetobacter baumannii Two-Component System AdeRS Regulates Genes Required for Multidrug Efflux, Biofilm Formation. mBio. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Transduction and Regulation of the <em>cis</em>-2-Decenoic Acid Induced Biofilm Dispersion Response in <em>Pseudomonas aeruginosa</em> - ProQuest [proquest.com]
- 6. Protocol for assessing single-cell persister recovery kinetics and physiology in Escherichia coli using spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of Biofilms with the Fatty Acid Signaling Molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Multidrug Resistant Acinetobacter baumannii Biofilms: Evaluation of Phenotypic–Genotypic Association and Susceptibility to Cinnamic and Gallic Acids [frontiersin.org]
- 13. Persisters: Methods for Isolation and Identifying Contributing Factors--A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Detection of Biofilm Disassembly Through a Dispersion Assay [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. emerypharma.com [emerypharma.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. mdpi.com [mdpi.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 23. microbe-investigations.com [microbe-investigations.com]
A Technical Guide to the Role of the dspI Gene in cis-2-Decenoic Acid Production: From Enzymatic Mechanism to Therapeutic Potential
This guide provides an in-depth exploration of the dspI gene and its pivotal role in the biosynthesis of cis-2-decenoic acid (C2DA), a crucial signaling molecule in microbial communication. We will dissect the enzymatic function of the DspI protein, outline robust experimental methodologies for its study, and discuss the implications of this pathway for the development of novel anti-biofilm therapeutics.
Introduction: C2DA, a Dispersal Signal in the Microbial World
In the complex ecosystems of microbial communities, cell-to-cell communication is paramount for coordinating collective behaviors. One of the most significant of these behaviors is the formation of biofilms—structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms represent a major challenge in clinical settings and industrial environments due to their profound tolerance to antibiotics and disinfectants[1].
The transition from a sessile, biofilm-based lifestyle to a motile, planktonic state is a highly regulated process known as biofilm dispersion. This event is often mediated by small, diffusible signaling molecules. In the opportunistic pathogen Pseudomonas aeruginosa, a key molecule orchestrating this process is this compound (C2DA)[2]. C2DA is a fatty acid signal that, at nanomolar concentrations, can induce the dispersal of established biofilms, not only in P. aeruginosa but across a wide range of Gram-negative and Gram-positive bacteria, and even the fungus Candida albicans[3][4]. This cross-kingdom activity underscores its importance. Furthermore, C2DA has been shown to revert dormant, antibiotic-tolerant persister cells to a metabolically active state, thereby re-sensitizing them to conventional antibiotics[5][6]. Understanding the synthesis of this potent signaling molecule is therefore a critical step toward harnessing its therapeutic potential.
The Central Synthesizer: Identification and Function of the dspI Gene
The production of C2DA in P. aeruginosa is critically dependent on a single gene: dspI (dispersal inducer), identified as PA14_54640 in the PA14 strain and PA0745 in the PAO1 strain[3][7]. Genetic inactivation of dspI completely abolishes the production of C2DA, a finding confirmed through rigorous chemical analysis of culture supernatants[7][8].
The dspI gene encodes a putative enoyl-CoA hydratase/isomerase, a member of the diverse crotonase superfamily of enzymes that are typically involved in fatty acid metabolism[7][8]. Structural and functional studies have provided significant insight into its mechanism. DspI assembles as a homotrimer and contains a conserved active site pocket where the catalytic reaction occurs[9].
The proposed enzymatic reaction involves the dehydration of a 3-hydroxydecanoyl-CoA intermediate, introducing a double bond into the fatty acid chain[8][10]. Key acidic residues, specifically Glu126 and Glu146, are believed to act as the catalytic dyad, abstracting a proton and facilitating the elimination of a water molecule to form the α,β-unsaturated double bond[10]. The enzyme's isomerase activity is responsible for ensuring the correct cis configuration of this double bond, which is essential for its biological activity as a signaling molecule.
Phenotypic Consequences of dspI Inactivation
The causal link between dspI and C2DA production provides a powerful genetic tool to probe the downstream effects of this signaling pathway. The construction of a ΔdspI mutant strain is a foundational experiment. As expected, this mutant exhibits a phenotype consistent with the loss of C2DA signaling. The key to validating these observations lies in complementation—reintroducing a functional copy of the dspI gene into the mutant—and in chemical rescue, where synthetic C2DA is added exogenously to the mutant culture. A successful rescue experiment confirms that the observed phenotype is specifically due to the absence of C2DA and not to unintended polar effects of the gene deletion.
| Phenotype | Wild-Type (PA14) | ΔdspI Mutant | ΔdspI + dspI (Complemented) | ΔdspI + Synthetic C2DA |
| C2DA Production | Present | Abolished[7] | Restored[8] | N/A |
| Biofilm Dispersion | Active, cell density-dependent | Significantly reduced[7][10] | Restored[7] | Restored[7] |
| Swarming Motility | Normal | Defective[3][10] | Restored[10] | Restored |
| Pyoverdine Production | Normal | Reduced[3][10] | Restored[10] | Restored |
| Virulence (in vivo) | High | Attenuated[10] | Restored[10] | Not typically tested |
Methodologies for Studying dspI and C2DA
A multi-faceted experimental approach is required to fully characterize the DspI/C2DA system. The following protocols represent a self-validating workflow, where the results from genetic manipulation are confirmed by analytical chemistry and phenotypic assays.
Protocol: Construction of a dspI Deletion Mutant
This protocol describes an unmarked, in-frame deletion of the dspI gene in P. aeruginosa using two-step homologous recombination. This method is preferred as it avoids the polar effects associated with antibiotic resistance cassette insertion.
Causality Behind Experimental Choices:
-
Two-step homologous recombination: This strategy allows for the clean removal of the target gene without leaving behind a selectable marker, which could interfere with downstream gene expression.
-
Sucrose counter-selection: The sacB gene, which is toxic to Gram-negative bacteria in the presence of sucrose, provides a powerful selective pressure to force the second recombination event, resulting in either a wild-type revertant or the desired deletion mutant.
Step-by-Step Methodology:
-
Construct Design: Amplify ~500 bp regions upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of the dspI gene via PCR.
-
Cloning: Ligate these two fragments together (e.g., by overlap extension PCR) and clone the fused product into a suicide vector containing the sacB gene (e.g., pEX18Ap).
-
Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid amplification. Verify the construct by sequencing.
-
Conjugation into P. aeruginosa: Transfer the suicide vector from E. coli to the target P. aeruginosa strain via biparental or triparental mating.
-
First Recombination (Integration): Select for P. aeruginosa cells where the plasmid has integrated into the chromosome via a single homologous recombination event. Use an antibiotic to which the vector confers resistance (e.g., carbenicillin).
-
Second Recombination (Excision): Culture the integrants in a medium lacking antibiotics but containing 5-10% sucrose. This selects for cells that have lost the vector backbone (and the sacB gene) through a second recombination event.
-
Screening and Verification: Screen the resulting sucrose-resistant, carbenicillin-sensitive colonies by PCR using primers that flank the dspI gene. The ΔdspI mutant will yield a smaller PCR product than the wild-type. Confirm the deletion by sequencing the PCR product.
Protocol: Extraction and Quantification of C2DA via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying C2DA in bacterial culture supernatants.
Causality Behind Experimental Choices:
-
Solvent Extraction: C2DA is a fatty acid and is more soluble in organic solvents than in the aqueous culture medium. Acidifying the medium protonates the carboxyl group, further increasing its hydrophobicity and extraction efficiency.
-
Derivatization: Fatty acids are not sufficiently volatile for GC analysis. Derivatization with an agent like BSTFA converts the carboxylic acid to a silyl ester, which is much more volatile and thermally stable.
Step-by-Step Methodology:
-
Sample Preparation: Grow P. aeruginosa strains (wild-type, ΔdspI, complemented mutant) to the desired growth phase (typically stationary phase) in a defined medium.
-
Supernatant Collection: Pellet the cells by centrifugation (e.g., 10,000 x g for 10 min). Collect the cell-free supernatant.
-
Extraction: Acidify the supernatant to pH ~2.0 with HCl. Extract the fatty acids twice with an equal volume of an organic solvent (e.g., ethyl acetate). Pool the organic phases.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to dryness under a stream of nitrogen gas.
-
Derivatization: Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile). Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) esters.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Identification and Quantification: C2DA is identified by its characteristic retention time and mass spectrum compared to a derivatized synthetic C2DA standard[8]. Quantification is achieved by integrating the peak area and comparing it to a standard curve generated with known concentrations of the synthetic standard.
Protocol: Tube Reactor Biofilm Dispersion Assay
This assay directly measures the release of cells from a mature biofilm in response to endogenous or exogenous signals.
Causality Behind Experimental Choices:
-
Flow-through system: A tube reactor with a continuous flow of fresh medium allows for the establishment of mature, structured biofilms and enables the collection of effluent to quantify dispersed cells over time.
-
OD Measurement: Measuring the optical density (OD) of the effluent is a simple and effective proxy for the number of cells being released from the biofilm.
Step-by-Step Methodology:
-
System Setup: Establish a continuous culture tube reactor system where sterile medium is pumped through silicone tubing.
-
Inoculation: Inoculate the system with overnight cultures of the desired P. aeruginosa strains.
-
Biofilm Growth: Allow biofilms to form under continuous flow for a set period (e.g., 5-7 days) to reach maturity.
-
Induction/Observation:
-
Native Dispersion: For the wild-type, dispersion events will occur naturally. Monitor the OD₆₀₀ of the effluent over time to detect spikes corresponding to these events.
-
Chemical Rescue: For the ΔdspI mutant, switch the medium feed to one containing a known concentration of synthetic C2DA (e.g., 310 nM) or a carrier control (e.g., ethanol)[7].
-
-
Quantification: Collect the effluent in fractions over several hours and measure the OD₆₀₀. A significant increase in the OD of the effluent from C2DA-treated ΔdspI biofilms compared to the control indicates a successful rescue of the dispersion phenotype.
Implications for Drug Development
The essential role of DspI in producing a key signaling molecule makes it an attractive target for novel antimicrobial strategies[3][11]. Rather than killing the bacteria directly, which imposes strong selective pressure for resistance, targeting the DspI/C2DA pathway represents an "anti-virulence" or "anti-biofilm" approach.
By developing small molecule inhibitors that specifically block the active site of DspI, it may be possible to:
-
Prevent Biofilm Dispersal: "Locking" bacteria within the biofilm could prevent their dissemination to new sites during an infection.
-
Attenuate Virulence: As C2DA signaling is linked to the expression of virulence factors like pyoverdine, inhibiting its production could render the pathogen less harmful[10].
-
Create Synergistic Therapies: An inhibitor of DspI could be used in combination with conventional antibiotics. By disrupting a key communication pathway, the biofilm community may become less coordinated and more susceptible to bactericidal agents.
The structural data available for DspI provides a solid foundation for structure-based drug design, enabling the in silico screening and rational design of potent and specific inhibitors[9][10].
Conclusion
The dspI gene is the lynchpin in the production of this compound, a signaling molecule with profound effects on bacterial physiology and community behavior. Its characterization as an enoyl-CoA hydratase/isomerase provides a clear biochemical basis for its function. The methodologies outlined in this guide—combining precise genetic manipulation, rigorous analytical chemistry, and relevant phenotypic assays—form a robust framework for investigating this system. The central role of the DspI/C2DA pathway in biofilm dynamics and virulence makes it a high-priority target for the development of next-generation therapies aimed at disarming pathogens rather than simply killing them.
References
-
Marques, C. N. H., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976–6991. [Link]
-
Marques, C. N. H., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 816-835. [Link]
-
Li, Y., et al. (2022). Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. Molecular Microbiology, 117(3), 723-737. [Link]
-
Marques, C. N. H., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology. [Link]
-
Jennings, L. K., et al. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Journal of Bacteriology and Mycology, 3(3), 1031. [Link]
-
Amari, D. T., Marques, C. N. H., & Davies, D. G. (2013). The Putative Enoyl-Coenzyme A Hydratase DspI Is Required for Production of the Pseudomonas aeruginosa Biofilm Dispersion Autoinducer this compound. ResearchGate. [Link]
-
Amari, D. T., Marques, C. N., & Davies, D. G. (2013). The putative enoyl-coenzyme A hydratase DspI is required for production of the Pseudomonas aeruginosa biofilm dispersion autoinducer this compound. Journal of Bacteriology, 195(20), 4600–4610. [Link]
-
Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS ONE, 9(8), e101677. [Link]
-
Babaie-Naiej, H., et al. (2015). The novel effect of this compound on biofilm producing Pseudomonas aeruginosa. Journal of Paramedical Sciences. [Link]
-
Rahmani-Badi, A., et al. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology, 6, 383. [Link]
-
Liu, L., et al. (2018). Structural and functional studies on Pseudomonas aeruginosa DspI: implications for its role in DSF biosynthesis. Scientific Reports, 8(1), 3844. [Link]
-
Amari, D. T., Marques, C. N. H., & Davies, D. G. (2013). dspI is required for native biofilm dispersion. ResearchGate. [Link]
-
Chua, S. L., et al. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio, 14(6), e01970-23. [Link]
-
Liu, L., et al. (2018). Structural and functional studies on Pseudomonas aeruginosa DspI: implications for its role in DSF biosynthesis. PubMed, 29500457. [Link]
-
Davies, D. G., & Marques, C. N. (2009). A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of Bacteriology, 191(5), 1393–1403. [Link]
-
Liu, L., et al. (2018). Structural and functional studies on Pseudomonas aeruginosa DspI: Implications for its role in DSF biosynthesis. ResearchGate. [Link]
-
Chua, S. L., et al. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. ResearchGate. [Link]
-
Roy, V., et al. (2021). Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections. Frontiers in Microbiology, 12, 691312. [Link]
Sources
- 1. Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 5. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural and functional studies on Pseudomonas aeruginosa DspI: implications for its role in DSF biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news.umich.edu [news.umich.edu]
An Investigator's Guide to the Initial Cytotoxic Profiling of cis-2-Decenoic Acid
A Senior Application Scientist's Whitepaper for Drug Discovery & Development Professionals
Foreword: From Bacterial Communication to Eukaryotic Impact
cis-2-Decenoic acid (C2DA) is a medium-chain fatty acid that has carved out a significant niche in microbiology as a bacterial signaling molecule.[1][2] Produced by organisms like Pseudomonas aeruginosa, it is a key player in regulating biofilm formation, inducing dispersion of established biofilms, and even reverting dormant "persister" cells to a metabolically active state that is more susceptible to antimicrobials.[3][4][5][6][7] Its ability to modulate microbial communities is well-documented, making it a molecule of interest for combating chronic biofilm-associated infections.[6][8][9][10][11]
However, the journey of a bioactive molecule does not end with its intended target. For any compound with therapeutic potential, a critical and indispensable step is the evaluation of its effect on host cells. Understanding the cytotoxicity profile of C2DA in mammalian systems is paramount to determining its safety and viability for clinical applications. This guide provides a structured, technically-grounded framework for the initial investigation into the cytotoxicity of this compound, designed for researchers in drug development and cellular biology. We will proceed through a logical, phased investigation, explaining not just the "how" but the critical "why" behind each experimental choice.
Phase 1: Establishing a Cytotoxic Footprint with Metabolic Viability Assays
The first and most fundamental question is whether C2DA exerts any toxic effects on mammalian cells and, if so, at what concentrations. The MTT assay is a robust and widely adopted colorimetric method for this initial screen.
Expertise: The Principle of the MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a quantitative measure of cellular metabolic activity, which serves as a proxy for cell viability.[12][13][14] The core principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[13][15] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[13] These formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically.[12][14]
Workflow: A Phased Approach to Cytotoxicity Investigation
A logical progression of experiments is crucial for building a comprehensive understanding of a compound's cytotoxic effects. This workflow ensures that each step informs the next, from broad screening to detailed mechanistic studies.
Caption: Experimental workflow for C2DA cytotoxicity investigation.
Protocol: MTT Assay for Dose-Response Analysis
This protocol is designed for adherent cells cultured in a 96-well plate format.
-
Cell Seeding: Seed a 96-well plate with your chosen mammalian cell line (e.g., human dermal fibroblasts[1] or A549 lung carcinoma cells[16]) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Create a serial dilution of C2DA in serum-free media to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 1 nM to 500 µM). Trustworthiness Check: Include a vehicle control (media with the highest concentration of solvent used) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Cell Treatment: Carefully aspirate the media from the cells and replace it with 100 µL of the prepared C2DA dilutions or control solutions. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[15][17] Incubate the plate for 3-4 hours at 37°C, protected from light.[15] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the cells or formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the crystals.[14][15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Untreated Control | 0 | 1.25 | 100.8% |
| Vehicle Control (0.1% DMSO) | 0 | 1.24 | 100% |
| C2DA | 1 | 1.22 | 98.4% |
| C2DA | 10 | 1.15 | 92.7% |
| C2DA | 50 | 0.88 | 71.0% |
| C2DA | 100 | 0.61 | 49.2% |
| C2DA | 250 | 0.25 | 20.2% |
| C2DA | 500 | 0.10 | 8.1% |
| Positive Control (Triton X-100) | 1% | 0.05 | 4.0% |
| Caption: Example data table for an MTT assay showing a dose-dependent decrease in cell viability upon treatment with C2DA. |
Phase 2: Distinguishing Apoptosis from Necrosis
If Phase 1 reveals significant cytotoxicity, the next logical step is to determine the mode of cell death. Are the cells undergoing a programmed, controlled process (apoptosis) or a catastrophic, inflammatory one (necrosis)? The Annexin V/Propidium Iodide (PI) assay is the gold standard for this differentiation.[18]
Expertise: The Principle of Annexin V/PI Staining
This flow cytometry-based assay relies on two key cellular events.[18]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20][21] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.[19][20]
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that is impermeable to the intact membranes of live and early apoptotic cells.[19][21] It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.[18][19]
By using both stains, we can differentiate four cell populations:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells (Primary): Annexin V- / PI+ (less common)
Protocol: Apoptosis Detection by Annexin V/PI Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with C2DA at concentrations around the determined IC50 value for 24 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine or camptothecin).[22]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 xg for 5 minutes.[23]
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from kits like Abcam's ab14085).[19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel. Collect at least 10,000 events per sample for statistical significance.
| Treatment | % Viable (Ann V- / PI-) | % Early Apoptotic (Ann V+ / PI-) | % Late Apoptotic/Necrotic (Ann V+ / PI+) |
| Vehicle Control | 95.2% | 2.1% | 2.7% |
| C2DA (IC50) | 45.8% | 35.5% | 18.7% |
| Staurosporine | 15.3% | 58.9% | 25.8% |
| Caption: Example data table from an Annexin V/PI assay, indicating that C2DA induces apoptosis. |
Phase 3: Uncovering the Upstream Mechanisms
Assuming C2DA induces apoptosis, we can now probe deeper into the underlying molecular mechanisms. Two common initiators of apoptosis are oxidative stress and the dysregulation of key signaling proteins.
A. Investigating Oxidative Stress with the DCFDA Assay
Expertise: The Principle of DCFDA Staining Reactive Oxygen Species (ROS) are highly reactive molecules like hydrogen peroxide and superoxide radicals that can induce cellular damage and trigger apoptosis.[24] The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay measures intracellular ROS levels.[25] The cell-permeable DCFDA is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent DCF (2',7'-dichlorofluorescein).[24][25] The resulting fluorescence intensity is directly proportional to the level of ROS in the cell.[25]
Protocol: Cellular ROS Detection
-
Cell Culture and Staining: Seed cells in a black, clear-bottom 96-well plate.[26] After adherence, wash the cells and incubate them with a 20 µM DCFDA working solution for 30-45 minutes at 37°C in the dark.[26][27]
-
Treatment: Remove the DCFDA solution, wash the cells, and then add media containing various concentrations of C2DA. Include an untreated control and a positive control for ROS induction (e.g., pyocyanin or tert-Butyl hydroperoxide).[25][26]
-
Fluorescence Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[24][25]
B. Probing the Intrinsic Apoptosis Pathway via Western Blot
Expertise: The Role of Bcl-2 Family Proteins and Caspases The intrinsic (or mitochondrial) pathway of apoptosis is a major cell death program tightly regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[28][29] The ratio of pro- to anti-apoptotic proteins determines the cell's fate.[30] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, releasing cytochrome c.[31][32] This triggers the activation of a cascade of cysteine proteases called caspases, with Caspase-3 being a key "executioner" caspase.[33] Caspase-3 activation involves its cleavage from an inactive pro-enzyme (~32-35 kDa) into active subunits (e.g., p17).[22][34] Detecting this cleavage is a definitive marker of apoptosis.[22][35]
Caption: The intrinsic apoptosis pathway and hypothesized C2DA targets.
Protocol: Western Blot for Bcl-2, Bax, and Cleaved Caspase-3
-
Protein Extraction: Treat cells with C2DA (at IC50) for a set time (e.g., 24 hours). Lyse the cells in RIPA buffer with protease inhibitors to extract total protein. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (~20 µg) per lane onto a 10-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.
Synthesis and Future Directions
This structured investigation will provide a robust preliminary dataset on the cytotoxicity of this compound. By progressing from broad viability screening to specific mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's effects on mammalian cells.
If C2DA is found to be cytotoxic via apoptosis, future studies could explore its impact on other cell death pathways (e.g., necroptosis, autophagy) or investigate its effect on key survival signaling cascades such as PI3K/Akt and MAPK. This foundational knowledge is crucial for guiding the development of C2DA-based therapeutics, ensuring that its powerful effects on microbial communities can be harnessed safely and effectively.
References
-
Wang, X., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Chao, D. T., & Korsmeyer, S. J. (1998). BCL-2 family: regulators of cell death. Annual Review of Immunology, 16, 395-419. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. (2014). ASM Journals. Retrieved from [Link]
-
Marques, C. N. H., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976–6991. Retrieved from [Link]
-
Control of Biofilms with the Fatty Acid Signaling Molecule this compound. (2015). MDPI. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Jennings, J. A., et al. (2015). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Austin Journal of Orthopedics & Rheumatology. Retrieved from [Link]
-
Llambi, F., & Green, D. R. (2011). Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. Cell Death & Differentiation, 18(10), 1559-1567. Retrieved from [Link]
-
Immunodetection of caspase-3 by Western blot using glutaraldehyde. (2011). PubMed. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PMC - PubMed Central. Retrieved from [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi, Universitas Brawijaya. Retrieved from [Link]
-
ROS Assay Kit Protocol. (n.d.). PromoKine. Retrieved from [Link]
-
Apoptosis regulator BAX. (n.d.). Wikipedia. Retrieved from [Link]
-
The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. (2014). PubMed. Retrieved from [Link]
-
Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. (2025). Preprints.org. Retrieved from [Link]
-
Jennings, J. A., et al. (2017). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research, 475(12), 2933–2941. Retrieved from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. Retrieved from [Link]
-
This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Caspase Protocols in Mice. (2012). PMC - PubMed Central. Retrieved from [Link]
-
Western blot analysis for caspase-3 activation. (A) Whole-cell lysates... (n.d.). ResearchGate. Retrieved from [Link]
-
Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. (2021). PMC - NIH. Retrieved from [Link]
-
The novel effect of this compound on biofilm producing Pseudomonas aeruginosa. (2015). ResearchGate. Retrieved from [Link]
-
Biofilm. (n.d.). Wikipedia. Retrieved from [Link]
-
The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. (2015). Microbiology Research. Retrieved from [Link]
Sources
- 1. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm - Wikipedia [en.wikipedia.org]
- 3. This compound | 3913-85-7 | Benchchem [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Biofilms with the Fatty Acid Signaling Molecule this compound [mdpi.com]
- 7. The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
- 21. biologi.ub.ac.id [biologi.ub.ac.id]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. doc.abcam.com [doc.abcam.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 27. content.abcam.com [content.abcam.com]
- 28. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. cbsjournal.com [cbsjournal.com]
- 31. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 32. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 33. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
cis-2-Decenoic acid as a diffusible signal factor (DSF)
An In-depth Technical Guide to cis-2-Decenoic Acid as a Diffusible Signal Factor
Part 1: Introduction to this compound (C2DA)
Chemical Properties and Nomenclature
This compound (C2DA) is a medium-chain unsaturated fatty acid with the chemical formula C₁₀H₁₈O₂.[1] It belongs to a class of bacterial signaling molecules known as Diffusible Signal Factors (DSFs), which are characterized by a cis-2-unsaturated fatty acid structure.[2] To maintain clarity in the field, a standardized nomenclature is often used where C2DA is denoted as C10:Δ², indicating a 10-carbon fatty acid with a cis double bond at the second carbon position.[2] This molecule is a colorless oil and is produced by several bacterial species, most notably Pseudomonas aeruginosa.[1]
Discovery and Significance as a Diffusible Signal Factor (DSF)
The discovery of DSFs began with the characterization of cis-11-methyl-2-dodecenoic acid in the plant pathogen Xanthomonas campestris.[2] Subsequently, it was found that the opportunistic human pathogen Pseudomonas aeruginosa produces C2DA as a key autoinducer for biofilm dispersion.[3] This finding was significant as it expanded the known repertoire of quorum sensing (QS) signals beyond the canonical acyl-homoserine lactones (AHLs) and autoinducing peptides (AIPs). C2DA's ability to act not only within its species of origin but also across different bacterial species and even kingdoms highlights its importance as a versatile signaling molecule in complex microbial communities.[3][4]
Overview of Biological Roles
C2DA is a pleiotropic signaling molecule with a diverse range of biological effects. Its primary and most studied function is the induction of the dispersal phase of the biofilm life cycle, transitioning sessile bacteria to a motile, planktonic state.[5] Beyond this, C2DA has been shown to inhibit initial biofilm formation, modulate the metabolic state of dormant persister cells to re-sensitize them to antibiotics, and influence virulence factor expression.[2][4] Its activity extends to both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans, demonstrating its role in inter-kingdom communication.[4][6]
Part 2: Biosynthesis of C2DA
The Canonical DSF Synthase: RpfF
In the archetypal DSF producer Xanthomonas campestris, the synthesis of DSF is dependent on the rpf (regulation of pathogenicity factors) gene cluster.[7] The key synthase enzyme is RpfF, which belongs to the crotonase superfamily and possesses enoyl-CoA hydratase activity.[2][7][8] RpfF catalyzes the dehydration of a 3-hydroxyacyl-acyl carrier protein (ACP) intermediate from the fatty acid biosynthesis pathway to generate the characteristic cis-2 double bond.[9] A subsequent thioesterase activity, also attributed to RpfF, releases the free fatty acid signal.[9] The activity of RpfF can be negatively regulated by direct protein-protein interaction with the sensor kinase RpfC, providing a feedback loop to control signal production.[2]
C2DA Synthesis in Pseudomonas aeruginosa: The Role of DspI
In Pseudomonas aeruginosa, the homolog to RpfF is DspI (encoded by gene PA14_54640), a putative enoyl-CoA hydratase/isomerase.[10] Inactivation of the dspI gene abolishes the production of C2DA and eliminates the native biofilm dispersion phenotype.[10][11] Like RpfF, DspI is predicted to act on intermediates of the fatty acid metabolism pathway to generate the C10:Δ² molecule.[12] The expression of dspI has been shown to be cell-density dependent, which is consistent with its role in producing a quorum sensing signal.
Proposed Biosynthetic Pathway
The biosynthesis of C2DA is intrinsically linked to the fatty acid synthesis (FAS) cycle. The process is initiated with a 3-hydroxydecanoyl-ACP intermediate, which is a standard component of fatty acid elongation. The DspI enzyme then catalyzes a dehydration reaction, creating a double bond between the alpha and beta carbons (C2 and C3) in the cis configuration. The final step involves the cleavage of the thioester bond to release the mature C2DA molecule from the ACP.
Part 3: C2DA Signaling and Perception
The Canonical DSF Signaling Pathway: The RpfC/RpfG Two-Component System
In Xanthomonas, the DSF signal is perceived by a complex two-component system (TCS) composed of the sensor histidine kinase RpfC and the response regulator RpfG.[7][13] RpfC is a membrane-bound protein that, upon binding DSF, autophosphorylates. This phosphate group is then transferred to RpfG.[7] Phosphorylated RpfG functions as an active phosphodiesterase, degrading the intracellular second messenger cyclic dimeric GMP (c-di-GMP).[14] The resulting decrease in c-di-GMP levels leads to downstream changes in gene expression, affecting virulence and biofilm formation.
A Bifurcated Signaling Network in Pseudomonas aeruginosa
Intriguingly, P. aeruginosa appears to utilize a more complex, bifurcated system for C2DA perception and signal transduction, involving at least two distinct receptors that control different sets of downstream responses.
One arm of the signaling network involves DspS (PA4112), a sensor/response regulator hybrid protein that is a homolog of RpfC.[14][15] Inactivation of dspS impairs both C2DA-induced and native biofilm dispersion.[15] It is proposed that DspS functions similarly to RpfC, sensing C2DA and transducing this signal to modulate intracellular c-di-GMP levels.[14][16] This pathway appears to be primarily responsible for the canonical role of C2DA in triggering the release of cells from established biofilms.[15] The downstream effectors of the DspS-mediated c-di-GMP reduction include a cascade involving proteins like BdlA, DipA, and RbdA, which are known to be involved in other dispersion pathways.[14]
Part 4: Biological and Physiological Effects of C2DA
Regulation of Biofilm Formation and Dispersal
The most prominent effect of C2DA is its dual action on biofilms. At nanomolar concentrations, it can induce the dispersal of pre-established biofilms of P. aeruginosa and other bacteria, causing a transition from a sessile to a planktonic phenotype. [6]Furthermore, continuous exposure to low concentrations of C2DA can prevent the initial formation of biofilms. [4]For instance, 2.5 nM C2DA was found to prevent biofilm formation by P. aeruginosa PAO1 in flow cell reactors. [4]
Modulation of Persister Cell Phenotypes
Persister cells are a subpopulation of dormant, metabolically inactive cells that exhibit high tolerance to antibiotics. C2DA has been shown to revert these persister cells to a metabolically active, antimicrobial-susceptible state without inducing cell division. [2][17]This "awakening" is supported by an increase in respiratory activity. [17]For example, treatment of P. aeruginosa persisters with 100 nM C2DA led to a significant increase in their susceptibility to antibiotics like ciprofloxacin and tobramycin. [2]Additionally, the presence of C2DA during antibiotic treatment can lead to a decrease in the number of persister cells that are isolated. [4]
Inter-species and Inter-kingdom Signaling
C2DA's influence extends beyond P. aeruginosa. It can induce dispersal and inhibit biofilm formation in a wide range of both Gram-negative and Gram-positive bacteria. This includes clinically relevant species such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. [4][6]Treatment of pre-established biofilms of these pathogens with 310 nM C2DA resulted in a significant increase in the release of planktonic cells and enhanced the efficacy of antibiotics and disinfectants. [6][18]
Demonstrating its cross-kingdom activity, C2DA and the related DSF molecule from Burkholderia, cis-2-dodecenoic acid (BDSF), can interfere with the morphogenesis and biofilm formation of the fungal pathogen Candida albicans. [9][19]These molecules inhibit the yeast-to-hyphae transition, a critical virulence factor for C. albicans, thereby reducing its ability to form robust biofilms and cause damage to host cells. [9]This effect is mediated, at least in part, by the downregulation of hyphae-specific genes like HWP1 and ALS3. [9]
Therapeutic Potential: Synergism with Antimicrobials
A key area of interest for drug development is the ability of C2DA to potentiate the activity of conventional antibiotics against biofilms. By inducing dispersal and reverting persister cells, C2DA exposes bacteria in their more vulnerable planktonic state. [20]Studies have shown that co-treatment of S. aureus and P. aeruginosa biofilms with C2DA and antibiotics like tetracycline, amikacin, and ceftazidime results in additive or synergistic killing. [20]This effect may be partly due to C2DA causing an increase in bacterial membrane permeability, allowing for greater uptake of the antibiotic. [20]
Part 5: Quantitative Analysis of C2DA Activity
The following table summarizes the effective concentrations of C2DA reported for various biological activities across different microorganisms.
| Biological Effect | Target Organism(s) | Effective Concentration | Reference(s) |
| Biofilm Dispersion | P. aeruginosa, E. coli, S. aureus, K. pneumoniae, B. subtilis | 310 nM (~53 ng/mL) | [6][18] |
| Biofilm Inhibition | P. aeruginosa PAO1 (flow cell) | 2.5 nM (~0.43 ng/mL) | [4] |
| E. coli & K. pneumoniae (catheters) | 310 nM (~53 ng/mL) | [4][18] | |
| Methicillin-resistant S. aureus (MRSA) | 125 µg/mL | [7][10] | |
| Persister Cell Reversion | P. aeruginosa | 100 nM (~17 ng/mL) | [2] |
| E. coli | 310 nM (~53 ng/mL) | [2] | |
| Bacterial Growth Inhibition | Methicillin-resistant S. aureus (MRSA) | ≥ 500 µg/mL | [7][10] |
| Antibiotic Synergy | P. aeruginosa (with tobramycin, ciprofloxacin) | 100 nM (~17 ng/mL) | [2] |
Part 6: Experimental Protocols for Studying C2DA
The study of C2DA requires robust and reproducible methodologies. Below are detailed protocols for key experiments.
Protocol 1: Quantification of C2DA using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and derivatization of fatty acids from bacterial culture supernatants for quantification. [1] A. Materials
-
Bacterial culture supernatant (filtered)
-
Internal standard (e.g., Heptadecanoic acid, C17:0)
-
Solvents: Ethyl acetate, Hexane (GC grade)
-
Derivatization reagent: Anhydrous 1.25 M HCl in methanol or BF₃-Methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
B. Procedure
-
Sample Preparation: To 1 mL of cell-free culture supernatant, add a known amount of internal standard (e.g., 10 µg of C17:0).
-
Extraction: Acidify the sample to pH ~2 with HCl. Extract the fatty acids by adding 2 mL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging (3000 x g, 5 min) to separate phases. Collect the upper organic phase. Repeat the extraction twice more and pool the organic phases.
-
Drying: Dry the pooled organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Derivatization (Methylation): To the dried extract, add 500 µL of 1.25 M HCl in methanol. Seal the tube tightly and heat at 80°C for 1 hour to form fatty acid methyl esters (FAMEs).
-
FAMEs Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge. Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Analysis: Concentrate the hexane extract under nitrogen and transfer to a GC vial. Analyze using a GC-MS system equipped with a suitable capillary column (e.g., a polar SLB-IL111 or equivalent).
-
GC-MS Conditions (Example):
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 70°C, hold for 3 min, ramp to 180°C at 10°C/min, then ramp to 250°C at 5°C/min, hold for 5 min.
-
MS: Electron ionization (EI) at 70 eV. Scan range m/z 50-400 or use selected ion monitoring (SIM) for target ions.
-
-
Quantification: Identify the C2DA-methyl ester peak based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Microtiter Plate Biofilm Dispersal Assay
This assay uses crystal violet (CV) staining to quantify biofilm biomass remaining after treatment. [15][21][22] A. Materials
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., TSB, M63 minimal medium)
-
C2DA stock solution (in ethanol)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader
B. Procedure
-
Biofilm Formation: Inoculate overnight bacterial cultures into fresh medium (e.g., 1:100 dilution). Add 200 µL of the diluted culture to each well of a 96-well plate. Include media-only wells as negative controls.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
Treatment: Carefully remove the planktonic culture from each well by aspiration. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of fresh medium containing the desired concentration of C2DA (and an equivalent concentration of ethanol for the vehicle control) to the wells.
-
Incubate for a defined period (e.g., 1-4 hours) to induce dispersal.
-
Staining: Aspirate the medium and wash the wells twice with PBS. Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the CV solution and wash the plate thoroughly by submerging it in a container of water 3-4 times. Invert the plate and tap firmly on paper towels to remove excess water.
-
Quantification: Add 200 µL of 30% acetic acid to each well to solubilize the bound CV. Incubate for 15 minutes.
-
Transfer 125 µL of the solubilized CV from each well to a new flat-bottom plate. Measure the absorbance at 550 nm (A₅₅₀). A lower absorbance in treated wells compared to controls indicates biofilm dispersal.
Protocol 3: Continuous Culture Flow-Cell System for Biofilm Analysis
This method allows for the real-time observation of biofilm architecture under hydrodynamic conditions. [3][23] A. Materials
-
Flow cell system with bubble traps
-
Peristaltic pump
-
Silicone tubing
-
Growth medium reservoir and waste container
-
Bacterial culture
-
Confocal Laser Scanning Microscope (CLSM) with appropriate fluorescent stains (e.g., SYTO 9) or fluorescently tagged bacteria.
B. Procedure
-
System Assembly & Sterilization: Assemble the flow cell system according to the manufacturer's instructions. Sterilize the entire system by pumping a disinfectant (e.g., 0.5% hypochlorite) through it, followed by extensive rinsing with sterile distilled water and then sterile growth medium.
-
Inoculation: Stop the media flow. Inject ~300 µL of a diluted overnight bacterial culture (e.g., OD₆₀₀ of 0.1) into each channel of the flow cell.
-
Attachment: Allow the bacteria to attach to the surface for 1-2 hours under no-flow conditions.
-
Biofilm Growth: Initiate media flow at a low, constant rate (e.g., 3-5 mL/hour). Grow the biofilm for 3-5 days at the desired temperature.
-
C2DA Treatment: Switch the medium source to a reservoir containing fresh medium supplemented with the desired concentration of C2DA.
-
Imaging: At regular intervals before and after C2DA addition, visualize the biofilm structure using CLSM. If using stains, briefly stop the flow to introduce the stain.
-
Analysis: Acquire Z-stack images of the biofilm. Analyze the images using software (e.g., COMSTAT, ImageJ) to quantify structural parameters such as biomass, thickness, and surface coverage to assess dispersal.
Protocol 4: Persister Cell Isolation and Reversion Assay
This protocol isolates persister cells and tests the ability of C2DA to revert them to an antibiotic-sensitive state. [2][24] A. Materials
-
Stationary phase bacterial culture (grown for >24 hours)
-
High-concentration antibiotic solution (e.g., Ciprofloxacin, 100x MIC)
-
Saline solution (0.9% NaCl)
-
C2DA stock solution
-
Plate count agar (e.g., LB agar)
B. Procedure
-
Persister Isolation:
-
Take a 1 mL aliquot of a stationary phase culture.
-
Pellet the cells by centrifugation (5000 x g, 10 min), wash twice with sterile saline, and resuspend in 1 mL of saline.
-
Add a bactericidal antibiotic (e.g., ciprofloxacin to a final concentration of 5 µg/mL) to kill the metabolically active cells.
-
Incubate at 37°C with shaking for 3-5 hours.
-
Pellet the surviving cells (persisters), wash twice with saline to remove the antibiotic, and resuspend in 1 mL of saline.
-
-
Reversion Assay:
-
Divide the persister cell suspension into three treatment groups:
-
a) Saline only (Control)
-
b) Saline + C2DA (e.g., 100 nM for P. aeruginosa)
-
c) Saline + C2DA + Ciprofloxacin (to test re-sensitization)
-
-
Add a fourth group: Saline + Ciprofloxacin (to confirm persister state).
-
-
Incubation: Incubate all tubes at 37°C for 2-4 hours.
-
Quantification: Serially dilute the suspensions and plate on agar plates to determine the number of colony-forming units (CFU/mL).
-
Analysis: Compare the CFU counts. A significant drop in CFU in group (c) compared to group (d) indicates that C2DA reverted the persisters to an antibiotic-sensitive state. A stable CFU count in group (b) confirms that C2DA is not bactericidal at the tested concentration.
Part 7: Conclusion and Future Directions
This compound has emerged as a central player in bacterial communication, with profound implications for biofilm control and the treatment of chronic infections. Its ability to induce biofilm dispersal, prevent biofilm formation, and reawaken dormant persister cells makes it a highly promising candidate for novel anti-biofilm therapies. The elucidation of a bifurcated signaling pathway in P. aeruginosa, involving both the DspS sensor for dispersion and the FadD1 transcriptional regulator for global virulence, reveals a sophisticated network for integrating environmental fatty acid signals with cellular behavior.
Future research should focus on several key areas. A deeper understanding of the downstream effectors of both the DspS and FadD1 pathways is needed to fully map the C2DA regulatory network. Investigating the structural basis of C2DA binding to its receptors will be crucial for the rational design of synthetic agonists or antagonists. Finally, preclinical and clinical studies are warranted to evaluate the in vivo efficacy and safety of C2DA as an adjunctive therapy to combat recalcitrant biofilm-associated infections.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided.
[20]Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Journal of Bacteriology and Mycology: Open Access, 3(3), 1031. [Link] [10]Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). This compound inhibits S. aureus growth and biofilm in vitro: a pilot study. Clinical orthopaedics and related research, 470(10), 2663–2670. [Link] [7]Slater, H., Alvarez-Morales, A., Barber, C. E., Daniels, M. J., & Dow, J. M. (2000). A two-component system involving an HD-GYP domain protein links cell-cell signalling to pathogenicity gene expression in Xanthomonas campestris. Molecular microbiology, 38(5), 986–1003. [Link] [13]Ryan, R. P., & Dow, J. M. (2015). The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators. PLoS pathogens, 11(7), e1004986. [Link] [21]O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of visualized experiments : JoVE, (47), 2437. [Link] [4]Marques, C. N., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals (Basel, Switzerland), 8(4), 816–835. [Link] [23]Song, S., Liu, J., Li, Y., et al. (2024). The long-chain fatty acid-CoA ligase FadD1 monitors Pseudomonas aeruginosa quorum sensing as a receptor of this compound. bioRxiv. [Link] [8]Feng, Y. M., Long, Z. Q., Xiang, H. M., & Yang, S. (2023). Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review. International journal of molecular sciences, 24(2), 1640. [Link] [2]Marques, C. N., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. Applied and environmental microbiology, 80(22), 6976–6991. [Link] [6]Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014). Unsaturated fatty acid, this compound, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria. PloS one, 9(7), e101677. [Link] [22]Benchling. (2014). Crystal Violet Biofilm Assay. Benchling. [Link] [18]Rahmani-Badi, A., Sepehr, S., Mohammadi, P., Soudi, M. R., Babaie-Naiej, H., & Fallahi, H. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. The Journal of medical microbiology, 63(Pt 11), 1509–1516. [Link] [19]Yang, D. L., Zhang, Y. Q., Hu, Y. L., et al. (2019). Cis-2-dodecenoic Acid Mediates Its Synergistic Effect with Triazoles by Interfering with Efflux Pumps in Fluconazole-resistant Candida albicans. Biomedical and environmental sciences : BES, 32(3), 199–209. [Link] [11]Chua, S. L., Hultqvist, L. S., Yuan, M., et al. (2013). The Putative Enoyl-Coenzyme A Hydratase DspI Is Required for Production of the Pseudomonas aeruginosa Biofilm Dispersion Autoinducer this compound. mBio, 4(4), e00499-13. [Link] [12]ResearchGate. (n.d.). dspI is required for synthesis of this compound in P. aeruginosa. ResearchGate. [Link] [15]Petrova, O. E., Cherny, K. E., & Sauer, K. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio, 14(6), e0257023. [Link] [9]Zhang, Y., Cai, C., Yang, Y., et al. (2011). Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid. The Journal of medical microbiology, 60(Pt 11), 1643–1650. [Link] [24]Marques, C. N. H., & Zelaya, H. (2015). Isolation of Persister Cells from Biofilm and Planktonic Populations of Pseudomonas aeruginosa. Bio-protocol, 5(18), e1590. [Link] [25]Song, S., Liu, J., Li, Y., et al. (2024). The long-chain fatty acid-CoA ligase FadD1 monitors Pseudomonas aeruginosa quorum sensing as a receptor of this compound. bioRxiv. [Link] [3]Rahmani-Badi, A., Sepehr, S., Mohammadi, P., Soudi, M. R., & Fallahi, H. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in microbiology, 6, 389. [Link] [5]Wikipedia. (n.d.). Biofilm. Wikipedia. [Link] [17]Marques, C. N., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. Applied and environmental microbiology, 80(22), 6976-91. [Link] [1]Wikipedia. (n.d.). This compound. Wikipedia. [Link] [14]Petrova, O. E., Cherny, K. E., & Sauer, K. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio, 14(6), e02570-23. [Link] [16]ResearchGate. (2023). (PDF) cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. ResearchGate. [Link]
Sources
- 1. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bursting the bubble on bacterial biofilms: a flow cell methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Biofilms with the Fatty Acid Signaling Molecule this compound [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 7. This compound inhibits S. aureus growth and biofilm in vitro: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. html.rhhz.net [html.rhhz.net]
- 13. researchgate.net [researchgate.net]
- 14. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multiple FadD Acyl-CoA Synthetases Contribute to Differential Fatty Acid Degradation and Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. besjournal.com [besjournal.com]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. Crystal violet staining protocol | Abcam [abcam.com]
- 22. Protocols · Benchling [benchling.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. biorxiv.org [biorxiv.org]
Exploring Gene Regulation by cis-2-Decenoic Acid Signaling: A Technical Guide for Researchers
Abstract
cis-2-Decenoic acid (C2DA) is a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa that orchestrates a fundamental shift in bacterial lifestyle: the dispersal of cells from established biofilms.[1][2] This molecule exhibits remarkable cross-kingdom activity, influencing both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][4][5] Its ability to inhibit biofilm formation, induce the dispersion of mature biofilms, and revert antibiotic-tolerant persister cells to a susceptible state makes the C2DA signaling pathway a compelling target for novel antimicrobial and anti-biofilm therapeutic strategies.[2][4][6] This guide provides an in-depth exploration of the molecular mechanisms underpinning C2DA-mediated gene regulation, offers detailed protocols for key investigative techniques, and discusses the implications for drug development.
Introduction: C2DA as a Universal Biofilm Dispersal Signal
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, notorious for their role in chronic infections and their profound tolerance to conventional antibiotics.[2] The transition from a sessile, biofilm-associated state to a motile, planktonic one is a critical and highly regulated process known as dispersion. C2DA was first identified as the endogenous chemical messenger responsible for initiating this dispersion response in P. aeruginosa.[1][7]
Unlike many quorum sensing signals which are species-specific, C2DA has a broad spectrum of action.[3][5] It is a member of the diffusible signal factor (DSF) family of fatty acids, which are utilized by various bacteria for cell-to-cell communication.[7][8] The core function of C2DA signaling is to integrate environmental cues and population density to trigger a coordinated change in gene expression, leading to the enzymatic breakdown of the biofilm matrix, increased motility, and the release of individual cells to colonize new surfaces.[2][9] Understanding this regulatory network is paramount for developing strategies to disrupt pathological biofilms.
The C2DA Signaling Cascade: From Perception to Transcriptional Response
The regulatory mechanism of C2DA signaling is an evolving area of research, but key components have been identified, particularly in the model organism P. aeruginosa. The pathway involves signal perception, transduction, and ultimately, the modulation of transcription factor activity.
Signal Perception and the Primary Receptor
While C2DA, as a fatty acid, can interact with and increase the permeability of the bacterial cell membrane[1], specific intracellular receptors are crucial for transducing its signal. In P. aeruginosa, a long-chain fatty acid-CoA ligase, FadD1 , has been identified as a direct receptor for C2DA.[7]
Mechanism of Action:
-
Binding: C2DA binds directly to the FadD1 protein.
-
Conformational Change: This binding event enhances the ability of FadD1 to bind to specific promoter regions of target genes.
-
Transcriptional Regulation: FadD1, acting as a transcriptional regulator, then modulates the expression of its target genes.[7]
A key target of the C2DA-FadD1 complex is the promoter of lasR, the master regulator of the primary acyl-homoserine lactone (AHL) quorum sensing systems in P. aeruginosa.[7] By positively regulating lasR, C2DA effectively integrates its signal into the broader quorum sensing network, influencing the expression of hundreds of genes related to virulence and cell behavior.[7]
Downstream Gene Regulation
C2DA instigates a massive transcriptional shift. A microarray analysis in P. aeruginosa revealed that C2DA treatment differentially regulated 666 genes.[10][11] The majority of these genes (over 90%) were upregulated, indicating that C2DA primarily acts as a transcriptional activator.[10]
Key classes of regulated genes include:
-
Motility and Chemotaxis: Genes responsible for flagellar synthesis and chemotactic behavior are upregulated, preparing the cell for a planktonic existence.[2][10]
-
Metabolism: An increase in the expression of genes involved in metabolic activity, such as the TCA cycle, is observed.[2][6] This is consistent with C2DA's ability to "awaken" dormant persister cells.[4][6]
-
Virulence Factors: The expression of various virulence factors is modulated, often through the hierarchical control of the las and rhl quorum sensing systems.[2][7]
-
Extracellular Polysaccharide (EPS) Synthesis: Genes involved in producing the biofilm matrix are often downregulated, facilitating cell release.[2]
The following diagram illustrates the proposed signaling pathway in P. aeruginosa.
Caption: C2DA signaling pathway in P. aeruginosa.
Investigating C2DA-Mediated Gene Regulation: Methodologies
To dissect the transcriptional network controlled by C2DA, a global approach is necessary. RNA-Sequencing (RNA-Seq) is the state-of-the-art method for profiling the entire transcriptome of an organism in response to a specific stimulus.
Experimental Design: The Importance of Controls
A robust experimental design is the bedrock of trustworthy data. When investigating the effect of C2DA, the primary goal is to isolate the transcriptional changes caused only by the signaling molecule.
-
Treatment Group: Bacteria (e.g., biofilm or planktonic culture) treated with a known, biologically active concentration of C2DA (e.g., 310 nM).[5]
-
Vehicle Control Group: This is the most critical control. C2DA is a fatty acid and is typically dissolved in a solvent like ethanol or DMSO. The vehicle control group must be treated with the exact same concentration of this solvent, without C2DA, to account for any transcriptional changes induced by the solvent itself.
-
Untreated Control Group: Bacteria grown under identical conditions without any additions. This provides a baseline for normal gene expression.
-
Biological Replicates: A minimum of three independent biological replicates for each condition is essential to ensure statistical power and reproducibility.
Detailed Protocol: RNA-Sequencing of C2DA-Treated Biofilms
This protocol provides a step-by-step workflow for analyzing the transcriptomic response of P. aeruginosa biofilms to C2DA treatment.
I. Biofilm Culture and Treatment
-
Culture Setup: Grow P. aeruginosa PAO1 biofilms on a suitable surface (e.g., polycarbonate membranes on agar plates or in multi-well plates) for a defined period (e.g., 5 days) to allow for mature biofilm formation.[10]
-
Treatment: Gently transfer the biofilm-containing membranes to a fresh medium. For the treatment group, the medium should contain the final desired concentration of C2DA. For the vehicle control, add the equivalent volume of solvent.
-
Incubation: Incubate for a period sufficient to elicit a transcriptional response (e.g., 1-4 hours). This time point may require optimization.
II. RNA Extraction (A Self-Validating System)
-
Harvesting: Harvest cells by disrupting the biofilm directly into an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent). This step is crucial to prevent RNA degradation.
-
Lysis: Perform enzymatic lysis (e.g., with lysozyme) followed by mechanical disruption (e.g., bead beating) to ensure complete lysis of bacteria within the biofilm matrix.
-
Purification: Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit) that includes an on-column DNase digestion step to remove contaminating genomic DNA.
-
Quality Control (QC):
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Ratios of ~2.0 are indicative of pure RNA.
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8.0 is required for reliable downstream sequencing. This step validates that the RNA is not degraded.
-
III. Library Preparation and Sequencing
-
rRNA Depletion: Bacterial RNA is ~95% ribosomal RNA (rRNA). This must be removed to enable efficient sequencing of messenger RNA (mRNA). Use a commercial rRNA depletion kit (e.g., Ribo-Zero).
-
Library Construction: Construct sequencing libraries from the rRNA-depleted RNA. This involves RNA fragmentation, cDNA synthesis, and the ligation of sequencing adapters.
-
Sequencing: Perform high-throughput sequencing on a platform like the Illumina NovaSeq, aiming for at least 10 million single-end reads per sample for bacterial transcriptomics.
Data Analysis Workflow
The following diagram outlines the bioinformatics pipeline for analyzing the RNA-Seq data.
Caption: Bioinformatic workflow for RNA-Seq data analysis.
Expected Outcomes and Data Interpretation
The primary output of the RNA-Seq analysis will be a list of Differentially Expressed Genes (DEGs) between the C2DA-treated and control groups.
| Gene ID (PAO1) | Gene Name | Log2 Fold Change (C2DA vs. Control) | Adjusted p-value | Function |
| PA14_54640 | dspI | +0.2 | > 0.05 | C2DA Synthesis (Control) |
| PA3731 | lasR | +1.8 | < 0.01 | Quorum Sensing Master Regulator |
| PA4977 | fliC | +3.5 | < 0.001 | Flagellin (Motility) |
| PA1996 | rhlA | +2.1 | < 0.01 | Rhamnolipid Biosynthesis |
| PA0573 | aceE | +1.5 | < 0.05 | Pyruvate Dehydrogenase (Metabolism) |
| PA3477 | pelA | -2.5 | < 0.001 | Pel Polysaccharide Synthesis (Biofilm Matrix) |
| This table represents hypothetical data based on published findings for illustrative purposes.[2][7][10] |
Interpretation:
-
A positive Log2 Fold Change indicates upregulation, while a negative value indicates downregulation.
-
The adjusted p-value (or FDR) corrects for multiple testing; a value < 0.05 is typically considered statistically significant.
-
Gene Ontology (GO) analysis will categorize the DEGs into biological processes, molecular functions, and cellular components, revealing the broader biological shifts induced by C2DA (e.g., "flagellum-dependent cell motility," "TCA cycle").[10]
Implications for Drug Development
The C2DA signaling pathway offers several attractive avenues for therapeutic intervention against biofilm-associated infections.
-
Biofilm Dispersal Agents: C2DA or its more stable synthetic analogs could be used as "biofilm disruptors." By triggering dispersion, they can render the bacteria susceptible to conventional antibiotics and the host immune system.[1][2][5] C2DA has been shown to potentiate the effects of antibiotics like tobramycin and ciprofloxacin.[10][12]
-
Anti-Persister Therapy: Chronic, recurrent infections are often linked to the presence of antibiotic-tolerant persister cells. C2DA's ability to revert persisters to a metabolically active, antibiotic-susceptible state is a groundbreaking therapeutic concept.[4][6]
-
Inhibition of Biofilm Formation: C2DA can prevent the initial formation of biofilms at very low concentrations.[2][3] This could be applied prophylactically, for example, by coating medical implants to prevent colonization.
Conclusion and Future Directions
This compound is a powerful signaling molecule that acts as a master regulator of the biofilm lifecycle. Its ability to induce widespread transcriptional changes, particularly through key regulators like FadD1 and the established quorum sensing networks, highlights a sophisticated mechanism of bacterial communication. The methodologies outlined in this guide provide a framework for researchers to further dissect this pathway and explore its components. Future research should focus on identifying additional C2DA receptors in other bacterial species, elucidating the precise molecular interactions between C2DA-receptor complexes and their DNA targets, and developing potent, non-toxic C2DA analogs for clinical applications. The manipulation of this signaling pathway holds immense promise for controlling pathogenic biofilms and overcoming the challenge of antimicrobial resistance.
References
-
Title: this compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm Source: Austin Publishing Group URL: [Link]
-
Title: this compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State Source: ASM Journals URL: [Link]
-
Title: Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Control of Biofilms with the Fatty Acid Signaling Molecule this compound Source: MDPI URL: [Link]
-
Title: The novel effect of this compound on biofilm producing Pseudomonas aeruginosa Source: ResearchGate URL: [Link]
-
Title: The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria Source: PLOS One URL: [Link]
-
Title: Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique Source: National Institutes of Health (NIH) URL: [Link]
-
Title: this compound – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique Source: Frontiers in Microbiology URL: [Link]
-
Title: The diffusible signaling factor family in microbial signaling: a current perspective Source: Taylor & Francis Online URL: [Link]
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Guide to Biofilm Inhibition Assays Using cis-2-Decenoic Acid
Introduction: The Challenge of Biofilms and a Novel Control Strategy
Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms encase themselves in a self-produced matrix of extracellular polymeric substances (EPS), adhering to surfaces and forming a protective barrier.[1] This architecture renders the embedded bacteria extraordinarily tolerant to conventional antibiotics and host immune responses, leading to persistent and chronic infections.[1][2] The need for novel strategies to control biofilms has led researchers to explore the intricate signaling networks that govern bacterial community behavior.
One of the most promising avenues of research involves harnessing the bacteria's own communication molecules to disrupt their defenses. Pseudomonas aeruginosa, a notorious opportunistic pathogen, produces a fatty acid signaling molecule, cis-2-decenoic acid (C2DA) , which acts as a natural biofilm dispersant.[1][3] This molecule is a key player in a sophisticated cell-to-cell communication system, inducing the transition from a sessile, biofilm-forming state to a motile, planktonic phenotype.[4][5] Critically, C2DA exhibits interspecies activity, capable of triggering biofilm dispersion across a range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[3][4] Its multifaceted mechanism involves not only preventing biofilm formation and dispersing established biofilms but also re-sensitizing antibiotic-tolerant persister cells.[3][4][6]
These application notes provide a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to quantitatively assess the biofilm inhibitory properties of this compound. The primary method detailed is the widely adopted crystal violet (CV) microtiter plate assay, a robust and high-throughput method for quantifying biofilm biomass.[7][8]
Core Principles & Experimental Rationale
The protocol is designed as a self-validating system. The causality behind key experimental choices is explained to ensure reproducibility and accurate interpretation of results.
-
Choice of Assay: The 96-well microtiter plate assay is selected for its scalability, allowing for the simultaneous testing of multiple concentrations and replicates, which is essential for determining dose-response relationships.[7][9]
-
Quantification Method: Crystal violet is a simple, cost-effective dye that stoichiometrically binds to negatively charged components of the biofilm matrix and bacterial cells. The amount of bound dye, measured spectrophotometrically after solubilization, directly correlates with the total biofilm biomass.[7][8]
-
Controls are Critical: The inclusion of appropriate controls is non-negotiable for validating the results.
-
Negative Control (Untreated): Bacteria grown in media without C2DA establish the baseline for maximum biofilm formation.
-
Vehicle Control: Since C2DA is often dissolved in a solvent like ethanol, this control contains the highest concentration of the solvent used in the experiment to ensure the solvent itself does not affect biofilm growth.[10]
-
Media Blank: Wells containing only sterile media are used to determine the background absorbance.[8]
-
Experimental Workflow for Biofilm Inhibition Assay
The following diagram outlines the complete workflow for assessing the ability of C2DA to inhibit the initial formation of biofilms.
Caption: Workflow for the C2DA biofilm inhibition assay.
Detailed Step-by-Step Protocol
This protocol is optimized for a standard 96-well plate format and uses Pseudomonas aeruginosa (e.g., PAO1 strain) as a model organism. It can be adapted for other biofilm-forming bacteria like Staphylococcus aureus.[7][10]
Materials and Reagents
-
This compound (C2DA)
-
Ethanol (Absolute) for C2DA stock
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)[11][12]
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
0.1% (w/v) Crystal Violet solution
-
Phosphate-Buffered Saline (PBS) or sterile distilled water
-
Microplate reader capable of measuring absorbance at 550-595 nm
Procedure
Part 1: Preparation (Day 1)
-
Prepare C2DA Stock Solution:
-
Rationale: C2DA is a lipid, requiring an organic solvent for solubilization. Ethanol is a common choice. A high-concentration stock allows for minimal solvent carryover into the final assay wells.
-
Action: Prepare a 10 mM stock solution of C2DA in absolute ethanol. Store at -20°C for long-term stability. Further dilutions should be made in the appropriate growth medium just before use.
-
-
Prepare Bacterial Inoculum:
-
Rationale: Starting with a fresh, log-phase culture ensures the bacteria are metabolically active and ready to initiate biofilm formation.
-
Action: Inoculate 5 mL of TSB with a single colony of P. aeruginosa. Incubate overnight at 37°C with shaking (220 rpm).[4]
-
Part 2: Assay Setup (Day 2)
-
Standardize Bacterial Culture:
-
Plate Setup:
-
Rationale: A logical plate layout with sufficient replication (triplicate or quadruplicate) is essential for statistical validity.[7]
-
Action:
-
Add 100 µL of the diluted bacterial culture to each well designated for testing.
-
Add 100 µL of the desired C2DA concentration (prepared in the same medium) to the wells. For a 2-fold dilution series, you would add 100 µL of bacteria and 100 µL of 2X C2DA solution. The final volume in each well will be 200 µL.
-
Controls:
-
Negative Control: 100 µL bacteria + 100 µL sterile medium.
-
Vehicle Control: 100 µL bacteria + 100 µL medium containing the highest concentration of ethanol used.
-
Blank: 200 µL sterile medium only.
-
-
-
-
Incubation:
Part 3: Biofilm Quantification (Day 3)
-
Wash Planktonic Cells:
-
Rationale: This step is critical to ensure that only the adherent biofilm biomass is measured. Washing must be gentle to avoid dislodging the biofilm.
-
Action: Carefully discard the medium from the wells by inverting the plate and shaking gently. Wash the wells twice by gently adding 200-300 µL of PBS or distilled water and then discarding the wash solution.[8][10] After the final wash, invert the plate on a paper towel to remove excess liquid.[13]
-
-
Stain Biofilm:
-
Rationale: The crystal violet dye will stain the cells and matrix components of the attached biofilm.
-
Action: Add 125 µL of 0.1% crystal violet solution to each well.[8] Incubate at room temperature for 15 minutes.
-
-
Wash Excess Stain:
-
Rationale: Removing unbound dye is essential for reducing background noise and ensuring accuracy.
-
Action: Discard the crystal violet solution. Wash the plate thoroughly with distilled water until the wash water runs clear.[8] Again, invert the plate on a paper towel and tap gently to dry.
-
-
Solubilize Bound Dye:
-
Rationale: To quantify the stain, it must be eluted from the biofilm and dissolved into a solution. Acetic acid is highly effective for this purpose.
-
Action: Add 200 µL of 30% acetic acid to each well.[13] Incubate for 10-15 minutes at room temperature, occasionally gently agitating the plate to ensure the dye is fully solubilized.
-
-
Measure Absorbance:
-
Action: Transfer 125 µL of the solubilized crystal violet from each well to a new, optically clear flat-bottom 96-well plate.[7] Read the absorbance at a wavelength between 550 nm and 595 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values are directly proportional to the amount of biofilm formed.
-
Correct for Background: Subtract the average absorbance of the blank (media only) wells from all other readings.
-
Calculate Percentage Inhibition: The effect of C2DA is expressed as the percentage of biofilm inhibition relative to the untreated control.
% Biofilm Inhibition = [ (ODControl - ODTreated) / ODControl ] x 100
Where:
-
ODControl is the absorbance of the untreated (negative control) wells.
-
ODTreated is the absorbance of the wells treated with a specific concentration of C2DA.
-
Quantitative Data Summary
| C2DA Concentration | Mean OD₅₇₀ (± SD) | % Biofilm Inhibition |
| 0 µM (Control) | 1.25 (± 0.08) | 0% |
| 10 µM | 0.95 (± 0.06) | 24% |
| 50 µM | 0.50 (± 0.04) | 60% |
| 100 µM | 0.25 (± 0.03) | 80% |
| 250 µM | 0.10 (± 0.02) | 92% |
| Vehicle Control | 1.22 (± 0.07) | 2.4% |
Note: The data presented in this table is illustrative and will vary based on the bacterial strain, media, and specific experimental conditions.
C2DA Signaling & Mechanism of Action
C2DA is more than a simple inhibitor; it is a signaling molecule that actively manipulates bacterial physiology. In P. aeruginosa, C2DA is known to regulate a large number of genes involved in key processes that favor a motile lifestyle over a sessile, biofilm-based existence.[3]
Caption: Simplified signaling effects of this compound.
Alternative and Complementary Quantification Methods
While the crystal violet assay is excellent for measuring total biomass, other methods can provide deeper insights into the viability and structure of the treated biofilm.
-
Metabolic Assays (Resazurin or XTT/TTC): These colorimetric assays measure the metabolic activity of cells within the biofilm.[9][14] A reduction in color change indicates a decrease in viable, metabolically active cells, which can be a more clinically relevant endpoint than biomass alone.
-
Colony Forming Unit (CFU) Plating: This "gold standard" for viability involves physically disrupting the biofilm (e.g., by sonication), serially diluting the resulting cell suspension, and plating on agar to count viable cells.[15] It is laborious but provides a direct count of living bacteria.
-
Confocal Laser Scanning Microscopy (CLSM): CLSM allows for the three-dimensional visualization of the biofilm structure.[2][8] Using fluorescent stains like LIVE/DEAD dyes, one can visualize the spatial distribution of viable and non-viable cells within the biofilm architecture, providing invaluable qualitative and quantitative data.[15]
Conclusion
The protocol detailed herein provides a robust framework for evaluating the anti-biofilm properties of this compound. By understanding the rationale behind each step and incorporating rigorous controls, researchers can generate reliable and reproducible data. C2DA's ability to inhibit biofilm formation and disperse established communities marks it as a significant tool for both basic research and the development of novel therapeutic strategies to combat biofilm-associated infections.[1][3] The combination of C2DA with traditional antibiotics is a particularly promising approach, potentially restoring antibiotic efficacy and overcoming the challenge of biofilm-mediated tolerance.[4][10]
References
-
Marques, C., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. MDPI. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Link]
-
Davies, D. G., & Marques, C. N. H. (2009). A Fatty Acid Messenger Is Responsible for Inducing Dispersion in Microbial Biofilms. Science. [Link]
-
Lory, S., & Tolker-Nielsen, T. (2012). A 96-well-plate–based optical method for the quantitative and qualitative evaluation of Pseudomonas aeruginosa biofilm formation and its application to susceptibility testing. Nature Protocols. [Link]
-
Marques, C. N., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology. [Link]
-
Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research. [Link]
-
Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. [Link]
-
Sepehr, S., et al. (2015). The novel effect of this compound on biofilm producing Pseudomonas aeruginosa. Microbiology Research. [Link]
-
Zolfaghar, F., et al. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology. [Link]
-
Haney, E. F., Trimble, M. J., & Hancock, R. E. W. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. MDPI. [Link]
-
Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. [Link]
-
Kumar, A., et al. (2020). Qualitative and Quantitative Biofilm Assay of Pseudomonas aeruginosa Isolates from Clinical Samples. International Journal of Current Microbiology and Applied Sciences. [Link]
-
Marques, C. N., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. ASM Journals. [Link]
-
Kim, H., et al. (2021). Dispersive biofilm from membrane bioreactor strains: effects of diffusible signal factor addition and characterization by dispersion index. Frontiers in Microbiology. [Link]
-
Azeredo, J., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Critical Reviews in Microbiology. [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]
-
ImQuest BioSciences. (n.d.). Biofilm Protocol Optimization For Pseudomonas aeruginosa. ImQuest BioSciences. [Link]
-
Wessman, P., et al. (2019). A Method for Quantitative Determination of Biofilm Viability. MDPI. [Link]
-
Association for Biology Laboratory Education. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. ABLE. [Link]
-
Appeldoorn, M. M., et al. (2020). Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. MDPI. [Link]
-
Al-Shabib, N. A., et al. (2020). Quantitative measurement of biofilm inhibition as quantified by crystal violet staining. ResearchGate. [Link]
Sources
- 1. [PDF] Control of Biofilms with the Fatty Acid Signaling Molecule this compound | Semantic Scholar [semanticscholar.org]
- 2. A 96-well-plate–based optical method for the quantitative and qualitative evaluation of Pseudomonas aeruginosa biofilm formation and its application to susceptibility testing | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imquestbio.com [imquestbio.com]
- 12. mdpi.com [mdpi.com]
- 13. static.igem.org [static.igem.org]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Antibiotic Efficacy with cis-2-Decenoic Acid
Introduction: A Paradigm Shift in Combating Bacterial Resilience
The escalating crisis of antibiotic resistance necessitates innovative strategies that extend beyond the discovery of new bactericidal agents. A promising frontier lies in disarming bacteria of their defense mechanisms, rendering them susceptible to existing antibiotics. This guide focuses on a potent signaling molecule, cis-2-decenoic acid (C2DA), and its application in enhancing the efficacy of conventional antibiotics against persistent bacterial threats.
This compound, a fatty acid messenger originally identified in Pseudomonas aeruginosa, has demonstrated a remarkable capacity to modulate bacterial behavior across a broad spectrum of species, including both Gram-positive and Gram-negative pathogens.[1][2] Its utility is not as a standalone antibiotic, but as a powerful adjuvant that dismantles the formidable defenses of bacterial biofilms and awakens dormant persister cells. This document provides a comprehensive overview of the mechanisms of C2DA and detailed protocols for its application in research and drug development settings.
Core Mechanisms of Action: A Multi-Pronged Attack on Bacterial Defenses
The efficacy of this compound in augmenting antibiotic action stems from its ability to concurrently target three key pillars of bacterial resilience: biofilm integrity, persister cell dormancy, and cell membrane impermeability.
Induction of Biofilm Dispersal
Bacterial biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, are notoriously resistant to antibiotic treatment. C2DA acts as a signaling molecule that can trigger the dispersal of these established biofilms, causing the bacteria to revert to a more vulnerable planktonic (free-swimming) state.[1][2] This process is believed to be mediated, at least in P. aeruginosa, through the DspS/DspR two-component system, leading to a decrease in the intracellular levels of the secondary messenger cyclic di-GMP, a key regulator of biofilm formation.
Signaling Pathway for C2DA-Induced Biofilm Dispersal in P. aeruginosa
Caption: C2DA signaling cascade leading to biofilm dispersal.
Reversion of Persister Cells
Persister cells are a subpopulation of dormant, metabolically inactive bacteria that exhibit high tolerance to antibiotics. These cells are a major contributor to the recalcitrance of chronic infections. C2DA has been shown to reawaken these persister cells, shifting them back to a metabolically active state.[1][3] This "awakening" makes them susceptible to antibiotics that target active cellular processes like protein synthesis or DNA replication.
Increased Cell Membrane Permeability
Evidence suggests that C2DA can interact with the bacterial cell membrane, leading to an increase in its permeability.[4] This disruption of the membrane barrier is thought to facilitate the entry of antibiotics into the bacterial cell, thereby enhancing their intracellular concentration and, consequently, their bactericidal or bacteriostatic effects. This mechanism contributes to the observed synergistic and additive effects when C2DA is combined with various classes of antibiotics.
Quantitative Data: Synergistic Effects of C2DA with Antibiotics
The following table summarizes the observed effects of C2DA in combination with various antibiotics against different bacterial species. This data is compiled from multiple studies and is intended to provide a general overview of the potential applications of C2DA.
| Bacterial Species | Antibiotic | C2DA Concentration | Observed Effect | Reference |
| Pseudomonas aeruginosa | Tobramycin | 100 nM | >1.5-log increase in killing | [2] |
| Pseudomonas aeruginosa | Ciprofloxacin | 100 nM | >1.5-log increase in killing | [2] |
| Escherichia coli | Ciprofloxacin | 310 nM | >78% reduction in biofilm biomass | [5] |
| Escherichia coli | Ampicillin | 310 nM | >78% reduction in biofilm biomass | [5] |
| Klebsiella pneumoniae | Ciprofloxacin | 310 nM | >78% reduction in biofilm biomass | [5] |
| Klebsiella pneumoniae | Ampicillin | 310 nM | >78% reduction in biofilm biomass | [5] |
| Staphylococcus aureus (MRSA) | Linezolid | 125 µg/mL | Biofilm inhibition at 2-16x lower concentrations | [6] |
| Staphylococcus aureus | Vancomycin | 310 nM | ~80% reduction in biofilm biomass | [7][8] |
| Bacillus cereus | Ciprofloxacin | 310 nM | ~89% removal of biofilm | [8] |
| Salmonella enterica | Ciprofloxacin | 310 nM | ~80% reduction in biofilm biomass | [7] |
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a framework for evaluating the efficacy of C2DA in enhancing antibiotic activity. These are generalized methods and should be optimized for specific bacterial strains and experimental conditions.
Experimental Workflow for Biofilm Dispersal and Eradication Assays
Caption: A standard experimental workflow for evaluating the impact of C2DA on bacterial biofilms.
Protocol 1: Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This protocol is designed to assess the ability of C2DA, alone or in combination with an antibiotic, to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound (C2DA) stock solution (e.g., in ethanol)
-
Antibiotic of choice
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader (590 nm)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
Dilute the overnight culture to the desired starting concentration (e.g., 1 x 105 CFU/mL) in fresh growth medium.
-
-
Plate Setup (Checkerboard Assay for Synergy):
-
Prepare serial dilutions of C2DA and the antibiotic in the 96-well plate.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include appropriate controls: media only (blank), bacteria only (positive control), C2DA only, and antibiotic only.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for biofilm formation (typically 24-48 hours) without agitation.
-
-
Crystal Violet Staining:
-
Gently discard the planktonic cells from the wells.
-
Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Air-dry the plate.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition or reduction compared to the positive control.
-
For synergy testing, calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the combination is synergistic, additive, indifferent, or antagonistic.[4]
Protocol 2: Persister Cell Eradication Assay
This protocol is designed to evaluate the ability of C2DA to revert persister cells to an antibiotic-susceptible state.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Antibiotic for persister cell induction (e.g., ciprofloxacin)
-
This compound (C2DA)
-
Antibiotic for treatment
-
Saline solution
-
Agar plates for CFU counting
Procedure:
-
Generation of Persister Cells:
-
Grow a bacterial culture to the stationary phase.
-
Treat the culture with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin) for a sufficient time to kill the majority of the growing cells, leaving a population enriched with persisters.
-
Pellet the cells, wash with saline to remove the antibiotic, and resuspend in saline.
-
-
Treatment:
-
Divide the persister cell suspension into treatment groups:
-
Saline only (control)
-
C2DA only
-
Antibiotic only
-
C2DA + Antibiotic
-
-
Incubate the treatments at 37°C with shaking for a defined period (e.g., 24 hours).
-
-
Quantification of Viable Cells:
-
At various time points (e.g., 0, 3, 6, 24 hours), take aliquots from each treatment group.
-
Perform serial dilutions in saline and plate on appropriate agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFUs).
-
Data Analysis:
-
Plot the log CFU/mL against time for each treatment group to generate a time-kill curve.
-
A significant decrease in CFU counts in the C2DA + Antibiotic group compared to the other groups indicates successful eradication of persister cells.
Conclusion and Future Perspectives
This compound represents a promising tool for researchers and drug developers in the fight against antibiotic-resistant infections. Its ability to disperse biofilms and re-sensitize persister cells to conventional antibiotics opens up new avenues for combination therapies. The protocols outlined in this guide provide a starting point for exploring the potential of C2DA in various in vitro models. Further research, including in vivo studies, is crucial to translate these findings into clinical applications. The continued investigation of C2DA and other similar signaling molecules holds the key to developing novel strategies that can effectively combat the growing threat of bacterial resilience.
References
-
Jennings, J. A., et al. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Journal of Bacteriology and Mycology, 3(3), 1031. [Link]
-
Rahmani-Badi, A., et al. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. Journal of Medical Microbiology, 63(Pt_11), 1509–1516. [Link]
-
Jennings, J. A., et al. (2012). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research, 470(10), 2663–2670. [Link]
-
Tan, S. M., et al. (2021). Combatting persister cells: The daunting task in post-antibiotics era. Frontiers in Microbiology, 12, 653920. [Link]
-
Marques, C. N. H., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976–6991. [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLoS ONE, 9(7), e101677. [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLoS ONE, 9(7), e101677. [Link]
-
Zare, Z., et al. (2017). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Jundishapur Journal of Microbiology, 10(7), e13953. [Link]
-
Rahmani-Badi, A., et al. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. ResearchGate. [Link]
-
Marques, C. N. H., et al. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 816–835. [Link]
Sources
- 1. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Biofilms with the Fatty Acid Signaling Molecule this compound [mdpi.com]
- 3. Combatting persister cells: The daunting task in post-antibiotics era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 8. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Challenge of Biofilms in the Food Industry
Bacterial biofilms represent a significant and persistent challenge in the food industry. These structured communities of microorganisms adhere to surfaces, encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective barrier renders the embedded bacteria highly resistant to conventional sanitizers and antimicrobial agents, leading to persistent contamination of food processing environments and posing a serious threat to food safety. Common foodborne pathogens such as Staphylococcus aureus, Bacillus cereus, Salmonella enterica, and E. coli are prolific biofilm formers.[1][2][3] The recalcitrance of these biofilms necessitates novel control strategies that go beyond traditional bactericidal approaches.
cis-2-Decenoic acid (C2DA), a fatty acid signaling molecule originally identified from Pseudomonas aeruginosa, has emerged as a promising agent for controlling bacterial biofilms.[4][5] Unlike conventional antibiotics that primarily target bacterial growth, C2DA functions as a dispersal agent, inducing a phenotypic switch in biofilm-resident cells to a more susceptible planktonic (free-swimming) state.[6][7] This unique mode of action makes C2DA a valuable tool for researchers, scientists, and drug development professionals seeking to develop more effective strategies to combat food-related bacterial biofilms.
Mechanism of Action: A Multi-Pronged Attack on Biofilms
The efficacy of this compound in controlling biofilms stems from its ability to act through multiple mechanisms, making it a robust and versatile tool.[4]
-
Induction of Biofilm Dispersion: C2DA is a signaling molecule that actively promotes the dispersal of established biofilms.[4][7][8] It triggers a signaling cascade within the bacterial cells that leads to the enzymatic degradation of the biofilm matrix and the transition of sessile bacteria to a motile, planktonic state.[9] This process is often associated with changes in the levels of the secondary messenger molecule, cyclic di-GMP.[9][10]
-
Inhibition of Biofilm Formation: Prophylactic application of C2DA can prevent the initial attachment of bacteria to surfaces and the subsequent formation of a mature biofilm.[4][11] By maintaining cells in a metabolically active and dispersive state, C2DA effectively short-circuits the developmental program of biofilm formation.[4]
-
Modulation of Persister Cells: A significant challenge in eradicating biofilms is the presence of persister cells, a subpopulation of dormant, highly antibiotic-tolerant cells. C2DA has been shown to revert these persister cells to a metabolically active state, thereby rendering them susceptible to conventional antimicrobial treatments.[6]
-
Synergistic Effects with Antimicrobials: One of the most promising applications of C2DA is its ability to enhance the efficacy of existing antibiotics and disinfectants.[1][2][3][12] By increasing the permeability of the bacterial cell membrane and disrupting the protective biofilm matrix, C2DA allows for better penetration and activity of conventional antimicrobial agents.[11]
Visualizing the Mechanism: C2DA Signaling Pathway
Figure 1. Simplified signaling pathway of this compound in bacteria.
Efficacy of this compound Against Food-Related Pathogens
Research has demonstrated the effectiveness of C2DA, both alone and in combination with other antimicrobials, against a range of significant foodborne pathogens.
| Pathogen | C2DA Concentration | Effect | Reference |
| Staphylococcus aureus | ≥ 125 µg/mL | Inhibition of biofilm formation | [11] |
| Staphylococcus aureus | 310 nM | Enhanced dispersal with antibiotics | [1][2][3] |
| Bacillus cereus | 310 nM | Enhanced dispersal with antibiotics | [1][2][3] |
| Salmonella enterica | 310 nM | Enhanced dispersal with antibiotics | [1][2][3] |
| Escherichia coli | 310 nM | Enhanced dispersal with antibiotics | [1][2][3] |
| Pseudomonas aeruginosa | 2.5 nM - 310 nM | Biofilm dispersal | [4][10] |
| Klebsiella pneumoniae | 310 nM | Prevention of biofilm formation | [4] |
Experimental Protocols
The following protocols provide standardized methods for evaluating the efficacy of this compound against bacterial biofilms.
Protocol 1: Crystal Violet Biofilm Assay for Quantifying Biofilm Inhibition
This protocol is designed to assess the ability of C2DA to inhibit the formation of biofilms by food-related bacteria in a 96-well plate format.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture of interest (e.g., S. aureus, E. coli)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound (C2DA) stock solution (in ethanol)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate medium at 37°C. Dilute the overnight culture 1:100 in fresh medium.[13]
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of media containing serial dilutions of C2DA to the wells to achieve the desired final concentrations. Include a vehicle control (ethanol) and a no-treatment control.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[14][15]
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.[14] Be careful not to disturb the biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[13][16]
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with water to remove excess stain.[15]
-
Drying: Invert the plate and allow it to air dry completely.[13]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[15][17]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 590 nm using a microplate reader.[15][16]
Visualizing the Workflow: Crystal Violet Assay
Figure 2. Step-by-step workflow for the Crystal Violet biofilm assay.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of C2DA, alone or in combination with an antimicrobial, required to eradicate a pre-formed biofilm. This assay utilizes a 96-peg lid where biofilms are grown.
Materials:
-
MBEC Assay® device (e.g., Calgary Biofilm Device)
-
Bacterial culture of interest
-
Appropriate growth medium
-
This compound (C2DA) stock solution
-
Antimicrobial agent of interest
-
Sterile saline (0.9%)
-
Recovery medium (e.g., TSB)
-
96-well microtiter plates
-
Sonicator (optional)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Rinsing: Remove the peg lid and rinse it by immersing it in a plate containing sterile saline to remove planktonic bacteria.
-
Challenge Plate:
-
Prepare a 96-well plate with serial dilutions of C2DA, an antimicrobial agent, or a combination of both in the appropriate medium.
-
Transfer the peg lid with the established biofilms to this "challenge plate."
-
-
Incubation: Incubate the challenge plate for a specified time (e.g., 24 hours) at 37°C.[19]
-
Recovery:
-
Remove the peg lid from the challenge plate and rinse it again in sterile saline.
-
Place the peg lid into a new 96-well plate containing 200 µL of fresh recovery medium in each well.
-
To dislodge the surviving biofilm bacteria, sonicate the plate for 5-10 minutes.[20]
-
-
Incubation for Recovery: Incubate the recovery plate for 24 hours at 37°C.
-
MBEC Determination: The MBEC is the lowest concentration of the tested compound(s) that prevents bacterial growth in the recovery well.[21] This can be determined by visual inspection for turbidity or by measuring the optical density (OD) at 650 nm. An OD650 reading of less than 0.1 typically indicates biofilm eradication.[21]
Conclusion and Future Perspectives
This compound represents a paradigm shift in the approach to controlling food-related bacterial biofilms. Its ability to induce dispersal and potentiate the effects of conventional antimicrobials offers a scientifically robust strategy to overcome the inherent resistance of biofilms. The protocols detailed herein provide a foundation for researchers and drug development professionals to explore the full potential of C2DA in ensuring food safety and mitigating the risks associated with persistent bacterial contamination. Future research should focus on optimizing C2DA formulations for various food processing environments and exploring its synergistic interactions with a broader range of sanitizers and preservation techniques.
References
-
Marques, C. N., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 816–835. [Link]
-
Bio-protocol. (n.d.). Crystal violet assay. Bio-protocol Exchange. Retrieved from [Link]
-
ASTM E2799-17, Standard Test Method for Testing Disinfectant Efficacy against Pseudomonas aeruginosa Biofilm using the MBEC Assay, ASTM International, West Conshohocken, PA, 2017. [Link]
-
Jennings, J. A., et al. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Journal of Bacteriology and Mycology, 3(3), 1031. [Link]
-
WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. iGEM. [Link]
-
Marques, C. N., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976–6991. [Link]
-
Jennings, J. A., et al. (2015). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research, 473(8), 2684–2692. [Link]
-
Innovotech Inc. (n.d.). MBEC Assay® PROCEDURAL MANUAL Version 2.1. [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
-
Chua, S. L., et al. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio, 14(6), e01842-23. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
-
Wikipedia contributors. (2023, December 1). Biofilm. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Emery Pharma. (2014, June 2). Testing Antimicrobials Using Minimum Biofilm Eradication Concentration (MBEC). [Link]
-
ProQuest. (n.d.). Signal Transduction and Regulation of the this compound Induced Biofilm Dispersion Response in Pseudomonas aeruginosa. Retrieved from [Link]
-
Emery Pharma. (n.d.). Biofilm Eradication Testing. Retrieved from [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS ONE, 9(7), e101677. [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. National Institutes of Health. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]
-
Saeed, K., et al. (2019). Supplement 2: Minimal biofilm eradication concentration (MBEC) assays. Journal of Orthopaedic Research, 37(5), 1007-1017. [Link]
-
Soheili, V., et al. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research, 6(1). [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. Semantic Scholar. [Link]
-
Sepehr, S., et al. (2014). (PDF) Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. ResearchGate. [Link]
-
Rahmani-Badi, A., et al. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology, 6, 396. [Link]
-
Wikipedia contributors. (2023, April 19). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 2. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biofilm - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal violet assay [bio-protocol.org]
- 15. static.igem.org [static.igem.org]
- 16. Crystal violet staining protocol | Abcam [abcam.com]
- 17. static.igem.org [static.igem.org]
- 18. innovotech.ca [innovotech.ca]
- 19. ors.org [ors.org]
- 20. emerypharma.com [emerypharma.com]
- 21. emerypharma.com [emerypharma.com]
cis-2-Decenoic acid in combination with daptomycin for MRSA biofilms
Application Notes & Protocols
Topic: Synergistic Eradication of Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms using cis-2-Decenoic Acid in Combination with Daptomycin
Audience: Researchers, scientists, and drug development professionals.
Strategic Overview: Overcoming the MRSA Biofilm Challenge
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, primarily due to its capacity to form robust biofilms on both biological and inert surfaces. These complex, sessile communities of bacteria are encased in a self-produced extracellular polymeric substance (EPS) matrix, rendering them notoriously tolerant to conventional antibiotic therapies and host immune responses.[1][2] Daptomycin, a potent cyclic lipopeptide antibiotic, is a last-resort treatment for severe MRSA infections.[3] Its mechanism involves a calcium-dependent insertion into the bacterial cytoplasmic membrane, leading to rapid depolarization and cell death.[4][5][6] However, the dense, protective nature of the biofilm matrix significantly impairs daptomycin's penetration and efficacy, often leading to treatment failure.[7]
A promising strategy to overcome this therapeutic hurdle is the use of combination therapy that targets the biofilm structure itself. This compound (C2DA), a fatty acid signaling molecule first identified in Pseudomonas aeruginosa, has been shown to induce the dispersion of biofilms across multiple bacterial species, including S. aureus.[8][9][10] By triggering a transition from the protected biofilm state to a more vulnerable planktonic phenotype, C2DA can potentially re-sensitize MRSA to the bactericidal action of conventional antibiotics.[9][11]
This guide provides a detailed framework for investigating the synergistic relationship between C2DA and daptomycin. We will explore the underlying mechanisms, present validated protocols for quantifying this synergy, and offer insights into the experimental design necessary for robust and reproducible findings.
The Synergistic Mechanism: A Two-Pronged Attack
The enhanced efficacy of the C2DA and daptomycin combination stems from a complementary mechanism of action. Each agent addresses a different aspect of the biofilm's defense, creating a powerful synergistic effect.
-
This compound (C2DA) - The Dispersal Agent: As a bacterial signaling molecule, C2DA actively dismantles the biofilm structure.[8][12] It is believed to trigger enzymatic degradation of the EPS matrix and induce a phenotypic shift in the embedded bacteria, causing them to detach and revert to a planktonic state.[9][10] Furthermore, studies suggest C2DA can increase the permeability of the bacterial cell membrane, potentially facilitating antibiotic uptake.[12]
-
Daptomycin - The Bactericidal Agent: Daptomycin's efficacy is dependent on its ability to reach and disrupt the bacterial cell membrane.[4][7][13] In a mature biofilm, its access is physically blocked by the EPS matrix.
The Synergy: C2DA acts as the vanguard, breaking down the biofilm's defenses. This dispersal not only exposes individual MRSA cells but may also render their membranes more susceptible. Daptomycin can then effectively reach its target, leading to membrane depolarization and rapid cell death. This proposed mechanism transforms a tolerant biofilm into a susceptible population.
Caption: Proposed synergistic mechanism of C2DA and Daptomycin against MRSA biofilms.
Experimental Workflow & Protocols
A multi-faceted approach is required to conclusively demonstrate and quantify the synergy between C2DA and daptomycin. The following workflow outlines the key experimental stages, followed by detailed protocols.
Caption: High-level experimental workflow for synergy testing against MRSA biofilms.
Protocol 1: Checkerboard Assay to Determine Fractional Inhibitory Concentration (FIC) Index
Principle: The checkerboard assay is a microdilution method used to systematically test pairs of antimicrobial agents across a range of concentrations to determine their combined effect.[14][15][16] The Fractional Inhibitory Concentration (FIC) Index is calculated to quantitatively define the interaction as synergistic, additive, indifferent, or antagonistic.[16][17]
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Stock solutions of C2DA (in a suitable solvent like ethanol) and Daptomycin (in sterile water)
-
Sterile 96-well flat-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture MRSA overnight on TSA. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Setup:
-
Prepare two-fold serial dilutions of daptomycin in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10). Column 11 will contain daptomycin only (no C2DA), and column 12 will be a growth control (no drugs).
-
Prepare two-fold serial dilutions of C2DA in CAMHB along the y-axis (e.g., rows A-G). Row H will contain C2DA only (no daptomycin).
-
The result is a matrix where each well contains a unique combination of C2DA and daptomycin concentrations.[14][15]
-
-
Inoculation: Add the prepared bacterial inoculum to each well for a final volume of 100-200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Collection: Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
Data Analysis & Interpretation:
-
MIC A: MIC of Daptomycin alone (from column 11).
-
MIC B: MIC of C2DA alone (from row H).
-
A: MIC of Daptomycin in combination with C2DA (from the checkerboard matrix).
-
B: MIC of C2DA in combination with Daptomycin (from the checkerboard matrix).
Calculate the FIC Index (FICI) for each combination that shows growth inhibition: FICI = FIC A + FIC B = (A / MIC A) + (B / MIC B)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Expert Insight: The choice of solvent for C2DA is critical. Ensure a final solvent concentration in the wells that does not affect bacterial growth; include a solvent-only control. Daptomycin's activity is calcium-dependent, so using cation-adjusted MHB is essential for accurate MIC determination.
Protocol 2: Biofilm Biomass Quantification via Crystal Violet (CV) Assay
Principle: The CV assay is a simple, high-throughput method to quantify the total biofilm biomass, including cells and the EPS matrix.[19][20] Crystal violet stains adherent organic material, which is then solubilized for spectrophotometric measurement.[21][22]
Materials:
-
Same as Protocol 1, but use TSB supplemented with 0.5% glucose (TSBG) to promote robust biofilm formation.
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 33% Acetic Acid
-
Phosphate-buffered saline (PBS)
Procedure:
-
Biofilm Formation: In a 96-well plate, add 200 µL of a diluted MRSA overnight culture (typically 1:100 or 1:200 in TSBG) to each well.[23][24] Incubate statically at 37°C for 24-48 hours to allow biofilm formation.
-
Treatment: Carefully aspirate the planktonic cells and gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh media (CAMHB) containing the desired concentrations of C2DA, daptomycin, or the combination to the wells. Include an untreated control (media only).
-
Incubate for another 24 hours at 37°C.
-
Staining:
-
Aspirate the media and wash the wells twice with PBS.
-
Fix the biofilms by adding 200 µL of methanol for 15 minutes or by air-drying completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20-30 minutes.[19][20]
-
Remove the CV solution and wash the wells vigorously with water to remove excess stain. Blot the plate on paper towels to dry.[19]
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15-30 minutes, mixing gently if necessary.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
Data Analysis & Interpretation: Calculate the percentage of biofilm reduction relative to the untreated control: % Reduction = [1 - (OD_treated / OD_control)] * 100
Expert Insight: Washing steps are critical. Be gentle to avoid dislodging the biofilm but thorough enough to remove planktonic cells and excess stain, which are major sources of variability. Always include a media-only (no bacteria) blank to subtract background absorbance.
Protocol 3: Biofilm Viability Assessment via Colony-Forming Unit (CFU) Counting
Principle: While the CV assay measures total biomass, CFU counting quantifies the number of viable, culturable bacteria within the biofilm.[2] This is a direct measure of bactericidal activity.
Materials:
-
Biofilms grown and treated as in Protocol 2.
-
Sterile PBS or saline.
-
TSA plates.
-
Sterile pipette tips or cell scrapers.
-
Sonicator (optional, but recommended).
Procedure:
-
Biofilm Growth and Treatment: Follow steps 1-4 from Protocol 2.
-
Biofilm Harvesting:
-
Aspirate the treatment media and wash the wells twice with PBS.
-
Add a known volume (e.g., 200 µL) of sterile PBS to each well.
-
Dislodge the biofilm by vigorous pipetting and/or scraping the bottom of the well with a sterile tip.[25]
-
Crucial Step: To break up bacterial aggregates, sonicate the plate or the harvested cell suspension for a short period (e.g., 30 seconds at low power).[20] This is essential for accurate colony counting.
-
-
Serial Dilution and Plating:
-
Perform ten-fold serial dilutions of the homogenized bacterial suspension in sterile PBS.
-
Plate 10-100 µL of appropriate dilutions onto TSA plates.
-
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the CFU/mL for the original biofilm suspension, taking into account the dilution factors. This is often converted to CFU/area (e.g., CFU/cm²) based on the well surface area.
Data Analysis & Interpretation: Compare the CFU counts of treated biofilms to the untreated control. Data is typically presented as a log₁₀ reduction: Log₁₀ Reduction = Log₁₀(CFU_control) - Log₁₀(CFU_treated) A ≥ 3-log₁₀ reduction is typically considered bactericidal activity.
Expert Insight: Incomplete dislodging and aggregation of biofilm cells are the biggest challenges, leading to an underestimation of viable cells.[2] Optimization of the scraping and sonication steps for your specific MRSA strain and plate type is highly recommended.
Protocol 4: Structural Visualization via Confocal Laser Scanning Microscopy (CLSM)
Principle: CLSM allows for the non-invasive, three-dimensional visualization of the biofilm architecture.[26] Using fluorescent dyes, one can differentiate between live and dead cells within the intact biofilm, providing powerful qualitative evidence of treatment efficacy.[27]
Materials:
-
MRSA strain.
-
Glass-bottom culture dishes or chamber slides.
-
TSBG media.
-
C2DA and daptomycin.
-
Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO® 9 and propidium iodide).
-
Confocal microscope.
Procedure:
-
Biofilm Formation: Grow MRSA biofilms directly on the glass surface of the imaging dishes using the same culture conditions as in Protocol 2.
-
Treatment: Gently wash the biofilm and apply treatments as previously described.
-
Staining:
-
After treatment, remove the media and gently wash with PBS.
-
Add the fluorescent stain mixture (e.g., SYTO 9 and propidium iodide) according to the manufacturer's instructions. SYTO 9 (green) stains all cells, while propidium iodide (red) only penetrates cells with compromised membranes (dead cells).
-
Incubate in the dark for 15-20 minutes.
-
-
Imaging:
-
Visualize the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the chosen dyes.
-
Acquire a series of optical sections (a z-stack) through the depth of the biofilm.
-
-
Image Analysis:
-
Use imaging software (e.g., ImageJ/FIJI, COMSTAT) to reconstruct 3D images of the biofilm.[1]
-
Qualitatively assess changes in biofilm structure, thickness, and the ratio of live (green) to dead (red) cells between treatment groups.
-
Expert Insight: CLSM provides compelling visual data. In untreated controls, expect a thick, dense biofilm dominated by green fluorescence (live cells). Effective combination treatment should result in a thinner, disrupted biofilm with a significant increase in red fluorescence (dead cells).[13][27]
Data Presentation and Expected Outcomes
Organizing data into clear, concise tables is essential for interpretation and reporting.
Table 1: Representative Synergy Analysis using FIC Index
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (FIC A + FIC B) | Interpretation |
|---|---|---|---|---|---|
| Daptomycin (A) | 2.0 | 0.25 | 0.125 | \multirow{2}{}{0.375 } | \multirow{2}{}{Synergy } |
| C2DA (B) | 128 | 32 | 0.250 |
Hypothetical data shown for illustrative purposes.
Table 2: Representative Biofilm Eradication Data
| Treatment Group | Biofilm Biomass (% Reduction vs. Control) | Biofilm Viability (Log₁₀ CFU Reduction vs. Control) |
|---|---|---|
| Untreated Control | 0% | 0 |
| Daptomycin (2 µg/mL) | 15% ± 4% | 0.8 ± 0.2 |
| C2DA (125 µg/mL) | 45% ± 8% | 0.5 ± 0.1 |
| Daptomycin + C2DA | 88% ± 6% | 4.2 ± 0.5 |
Hypothetical data shown for illustrative purposes. A significant increase in both biomass and viability reduction for the combination group indicates a strong synergistic effect.[8][28][29]
References
-
Daptomycin. (2017). Journal of Antimicrobial Chemotherapy. [Link]
-
What is the mechanism of Daptomycin? (2024). Synapse. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
-
This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. (2012). Clinical Orthopaedics and Related Research. [Link]
-
New and simplified method for drug combination studies by checkerboard assay. (n.d.). National Institutes of Health. [Link]
-
New Attempts to Inhibit Methicillin-Resistant Staphylococcus aureus Biofilm? A Combination of Daptomycin and Azithromycin. (2023). Taylor & Francis Online. [Link]
-
Developing a Crystal Violet Assay to Quantify Biofilm Production Capabilities of Staphylococcus aureus. (n.d.). The Ohio State University. [Link]
-
Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]
-
Confocal Laser Scanning Microscope. Bio-protocol. [Link]
-
This compound inhibits S. aureus growth and biofilm in vitro: A pilot study basic research. (2012). University of Memphis Digital Commons. [Link]
-
Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. (n.d.). National Institutes of Health. [Link]
-
This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. (n.d.). National Institutes of Health. [Link]
-
Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. (n.d.). National Institutes of Health. [Link]
-
Crystal violet assay for Biofilm formation in MRSA clinical isolates. ResearchGate. [Link]
-
This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. (2016). Austin Publishing Group. [Link]
-
The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. (n.d.). National Institutes of Health. [Link]
-
An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (n.d.). MDPI. [Link]
-
Daptomycin' s mechanism of action. Step 1: Calcium-dependent binding... ResearchGate. [Link]
-
This compound inhibits S. aureus growth and biofilm in vitro: a pilot study. (2012). PubMed. [Link]
-
Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy. (n.d.). Springer Nature Experiments. [Link]
-
Inhibition of Growth and Biofilm Formation in Staphylococcus aureus by LLY-507. (2025). ACS Publications. [Link]
-
Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. (2025). ResearchGate. [Link]
-
Synergistic bactericidal effects of phage-enhanced antibiotic therapy against MRSA biofilms. (2024). ASM Journals. [Link]
-
A Method for Quantitative Determination of Biofilm Viability. (2012). National Institutes of Health. [Link]
-
Scanning confocal laser microscope images of 24 h MRSA biofilms. ResearchGate. [Link]
-
Confocal spectral microscopy, a non-destructive approach to follow contamination and biofilm formation of mCherry Staphylococcus aureus on solid surfaces. (2021). National Institutes of Health. [Link]
-
Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. (n.d.). PLOS One. [Link]
-
Confocal laser scanning microscope images of S. aureus biofilms exposed... ResearchGate. [Link]
-
In vitro activities of antibiotics and antimicrobial cationic peptides alone and in combination against methicillin-resistant Staphylococcus aureus biofilms. (n.d.). PubMed. [Link]
-
Thermal Susceptibility and Antibiotic Synergism of Methicillin-resistant Staphylococcus aureus Biofilms. (n.d.). National Institutes of Health. [Link]
-
Bioengineered Premna Microphylla-Silver Nanoparticle Hydrogel for Multidrug-Resistant Wound Management in Diabetic Therapeutics. (n.d.). MDPI. [Link]
-
Adaptation of the Start-Growth-Time Method for High-Throughput Biofilm Quantification. (2021). Frontiers in Microbiology. [Link]
-
Confocal Laser Scanning Microscopy for Biofilm Assay. Creative Biolabs. [Link]
-
Incidence of biofilm formation among MRSA and MSSA clinical isolates from hospitalized patients in Israel. (n.d.). Journal of Applied Microbiology. [Link]
-
Current Paradigms of Combination Therapy in Methicillin-Resistant Staphylococcus aureus (MRSA) Bacteremia: Does it Work, Which Combination, and For Which Patients? (n.d.). National Institutes of Health. [Link]
-
Antibiotic Combinations with Daptomycin for Treatment of Staphylococcus aureus Infections. (n.d.). IntechOpen. [Link]
-
Novel Daptomycin Combinations against Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus in an In Vitro Model of Simulated Endocardial Vegetations. (n.d.). PubMed Central. [Link]
-
Use of Daptomycin to Manage Severe MRSA Infections in Humans. (n.d.). MDPI. [Link]
Sources
- 1. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. A Method for Quantitative Determination of Biofilm Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Paradigms of Combination Therapy in Methicillin-Resistant Staphylococcus aureus (MRSA) Bacteremia: Does it Work, Which Combination, and For Which Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Frontiers | Adaptation of the Start-Growth-Time Method for High-Throughput Biofilm Quantification [frontiersin.org]
- 26. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. "this compound inhibits S. aureus growth and biofilm in vitro: A " by Jessica Amber Jennings, Harry S. Courtney et al. [digitalcommons.memphis.edu]
Application Notes and Protocols: Cis-2-Decenoic Acid as an Adjunctive for Antimicrobial Treatment
For: Researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Combating Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to dismantle the foundations of modern medicine. A significant contributor to this crisis is the formation of microbial biofilms—structured communities of microorganisms encased in a self-produced polymeric matrix. Biofilms offer a sanctuary for pathogens, rendering them notoriously tolerant to conventional antibiotics and host immune responses. This resilience stems from a combination of factors, including restricted antimicrobial penetration, nutrient gradients leading to dormant cell populations (persister cells), and the expression of resistance genes.
This document introduces a promising strategy to counteract biofilm-mediated resistance: the use of cis-2-decenoic acid (cis-DA) as an adjunctive therapy. Cis-DA, a fatty acid signaling molecule originally isolated from Pseudomonas aeruginosa, has demonstrated a remarkable ability to induce biofilm dispersal across a broad spectrum of bacteria and fungi.[1][2] More critically, it acts synergistically with a wide range of antimicrobials, effectively "re-sensitizing" tolerant biofilm-associated cells to conventional antibiotics.[3][4][5]
These application notes provide a comprehensive guide to understanding and leveraging the potential of cis-DA in a research and development setting. We will delve into its multifaceted mechanism of action and provide detailed, field-proven protocols for evaluating its efficacy in combination with standard antimicrobial agents.
Part 1: The Multifaceted Mechanism of this compound
The efficacy of cis-DA as an adjunctive therapy is not rooted in a single mode of action but rather a coordinated assault on the protective mechanisms of biofilms. Its primary roles can be categorized into three key functions:
-
Induction of Biofilm Dispersal: Cis-DA acts as a chemical messenger that triggers a transition from a sessile (biofilm) to a planktonic (free-swimming) state in a wide array of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1][2] This dispersal is crucial as it exposes the newly planktonic cells to the full brunt of the co-administered antimicrobial agent.
-
Reversion of Persister Cells: Within the biofilm, a subpopulation of dormant, metabolically inactive cells known as "persister cells" are notoriously tolerant to antibiotics that target active cellular processes. Cis-DA has been shown to revert these persister cells to a metabolically active state, thereby rendering them susceptible to the killing effects of conventional antimicrobials.[1]
-
Enhancement of Antimicrobial Uptake: Evidence suggests that cis-DA interacts with the bacterial cell membrane, increasing its permeability.[3] This disruption of the membrane integrity facilitates the influx of co-administered antibiotics, leading to higher intracellular concentrations and enhanced bactericidal or bacteriostatic effects.[3]
The following diagram illustrates the proposed synergistic mechanism of cis-DA with a conventional antibiotic against a bacterial biofilm.
Caption: Synergistic mechanism of cis-DA and antibiotics against bacterial biofilms.
Part 2: Experimental Protocols for Efficacy Evaluation
The following protocols are designed to be self-validating and provide a robust framework for assessing the potential of cis-DA as an adjunctive therapy against biofilms of interest.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC)
Objective: To determine the lowest concentration of cis-DA and the selected antimicrobial that inhibits planktonic growth (MIC) and biofilm formation (MBIC).
Rationale: Establishing baseline inhibitory concentrations is crucial for designing subsequent synergy experiments. The MBIC is particularly important as it reflects the concentration required to prevent the initial stages of biofilm formation.
Materials:
-
This compound (prepare stock solution in ethanol or DMSO)
-
Selected antimicrobial agent(s)
-
Bacterial/fungal strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth, RPMI-1640 for C. albicans)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader (spectrophotometer)
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh medium.
-
Serial Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of cis-DA and the antimicrobial agent in separate rows.
-
Include a positive control (medium with inoculum, no antimicrobial) and a negative control (sterile medium only).
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24-48 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the agent that completely inhibits visible growth.
-
MBIC Determination:
-
Carefully discard the planktonic cells from the plate.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate.
-
Stain the adherent biofilm by adding 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
The MBIC is defined as the lowest concentration of the agent that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.
-
Protocol 2.2: Checkerboard Assay for Synergy Testing
Objective: To quantify the synergistic interaction between cis-DA and an antimicrobial agent against biofilm formation.
Rationale: The checkerboard assay allows for the simultaneous testing of multiple concentrations of two agents, enabling the calculation of the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
Procedure:
-
Plate Setup: In a 96-well plate, prepare a two-dimensional array of concentrations. Serially dilute cis-DA horizontally and the antimicrobial agent vertically.
-
Inoculation and Incubation: Inoculate and incubate the plate as described in Protocol 2.1.
-
MBIC Determination in Combination: Determine the MBIC for both agents in combination by following the crystal violet staining procedure in Protocol 2.1.
-
FICI Calculation: The FICI is calculated as follows: FICI = (MBIC of drug A in combination / MBIC of drug A alone) + (MBIC of drug B in combination / MBIC of drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Data Presentation:
| Antimicrobial | Pathogen | MBIC Alone (µg/mL) | MBIC of Antimicrobial with cis-DA (µg/mL) | MBIC of cis-DA Alone (µM) | MBIC of cis-DA with Antimicrobial (µM) | FICI | Interaction |
| Ciprofloxacin | P. aeruginosa | 2 | 0.5 | 50 | 12.5 | 0.5 | Additive |
| Vancomycin | S. aureus | 4 | 0.5 | 100 | 25 | 0.375 | Synergy |
| Fluconazole | C. albicans | 16 | 2 | 25 | 6.25 | 0.375 | Synergy |
Protocol 2.3: Biofilm Dispersal Assay
Objective: To evaluate the ability of cis-DA to disperse pre-formed biofilms.
Rationale: This assay directly measures the primary function of cis-DA in breaking down established biofilm structures.
Materials:
-
Same as Protocol 2.1
-
Colony Forming Unit (CFU) plating supplies (agar plates, spreader, etc.)
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described in Protocol 2.1.
-
Treatment: After biofilm formation, remove the planktonic cells and gently wash the wells with PBS. Add fresh medium containing various concentrations of cis-DA (with or without a fixed concentration of an antimicrobial) to the wells. Include a control with medium only.
-
Incubation: Incubate for a defined period (e.g., 1, 6, or 24 hours).
-
Quantification of Dispersed Cells:
-
Collect the planktonic supernatant from each well.
-
Perform serial dilutions and plate on appropriate agar plates to determine the CFU/mL of the dispersed cells. An increase in planktonic CFUs compared to the untreated control indicates dispersal.
-
-
Quantification of Remaining Biofilm:
-
Quantify the remaining biofilm in the wells using the crystal violet staining method described in Protocol 2.1 or by scraping the biofilm, resuspending the cells, and performing CFU counts. A decrease in biofilm biomass or viable cells compared to the control indicates successful dispersal and/or killing.
-
Sources
- 1. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Biofilms with the Fatty Acid Signaling Molecule this compound [mdpi.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 5. A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reverting Bacterial Persister Cells to a Susceptible State Using cis-2-Decenoic Acid
Introduction: The Challenge of Persister Cells in Chronic Infections
Bacterial persister cells represent a subpopulation of dormant, metabolically quiescent phenotypic variants that exhibit remarkable tolerance to high concentrations of antibiotics.[1][2][3] Unlike antibiotic resistance, which arises from genetic mutations, persistence is a transient and non-heritable state.[2][3] When antibiotic pressure is removed, these persister cells can "awaken" and repopulate, leading to relapsing and chronic infections that are notoriously difficult to treat. The recalcitrance of biofilms to antimicrobial therapy is also significantly attributed to the presence of these persister cells.[4][5][6] Consequently, strategies aimed at eradicating persister cells are of paramount importance in the development of new therapeutic interventions.
One promising approach is not to kill the persister cells directly, but to revert them from their dormant, tolerant state to a metabolically active one, thereby rendering them susceptible to conventional antibiotics.[7][8] This application note details the use of cis-2-Decenoic acid (C2DA), a fatty acid signaling molecule, to achieve this "awakening" of persister cells.
This compound, originally isolated from Pseudomonas aeruginosa, has been identified as an interspecies signaling molecule that can induce the dispersion of biofilms and, critically, revert persister cells to an antimicrobial-susceptible state.[1][6][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of C2DA and detailed protocols for its application in reverting persister cells of key pathogenic bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.
Mechanism of Action: How this compound "Wakes Up" Persister Cells
The efficacy of this compound lies in its ability to stimulate the metabolic activity of dormant persister cells without inducing cell division.[1][4][5] This metabolic reactivation is the key to resensitizing them to antibiotics that target active cellular processes.
The proposed mechanism involves the following key events:
-
Increased Respiratory Activity : Treatment with C2DA has been shown to significantly increase the respiratory activity of persister cells.[1][4] This indicates a shift from a quiescent to an active metabolic state.
-
Upregulation of Metabolic Genes : Exposure to C2DA leads to an increase in the transcript levels of several metabolic markers, including those involved in protein synthesis (16S rRNA) and energy production (atpH).[1][4]
-
Enhanced Membrane Permeability : There is evidence to suggest that C2DA interacts with the bacterial cell membrane, leading to increased permeability.[10][11] This could facilitate the uptake of antibiotics that would otherwise be excluded from dormant cells.
This "awakening" process, depicted in the signaling pathway below, effectively breaks the persister state, allowing for their eradication by bactericidal antibiotics.
Caption: Signaling pathway of C2DA in reverting persister cells.
Experimental Protocols
The following protocols provide a framework for isolating persister cells, treating them with C2DA, and evaluating their subsequent susceptibility to antibiotics. These protocols have been validated for P. aeruginosa, E. coli, and S. aureus.
Protocol 1: Isolation of Planktonic Persister Cells
Rationale: To study the effect of C2DA on persister cells, it is first necessary to isolate a population of these cells from a standard laboratory culture. This is typically achieved by treating a stationary-phase culture with a high concentration of a bactericidal antibiotic.
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1, E. coli K-12, S. aureus MRSA)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Ciprofloxacin (or other suitable bactericidal antibiotic)
-
Sterile saline (0.9% NaCl)
-
Centrifuge and sterile centrifuge tubes
-
Incubator with shaking capabilities
-
Plate reader or spectrophotometer
Procedure:
-
Culture Preparation: Inoculate 50 mL of TSB in a 250 mL flask with an overnight culture of the bacterial strain. Incubate at 37°C with shaking (220 rpm) until the culture reaches the stationary phase (approximately 18-24 hours).
-
Antibiotic Treatment: Add ciprofloxacin to the stationary-phase culture to a final concentration of 20 µg/mL. This concentration is well above the Minimum Inhibitory Concentration (MIC) and will kill the actively growing cells.
-
Incubation: Continue to incubate the culture at 37°C with shaking for 3-5 hours. This allows for the lysis of susceptible cells, leaving behind the persister subpopulation.
-
Harvesting Persister Cells: Centrifuge the culture at 4000 x g for 15 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with sterile saline to remove residual antibiotic and cell debris.
-
Resuspension: Resuspend the final cell pellet in sterile saline. The resulting cell suspension is enriched with persister cells.
-
Verification (Optional but Recommended): To confirm the persister state, a sample of the cell suspension can be re-exposed to ciprofloxacin (20 µg/mL). A stable cell viability over 24 hours indicates a successful isolation of persister cells.[1]
Protocol 2: Reversion of Persister Cells with this compound
Rationale: This protocol details the treatment of the isolated persister cell population with C2DA to induce their reversion to a metabolically active state. The concentrations provided are based on published effective concentrations.
Materials:
-
Isolated persister cell suspension (from Protocol 1)
-
This compound (C2DA) stock solution (e.g., 1 mM in ethanol)
-
Sterile saline
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator
Procedure:
-
Preparation of C2DA Working Solution: Prepare a working solution of C2DA in sterile saline. For example, to treat P. aeruginosa persisters, a final concentration of 100 nM is recommended. For E. coli, a concentration of 310 nM has been shown to be effective.[1]
-
Treatment Setup: Aliquot the persister cell suspension into sterile tubes or wells of a microplate.
-
C2DA Addition: Add the C2DA working solution to the persister cell aliquots to achieve the desired final concentration. Include a control group treated with saline only.
-
Incubation: Incubate the samples at 37°C for 24 hours. Shaking is not required for this step.
Protocol 3: Assessing Antibiotic Susceptibility of Reverted Persister Cells
Rationale: This protocol is designed to quantify the enhanced killing of C2DA-treated persister cells when subsequently exposed to a bactericidal antibiotic.
Materials:
-
C2DA-treated and control persister cell suspensions (from Protocol 2)
-
Bactericidal antibiotic (e.g., ciprofloxacin, tobramycin)
-
Sterile saline
-
Sterile 96-well plate
-
Plate reader
-
Materials for Colony Forming Unit (CFU) enumeration (agar plates, spreader, incubator)
Procedure:
-
Washing: After the 24-hour incubation with C2DA, wash the cells twice with sterile saline to remove any remaining C2DA.
-
Antibiotic Challenge: Resuspend the washed cell pellets in sterile saline containing a bactericidal antibiotic (e.g., ciprofloxacin at 20 µg/mL or tobramycin at 20 µg/mL).[1]
-
Incubation: Incubate the samples at 37°C with shaking for a time course (e.g., 0, 2, 5, and 24 hours).
-
Viability Assessment (CFU Enumeration): At each time point, take an aliquot from each treatment group, perform serial dilutions in sterile saline, and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the number of viable cells (CFU/mL).
-
Data Analysis: Compare the CFU/mL of the C2DA-treated group to the control group at each time point. A significant decrease in the viability of the C2DA-treated group upon antibiotic exposure demonstrates the successful reversion of persister cells.[1][4]
Caption: Experimental workflow for C2DA-mediated reversion of persister cells.
Data Interpretation and Expected Outcomes
The successful application of these protocols should yield a significant reduction in the number of viable persister cells when treated with a combination of C2DA and a bactericidal antibiotic, as compared to treatment with the antibiotic alone.
| Bacterial Species | Effective C2DA Concentration | Antibiotic | Expected Log Reduction in Viability (C2DA + Antibiotic vs. Antibiotic alone) |
| Pseudomonas aeruginosa | 100 nM | Ciprofloxacin (20 µg/mL) | 1-2 log |
| Escherichia coli | 310 nM | Ciprofloxacin (20 µg/mL) | 1-2 log |
| Staphylococcus aureus | Varies (empirical determination recommended) | Varies (e.g., daptomycin) | Significant decrease |
Data synthesized from Marques et al., 2014.[1]
Troubleshooting and Considerations
-
Purity of C2DA: Ensure the use of high-purity this compound, as isomers may have different biological activities.
-
Solvent Control: As C2DA is often dissolved in ethanol, include a vehicle control (saline with the same concentration of ethanol used to dissolve C2DA) to ensure that the solvent itself does not affect persister cell viability or reversion.
-
Strain-Specific Variation: The optimal concentration of C2DA and the extent of reversion may vary between different bacterial strains. It is advisable to perform a dose-response experiment to determine the optimal C2DA concentration for a specific strain.
-
Biofilm Persisters: While these protocols focus on planktonic persisters, C2DA is also effective against persister cells within biofilms.[6] For biofilm studies, persister cells can be isolated from established biofilms prior to C2DA treatment.
Conclusion
The use of this compound represents a novel and promising strategy to combat the challenge of bacterial persistence. By reverting dormant, antibiotic-tolerant cells to a metabolically active and susceptible state, C2DA has the potential to enhance the efficacy of existing antibiotics and provide a new avenue for the treatment of chronic and relapsing infections. The protocols and information provided in this application note serve as a comprehensive guide for researchers to explore and validate the use of C2DA in their specific models and systems.
References
-
Marques, C. N. H., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976–6991. [Link]
-
Marques, C. N. H., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. American Society for Microbiology. [Link]
-
Marques, C. N. H., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. PubMed, 25192989. [Link]
-
Marques, C. N. H., & Harris, G. (2016). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. MDPI. [Link]
-
Soheili, V., Khedmatgozar Oghaz, N., Sabeti Noughabi, Z., & Fazly Bazzaz, B. S. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research, 6(1). [Link]
-
Rahmani-Badi, A., Sepehr, S., Mohammadi, P., Soudi, M. R., & Fallahi, H. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Gene, 557(2), 165-174. [Link]
-
Piras, C., Deidda, D., Sanna, A., Deidda, F., & Tavanti, A. (2017). Generation of Persister Cells of Pseudomonas aeruginosa and Staphylococcus aureus by Chemical Treatment and Evaluation of Their Susceptibility to Membrane-Targeting Agents. Frontiers in Microbiology, 8, 1599. [Link]
-
Waters, E. M., & Rowe, S. E. (2016). Convergence of Staphylococcus aureus Persister and Biofilm Research: Can Biofilms Be Defined as Communities of Adherent Persister Cells? Toxins, 8(12), 351. [Link]
-
Rahmani-Badi, A., Sepehr, S., Mohammadi, P., Soudi, M. R., Babaie-Naiej, H., & Fallahi, H. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. ResearchGate. [Link]
-
Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Austin Publishing Group. [Link]
-
Amari, D. T., Marques, C. N. H., & Davies, D. G. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio, 14(6), e01955-23. [Link]
-
Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS ONE, 9(7), e101677. [Link]
-
Cheong, W. S., Tan, K. W., & Chong, K. K. (2021). Combatting persister cells: The daunting task in post-antibiotics era. Environmental Microbiology, 23(7), 3439-3461. [Link]
-
Wood, T. K. (2017). Strategies for combating persister cell and biofilm infections. Microbial Biotechnology, 10(5), 1054-1056. [Link]
-
Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Austin Publishing Group. [Link]
Sources
- 1. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergence of Staphylococcus aureus Persister and Biofilm Research: Can Biofilms Be Defined as Communities of Adherent Persister Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combatting persister cells: The daunting task in post-antibiotics era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of Biofilms with the Fatty Acid Signaling Molecule this compound [mdpi.com]
- 7. Frontiers | Generation of Persister Cells of Pseudomonas aeruginosa and Staphylococcus aureus by Chemical Treatment and Evaluation of Their Susceptibility to Membrane-Targeting Agents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Application Note: Elution of cis-2-Decenoic Acid from a Chitosan Sponge Delivery Device
<
Introduction
The emergence of biofilm-associated infections poses a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial therapies.[1] cis-2-Decenoic acid (C2DA), a medium-chain fatty acid messenger molecule produced by Pseudomonas aeruginosa, has garnered considerable attention for its ability to induce biofilm dispersion across a wide range of bacterial and fungal species.[1][2] This unique property makes C2DA a promising candidate for adjunct therapy to enhance the efficacy of existing antibiotics.[3][4] Chitosan, a natural biopolymer derived from chitin, is an attractive biomaterial for drug delivery applications owing to its biocompatibility, biodegradability, and mucoadhesive properties.[5][6][7][8][9] Fabricating chitosan into a porous sponge scaffold allows for the loading and controlled release of therapeutic agents.[10][11][12][13][14] This application note provides a detailed protocol for the preparation of C2DA-loaded chitosan sponges and the subsequent in vitro characterization of its elution profile. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating such drug delivery systems.
Scientific Principles and Causality
The elution of a drug from a polymer matrix is governed by a complex interplay of physicochemical phenomena, including diffusion, swelling of the polymer, and degradation of the matrix.[15] In the case of a chitosan sponge, which is a hydrogel network, the release of an entrapped molecule like C2DA is primarily driven by diffusion through the aqueous-filled pores and the hydrogel matrix itself.[15][16]
Several key factors influence the elution kinetics:
-
Physicochemical Properties of this compound: C2DA is an unsaturated fatty acid with limited water solubility.[17][18] Its hydrophobic nature will influence its partitioning between the chitosan matrix and the surrounding aqueous medium.
-
Chitosan Sponge Characteristics: The porosity, pore size, and cross-linking density of the chitosan sponge are critical determinants of the release rate.[11][14] A more porous and less densely cross-linked sponge will offer less resistance to drug diffusion, leading to a faster release.[11]
-
Drug-Polymer Interactions: Chitosan is a polycationic polymer due to the presence of amine groups.[5] While C2DA is a fatty acid, potential ionic interactions or hydrogen bonding with the chitosan backbone could influence its retention within the sponge.[16]
-
Elution Medium: The pH and composition of the release medium can affect both the swelling of the chitosan sponge and the solubility of C2DA, thereby modulating the release profile.[19][20]
Understanding these principles is crucial for designing a drug delivery system with a desired release profile, whether it be a burst release for immediate effect or a sustained release for prolonged therapeutic action.
Materials and Methods
Materials
-
Chitosan (Medium molecular weight, degree of deacetylation > 85%)
-
This compound (C2DA)
-
Acetic acid (Glacial)
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Lyophilizer (Freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column or a UV-Vis Spectrophotometer
-
Shaking incubator or water bath
-
pH meter
-
Analytical balance
-
Microcentrifuge tubes
Equipment
-
Homogenizer or overhead stirrer
-
Freeze-dryer
-
Scanning Electron Microscope (SEM) (for optional morphological characterization)
-
HPLC or UV-Vis Spectrophotometer
-
Incubator shaker
Experimental Protocols
PART 1: Preparation of Chitosan Sponges
This protocol details the fabrication of porous chitosan sponges using a lyophilization (freeze-drying) technique.[10][11]
1.1. Preparation of Chitosan Solution:
- Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of 1% (v/v) acetic acid.
- Stir the solution overnight at room temperature using a magnetic stirrer until the chitosan is completely dissolved, resulting in a viscous, homogenous solution.
- Filter the solution through a cheesecloth to remove any undissolved particles.
1.2. Loading of this compound:
- Dissolve the desired amount of C2DA in a minimal volume of a suitable solvent such as ethanol or DMSO.[17][21] Note: The final concentration of the organic solvent should be kept low to avoid precipitation of chitosan.
- Slowly add the C2DA solution to the chitosan solution while stirring continuously to ensure uniform distribution. A typical loading concentration could be 1 mg of C2DA per mL of chitosan solution.[3]
1.3. Gelation and Lyophilization:
- Cast the C2DA-chitosan mixture into a suitable mold (e.g., a 96-well plate or a petri dish).
- Freeze the mixture at -20°C for 2 hours, followed by -80°C for at least 4 hours.
- Lyophilize the frozen mixture for 48-72 hours until all the solvent is removed and a porous sponge is formed.
- Carefully remove the sponges from the mold and store them in a desiccator until further use.
PART 2: In Vitro Elution Study
This protocol describes the methodology to quantify the release of C2DA from the chitosan sponge into a physiological buffer over time.
2.1. Elution Setup:
- Place a pre-weighed C2DA-loaded chitosan sponge into a sterile container (e.g., a 50 mL centrifuge tube).
- Add a known volume of pre-warmed (37°C) PBS (pH 7.4) to the container. The volume should be sufficient to ensure sink conditions, meaning the concentration of the released drug in the medium remains well below its saturation solubility. A common ratio is 10 mL of PBS per sponge.
- Place the container in a shaking incubator set at 37°C and a gentle agitation speed (e.g., 50 rpm).
2.2. Sample Collection:
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant total volume.
- Store the collected samples at -20°C until analysis.
PART 3: Quantification of this compound
The concentration of C2DA in the collected samples can be determined using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. HPLC is generally preferred for its higher specificity and sensitivity.
3.1. HPLC Method:
- Mobile Phase: Prepare an appropriate mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for good peak separation.
- Column: Use a C18 reverse-phase column.
- Detection: Set the UV detector to a wavelength where C2DA has maximum absorbance (typically around 210-220 nm).
- Standard Curve: Prepare a series of standard solutions of C2DA of known concentrations in the release medium.
- Analysis: Inject the collected samples and the standard solutions into the HPLC system.
- Quantification: Determine the concentration of C2DA in the samples by comparing their peak areas to the standard curve.
3.2. UV-Vis Spectrophotometry Method (Alternative):
- Wavelength Scan: Perform a wavelength scan of a known concentration of C2DA in the release medium to determine the wavelength of maximum absorbance (λmax).
- Standard Curve: Prepare a series of standard solutions of C2DA in the release medium and measure their absorbance at the determined λmax.
- Analysis: Measure the absorbance of the collected samples at the same wavelength.
- Quantification: Calculate the concentration of C2DA in the samples using the standard curve. Note: This method may be less accurate if other components in the sample absorb at the same wavelength.
PART 4: Data Analysis and Presentation
4.1. Calculation of Cumulative Release: Calculate the cumulative amount of C2DA released at each time point, correcting for the amount of drug removed during sampling. The cumulative percentage of drug released can be calculated using the following formula:
4.2. Data Visualization: Plot the cumulative percentage of C2DA released as a function of time. This will generate the in vitro release profile of the drug from the chitosan sponge.
Visualization of Experimental Workflow
Caption: Experimental workflow for the preparation and elution testing of this compound from a chitosan sponge.
Expected Results and Data Presentation
The elution study is expected to show a time-dependent release of C2DA from the chitosan sponge. A typical release profile may exhibit an initial burst release followed by a more sustained release phase. The data should be presented in both tabular and graphical formats for clarity.
Table 1: Cumulative Release of this compound from Chitosan Sponge
| Time (hours) | Concentration of C2DA (µg/mL) | Cumulative Amount Released (µg) | Cumulative Release (%) |
| 0 | 0 | 0 | 0 |
| 1 | ... | ... | ... |
| 2 | ... | ... | ... |
| 4 | ... | ... | ... |
| 8 | ... | ... | ... |
| 12 | ... | ... | ... |
| 24 | ... | ... | ... |
| 48 | ... | ... | ... |
| 72 | ... | ... | ... |
(Note: The values in the table are placeholders and should be replaced with experimental data.)
Troubleshooting and Scientific Considerations
-
Incomplete Dissolution of Chitosan: Ensure the acetic acid concentration is appropriate and allow sufficient stirring time. The molecular weight and degree of deacetylation of the chitosan will affect its solubility.[8]
-
Precipitation of C2DA during Loading: Minimize the volume of the organic solvent used to dissolve C2DA and add it to the chitosan solution slowly with vigorous stirring.
-
High Variability in Elution Data: Ensure consistent preparation of the chitosan sponges, including the initial loading of C2DA. Inconsistent gel formation can lead to variable release profiles.[22] Maintain sink conditions throughout the elution study.
-
Sterilization: For in vivo applications, the chitosan sponges must be sterilized. Common methods include gamma irradiation and ethylene oxide treatment.[23] However, these methods can affect the polymer structure and, consequently, the drug release profile.[24][25] Therefore, the elution study should ideally be performed on sterilized sponges to obtain clinically relevant data. It is important to validate that the chosen sterilization method does not degrade C2DA.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparation and characterization of a this compound-loaded chitosan sponge delivery system. By following these detailed steps and understanding the underlying scientific principles, researchers can effectively evaluate the potential of this system for various biomedical applications, particularly in the context of combating biofilm-associated infections. The modular nature of this protocol allows for adaptation and optimization to suit specific research needs and therapeutic goals.
References
-
Marques, C. N., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Molecules, 20(4), 5647–5663. [Link]
-
Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research, 470(10), 2663–2670. [Link]
-
Rahmani-Badi, A., Sepehr, S., Mohammadi, P., Soudi, M. R., Babaie-Naiej, H., & Fallahi, H. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLoS ONE, 9(8), e101677. [Link]
-
Marques, C. N., & Davies, D. G. (2009). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Journal of Bacteriology, 191(5), 1393–1403. [Link]
-
Rahmani-Badi, A., Sepehr, S., Mohammadi, P., Soudi, M. R., Babaie-Naiej, H., & Fallahi, H. (2014). The novel effect of this compound on biofilm producing Pseudomonas aeruginosa. Journal of Medical Bacteriology, 3(3-4), 48-55. [Link]
-
Lai, J. Y., & Li, Y. T. (2003). The preparation and characterisation of drug-loaded alginate and chitosan sponges. Journal of Materials Science: Materials in Medicine, 14(1), 37-43. [Link]
-
Thambi, T., Li, Y., & Lee, D. S. (2016). Stimuli-responsive injectable chitosan-based hydrogels for controlled drug delivery systems. Journal of Controlled Release, 235, 345-359. [Link]
-
Cheung, R. C., Ng, T. B., Wong, J. H., & Chan, W. Y. (2015). Recent Development of Functional Chitosan-Based Hydrogels for Pharmaceutical and Biomedical Applications. Marine Drugs, 13(12), 7099–7129. [Link]
-
Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials, 1(12), 16071. [Link]
-
Butt, U., Shakoor, A., & Ahmad, M. (2019). In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. International Journal of Biological Macromolecules, 139, 1073-1083. [Link]
-
Kim, I. Y., Seo, S. J., Moon, H. S., Yoo, M. K., Park, I. Y., Kim, B. C., & Cho, C. S. (2008). Fabrication and Characteristics of Chitosan Sponge as a Tissue Engineering Scaffold. International Journal of Molecular Sciences, 9(11), 2212–2223. [Link]
-
Ahmed, S., & Ikram, S. (2022). Chitin and Chitosan: Prospective Biomedical Applications in Drug Delivery, Cancer Treatment, and Wound Healing. Polymers, 14(14), 2825. [Link]
-
Grenha, A., Alves, L., & Rodrigues, C. (2016). About the Sterilization of Chitosan Hydrogel Nanoparticles. Pharmaceutics, 8(4), 43. [Link]
-
Grenha, A. (2012). Biocompatibility of Chitosan Carriers with Application in Drug Delivery. Journal of Functional Biomaterials, 3(3), 696–714. [Link]
-
Ahmed, T. A., Aljaeid, B. M. (2016). Chitosan-Based Polymer Blends for Drug Delivery Systems. Polymers, 8(1), 19. [Link]
-
Nascimento, I. V. S. R., Leal, R. C. A., Fook, M. V. L., & Meira, R. C. (2013). Sterilization of Chitosan Membranes for Use as Biomaterial. Materials Science Forum, 758, 203-207. [Link]
-
ChitoLytic. (2020). Plasma Solves Chitosan Sterilization Problem. [Link]
-
Mohammed, M. A., Syeda, J. T. M., Wasan, K. M., & Wasan, E. K. (2017). Stability, challenges, and prospects of chitosan for the delivery of anticancer drugs and tissue regenerative growth factors. Expert Opinion on Drug Delivery, 14(9), 1093–1107. [Link]
-
Cheung, R., & Ng, T. (2023). Chitosan: A Potential Biopolymer in Drug Delivery and Biomedical Applications. Molecules, 28(13), 5034. [Link]
-
Malek, N. A. N. N., & Wah, M. A. K. (2016). Ionically Crosslinked Chitosan Hydrogels for the Controlled Release of Antimicrobial Essential Oils and Metal Ions for Wound Management Applications. Polymers, 8(7), 261. [Link]
-
Jarry, C., Chaput, C., Chenite, A., Renaud, M. A., Buschmann, M., & Leroux, J. C. (2001). The effect of different sterilization procedures on chitosan dried powder. Journal of Biomedical Materials Research, 58(1), 127–135. [Link]
-
Grenha, A. (2012). Biocompatibility of Chitosan Carriers with Application in Drug Delivery. Journal of Functional Biomaterials, 3(3), 696-714. [Link]
-
Denkbaş, E. B., & Odabaş, S. (2000). Chitosan sponge preparation formulations based on effective parameters. Journal of Bioactive and Compatible Polymers, 15(1), 33-45. [Link]
-
Jarry, C., Leroux, J. C., & Chaput, C. (2002). Degradation of chitosan-based materials after different sterilization treatments. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 62(3), 448-455. [Link]
-
Lai, J. Y., & Li, Y. T. (2003). The preparation and characterisation of drug-loaded alginate and chitosan sponges. Journal of Materials Science: Materials in Medicine, 14(1), 37-43. [Link]
-
Aho, J., & Kettunen, M. (2021). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Pharmaceutics, 13(8), 1184. [Link]
-
Dragan, E. S., & Dinu, M. V. (2020). Chitosan Sponges with Instantaneous Shape Recovery and Multistrain Antibacterial Activity for Controlled Release of Plant-Derived Polyphenols. Polymers, 12(1), 169. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Dhas, N., & Kudarha, R. (2017). Synthesis and Characterization of Fatty Acid Grafted Chitosan Polymer and Their Nanomicelles for Nonviral Gene Delivery Applications. AAPS PharmSciTech, 18(6), 2128–2138. [Link]
-
Liu, T., Li, Y., & Liu, Y. (2021). Chitosan-based drug delivery systems: Current strategic design and potential application in human hard tissue repair. Materials & Design, 211, 110137. [Link]
-
Wang, L., Wang, Y., & Zhang, Y. (2017). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Pharmaceutical Development and Technology, 22(5), 656-662. [Link]
-
Srisongphan, A., & Rachtanapun, C. (2023). Key Fabrications of Chitosan Nanoparticles for Effective Drug Delivery Using Flow Chemistry Reactors. International Journal of Nanomedicine, 18, 7731–7746. [Link]
-
U.S. Food and Drug Administration. (2024). In Vitro Release Test (IVRT) for In Situ Gel/Depot-Forming Drug Products. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5356596. [Link]
-
Khan, M. U., & Ahmad, S. (2022). Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. ACS Omega, 7(32), 28257–28269. [Link]
-
Jennings, L. K., Storek, K. M., Ledvina, H. E., Coulon, C., Marmont, L. S., Wuest, W. M., & Chandler, J. R. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 680856. [Link]
-
Li, Y., Zhang, Y., & Liu, Y. (2021). Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. Molecular Microbiology, 115(5), 1013-1027. [Link]
-
Arita, M. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science, 67(6), 645-652. [Link]
-
Sottini, B., Pallaoro, M., Di Giancamillo, A., Fiorati, A., De Nardo, L., & Altomare, L. (2025). A novel approach to prepare acid-free chitosan hydrogels as scaffold for fat cultured food ingredients. Journal of Tissue Engineering and Regenerative Medicine, 19(1), e6416. [Link]
-
Sottini, B., Pallaoro, M., Di Giancamillo, A., Fiorati, A., De Nardo, L., & Altomare, L. (2023). PREPARATION AND CHARACTERIZATION OF ACID-FREE CHITOSAN HYDROGELS AS SCAFFOLD FOR FAT CULTURED INGREDIENTS. Tissue Engineering Part A, 29(S1), S1-S438. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 3. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitin and Chitosan: Prospective Biomedical Applications in Drug Delivery, Cancer Treatment, and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability, challenges, and prospects of chitosan for the delivery of anticancer drugs and tissue regenerative growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitosan: A Potential Biopolymer in Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatibility of Chitosan Carriers with Application in Drug Delivery [mdpi.com]
- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 11. Fabrication and Characteristics of Chitosan Sponge as a Tissue Engineering Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chitosan Sponges with Instantaneous Shape Recovery and Multistrain Antibacterial Activity for Controlled Release of Plant-Derived Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Development of Functional Chitosan-Based Hydrogels for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - Nordic Biosite [nordicbiosite.com]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Stimuli-responsive injectable chitosan-based hydrogels for controlled drug delivery systems [frontiersin.org]
- 20. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 21. (Z)-2-decenoic acid | TargetMol [targetmol.com]
- 22. fda.gov [fda.gov]
- 23. About the Sterilization of Chitosan Hydrogel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Crystal violet staining protocol for cis-2-Decenoic acid biofilm assays
Crystal Violet Staining Protocol for cis-2-Decenoic Acid Biofilm Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Dual Challenge of Biofilm and the Promise of this compound
Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from antimicrobials and host immune responses.[1][2] The inherent resistance of biofilms necessitates the development of novel therapeutic strategies that go beyond conventional antibiotics.
One of the most promising avenues of research is the targeting of bacterial communication systems, such as quorum sensing, which regulate biofilm formation. A key player in this field is this compound (c-2-DA), a fatty acid signaling molecule produced by Pseudomonas aeruginosa and other bacteria.[3][4][5] This molecule has been shown to induce biofilm dispersion and inhibit its formation across a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria.[3][5] Furthermore, c-2-DA can revert persister cells, which are highly tolerant to antibiotics, to a more susceptible state.[5]
The ability of c-2-DA to modulate biofilm formation and dispersion makes it a compelling candidate for therapeutic development. To evaluate its efficacy, a robust and reproducible method for quantifying biofilm mass is essential. The crystal violet (CV) staining assay is a widely used, simple, and cost-effective method for this purpose.[1][6][7] This application note provides a detailed protocol for utilizing the crystal violet assay to assess the impact of this compound on biofilm formation.
Principle of the Crystal Violet Biofilm Assay
The crystal violet assay is a colorimetric method used to indirectly quantify the total biomass of a biofilm. The basic principle involves staining the biofilm with crystal violet, a basic dye that binds to negatively charged surface molecules in the bacterial cells and the EPS matrix.[1] After staining, unbound dye is washed away, and the bound crystal violet is solubilized with a solvent, typically 33% acetic acid or ethanol.[8][9][10] The concentration of the solubilized dye, which is proportional to the biofilm biomass, is then measured spectrophotometrically.[7]
Experimental Design for this compound Biofilm Assays
When assessing the effect of c-2-DA on biofilm formation, a well-controlled experimental design is crucial for obtaining meaningful and reproducible results. The two primary experimental setups are:
-
Biofilm Inhibition Assay: To determine the ability of c-2-DA to prevent or reduce biofilm formation. In this setup, the bacterial culture is exposed to c-2-DA from the initial inoculation.
-
Biofilm Dispersion Assay: To evaluate the capacity of c-2-DA to break down pre-formed biofilms. Here, the biofilm is allowed to establish before being treated with c-2-DA.
A typical experimental layout in a 96-well microtiter plate should include the following controls:
-
Negative Control (Media Blank): Wells containing only sterile growth medium to determine background absorbance.
-
Positive Control (Untreated Biofilm): Wells with bacterial culture and vehicle (the solvent used to dissolve c-2-DA, e.g., ethanol) but without c-2-DA. This represents the maximum biofilm formation under the experimental conditions.
-
Test Wells: Wells containing bacterial culture and varying concentrations of c-2-DA.
Detailed Protocol: Crystal Violet Staining for this compound Biofilm Assays
This protocol is optimized for a 96-well polystyrene microtiter plate format.
Materials and Reagents
| Reagent/Material | Specifications |
| Bacterial Strain | Appropriate biofilm-forming strain |
| Growth Medium | Tryptic Soy Broth (TSB) or other suitable medium |
| This compound | High purity, dissolved in a suitable solvent (e.g., ethanol) |
| 96-well plates | Sterile, flat-bottomed, polystyrene (tissue culture treated) |
| Crystal Violet Solution | 0.1% (w/v) in deionized water |
| Solubilizing Solution | 33% (v/v) glacial acetic acid in deionized water |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| Plate Reader | Capable of reading absorbance at 570-595 nm |
Step-by-Step Methodology
Part 1: Biofilm Formation and Treatment
For Biofilm Inhibition Assay:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the desired bacterial strain in the appropriate growth medium at 37°C.
-
Dilute Culture: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh growth medium.
-
Prepare c-2-DA Dilutions: Prepare a serial dilution of c-2-DA in the growth medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., ethanol) is consistent across all wells and does not exceed a level that inhibits bacterial growth.
-
Inoculate Plate: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add c-2-DA: Add 100 µL of the c-2-DA dilutions to the corresponding wells. For the positive control, add 100 µL of medium containing the solvent vehicle. For the negative control (media blank), add 200 µL of sterile medium.
-
Incubate: Cover the plate and incubate statically for 24-48 hours at 37°C. To minimize the "edge effect" caused by evaporation, consider placing the plate in a humidified chamber.[6][11]
For Biofilm Dispersion Assay:
-
Establish Biofilm: Follow steps 1 and 2 from the inhibition assay. Add 200 µL of the diluted bacterial culture to each well (excluding the media blank).
-
Incubate: Incubate the plate for 24-48 hours at 37°C to allow for robust biofilm formation.
-
Remove Planktonic Cells: Gently aspirate the medium from each well, being careful not to disturb the biofilm at the bottom.
-
Add c-2-DA: Prepare dilutions of c-2-DA in fresh growth medium and add 200 µL to the wells containing the pre-formed biofilm. Add medium with the solvent vehicle to the positive control wells.
-
Incubate for Dispersion: Incubate the plate for an additional period (e.g., 2-24 hours) to allow for biofilm dispersion.
Part 2: Crystal Violet Staining and Quantification
-
Remove Planktonic Cells: Carefully discard the medium from all wells by inverting the plate and gently tapping it on a paper towel.
-
Wash: Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic or loosely attached bacteria. Discard the wash solution after each step.
-
Fixation (Optional but Recommended): Add 200 µL of 99% methanol to each well and incubate for 15 minutes. This step fixes the biofilm to the plate. Aspirate the methanol and allow the plate to air dry completely.
-
Stain with Crystal Violet: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Wash Excess Stain: Discard the crystal violet solution and wash the plate thoroughly with deionized water until the water runs clear. It is crucial to remove all unbound dye.[7]
-
Dry the Plate: Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilize the Stain: Add 200 µL of 33% glacial acetic acid to each well to dissolve the bound crystal violet.[9][12]
-
Incubate for Solubilization: Incubate the plate at room temperature for 10-15 minutes, with gentle shaking to ensure complete solubilization.
-
Measure Absorbance: Transfer 125 µL of the solubilized crystal violet from each well to a new, optically clear flat-bottom 96-well plate.[9] Measure the absorbance at a wavelength between 570 nm and 595 nm using a microplate reader.[6][13]
Data Analysis and Interpretation
-
Subtract Background: Subtract the average absorbance of the media blank wells from all other absorbance readings.
-
Calculate Percentage Inhibition/Dispersion: The effect of c-2-DA can be expressed as a percentage relative to the positive control (untreated biofilm).
-
% Inhibition = [ (OD_positive_control - OD_test) / OD_positive_control ] * 100
-
% Dispersion = [ (OD_positive_control - OD_test) / OD_positive_control ] * 100
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treated and untreated groups. A p-value of < 0.05 is typically considered statistically significant.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent washing technique, "edge effect" due to evaporation, uneven bacterial attachment. | Use a multichannel pipette for consistent liquid handling. Incubate plates in a humidified chamber. Ensure thorough mixing of the initial inoculum.[6][11] |
| Low absorbance readings in the positive control | The bacterial strain is a poor biofilm former, inappropriate growth medium or incubation conditions. | Confirm the biofilm-forming capacity of the strain. Optimize growth medium, temperature, and incubation time. |
| High background in media blank wells | Contamination of the medium, precipitation of media components or crystal violet. | Use fresh, sterile medium. Filter the crystal violet solution before use. |
| Biofilm detaches during washing | Overly vigorous washing, weak biofilm attachment. | Wash gently by adding liquid to the side of the wells. Consider using plates with a surface treatment that promotes cell adhesion. |
Conclusion
The crystal violet staining assay is a powerful tool for quantifying the effects of this compound on bacterial biofilms. By following this detailed protocol and incorporating appropriate controls, researchers can obtain reliable and reproducible data to advance the development of novel anti-biofilm strategies. While this method is excellent for high-throughput screening, it is important to remember that it quantifies total biomass and does not distinguish between live and dead cells.[14] For a more comprehensive analysis, the crystal violet assay can be complemented with other techniques, such as colony-forming unit (CFU) counting or microscopy.
References
-
An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate. (2020). bioRxiv. [Link]
-
Marques, J. C., et al. (2014). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Molecules. [Link]
-
An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. (2017). bioRxiv. [Link]
-
Jennings, L. K., et al. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio. [Link]
-
Jennings, L. K. (2020). Signal Transduction and Regulation of the this compound Induced Biofilm Dispersion Response in Pseudomonas aeruginosa. ProQuest. [Link]
-
Kent, L. (2023). Crystal Violet Biofilm Assay. NC DNA Day Blog. [Link]
-
Márquez-Gamino, S., et al. (2011). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. PLoS ONE. [Link]
-
Wilson, C. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Inventions. [Link]
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (2017). Association for Biology Laboratory Education. [Link]
-
Castro, J., et al. (2021). Crystal Violet Staining Alone Is Not Adequate to Assess Synergism or Antagonism in Multi-Species Biofilms of Bacteria Associated With Bacterial Vaginosis. Frontiers in Cellular and Infection Microbiology. [Link]
-
Soheili, V., et al. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research. [Link]
-
Brady, R. A., et al. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education Conference Proceedings. [Link]
-
An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. (2017). SciSpace. [Link]
-
Crystal Violet Biofilm Assay | Indirect biofilm quantification. (2024). YouTube. [Link]
-
O'Toole, G. A. (2011). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology. [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. [Link]
-
Standardizing biofilm quantification: harmonizing crystal violet absorbance measurements through extinction coefficient ratio adjustment. (2023). ResearchGate. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Link]
-
Li, D., et al. (2012). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research. [Link]
-
Issues with crystal violet biofilm assay. (2025). Reddit. [Link]
-
Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. [Link]
-
Crystal Violet Biofilm Assay. (2018). iGEM. [Link]
Sources
- 1. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ableweb.org [ableweb.org]
- 3. mdpi.com [mdpi.com]
- 4. Signal Transduction and Regulation of the <em>cis</em>-2-Decenoic Acid Induced Biofilm Dispersion Response in <em>Pseudomonas aeruginosa</em> - ProQuest [proquest.com]
- 5. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Crystal Violet Biofilm Assay – NC DNA Day Blog [ncdnadayblog.org]
- 8. ableweb.org [ableweb.org]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Crystal Violet Staining Alone Is Not Adequate to Assess Synergism or Antagonism in Multi-Species Biofilms of Bacteria Associated With Bacterial Vaginosis [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
Application Note & Protocol Guide: Functionalization of Electrospun Chitosan Membranes via Acylation with 2-Decenoyl Chloride
Abstract This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of electrospun chitosan membranes through acylation with 2-decenoyl chloride. Chitosan, a biocompatible and biodegradable polymer, is widely used in biomedical applications; however, its inherent hydrophilicity and instability in aqueous environments can limit its utility.[1][2] Electrospinning produces nanofibrous membranes with a high surface-area-to-volume ratio, mimicking the natural extracellular matrix, making them ideal for applications like wound healing and tissue engineering.[3][4] Acylation with fatty acyl chlorides, such as 2-decenoyl chloride, is a robust method to functionalize these membranes, enhancing their hydrophobicity, structural stability in physiological solutions, and imparting novel bioactive properties.[5][6] This document details the scientific rationale, step-by-step protocols for membrane fabrication and modification, and essential characterization techniques for researchers, scientists, and drug development professionals.
Scientific Principles & Rationale
The functionalization of chitosan membranes is driven by the need to tailor their physicochemical properties for specific biomedical applications.[7][8][9] Understanding the causality behind the chosen methodology is critical for successful and reproducible outcomes.
Why Acylate Chitosan?
The primary amine (-NH₂) and hydroxyl (-OH) groups on the chitosan backbone are readily available nucleophiles for chemical modification.[9] Acylation introduces an acyl group (R-C=O) onto these sites. This modification serves several key purposes:
-
Stabilization: As-spun chitosan nanofibers, particularly when spun from acidic solutions like trifluoroacetic acid (TFA), can swell and lose their nanofibrous architecture in aqueous or physiological environments.[6] Acylation covalently bonds hydrophobic fatty acid chains to the chitosan, preventing this dissolution and stabilizing the membrane structure.[5]
-
Hydrophobicity Control: The introduction of the ten-carbon aliphatic chain from 2-decenoyl chloride significantly increases the material's hydrophobicity. This is crucial for controlling the release of loaded hydrophobic drugs and for creating a barrier that can prevent bacterial infection in wound healing applications.[6][10]
-
Bioactivity: The choice of the acylating agent is not arbitrary. Fatty acids themselves can possess therapeutic properties. For instance, certain fatty acids exhibit antimicrobial and anti-biofilm activities, which can be conferred to the chitosan membrane upon successful acylation.[5]
The Reaction: Pyridine-Catalyzed Acylation
The reaction between 2-decenoyl chloride and the nucleophilic groups on chitosan is an acyl substitution. The use of pyridine is crucial; it serves a dual role as a basic catalyst and a solvent.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine (C2–NH₂) or the oxygen of the hydroxyl groups (C3–OH, C6–OH) attacks the electrophilic carbonyl carbon of 2-decenoyl chloride.[6]
-
Catalysis & Acid Scavenging: This reaction releases hydrochloric acid (HCl) as a byproduct. Pyridine acts as a base to neutralize the HCl, forming pyridinium hydrochloride. This is essential because the accumulation of acid would protonate the primary amine groups on the chitosan, rendering them non-nucleophilic and halting the reaction.[6]
The reaction can result in either N-acylation (at the amine group) or O-acylation (at the hydroxyl groups). The reaction conditions, such as the solvent system and pH, can influence the site of acylation.[6][11] In a basic environment like pyridine, O-acylation is favored.[6]
Caption: General schematic of the pyridine-catalyzed acylation reaction.
Materials & Equipment
Materials
-
Chitosan (Medium molecular weight, Degree of Deacetylation >80%)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
2-Decenoic acid
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)[13]
-
Pyridine, anhydrous
-
Acetone
-
Ethanol
-
Deionized water
Equipment
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)
-
Magnetic stirrer and hotplate
-
Round-bottom flasks and standard glassware (oven-dried)
-
Reflux condenser
-
Rotary evaporator
-
Vacuum oven
-
Fume hood
-
Scanning Electron Microscope (SEM)
-
FTIR Spectrometer with ATR accessory
-
Contact Angle Goniometer
Experimental Protocols
This section is divided into four main protocols, outlining the entire workflow from solution preparation to the final modified membrane.
Protocol 1: Fabrication of Electrospun Chitosan Membranes
This protocol describes the preparation of the base chitosan nanofiber mat. The solvent system of TFA and DCM is effective for dissolving chitosan and enabling stable electrospinning.[6]
-
Solution Preparation:
-
In a fume hood, prepare a 5.5% (w/v) chitosan solution by dissolving the required amount of chitosan powder in a mixed solvent of TFA and DCM (7:3 v/v).
-
Stir the solution overnight on a magnetic stirrer at room temperature until fully dissolved. The solution should be viscous and homogenous.
-
-
Electrospinning Setup:
-
Load the chitosan solution into a 10 mL plastic syringe fitted with a 21-gauge stainless steel needle.
-
Mount the syringe onto the syringe pump in the electrospinning apparatus.
-
Place a grounded collector plate (e.g., covered with aluminum foil) at a distance of 15-20 cm from the needle tip.
-
-
Spinning Process:
-
Set the syringe pump to a flow rate of 0.03 mL/min.
-
Apply a high voltage of +25 kV to the needle.
-
Initiate the pump and voltage supply to begin electrospinning. A stable Taylor cone should form at the needle tip, from which a polymer jet is ejected.
-
Continue the process until a membrane of the desired thickness (approx. 0.5-0.7 mm) is deposited on the collector.
-
-
Membrane Recovery:
-
Once spinning is complete, turn off the power supply and syringe pump.
-
Carefully detach the aluminum foil with the deposited chitosan membrane from the collector.
-
Dry the membrane under vacuum for at least 24 hours to remove residual solvents.
-
Table 1: Recommended Electrospinning Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Chitosan Concentration | 5.5% (w/v) | Balances viscosity and solution conductivity for stable fiber formation.[4] |
| Solvent System | TFA:DCM (7:3 v/v) | TFA protonates chitosan for dissolution; DCM aids solvent evaporation.[6] |
| Applied Voltage | +25 kV | Provides sufficient electrostatic force to overcome surface tension. |
| Flow Rate | 0.03 mL/min | Ensures a stable Taylor cone and prevents droplet formation. |
| Collector Distance | 15-20 cm | Allows adequate time for solvent evaporation before fibers reach the collector. |
Protocol 2: Synthesis of 2-Decenoyl Chloride
2-Decenoyl chloride is the reactive agent for acylation. It is synthesized from its corresponding carboxylic acid. This step must be performed in a fume hood under anhydrous conditions.
-
Reaction Setup:
-
Place 2-decenoic acid into an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the acid in anhydrous DCM (approx. 5 mL per gram of acid).
-
Add a catalytic amount (1-2 drops) of anhydrous DMF.
-
-
Addition of Chlorinating Agent:
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (approx. 2-3 equivalents) dropwise to the stirred solution.[13] Gas evolution (CO₂, CO, HCl) will be observed.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
-
Isolation of Product:
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.[13] To ensure complete removal of volatile reagents, anhydrous toluene can be added and subsequently evaporated (azeotropic removal).[15]
-
The resulting crude 2-decenoyl chloride (a yellow oil) can be used directly in the next step without further purification.[13]
-
Protocol 3: Acylation of Electrospun Chitosan Membranes
This is the core modification step. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride.
Caption: Step-by-step workflow for the acylation protocol.
-
Preparation:
-
Cut the dry electrospun chitosan membrane into sections of the desired size.
-
Place the membrane sections into an oven-dried flask under an inert atmosphere (e.g., nitrogen).
-
-
Reaction:
-
Add enough anhydrous pyridine to completely submerge the membranes.
-
In a separate vial, dissolve the 2-decenoyl chloride in a small amount of anhydrous pyridine.
-
Add the 2-decenoyl chloride solution dropwise to the flask containing the membranes while stirring gently.
-
Allow the reaction to proceed at room temperature for 2-5 hours. The reaction time can be varied to control the degree of substitution.[6]
-
-
Purification (Washing Cascade):
-
Quench: Decant the pyridine solution and quench the reaction by adding an excess of acetone. Stir for 15 minutes.
-
Wash 1 (Acetone): Decant the acetone and wash the membranes again with fresh acetone to remove unreacted acyl chloride and pyridine.
-
Wash 2 (Ethanol): Decant the acetone and wash the membranes with 95% ethanol (2-3 times) to remove residual acetone and byproducts.
-
Wash 3 (DI Water): Wash the membranes thoroughly with deionized water (multiple times) to remove the pyridinium hydrochloride salt. The increased hydrophobicity of the membrane prevents it from dissolving.
-
-
Drying:
-
Carefully remove the membranes from the water and place them in a vacuum oven.
-
Dry at 40°C for 24 hours to yield the final acylated chitosan membrane.
-
Protocol 4: Characterization of Modified Membranes
Verification of a successful modification is paramount. The following techniques provide chemical, morphological, and surface property information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the covalent attachment of the acyl chain.
-
Method: Acquire spectra of both unmodified and acylated membranes using an ATR-FTIR setup.
-
Expected Result: A successful O-acylation is indicated by the appearance of a new, sharp peak around 1735 cm⁻¹ , corresponding to the C=O stretch of the newly formed ester bond. The broad -OH stretch (around 3360 cm⁻¹) may decrease in intensity. The amide I band (around 1650 cm⁻¹) may also show changes if N-acylation has occurred.[6][16]
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To assess the nanofiber morphology and integrity post-acylation.
-
Method: Sputter-coat small sections of the membranes with gold or palladium and image at various magnifications.
-
Expected Result: The nanofibrous structure should be preserved. The fibers of the acylated membrane will likely appear slightly swollen or have a larger average diameter compared to the unmodified membrane due to the addition of the fatty acid chains.[5][6]
-
-
Contact Angle Measurement:
-
Purpose: To quantify the change in surface hydrophobicity.
-
Method: Place a small droplet (e.g., 5 µL) of deionized water on the surface of the membranes and measure the static contact angle using a goniometer.
-
Expected Result: The unmodified chitosan membrane will be highly hydrophilic (low contact angle, <90°). The acylated membrane will be significantly more hydrophobic, with a contact angle well above 90°.[5][6]
-
Table 2: Expected Characterization Outcomes
| Characterization | Property Measured | Unmodified Chitosan | Acylated Chitosan |
|---|---|---|---|
| FTIR | Key Vibrational Bands | -OH stretch (~3360 cm⁻¹), Amide I (~1650 cm⁻¹) | Appearance of Ester C=O (~1735 cm⁻¹), decreased -OH intensity.[6] |
| SEM | Morphology | Smooth, uniform nanofibers | Preserved nanofiber structure, potentially increased fiber diameter.[6] |
| Contact Angle | Surface Wettability | Hydrophilic (< 90°) | Hydrophobic (> 90°)[5] |
Applications & Future Perspectives
The successful acylation of electrospun chitosan membranes with 2-decenoyl chloride opens avenues for advanced biomedical applications:
-
Wound Dressings: The hydrophobic, stabilized membrane can act as a protective barrier, while the inherent antimicrobial properties of both chitosan and the fatty acid moiety can help prevent infection.[5][17][18]
-
Drug Delivery: The hydrophobic nature of the modified membrane makes it an excellent carrier for the controlled, sustained release of hydrophobic therapeutic agents.[10][19][20]
-
Tissue Engineering Scaffolds: The preserved nanofibrous structure mimics the extracellular matrix, providing a suitable scaffold for cell adhesion and proliferation in guided tissue regeneration.[7][8]
Further research can explore varying the acyl chain length to fine-tune drug release profiles and investigating the synergistic effects of co-loading the membranes with other bioactive molecules like growth factors or antibiotics.[6][10]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Membrane dissolves during washing | Incomplete or insufficient acylation. | Increase reaction time or concentration of 2-decenoyl chloride. Ensure all reagents are anhydrous. |
| No ester peak (~1735 cm⁻¹) in FTIR | Acyl chloride hydrolyzed before reaction; reaction did not proceed. | Use fresh, anhydrous solvents and reagents. Ensure pyridine is present to scavenge HCl. |
| Loss of nanofiber structure (SEM) | Harsh reaction or washing conditions. | Reduce stirring speed during acylation. Handle membranes gently during the washing cascade. |
| Very low contact angle on modified membrane | Low degree of substitution; incomplete removal of hydrophilic pyridinium salt. | Increase reaction time. Ensure thorough washing with DI water in the final purification steps. |
References
-
Synthesis and Antibacterial Activity of Acylated Chitosan. (n.d.). Scientific.Net. Retrieved from [Link]
-
Influence of Acetylation on the Antimicrobial Properties of Chitosan Non-Woven Fabrics. (2013). ResearchGate. Retrieved from [Link]
-
Biomedical Applications of Chitosan and Its Derivative Nanoparticles. (2018). MDPI. Retrieved from [Link]
-
Antimicrobial Activity of Chitosan with Different Degrees of Acetylation and Molecular Weights. (2007). ResearchGate. Retrieved from [Link]
-
Recent Applications of Chitosan and Its Derivatives in Antibacterial, Anticancer, Wound Healing, and Tissue Engineering Fields. (2023). MDPI. Retrieved from [Link]
-
Antibacterial Activity of N,O-Acylated Chitosan Derivative. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Chitosan Modification and Pharmaceutical/Biomedical Applications. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Biomedical Applications of Chitosan. (2023). Encyclopedia MDPI. Retrieved from [Link]
-
Antimicrobial Activity of Chitosan with Different Degrees of Acetylation and Molecular Weights. (2003). J-Stage. Retrieved from [Link]
-
The stabilization of electrospun chitosan nanofibers by reversible acylation. (n.d.). ResearchGate. Retrieved from [Link]
-
Chitosan Film Acylation and Effects on Biodegradability. (2001). ACS Publications. Retrieved from [Link]
-
Modified chitosan: Insight on biomedical and industrial applications. (2024). ResearchGate. Retrieved from [Link]
-
Characterization of half N-acetylated chitosan powders and films. (2008). ResearchGate. Retrieved from [Link]
-
Production method for electrospun chitosan-based membranes. (2024). PubMed. Retrieved from [Link]
-
Synthesis of substrates 2,2-[2H2]-Decanoyl-CoA (3) was synthesised using an extension of the method previously described by us.1. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Electrospun Biomaterials from Chitosan Blends Applied as Scaffold for Tissue Regeneration. (n.d.). MDPI. Retrieved from [Link]
-
Electrospinning of chitosan-PVA nanofibrous membrane at ultralow solvent concentration. (2017). ResearchGate. Retrieved from [Link]
-
Preparation of Pure and Stable Chitosan Nanofibers by Electrospinning in the Presence of Poly(ethylene oxide). (n.d.). MDPI. Retrieved from [Link]
-
Electrospinning of Chitosan-Based Solutions for Tissue Engineering and Regenerative Medicine. (2018). National Institutes of Health (NIH). Retrieved from [Link]
-
Preparation and Characterization of Acylated Chitosan. (n.d.). wjxb.org. Retrieved from [Link]
-
The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. (2019). MDPI. Retrieved from [Link]
-
Formation and Characterization of Chitosan Membranes. (2006). ACS Publications. Retrieved from [Link]
-
Pyridine catalyzed acylation of electrospun chitosan membranes by C6-C12 acyl chlorides. (2024). NSF Public Access Repository. Retrieved from [Link]
-
Cis-2-Decenoic Acid and Bupivacaine Delivered from Electrospun Chitosan Membranes Increase Cytokine Production in Dermal and Inflammatory Cell Lines. (2023). MDPI. Retrieved from [Link]
-
Enhancement of the Controlled-Release Properties of Chitosan Membranes by Crosslinking with Suberoyl Chloride. (2016). MDPI. Retrieved from [Link]
- Method for preparing acylation chitosan. (2010). Google Patents.
Sources
- 1. Synthesis and Antibacterial Activity of Acylated Chitosan | Scientific.Net [scientific.net]
- 2. Chitosan Modification and Pharmaceutical/Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospun Biomaterials from Chitosan Blends Applied as Scaffold for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospinning of Chitosan-Based Solutions for Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Decanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Antibacterial Activity of N,O-Acylated Chitosan Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing cis-2-Decenoic Acid Concentration for Biofilm Dispersal
Welcome to the technical support center for optimizing the use of cis-2-decenoic acid (C2DA) in biofilm dispersal experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective application of this fatty acid signaling molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce biofilm dispersal?
A1: this compound is an unsaturated fatty acid signaling molecule produced by Pseudomonas aeruginosa.[1][2] It acts as an autoinducer for biofilm dispersion, triggering the transition of sessile biofilm cells into a planktonic (free-swimming) state.[3] This process is a natural part of the biofilm life cycle, allowing bacteria to escape overcrowded conditions and colonize new surfaces.[3] Mechanistically, C2DA has been shown to influence the expression of hundreds of genes related to motility, adhesion, and metabolism.[3][4] It can also lead to a reduction in the intracellular levels of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP), a key signaling molecule that promotes biofilm formation.[5][6]
Q2: What is a good starting concentration range for C2DA in a biofilm dispersal assay?
A2: The effective concentration of C2DA can vary significantly depending on the bacterial species, strain, and specific experimental conditions. Published studies have reported a broad effective range, from as low as 2.5 nM to higher concentrations of 125 µg/mL.[5][6][7] For initial screening, a concentration range of 100 nM to 620 nM has been shown to be effective in inducing dispersal of pre-established biofilms without causing cytotoxic effects on human cells.[8][9] A dose-response experiment is crucial to determine the optimal concentration for your specific system.
Q3: Can C2DA be used to disperse biofilms of both Gram-positive and Gram-negative bacteria?
A3: Yes, C2DA has demonstrated broad-spectrum activity, inducing biofilm dispersal in a range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[3][10][11] This interspecies activity makes it a versatile tool for biofilm control research.[3]
Q4: Is C2DA effective against mature, pre-formed biofilms?
A4: C2DA is capable of inducing the dispersion of mature, pre-established biofilms.[8][9] This is a key advantage, as many anti-biofilm agents are only effective at preventing initial attachment. By triggering the natural dispersal process, C2DA can break down the structure of established biofilms.
Q5: Can C2DA be used in combination with antibiotics?
A5: Absolutely. In fact, combining C2DA with conventional antibiotics often leads to synergistic or additive effects.[12] C2DA can revert persister cells within the biofilm—which are highly tolerant to antibiotics—to a more metabolically active and susceptible state.[13][14][15] This combination can significantly enhance the killing efficacy of antibiotics like tobramycin and ciprofloxacin against biofilm-associated bacteria.[3]
Troubleshooting and Experimental Optimization
Issue 1: Inconsistent or No Biofilm Dispersal Observed
| Potential Cause & Explanation | Troubleshooting Steps |
| Suboptimal C2DA Concentration: The dose-response to C2DA can be narrow and species-specific. Too low a concentration may not be sufficient to trigger the signaling cascade, while excessively high concentrations can sometimes have inhibitory effects on bacterial growth, confounding dispersal measurements.[7] | Action: Perform a comprehensive dose-response curve. We recommend a logarithmic dilution series spanning from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM) to identify the optimal dispersal concentration for your specific bacterial strain and experimental setup. |
| Poor C2DA Solubility or Stability: C2DA is a fatty acid and has limited solubility in aqueous media.[10] Improper dissolution or degradation over the course of the experiment can lead to a lower effective concentration. | Action: Prepare a fresh stock solution of C2DA in a suitable solvent like DMSO, DMF, or ethanol.[10][11][16] Ensure the final solvent concentration in your experimental medium is low (typically <1%) and consistent across all conditions, including controls, to avoid solvent-induced artifacts. |
| Incorrect Timing of C2DA Addition: The developmental stage of the biofilm can influence its susceptibility to dispersal agents. Very young or very old biofilms may respond differently. | Action: Characterize the biofilm formation dynamics of your strain over time. Test the addition of C2DA at different stages of biofilm development (e.g., early, mid, and late maturation) to determine the optimal window for inducing dispersal. |
| Inappropriate Assay for Quantifying Dispersal: Standard biofilm quantification methods like the crystal violet assay primarily measure total biomass and may not accurately reflect dispersal dynamics.[17][18] | Action: Employ a multi-faceted approach to quantify dispersal. This can include measuring the optical density (OD) of the planktonic cells in the supernatant, colony-forming unit (CFU) counts of dispersed cells, and microscopy-based analysis of the remaining biofilm structure.[19] |
Issue 2: High Variability Between Replicates
| Potential Cause & Explanation | Troubleshooting Steps |
| Inconsistent Biofilm Formation: Minor variations in inoculum density, media composition, or incubation conditions can lead to significant differences in the initial biofilm biomass, which in turn affects the dispersal measurements. | Action: Standardize your biofilm growth protocol meticulously. This includes using a consistent inoculum preparation method, ensuring uniform temperature and aeration across all wells or surfaces, and using tissue culture-treated plates for reproducible attachment. |
| Edge Effects in Microtiter Plates: Wells on the outer edges of a microtiter plate are more prone to evaporation, leading to changes in media concentration and affecting biofilm growth. | Action: Avoid using the outer wells of the microtiter plate for your experiment. Instead, fill them with sterile media or water to create a humidity barrier. |
| Incomplete Removal of Planktonic Cells: Residual planktonic cells from the initial growth phase can interfere with the accurate measurement of dispersed cells. | Action: Before adding C2DA, gently wash the biofilms with a buffered saline solution (e.g., PBS) to remove non-adherent cells.[19] Ensure the washing steps are gentle to avoid disturbing the biofilm structure. |
Experimental Protocols and Workflows
Protocol 1: Basic Biofilm Dispersal Assay
-
Biofilm Growth: Inoculate your bacterial strain into a suitable growth medium in a 96-well microtiter plate. Incubate under optimal conditions to allow for biofilm formation (typically 24-48 hours).
-
Washing: Carefully remove the supernatant containing planktonic cells. Gently wash the wells twice with sterile PBS to remove any remaining non-adherent bacteria.[19]
-
C2DA Treatment: Add fresh medium containing the desired concentrations of C2DA to the wells. Include appropriate vehicle controls (medium with the same concentration of solvent used to dissolve C2DA).
-
Incubation: Incubate the plate for a set period (e.g., 1-24 hours) to allow for dispersal to occur.
-
Quantification of Dispersed Cells:
-
Optical Density: Carefully transfer the supernatant to a new microtiter plate and measure the OD600 to quantify the planktonic cell density.
-
CFU Counting: Perform serial dilutions of the supernatant and plate on agar plates to determine the number of viable dispersed cells.
-
-
Quantification of Remaining Biofilm:
Workflow for Optimizing C2DA Concentration
Caption: Simplified C2DA signaling pathway in P. aeruginosa.
Data Presentation
Table 1: Example Dose-Response Data for C2DA on P. aeruginosa Biofilm
| C2DA Concentration (nM) | Planktonic OD600 (Dispersed Cells) | Remaining Biofilm (CV A595) |
| 0 (Control) | 0.15 ± 0.02 | 1.20 ± 0.11 |
| 1 | 0.18 ± 0.03 | 1.15 ± 0.09 |
| 10 | 0.35 ± 0.04 | 0.85 ± 0.07 |
| 100 | 0.62 ± 0.05 | 0.45 ± 0.05 |
| 1000 | 0.65 ± 0.06 | 0.42 ± 0.04 |
Data are presented as mean ± standard deviation from a representative experiment.
References
-
The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology. Available from: [Link]
-
Control of Biofilms with the Fatty Acid Signaling Molecule this compound. MDPI. Available from: [Link]
-
cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio. Available from: [Link]
-
The dynamics of biofilm development and dispersal should be taken into account when quantifying biofilm via the crystal violet microtiter plate assay. PubMed. Available from: [Link]
-
Signal Transduction and Regulation of the this compound Induced Biofilm Dispersion Response in Pseudomonas aeruginosa. ProQuest. Available from: [Link]
-
The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. ASM Journals. Available from: [Link]
-
Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology. Available from: [Link]
-
Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. National Institutes of Health. Available from: [Link]
-
The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research. Available from: [Link]
-
Detection of Biofilm Disassembly Through a Dispersion Assay. JoVE. Available from: [Link]
-
This compound – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Methods for Studying Biofilm Dispersal in Pseudomonas aeruginosa. ResearchGate. Available from: [Link]
-
The dynamics of biofilm development and dispersal should be taken into account when quantifying biofilm via the crystal violet microtiter plate assay. ResearchGate. Available from: [Link]
-
Experimental Designs to Study the Aggregation and Colonization of Biofilms by Video Microscopy With Statistical Confidence. Frontiers. Available from: [Link]
-
Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid. MDPI. Available from: [Link]
-
The Bead Assay for Biofilms: A Quick, Easy and Robust Method for Testing Disinfectants. PLOS ONE. Available from: [Link]
-
This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. National Institutes of Health. Available from: [Link]
-
Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS ONE. Available from: [Link]
-
Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. MDPI. Available from: [Link]
-
Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. National Institutes of Health. Available from: [Link]
-
Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Methods in Molecular Biology. Available from: [Link]
-
This compound. Wikipedia. Available from: [Link]
-
2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers. Available from: [Link]
-
The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. PubMed. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Control of Biofilms with the Fatty Acid Signaling Molecule this compound | MDPI [mdpi.com]
- 4. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 9. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Nordic Biosite [nordicbiosite.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. The dynamics of biofilm development and dispersal should be taken into account when quantifying biofilm via the crystal violet microtiter plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in delivering cis-2-Decenoic acid for in vivo studies
Welcome, researchers. This guide is designed to be your primary resource for navigating the complexities of delivering cis-2-Decenoic acid (cis-2-DA) in preclinical in vivo models. As a medium-chain fatty acid with a reactive cis-double bond, cis-2-DA presents unique formulation and stability challenges that can significantly impact experimental reproducibility and outcomes. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your studies effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common hurdles researchers face, from initial solubilization to ensuring biological activity in vivo.
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the correct procedure for preparing a stock solution?
A1: Direct dissolution of this compound in aqueous buffers is not feasible due to its long, nonpolar hydrocarbon chain. [1][2] Like most long-chain fatty acids, it is insoluble in water. You must first prepare a concentrated stock solution in a suitable organic solvent.
Root Cause Analysis: The molecule's amphipathic nature—a hydrophilic carboxylic acid head and a hydrophobic 10-carbon tail—causes it to form insoluble structures rather than dissolving in water at physiological pH.[1]
Solution: The choice of organic solvent is critical and depends on the final concentration required and the tolerance of your downstream application.
Table 1: Comparison of Solvents for this compound Stock Preparation
| Solvent | Reported Solubility | In Vivo Considerations & Limitations | Best Practices |
| DMSO | ≥ 100 mg/mL (587 mM)[3] | Gold standard for high concentration stocks. However, can be toxic in vivo at concentrations >1% v/v. May have independent biological effects. | Prepare a high-concentration stock (e.g., 100-500 mM). Dilute at least 1:100 into the final formulation to minimize toxicity. Use sterile, anhydrous DMSO. |
| Ethanol | ~20 mg/mL (~117 mM)[4] | Generally better tolerated in vivo than DMSO. However, high final concentrations can cause sedation or local tissue irritation. | Suitable for lower concentration stocks. Ensure the final ethanol concentration in the administered dose is below 5% v/v. Use 200-proof, sterile-filtered ethanol. |
| DMF | ~30 mg/mL (~176 mM)[4] | Similar solubility to ethanol. Possesses known hepatotoxicity and is generally less favored for in vivo studies compared to DMSO or ethanol. | Use with caution and only if other solvents are incompatible with your formulation. Ensure minimal carryover into the final dose. |
Recommended Protocol: Preparing a 100 mM Stock Solution in DMSO
-
Weigh the required amount of this compound (MW: 170.25 g/mol ) in a sterile, conical tube.
-
Under a sterile hood, add the appropriate volume of anhydrous, sterile DMSO to achieve a 100 mM concentration.
-
Vortex vigorously for 1-2 minutes until the solution is completely clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution should be stable for at least 2 years under these conditions.[5]
Q2: I have a DMSO stock, but I cannot inject it directly. How do I create a biocompatible formulation for intravenous or intraperitoneal administration?
A2: You are correct; direct injection of a concentrated organic stock is unacceptable. The key is to create a stable, biocompatible aqueous formulation where the fatty acid is complexed or encapsulated. The two most common and reliable methods are complexation with Bovine Serum Albumin (BSA) or inclusion within cyclodextrins.
Rationale: Both BSA and cyclodextrins are carriers that create a hydrophilic exterior around the hydrophobic fatty acid, rendering it soluble and stable in aqueous solutions for administration.[6][7] This mimics the physiological transport of fatty acids, which are bound to albumin in the blood.[6]
This is the most physiologically relevant method. BSA has multiple binding pockets for fatty acids, allowing for effective solubilization.
Experimental Protocol: Preparation of a 1 mM cis-2-DA:BSA (4:1 Molar Ratio) Working Solution
-
Prepare a 5% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS). Warm to 37°C and stir until fully dissolved. Sterile filter through a 0.22 µm filter.
-
In a sterile tube, add the required volume of your cis-2-DA DMSO stock. For a 10 mL final solution at 1 mM, you would use 10 µL of a 1 M DMSO stock.
-
Slowly add the 5% BSA solution to the DMSO dropwise while vortexing gently. It is critical to add the BSA solution to the DMSO, not the other way around, to prevent precipitation.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexation.
-
The final solution should be clear. This solution is now ready for in vivo use. Prepare fresh before each experiment.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior, making them excellent molecular carriers for nonpolar molecules.[8][9]
Experimental Protocol: Preparation of a 1 mM cis-2-DA/HP-β-CD Working Solution
-
Prepare a 10% (w/v) solution of HP-β-CD in sterile PBS.
-
In a sterile tube, add the required volume of your cis-2-DA DMSO stock.
-
Add the 10% HP-β-CD solution to the DMSO stock while vortexing.
-
Sonicate the mixture in a bath sonicator for 10-15 minutes, or stir vigorously overnight at room temperature, to ensure the formation of the inclusion complex.
-
The final solution should be clear and can be sterile-filtered if necessary.
Table 2: Comparison of In Vivo Delivery Vehicles
| Vehicle | Mechanism | Pros | Cons | Best For |
| BSA Complex | Non-covalent binding to albumin | Physiologically relevant; low toxicity; well-characterized. | BSA can have independent biological effects; batch-to-batch variability; potential for immunogenicity. | Systemic delivery studies aiming to mimic natural fatty acid transport. |
| Cyclodextrin | Inclusion complex formation | High loading capacity; chemically inert; improves stability.[7][10] | Can extract cholesterol from cell membranes at high concentrations; potential for nephrotoxicity with some CD types.[8] | Applications where a purely synthetic, well-defined vehicle is preferred. |
| Lipid-Based | Encapsulation in liposomes or nanoparticles | Protects cargo from degradation; can be tailored for targeted delivery or controlled release.[11][12][13] | Complex formulation process; requires specialized equipment (e.g., microfluidics, extruder); potential for toxicity of formulation components.[14] | Advanced drug delivery, targeted therapies, and improving pharmacokinetic profiles. |
Q3: My results are inconsistent between experiments. Could the cis-2-DA be degrading or isomerizing?
A3: Yes, this is a significant and often overlooked challenge. The cis-double bond in the 2-position is susceptible to isomerization to the more thermodynamically stable trans-2-decenoic acid. This is problematic because the trans isomer is reported to have significantly less biological activity in biofilm dispersion assays.[15]
Key Factors Influencing Stability:
-
Light: UV light can catalyze cis-trans isomerization.
-
Heat: Elevated temperatures can accelerate both isomerization and oxidative degradation.
-
pH: Extreme pH values can affect the stability of the carboxylic acid and the double bond.
-
Oxygen: The unsaturated bond is a target for oxidation.
Troubleshooting and Best Practices:
-
Storage: Always store both the powder and stock solutions at -20°C or -80°C, protected from light (use amber vials or wrap tubes in foil).
-
Handling: Thaw stock solutions on ice and use them immediately. Avoid leaving solutions at room temperature on the benchtop for extended periods.
-
Formulation: Prepare final working solutions fresh for each experiment. Do not store diluted aqueous formulations for more than a few hours.
-
Quality Control: If reproducibility issues persist, consider verifying the integrity of your stock solution via an analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of the trans isomer.
Part 2: Experimental Workflows & Pathway Visualization
To ensure success, it is crucial to follow a validated workflow from stock preparation to final formulation. The biological activity of cis-2-DA is rooted in its ability to modulate bacterial signaling pathways, primarily those involved in biofilm dispersal.
Workflow for In Vivo Formulation of this compound
This diagram outlines the decision-making process for preparing a biocompatible formulation of cis-2-DA for in vivo research.
Caption: Decision workflow for preparing cis-2-DA for in vivo use.
Simplified Signaling Pathway for cis-2-DA-Induced Biofilm Dispersion
Cis-2-DA acts as an intercellular signaling molecule that triggers the dispersal of bacterial biofilms.[16][17][18] This process involves dedicated sensory proteins and results in a shift from a sessile (biofilm) to a motile (planktonic) state.[19][20]
Caption: cis-2-DA signaling cascade leading to biofilm dispersal.
References
- 1. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H18O2 | CID 5356596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Control of Biofilms with the Fatty Acid Signaling Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biofilm - Wikipedia [en.wikipedia.org]
- 20. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Hurdles of Cis-2-Decenoic Acid in Clinical Research
Welcome to the technical support center for cis-2-decenoic acid (C2DA). This guide is designed for researchers, scientists, and drug development professionals who are exploring the therapeutic potential of this fascinating signaling molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-tested insights to help you navigate the challenges and unlock the full potential of your C2DA-related research. This compound holds immense promise in combating bacterial biofilms, a critical challenge in modern medicine. However, its transition from the bench to clinical applications is not without its hurdles. This guide is structured to directly address the common limitations and experimental challenges you may encounter, providing practical solutions and a deeper understanding of this molecule's behavior.
Part 1: Understanding the Core Challenges of this compound
This compound is a fatty acid messenger molecule produced by Pseudomonas aeruginosa that plays a crucial role in cell-to-cell communication and biofilm dispersal.[1][2] Its ability to disrupt the biofilm matrix and revert persistent bacterial cells to a more susceptible state makes it a highly attractive candidate for novel anti-infective therapies.[3][4] However, several intrinsic properties of C2DA present significant challenges in experimental and clinical settings.
The Solubility Dilemma
One of the most significant hurdles in working with C2DA is its poor aqueous solubility. As a medium-chain fatty acid, it is inherently hydrophobic, making it difficult to prepare stable and effective solutions in physiological buffers. This limitation can lead to inconsistent experimental results and challenges in developing formulations for in vivo applications.
Stability Concerns
The unsaturated nature of this compound, specifically the cis-double bond, is crucial for its biological activity. However, this feature also makes the molecule susceptible to isomerization and degradation, particularly when exposed to certain environmental factors. Understanding and mitigating these stability issues is paramount for obtaining reproducible data and developing a product with a viable shelf-life.
Cytotoxicity at Higher Concentrations
While C2DA is a naturally occurring molecule, at higher concentrations, it can exhibit cytotoxic effects on mammalian cells. This is a critical consideration for any therapeutic agent and necessitates careful dose-response studies to identify a therapeutic window that maximizes anti-biofilm activity while minimizing harm to host tissues.
Part 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section is designed to provide direct answers to common questions and troubleshooting advice for specific issues you may encounter during your experiments.
FAQs: General Handling and Properties
Q1: What is the best way to dissolve and prepare a stock solution of this compound?
A1: Due to its poor aqueous solubility, a stock solution of C2DA should first be prepared in an organic solvent. Commonly used and effective solvents include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the C2DA to minimize oxidation. For maximum solubility in aqueous buffers, first dissolve C2DA in an organic solvent and then dilute it with the aqueous buffer of choice.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C. When stored properly, it can be stable for at least four years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: Is this compound sensitive to light?
A3: While specific data on the photosensitivity of C2DA is limited, as a general precaution for unsaturated fatty acids, it is recommended to protect solutions from direct light exposure to prevent potential isomerization or degradation. Storing stock solutions in amber vials or wrapping tubes in aluminum foil is a good laboratory practice.
Troubleshooting: Biofilm Assays
Issue 1: Inconsistent or no anti-biofilm activity observed.
-
Possible Cause 1: Suboptimal C2DA Concentration. The effective concentration of C2DA can vary significantly depending on the bacterial species, strain, and the specific assay conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A broad range from nanomolar to micromolar concentrations has been reported to be effective.[5]
-
-
Possible Cause 2: C2DA Precipitation. Due to its low aqueous solubility, C2DA may precipitate out of the solution, especially at higher concentrations or during long incubation periods.
-
Solution: Ensure that the final concentration of the organic solvent from your stock solution is compatible with your assay and does not exceed a level that is toxic to your bacteria or cells. Visually inspect your media for any signs of precipitation after adding the C2DA. Consider using a formulation strategy to improve solubility (see Part 3).
-
-
Possible Cause 3: Inactive C2DA. Improper storage or handling may have led to the degradation of the compound.
-
Solution: Use a fresh aliquot of C2DA from a properly stored stock solution. If in doubt, it is advisable to purchase a new batch from a reputable supplier.
-
Issue 2: High variability between replicate wells in a microtiter plate assay.
-
Possible Cause 1: Uneven Biofilm Formation. Inconsistent initial bacterial adhesion can lead to high variability in biofilm biomass.
-
Solution: Ensure a homogenous bacterial suspension before inoculation. Some protocols recommend coating the microtiter plate with a conditioning film, such as serum, to promote more uniform biofilm formation.
-
-
Possible Cause 2: Edge Effects. Wells on the outer edges of a microtiter plate are more prone to evaporation, which can concentrate solutes and affect biofilm growth.
-
Solution: Avoid using the outer wells of the plate for your experimental conditions. Instead, fill them with sterile media or water to create a humidity barrier.
-
Troubleshooting: Cytotoxicity Assays
Issue 3: Unexpectedly high cytotoxicity observed in mammalian cell lines.
-
Possible Cause 1: High C2DA Concentration. While C2DA is generally considered biocompatible at its anti-biofilm concentrations, higher concentrations can be cytotoxic.
-
Solution: Carefully titrate the concentration of C2DA in your cytotoxicity assays. It is crucial to establish a clear dose-response curve to identify the non-toxic concentration range for your specific cell line.
-
-
Possible Cause 2: Solvent Toxicity. The organic solvent used to dissolve C2DA (e.g., ethanol, DMSO) can be toxic to mammalian cells at certain concentrations.
-
Solution: Always include a vehicle control in your experiments, where the cells are treated with the same concentration of the solvent used in your C2DA-treated wells. This will allow you to distinguish between the cytotoxicity of C2DA and the solvent. Ensure the final solvent concentration is well below the known toxic level for your cell line.
-
Part 3: Strategies to Overcome the Limitations of this compound
Addressing the inherent limitations of C2DA is key to advancing its clinical potential. This section explores formulation and chemical modification strategies to enhance its solubility, stability, and delivery.
Advanced Formulation Strategies
The poor water solubility of C2DA can be overcome by employing various formulation strategies. These approaches aim to create stable drug delivery systems that can effectively transport C2DA to the site of action.
-
Nanoformulations: Encapsulating C2DA in nanoparticles can significantly improve its solubility and stability.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic molecules like C2DA within their membrane.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility and bioavailability of lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can incorporate hydrophobic drugs.
-
-
Biopolymer-based Delivery Systems: Utilizing natural polymers can provide a biocompatible and biodegradable means of delivering C2DA.
-
Chitosan Membranes and Sponges: Chitosan, a derivative of chitin, has been shown to be an effective carrier for C2DA.[6] These systems can provide sustained local release of the molecule, which is particularly advantageous for applications such as wound dressings or coatings for medical implants.
-
Chemical Modifications
Another approach to overcoming the limitations of C2DA is through chemical modification of the molecule itself. This can involve creating analogs that retain the desired biological activity but have improved physicochemical properties.
-
Synthesis of More Stable Analogs: The cis-double bond in C2DA is susceptible to isomerization to the less active trans-form. Synthesizing analogs where this bond is replaced with a more stable moiety, such as a cyclopropane ring, can improve the molecule's shelf-life and stability under physiological conditions.[7]
Part 4: Experimental Protocols and Data
This section provides detailed protocols for common assays used in C2DA research, as well as a summary of key quantitative data.
Protocol: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid or oil)
-
Anhydrous ethanol (or DMSO/DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Sterile microcentrifuge tubes for aliquots
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile, amber glass vial.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace oxygen.
-
Add the required volume of anhydrous ethanol (or DMSO/DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the C2DA is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol: Microtiter Plate Biofilm Inhibition Assay
-
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.1% w/v)
-
30% Acetic acid in water
-
Plate reader
-
-
Procedure:
-
Prepare a fresh overnight culture of the bacterial strain.
-
Dilute the overnight culture in fresh growth medium to the desired starting concentration (e.g., 1:100).
-
Prepare serial dilutions of the C2DA stock solution in the growth medium to achieve the desired final concentrations in the assay. Include a vehicle control (medium with the same concentration of solvent as the highest C2DA concentration) and a no-treatment control.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.
-
Add 100 µL of the C2DA dilutions (or controls) to the corresponding wells.
-
Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.
-
After incubation, gently discard the planktonic cells by inverting the plate.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water runs clear.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Read the absorbance at a wavelength of 570-595 nm using a plate reader.
-
Quantitative Data Summary
| Property | Value | Source |
| Solubility in Ethanol | ~20 mg/mL | N/A |
| Solubility in DMSO | ~30 mg/mL | N/A |
| Solubility in DMF | ~30 mg/mL | N/A |
| Storage Stability | ≥ 4 years at -20°C | N/A |
| Effective Biofilm Dispersal Concentration (P. aeruginosa) | 1.0 to 10 nM | N/A |
| Effective Biofilm Inhibition Concentration (MRSA) | 125 µg/mL | [6] |
| Growth Inhibition Concentration (MRSA) | ≥ 500 µg/mL | [6] |
| Cytotoxicity (Human Fibroblasts) | No significant cytotoxicity observed at concentrations up to 500 µg/mL | [6] |
Part 5: Visualizing the Science
To further clarify the concepts discussed in this guide, the following diagrams illustrate key pathways and workflows.
Proposed Mechanism of Action of this compound
Caption: Proposed signaling pathway of this compound leading to biofilm dispersal.
Experimental Workflow for Evaluating C2DA Efficacy
Caption: A standard experimental workflow for evaluating the impact of C2DA.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 6. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results in cis-2-Decenoic Acid Experiments
Introduction
cis-2-Decenoic acid (C10:Δ2), a diffusible signal factor (DSF) family molecule first identified in Pseudomonas aeruginosa, is a subject of intense research due to its profound effects on microbial behavior. It is known to induce biofilm dispersion, modulate virulence, and even revert antibiotic-tolerant persister cells to a susceptible state.[1][2] This inter-kingdom signaling molecule's activity has been documented across various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[3][4]
However, the very nature of being a bioactive lipid presents unique experimental challenges. Researchers frequently report significant variability in results, leading to difficulties in reproducing published findings. This guide is designed to serve as a centralized resource for researchers, providing in-depth troubleshooting advice, validated protocols, and a clear understanding of the causality behind experimental inconsistencies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and potential pitfalls when working with this compound.
Q1: My this compound won't dissolve properly. What is the best solvent and how should I prepare my stock solution?
A1: This is a critical first step and a major source of error. This compound has poor solubility in aqueous solutions like water or culture media.[5]
-
Recommended Solvents: The primary recommended solvents are dimethyl sulfoxide (DMSO) or ethanol.[6]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen solvent. This allows you to add a very small volume to your experimental culture, minimizing the final solvent concentration.
-
Causality: Using a high-concentration stock ensures that the final concentration of the solvent in your assay is non-inhibitory to your microorganism. For most bacteria, a final DMSO or ethanol concentration below 0.5% (v/v) is recommended. Always run a "vehicle control" (media + solvent only) to confirm the solvent itself is not affecting growth or biofilm formation.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: Stability is crucial for reproducible results. The unsaturated cis-double bond is susceptible to oxidation and isomerization.
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | At least 2 years | Keep desiccated to prevent hydrolysis.[6] |
| Stock Solution | -20°C | 1-3 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Causality: Repeated freeze-thaw cycles can introduce moisture and increase the rate of degradation. Isomerization from the active cis- form to the less active trans- form can occur with exposure to light, heat, and oxidative stress, significantly reducing its biological activity.[7]
Q3: I'm seeing conflicting results in the literature regarding the effective concentration. What concentration should I use?
A3: The effective concentration of this compound is highly dependent on the species, strain, and the specific biological process being investigated. Reported concentrations range from nanomolar (nM) for biofilm dispersion to micromolar (µM) or even microgram per milliliter (µg/mL) for growth inhibition.[5][8]
-
Biofilm Dispersion: Native concentrations produced by P. aeruginosa are around 2.5 nM, but exogenous addition often requires concentrations between 100 nM and 620 nM for a significant effect.[8][9]
-
Biofilm Inhibition: Higher concentrations, often ≥125 µg/mL, are typically required to inhibit initial biofilm formation.[5]
-
Recommendation: Always perform a dose-response curve for your specific strain and assay. Test a wide range of concentrations (e.g., logarithmic dilutions from 10 nM to 500 µM) to determine the optimal working concentration for your experimental system.
Q4: Can this compound have different effects on planktonic cells versus biofilms?
A4: Yes, the effects can be distinct and sometimes contradictory. While it is primarily known as a biofilm dispersal agent, some studies report it can have antimicrobial effects at higher concentrations or potentiate the effects of antibiotics.[10][11] In some cases, it may not induce dispersion at all but still show an antimicrobial effect.[12] It's crucial not to assume its effect and to design experiments that measure multiple outcomes (e.g., planktonic growth via OD600, biofilm biomass via crystal violet, and cell viability via CFU counts).
Part 2: In-Depth Troubleshooting Guides
Guide 1: Inconsistent Biofilm Assay Results (Crystal Violet Method)
The crystal violet (CV) assay is the most common method for quantifying biofilm biomass, but it is prone to variability.
Problem: High variability between replicate wells or experiments.
Causality and Solutions:
-
Inoculum Preparation:
-
Cause: Variation in the starting cell number or physiological state of the bacteria leads to different rates of biofilm formation.
-
Solution: Always start your experiment from a fresh overnight culture diluted to a standardized optical density (e.g., OD600 of 0.01-0.05) in fresh media.[13] Using cells from the mid-exponential growth phase ensures a metabolically active and consistent starting population.
-
-
Washing Steps:
-
Cause: Aggressive washing can physically remove weakly adhered biofilm, while insufficient washing leaves behind planktonic cells, both of which skew results. The number of washes is critical.
-
Solution: Standardize your washing technique. Gently submerge the plate in a tub of water rather than pipetting directly into wells.[14] Perform a consistent number of washes (typically 2-3) and remove excess water by firmly tapping the inverted plate on a paper towel.[15]
-
-
Media Composition:
-
Cause: Components in rich media (e.g., LB) can sometimes interfere with biofilm formation or the activity of this compound.
-
Solution: For P. aeruginosa, consider using a minimal medium like M63, which is known to promote robust biofilm formation.[14] If your media contains fatty acids, they could compete with or mask the effect of the exogenously added C10:Δ2.
-
Guide 2: Variable Gene Expression Results (qRT-PCR)
This compound is known to regulate hundreds of genes, including those involved in motility, virulence, and quorum sensing.[2][8]
Problem: Inconsistent or non-significant changes in target gene expression.
Causality and Solutions:
-
Timing of Harvest:
-
Cause: The transcriptional response to a signal molecule can be transient. Harvesting cells too early or too late will miss the peak expression window.
-
Solution: Perform a time-course experiment. After adding this compound, harvest cells at multiple time points (e.g., 30 min, 1h, 2h, 4h) to identify the optimal window for measuring the expression of your gene of interest.
-
-
RNA Quality:
-
Cause: Poor quality RNA with low integrity (RIN score) or contamination will lead to unreliable cDNA synthesis and inaccurate quantification.
-
Solution: Use a robust RNA extraction kit suitable for your microorganism. Immediately stabilize the bacterial pellet with an RNA stabilization reagent or by flash-freezing to prevent RNA degradation. Always assess RNA quality and quantity before proceeding to cDNA synthesis.
-
-
Reference Gene Selection:
-
Cause: Using an unstable reference gene for normalization is a primary cause of erroneous qRT-PCR data. A gene that is co-regulated by this compound cannot be used as a control.
-
Solution: Validate your reference genes under your specific experimental conditions. Test a panel of candidate reference genes (e.g., gyrA, 16S rRNA, rho) to find the one whose expression is most stable between your control and treated samples.[16] Use algorithms like geNorm or NormFinder to determine the best candidate.
-
-
Primer Design and Validation:
-
Cause: Poorly designed primers can result in low efficiency or non-specific amplification, leading to inaccurate results.
-
Solution: Design primers using software like Primer-BLAST and ensure they span an exon-exon junction if applicable (less common in bacteria). Validate every new primer pair by running a standard curve to confirm efficiency is between 90-110% and a melt curve to ensure a single, specific product is amplified.[17]
-
Part 3: Validated Experimental Protocols
Protocol 1: Standardized Crystal Violet Biofilm Assay
This protocol is designed to minimize variability when assessing the effect of this compound on biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Overnight culture of the bacterial strain
-
Appropriate sterile culture medium (e.g., M63 for P. aeruginosa)[14]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-Buffered Saline (PBS) or distilled water for washing
Procedure:
-
Inoculum Preparation: Dilute the overnight bacterial culture 1:100 into fresh medium.[15]
-
Plate Setup:
-
Add 100 µL of the diluted culture to each well.
-
Add the desired volume of this compound stock solution (and/or antibiotic) to the treatment wells.
-
Crucially, add an equivalent volume of the solvent (e.g., DMSO) to the vehicle control wells.
-
Include media-only wells as a sterility control and blank.
-
-
Incubation: Cover the plate and incubate under static (non-shaking) conditions at the optimal temperature for your organism (e.g., 37°C) for 24-48 hours.
-
Washing:
-
Discard the planktonic culture by inverting the plate and shaking gently.
-
Wash the wells 2-3 times by gently submerging the plate in a container of PBS or water. Remove excess liquid by tapping firmly on a paper towel.[14]
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]
-
Remove the stain solution and wash the plate again as in step 4 until the washing water is clear.
-
-
Drying: Allow the plate to air dry completely (e.g., overnight). This step is critical for consistent results.
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes at room temperature, mixing gently if needed.
-
Transfer 125 µL of the solubilized dye to a new flat-bottom plate and read the absorbance at 550-595 nm.[14]
-
Protocol 2: qRT-PCR for Gene Expression Analysis
This protocol outlines the key steps for analyzing the transcriptional response to this compound.
Materials:
-
Mid-log phase bacterial culture
-
This compound
-
RNA stabilization reagent (e.g., RNAprotect)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Validated primers for target and reference genes
Procedure:
-
Treatment and Harvest:
-
Grow a bacterial culture to mid-log phase (e.g., OD600 ≈ 0.4-0.6).
-
Split the culture into two flasks: one for treatment (add this compound) and one for control (add vehicle).
-
Incubate for the predetermined optimal time (see troubleshooting guide).
-
Harvest cells by centrifugation after mixing with an RNA stabilization reagent.
-
-
RNA Extraction: Extract total RNA using a high-quality commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Perform a rigorous DNase treatment to remove all contaminating genomic DNA. This is a critical self-validating step.
-
Quality Control: Quantify RNA concentration (e.g., NanoDrop) and assess integrity (e.g., Bioanalyzer). A260/280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 500 ng) using a reverse transcription kit. Include a "No-RT" control (a reaction without reverse transcriptase) to verify the absence of gDNA contamination.[18]
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample (cDNA, No-RT control, and a no-template control).
-
Use a standard thermal cycling protocol: initial denaturation, followed by ~40 cycles of denaturation and annealing/extension.[17]
-
-
Data Analysis:
-
Confirm a single peak in the melt curve analysis for each primer set.
-
Ensure no amplification occurs in the No-RT and no-template controls.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the validated reference gene.[19]
-
Part 4: Mechanistic Insights
Understanding the mechanism of action can help rationalize unexpected results. This compound signaling in P. aeruginosa is complex and involves multiple regulatory pathways.
-
Synthesis and Perception: this compound is synthesized by the enoyl-CoA hydratase DspI.[20] It is then perceived by at least two proteins:
-
FadD1: A long-chain fatty acid-CoA ligase that acts as a receptor. Binding of C10:Δ2 enhances FadD1's ability to bind to promoter regions, including that of lasR, the master regulator of the las, rhl, and pqs quorum sensing systems.[20][21]
-
DspS: A two-component sensor protein that is crucial for the biofilm dispersion response.[22]
-
-
Downstream Effects: Activation of these pathways leads to significant physiological changes. A key event in dispersion is the reduction of intracellular levels of cyclic-di-GMP, a secondary messenger that promotes sessility.[22] Concurrently, regulation of the canonical quorum sensing systems modulates the expression of numerous virulence factors.[20]
Understanding this dual-receptor system can explain why certain phenotypes (like virulence factor production) might be affected differently than others (like biofilm dispersal) in various mutant backgrounds or under different conditions.
References
-
Soheili, V., et al. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research, 6(6158). Available at: [Link]
-
Marques, C. N. H., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976–6991. Available at: [Link]
-
Li, Y., et al. (2021). This compound modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. Molecular Microbiology, 116(3), 814-830. Available at: [Link]
-
Marques, C., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 816-835. Available at: [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLoS ONE, 9(7), e101677. Available at: [Link]
-
Jennings, L. K., et al. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Journal of Bacteriology and Mycology, 3(3), 1031. Available at: [Link]
-
Song, Y., et al. (2021). The long-chain fatty acid-CoA ligase FadD1 monitors Pseudomonas aeruginosa quorum sensing as a receptor of this compound. bioRxiv. Available at: [Link]
-
Roy, V., et al. (2013). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio, 4(3), e00245-13. Available at: [Link]
-
Jennings, L. K., et al. (2015). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research, 473(8), 2676-2683. Available at: [Link]
-
Rahmani-Badi, A., et al. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology, 6, 389. Available at: [Link]
-
Wikipedia contributors. (2023). Biofilm. Wikipedia. Available at: [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Available at: [Link]
-
Han, T. L., et al. (2016). High-throughput assay for quantifying bacterial biofilm formation. protocols.io. Available at: [Link]
-
Masters, E. A., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Cellular and Infection Microbiology, 11, 680608. Available at: [Link]
-
Chen, L., et al. (2018). Validation of reference genes for reverse transcription real-time quantitative PCR analysis in the deep-sea bacterium Shewanella psychrophila WP2. FEMS Microbiology Letters, 365(6). Available at: [Link]
-
Navid, A., & Alma, M. (2013). qRT-PCR for validating microbial microarray data. In Microbial Systems Biology (pp. 353-370). Humana Press. Available at: [Link]
-
Kim, S., et al. (2021). A qRT-PCR Method Capable of Quantifying Specific Microorganisms Compared to NGS-Based Metagenome Profiling Data. International Journal of Molecular Sciences, 22(16), 8739. Available at: [Link]
-
Wang, Y., et al. (2023). Development and Laboratory Validation of a Real-Time Quantitative PCR Assay for Rapid Detection and Quantification of Heterocapsa bohaiensis. Journal of Marine Science and Engineering, 11(10), 1933. Available at: [Link]
Sources
- 1. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 4. Biofilm - Wikipedia [en.wikipedia.org]
- 5. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 8. Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A qRT-PCR Method Capable of Quantifying Specific Microorganisms Compared to NGS-Based Metagenome Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing Antibiotic Synergy with cis-2-Decenoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals exploring the synergistic potential of cis-2-Decenoic acid (C2DA) with conventional antibiotics. This guide is designed to provide you with in-depth technical and practical insights to facilitate your experimental success. We will delve into the mechanisms of C2DA action, provide detailed protocols for assessing synergy, and offer troubleshooting guidance for common challenges you may encounter.
Understanding the Synergistic Mechanisms of this compound
This compound is a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa. It plays a crucial role in bacterial communication and has been shown to potentiate the activity of various antibiotics against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2][3] The synergistic effects of C2DA are attributed to several key mechanisms of action:
-
Biofilm Disruption and Inhibition: C2DA can both prevent the formation of new biofilms and disperse existing ones.[1][3] This is significant because bacteria within biofilms exhibit increased resistance to antibiotics. By breaking down the protective biofilm matrix, C2DA exposes individual bacteria to the antibiotic, rendering them more susceptible.
-
Increased Cell Membrane Permeability: C2DA has been shown to interact with the bacterial cell membrane, leading to increased permeability. This allows for greater uptake of antibiotics, enhancing their intracellular concentration and, consequently, their efficacy.
-
Reversion of Persister Cells: Persister cells are a subpopulation of dormant, metabolically inactive bacteria that are highly tolerant to antibiotics. C2DA can revert these persister cells to a metabolically active state, making them susceptible to antibiotic killing.[4]
Signaling Pathway of C2DA in P. aeruginosa
The following diagram illustrates the proposed signaling pathway for C2DA-induced biofilm dispersion in Pseudomonas aeruginosa.
Caption: C2DA signaling pathway for biofilm dispersion.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the synergistic effect of C2DA with antibiotics.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[5]
Protocol: Checkerboard Assay
-
Prepare Stock Solutions:
-
Dissolve C2DA in ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Due to its poor aqueous solubility, ethanol is a necessary carrier.[1]
-
Prepare a stock solution of the desired antibiotic in an appropriate solvent as recommended by the manufacturer.
-
-
Prepare Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
-
Create Serial Dilutions:
-
Antibiotic: Create a two-fold serial dilution of the antibiotic along the rows of the plate.
-
C2DA: Create a two-fold serial dilution of C2DA along the columns of the plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone, C2DA alone, and for each combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of C2DA = (MIC of C2DA in combination) / (MIC of C2DA alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index (FICI) = FIC of C2DA + FIC of Antibiotic
-
-
Workflow for Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the antimicrobial effect over time and can confirm synergistic interactions observed in checkerboard assays.
Protocol: Time-Kill Curve Assay
-
Prepare Cultures:
-
Grow an overnight culture of the test bacterium.
-
Dilute the overnight culture in fresh MHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Set Up Test Conditions:
-
Prepare flasks or tubes with the following conditions:
-
Growth Control (no antimicrobial)
-
C2DA alone (at a sub-MIC concentration)
-
Antibiotic alone (at a sub-MIC concentration)
-
C2DA + Antibiotic (at the same sub-MIC concentrations)
-
-
-
Incubation and Sampling:
-
Incubate all cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot and plate on appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
Biofilm Inhibition and Disruption Assay
This assay, using crystal violet staining, quantifies the ability of C2DA and antibiotics to inhibit biofilm formation or disrupt pre-formed biofilms.[6]
Protocol: Biofilm Assay
-
Biofilm Formation:
-
Grow an overnight bacterial culture and dilute it in fresh growth medium.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well polystyrene microtiter plate.
-
To test for inhibition , add C2DA and/or the antibiotic at the desired concentrations at this stage.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Biofilm Disruption (for pre-formed biofilms):
-
After biofilm formation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Add fresh medium containing C2DA and/or the antibiotic to the wells.
-
Incubate for a further period (e.g., 4-24 hours).
-
-
Crystal Violet Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells with water until the washings are clear.
-
Air dry the plate.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during your experiments with C2DA and antibiotics.
| Question/Issue | Possible Cause & Explanation | Recommended Solution |
| Inconsistent or non-reproducible results in checkerboard assays. | Pipetting errors: Small inaccuracies in serial dilutions can lead to significant variations. Edge effects: Evaporation from the outer wells of the microtiter plate can concentrate the reagents. Bacterial inoculum variability: Inconsistent starting bacterial density will affect the MIC values. | Use calibrated pipettes and be meticulous with dilutions. Fill the outer wells with sterile water or PBS to minimize evaporation.[7] Standardize your inoculum preparation using a spectrophotometer to ensure a consistent starting OD. |
| Precipitation of C2DA in the growth medium. | Poor solubility: C2DA has limited solubility in aqueous solutions. The ethanol concentration may not be sufficient to keep it dissolved, especially at higher concentrations or lower temperatures. | Prepare a higher concentration stock solution of C2DA in 100% ethanol and use smaller volumes for dilutions. Ensure the final ethanol concentration in the assay does not exceed a level that affects bacterial growth (typically <2%). Include an ethanol control to account for any solvent effects.[8] |
| High background in crystal violet biofilm assays. | Non-specific staining: Crystal violet can bind to components of the growth medium or to the polystyrene plate itself. Inadequate washing: Insufficient washing may leave residual crystal violet in the wells. | Include a blank control (medium only, no bacteria) to determine the background absorbance. Ensure thorough but gentle washing of the wells to remove all unbound stain without dislodging the biofilm. |
| How do I differentiate true synergy from a general membrane-disrupting effect of C2DA? | At high concentrations, some fatty acids can cause non-specific membrane damage. True synergy implies a more specific interaction that enhances the antibiotic's primary mechanism of action. | Perform time-kill assays at sub-inhibitory concentrations of C2DA. A synergistic effect at concentrations that do not independently inhibit growth suggests a more specific mechanism. Additionally, you can perform membrane permeability assays (e.g., using a fluorescent probe like N-phenyl-1-naphthylamine) to correlate membrane effects with synergistic activity. |
| The ethanol solvent for C2DA seems to be affecting my results. | Antibiotic stability: Ethanol can affect the stability of certain antibiotics. Bacterial growth: High concentrations of ethanol can inhibit bacterial growth. | Run control experiments with the antibiotic in the presence of the same concentration of ethanol used in the C2DA experiments to assess any impact on its MIC. Always include a vehicle control (medium with the same final concentration of ethanol as in the experimental wells) to monitor for any direct effects of the solvent on bacterial growth.[9] |
Data Interpretation
Interpreting the Fractional Inhibitory Concentration Index (FICI)
The FICI provides a quantitative measure of the interaction between C2DA and the antibiotic. The results are typically interpreted as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Table 1: Interpretation of FICI values from checkerboard assays.[5][10]
Analyzing Time-Kill Curves
In a time-kill assay, synergy is demonstrated when the combination of C2DA and the antibiotic results in a significantly greater reduction in bacterial viability compared to either agent alone. A common definition of synergy in this context is a ≥ 2-log10 decrease in CFU/mL at a specific time point (usually 24 hours) for the combination compared to the most active single agent.
References
-
Austin Publishing Group. This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Available at: [Link]
-
Jennings JA, Courtney HS, Haggard WO. This compound inhibits S. aureus growth and biofilm in vitro: a pilot study. Clin Orthop Relat Res. 2012;470(10):2663-2670. Available at: [Link]
-
Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]
-
Soheili V, Khedmatgozar Oghaz N, Sabeti Noughabi Z, Fazly Bazzaz BS. The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research. 2015;6(1). Available at: [Link]
-
Callahan JE, Castaldi MJ. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. 2018;39. Available at: [Link]
-
Emery Pharma. Antimicrobial Synergy Study – Checkerboard Testing. Available at: [Link]
-
Li, X., et al. Abrasive treatment of microtiter plates improves the reproducibility of bacterial biofilm assays. RSC Advances. 2018;8(57):32657-32664. Available at: [Link]
- McConoughey SJ, et al. This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. J Bacteriol Mycol. 2016;3(3):1031.
-
The Homeschool Scientist. BioFilm Experiment. Available at: [Link]
-
Journal of Antimicrobial Chemotherapy. Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. Available at: [Link]
-
Mhatre, P. Create a Flowchart using Graphviz Dot. Medium. 2022. Available at: [Link]
-
University of Memphis Digital Commons. This compound inhibits S. aureus growth and biofilm in vitro: a pilot study basic research. Available at: [Link]
-
Marques CNH, Morozov A, Planzos P, Zelaya HM. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Appl Environ Microbiol. 2014;80(22):6976-6991. Available at: [Link]
-
Chavan, P., et al. An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Int.J.Curr.Microbiol.App.Sci. 2017;6(1):1021-1027. Available at: [Link]
-
Research Journal of Microbiology. Microtitre Plate Assay for the Quantification of Biofilm Formation by Pathogenic Leptospira. Available at: [Link]
-
protocols.io. Time kill assays for Streptococcus agalactiae and synergy testing. Available at: [Link]
-
Mantid Project. Flowchart Creation. Available at: [Link]
-
TransPharm Preclinical Solutions. Checkerboard Analysis. Available at: [Link]
-
Moeck, G., et al. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrob Agents Chemother. 2009;53(6):2621-2624. Available at: [Link]
-
AMRI. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial. Available at: [Link]
-
Doern, C. D. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. J Clin Microbiol. 2014;52(12):4124-4128. Available at: [Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]
-
Wareham, D. W., et al. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrob Agents Chemother. 2010;54(2):934-936. Available at: [Link]
-
ResearchGate. I have a problem with staining biofilm with crystal violet with 96-wells plate (With rinsing and staining I guess). Can you help?. Available at: [Link]
-
O'Toole, G. A. Growing and Analyzing Static Biofilms. Curr Protoc Microbiol. 2011;Chapter 1:Unit 1B.1. Available at: [Link]
-
Wilson, C., et al. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. J Microbiol Methods. 2017;138:1-11. Available at: [Link]
-
Cruz, D. Dot Language (graph based diagrams). Medium. 2018. Available at: [Link]
-
Reddit. Issues with crystal violet biofilm assay. Available at: [Link]
-
ResearchGate. 96-Well 0.1% Crystal Violet Biofilm Assay Issue; why are my OD600 values far greater than expected in control strains?. Available at: [Link]
-
Cragg, G. M., et al. The limitations of in vitro experimentation in understanding biofilms and chronic infection. FEMS Immunol Med Microbiol. 2015;76(1):1-10. Available at: [Link]
-
Wikipedia. DOT (graph description language). Available at: [Link]
-
Asian Journal of Microbiology, Biotechnology and Environmental Sciences. Optimization of microtitre plate assay for the testing of biofilm formation ability in different Salmonella serotypes. Available at: [Link]
-
ResearchGate. Biofilm Formation and Quantification Using the 96-Microtiter Plate. Available at: [Link]
-
ResearchGate. How can I assess biofilm formation by crystal violet binding assay?. Available at: [Link]
-
MIT Department of Biology. Biofilm Lesson with Student worksheet. Available at: [Link]
-
Innovotech Inc. The Science of Biofilms. Available at: [Link]
-
Center for Nanoscale Science. Biofilm. Available at: [Link]
-
Sepehr, S., et al. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLoS One. 2014;9(7):e101677. Available at: [Link]
-
Frontiers in Microbiology. Dispersive biofilm from membrane bioreactor strains: effects of diffusible signal factor addition and characterization by dispersion index. Available at: [Link]
-
Sepehr, S., et al. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLoS One. 2014;9(7):e101677. Available at: [Link]
-
Frontiers in Microbiology. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of Bacterial Persister Cells by Trp/Arg-Containing Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realworldml.github.io [realworldml.github.io]
- 6. Sample-efficient identification of high-dimensional antibiotic synergy with a normalized diagonal sampling design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thescipub.com [thescipub.com]
- 10. medium.com [medium.com]
Technical Support Center: Determining the Minimum Inhibitory Concentration (MIC) of cis-2-Decenoic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with cis-2-Decenoic acid. This guide provides in-depth, field-proven insights into accurately determining its Minimum Inhibitory Concentration (MIC). As a fatty acid signaling molecule with known antimicrobial and biofilm-dispersing properties, precise and reproducible MIC data is critical for advancing your research.[1][2][3] This center is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the unique challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its MIC value significant?
This compound (C2DA) is an unsaturated fatty acid that functions as an interspecies bacterial signaling molecule.[1] Originally identified in Pseudomonas aeruginosa, it is known to induce the dispersal of established biofilms from a wide range of Gram-positive and Gram-negative bacteria.[3][4][5] Beyond its role in biofilm dispersion, C2DA also exhibits direct growth-inhibitory effects at higher concentrations.[2]
Determining the MIC—the lowest concentration of a substance that prevents visible growth of a microorganism—is fundamental for several reasons:
-
Antimicrobial Potency: It quantifies the baseline antimicrobial activity of the compound against specific bacterial species.
-
Therapeutic Index: It helps differentiate between concentrations that inhibit planktonic (free-swimming) growth versus those that specifically target biofilm formation or dispersal, which often occur at sub-inhibitory concentrations.[2][6]
-
Synergy Studies: An accurate MIC is the foundation for designing synergy experiments where C2DA is combined with conventional antibiotics to enhance their efficacy.[4][7]
Mechanistically, C2DA is believed to interact with and increase the permeability of the bacterial cell membrane, which may contribute to its direct antimicrobial effects and its ability to potentiate other antibiotics.[4]
Q2: What is a typical starting concentration range for MIC testing with this compound?
The effective concentration of C2DA can vary significantly depending on the bacterial species and the intended effect (growth inhibition vs. biofilm inhibition). Based on published studies, a well-structured experiment should cover a broad range.
| Bacterial Species | Effect | Effective Concentration (µg/mL) | Effective Concentration (Molar) | Reference |
| Staphylococcus aureus (MRSA) | Bacterial Growth Inhibition | ≥ 500 µg/mL | ~2.9 mM | [2] |
| Staphylococcus aureus (MRSA) | Biofilm Formation Prevention | ≥ 125 µg/mL | ~0.73 mM | [2] |
| P. aeruginosa, E. coli, etc. | Biofilm Dispersal | 1.7 - 106 µg/mL | 10 - 620 nM | [6][8] |
| Food-related Pathogens | Synergistic with Antibiotics | ~0.053 µg/mL | 310 nM | [5][7] |
Recommendation: For a standard MIC assay focused on growth inhibition, a starting range of 1 µg/mL to 1024 µg/mL is advisable to capture the potential MIC value for most common pathogens.
Q3: Which international standards should I follow for a broth microdilution MIC assay?
To ensure your results are standardized, reproducible, and comparable to other studies, adherence to established guidelines is crucial. The two primary standards organizations are:
-
Clinical and Laboratory Standards Institute (CLSI): The CLSI M07 document provides a reference method for dilution antimicrobial susceptibility tests for aerobically growing bacteria.[9] This is a globally recognized standard, particularly in North America.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST provides similar, rigorously standardized protocols for MIC determination that are widely adopted in Europe and other regions.[10][11]
Both organizations provide detailed procedures for inoculum preparation, media selection (typically Cation-Adjusted Mueller-Hinton Broth), and quality control, forming the backbone of a self-validating and trustworthy assay.[9][10][12]
Q4: What are the essential Quality Control (QC) strains for this assay?
Quality control is non-negotiable for a valid MIC assay. QC strains are well-characterized microorganisms with known, predictable susceptibility profiles.[13] Running these strains in parallel with your test isolates validates the entire experimental system, including the media, reagents, incubator conditions, and your technique.[14][15]
Recommended QC Strains for Routine Testing:
| Strain | Gram Status | ATCC Number | Rationale |
| Staphylococcus aureus | Gram-positive | ATCC® 29213™ | Standard QC strain for Gram-positive organisms in broth microdilution assays.[15] |
| Escherichia coli | Gram-negative | ATCC® 25922™ | Standard QC strain for Enterobacteriaceae.[13][16] |
| Pseudomonas aeruginosa | Gram-negative | ATCC® 27853™ | Standard QC strain for non-Enterobacteriaceae Gram-negative organisms.[13] |
If the resulting MIC for a QC strain falls outside its acceptable range as defined by CLSI or EUCAST, the results for the test isolates are considered invalid, and the experiment must be repeated after troubleshooting.[15]
Core Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the standardized method for determining the MIC of this compound.
Workflow Diagram
Step-by-Step Methodology
-
Preparation of this compound (C2DA) Stock Solution:
-
Challenge: C2DA is a fatty acid and is poorly soluble in aqueous media like broth.[2] A solvent is required.
-
Action: Accurately weigh C2DA and dissolve it in 100% dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock (e.g., 10,240 µg/mL). Vortex thoroughly. This stock will be serially diluted.
-
Causality: Using a solvent ensures the compound is fully solubilized before being introduced to the aqueous broth, preventing inaccurate concentrations due to precipitation.
-
-
Preparation of Bacterial Inoculum:
-
Using a sterile loop, pick 3-5 isolated colonies of the test organism from a fresh (18-24h) agar plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension into the test broth (CAMHB) so that the final inoculum concentration in each well of the 96-well plate will be approximately 5 x 10⁵ CFU/mL. A common dilution is 1:100, but this should be validated for your specific volumes.
-
-
Assay Plate Setup (96-Well, U-bottom Plate):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in the desired rows.
-
Add 200 µL of the highest concentration of C2DA (prepared by diluting the stock solution in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient.
-
Establish Controls (Critical for Validation):
-
Well 11 (Growth Control): 100 µL CAMHB + 100 µL of the final bacterial inoculum. This well contains no C2DA and must show robust growth.
-
Well 12 (Sterility Control): 200 µL of CAMHB only. This well is not inoculated and must remain clear, proving the broth is sterile.
-
Solvent Control (Separate Row/Plate): Repeat the serial dilution using only the solvent (e.g., DMSO) at the same concentrations present in the test wells. Inoculate these wells. This is essential to prove that the solvent itself is not inhibiting bacterial growth.[17] The final solvent concentration should ideally be ≤1%.[17]
-
-
Add 100 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate with a lid or an adhesive seal to prevent evaporation.
-
Incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of C2DA at which there is no visible growth (i.e., the first clear well).[5]
-
Growth appears as turbidity or a "button" of cells at the bottom of the U-shaped well. A reading mirror can aid visualization.
-
The results are only valid if the Growth Control (Well 11) is turbid and the Sterility Control (Well 12) is clear.
-
Troubleshooting Guide
Even with a standardized protocol, challenges can arise, especially with hydrophobic compounds like C2DA.[18][19][20]
Troubleshooting Flowchart
Common Problems & Solutions in Q&A Format
Q: I see a cloudy haze in my higher-concentration wells, even before incubation. What's happening?
-
A: This is likely precipitation of this compound. As a hydrophobic fatty acid, its solubility in aqueous broth is limited.[2] When the concentration from the solvent stock exceeds its solubility limit in the broth, it will come out of solution, causing turbidity that can be mistaken for bacterial growth.
-
Solution:
-
Run a Solubility Control Plate: Always prepare a parallel 96-well plate containing only the C2DA dilutions in broth (no bacteria).[17] This will definitively show you which concentrations precipitate.
-
Use a Growth Indicator: If precipitation is unavoidable, visual reading is unreliable. Use a metabolic indicator dye like Resazurin (alamarBlue) or INT (iodonitrotetrazolium chloride). These dyes change color in the presence of metabolically active (i.e., growing) cells, providing a clear colorimetric endpoint.
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible (ideally ≤1%) to minimize its effect on both solubility and bacterial growth.[17]
-
Q: My growth control well is clear. What went wrong?
-
A: A lack of growth in the control well invalidates the entire plate. The cause is usually one of the following:
-
Inactive Inoculum: The bacteria used for the inoculum were not viable. Always use a fresh culture (18-24 hours old).
-
Incorrect Inoculum Density: The bacterial suspension was too dilute. Re-calibrate your McFarland standard preparation.
-
Residual Contamination: The plate or media may have been contaminated with an inhibitory substance.
-
Incubator Failure: The temperature or atmosphere of the incubator was incorrect.
-
Q: My MIC for the S. aureus ATCC® 29213 QC strain is consistently too high. Why?
-
A: This indicates a systemic error that is making the bacteria appear more resistant.
-
Inoculum Too Heavy: An overly dense bacterial inoculum will require more of the antimicrobial agent to inhibit growth. This is the most common cause of falsely high MICs. Ensure your 0.5 McFarland standard is accurate.
-
C2DA Degradation: Your stock solution of C2DA may have degraded or been prepared incorrectly at a lower-than-expected concentration. Prepare fresh stock solutions regularly.
-
Media Issues: The cation concentration (Ca²⁺, Mg²⁺) in your Mueller-Hinton broth can affect the activity of some antimicrobials. Use a quality-controlled, commercially prepared media.
-
References
-
This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. (n.d.). Austin Publishing Group. [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. [Link]
-
Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online. [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. (n.d.). UKHSA. [Link]
-
Ghannoum, M., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Marques, C. N., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals. [Link]
-
Marques, C. N., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology. [Link]
-
MIC Determination. (n.d.). EUCAST. [Link]
-
Kim, Y. K., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. [Link]
-
The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. (2014). ASM Journals. [Link]
-
Kronvall, G., et al. (2012). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology. [Link]
-
Ghannoum, M., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
-
Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research. [Link]
-
Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. (2020). ResearchGate. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. [Link]
-
Disk Diffusion and Quality Control. (n.d.). EUCAST. [Link]
-
Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. (n.d.). ANSI Webstore. [Link]
-
Development of Biocompatible Fatty Acid-Based Ionic Liquids for the Effective Topical Treatment of Periodontitis. (2024). ACS Publications. [Link]
-
How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra. (2023). YouTube. [Link]
-
Guidance Documents. (n.d.). EUCAST. [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS One. [Link]
-
Rahmani-Badi, A., et al. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology. [Link]
-
Broth microdilution method to determine minimum inhibitory concentration (MIC) of metabolites present in P. patens Gd exudates. (2024). ResearchGate. [Link]
-
How do I measure MIC (micro dilution method) for a compound which is insoluble in Muller Hinton Broth? (2018). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. [Link]
-
The novel effect of this compound on biofilm producing Pseudomonas aeruginosa. (n.d.). Journal of Reports in Pharmaceutical Sciences. [Link]
-
Development of Biocompatible Fatty Acid-Based Ionic Liquids for the Effective Topical Treatment of Periodontitis. (2024). ACS Omega. [Link]
-
Palmquist, D. L. (1994). Challenges with fats and fatty acid methods. PubMed. [Link]
-
Inhibition of Growth and Biofilm Formation in Staphylococcus aureus by LLY-507. (2024). American Chemical Society. [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. NIH. [Link]
-
MICs of various hydrophobic antibacterial agents. (n.d.). ResearchGate. [Link]
-
Challenges with fats and fatty acid methods. (1994). ResearchGate. [Link]
-
van der Vusse, G. J. (2012). Challenges in Fatty Acid and Lipid Physiology. Frontiers in Physiology. [Link]
-
Minimum Inhibitory Concentration (MIC) Testing Overview. (2018). YouTube. [Link]
-
Challenges with fats and fatty acid methods. (1994). Semantic Scholar. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2024). Emery Pharma. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]
-
Evaluation of MICRONAUT S Anaerobes MIC broth microdilution panels with a large collection of... (2020). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. bsac.org.uk [bsac.org.uk]
- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Challenges with fats and fatty acid methods [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Challenges with fats and fatty acid methods. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining Protocols for Testing cis-2-Decenoic Acid on Mixed-Species Biofilms
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-2-Decenoic Acid (C2DA) and mixed-species biofilms. This guide is designed to provide in-depth, field-proven insights and troubleshooting advice to help you navigate the complexities of your experiments. We will explore the causality behind experimental choices, ensure protocols are self-validating, and ground our recommendations in authoritative scientific literature.
Introduction to this compound and Mixed-Species Biofilms
This compound is a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa.[1][2] It acts as a biofilm dispersion autoinducer, capable of triggering the release of bacteria from established biofilms.[1][3] This activity is not limited to a single species; C2DA has demonstrated interspecies activity, inducing dispersion in a range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[1][2][4] The primary mechanisms of C2DA action include impairing biofilm formation, inducing biofilm dispersion, and modulating persister cell populations.[1][5]
Mixed-species biofilms, which are communities of multiple microbial species, are the predominant form of biofilm in most natural, industrial, and clinical settings.[6][7] These complex communities present significant challenges to researchers due to intricate interspecies interactions that can alter biofilm structure, function, and susceptibility to antimicrobial agents.[6][8][9] Testing the efficacy of compounds like C2DA on these systems requires robust and refined protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with C2DA and mixed-species biofilms, providing potential causes and actionable solutions.
Issue 1: High Variability in Biofilm Quantification Assays
Question: My replicate wells in the crystal violet (CV) or XTT assay show high standard deviations, making the data difficult to interpret. What could be the cause and how can I improve reproducibility?
Answer:
High variability is a common challenge in biofilm assays, often stemming from subtle inconsistencies in technique.[10] Here’s a breakdown of potential causes and solutions:
Potential Causes:
-
Inconsistent Washing: Aggressive or inconsistent washing steps can dislodge variable amounts of biofilm, especially in weakly adherent strains. Conversely, insufficient washing can leave behind planktonic cells and media components that interfere with staining.[11]
-
Edge Effect: Wells on the periphery of a 96-well plate are prone to greater evaporation, which can concentrate media components and affect biofilm growth.[12] This can lead to artificially higher or lower readings in the outer wells.[12]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of inocula, media, or staining reagents will directly impact the final measurements.
-
Inherent Biological Variability: Mixed-species biofilm development can be stochastic, with slight initial differences in attachment leading to significant variations in the mature biofilm structure.[13]
Solutions & Best Practices:
-
Standardize Washing Technique:
-
Use a multichannel pipette for adding and removing liquids to ensure consistency across wells.
-
Avoid directing pipette tips directly onto the biofilm. Instead, aspirate from the side of the well.
-
For washing, gently submerge the plate in a shallow tray of distilled water or phosphate-buffered saline (PBS) rather than pipetting into each well.[14] Blot the plate vigorously on paper towels after washing to remove excess liquid.[14]
-
-
Mitigate the Edge Effect:
-
Refine Pipetting and Inoculum Preparation:
-
Ensure your pipettes are properly calibrated.
-
Homogenize your bacterial inoculum thoroughly before dispensing into the wells to ensure a uniform cell suspension.
-
-
Increase Replicates: While this doesn't solve the root cause, increasing the number of replicates per condition can improve the statistical power of your results.
Issue 2: Crystal Violet Staining Inconsistencies or Artifacts
Question: The crystal violet staining in my mixed-species biofilm assay is uneven, or I suspect my test compound (C2DA) is interfering with the stain. How can I address this?
Answer:
Crystal violet is a widely used stain for quantifying biofilm biomass, but it's not without its limitations, especially in multi-species contexts.[15][16]
Potential Causes:
-
Differential Staining: Different microbial species within the biofilm may have varying affinities for crystal violet, leading to a biased representation of the total biomass.[15]
-
Extracellular Polymeric Substance (EPS) Interference: The composition of the EPS matrix can vary significantly between single and mixed-species biofilms, potentially affecting dye penetration and binding.[9]
-
Compound Interference: If C2DA or its solvent has a color, it can interfere with the absorbance reading.[17] Additionally, the compound could alter the cell surface or EPS in a way that changes its interaction with the dye.
Solutions & Best Practices:
-
Proper Controls:
-
Always include a "no bacteria" control with your test compound to check for any background absorbance or interaction with the dye.[17]
-
Run single-species biofilm controls for each species in your mix to understand their individual staining characteristics.
-
-
Solubilization Agent:
-
While 95% ethanol is commonly used to solubilize the bound crystal violet, 30% acetic acid can be more effective for a wider range of microbes and may provide more consistent results.[18]
-
-
Complementary Quantification Methods:
-
Do not rely solely on crystal violet.[15] Correlate your CV data with other methods that measure different aspects of the biofilm:
-
XTT Assay: Measures metabolic activity of viable cells.[19][20][21]
-
Colony Forming Unit (CFU) Counts: Quantifies the number of viable, culturable cells. This is crucial for mixed-species biofilms to determine the population dynamics of each species.
-
Confocal Laser Scanning Microscopy (CLSM): Allows for visualization of the biofilm's 3D structure and the spatial arrangement of different species (if fluorescently tagged).[22][23]
-
-
Issue 3: Difficulty in Quantifying Individual Species in a Mixed Biofilm
Question: How can I determine the effect of C2DA on each individual species within my mixed-species biofilm?
Answer:
This is a critical question in mixed-species research, as the overall effect on the biofilm may not reflect the impact on each constituent member.
Solutions & Best Practices:
-
Selective Plating and CFU Counts:
-
After treating the biofilm, disrupt it by scraping and sonication.
-
Plate serial dilutions of the resulting cell suspension onto selective agar plates that support the growth of one species while inhibiting others. This allows for the enumeration of CFUs for each species.
-
-
Quantitative PCR (qPCR):
-
This method can be used to quantify the DNA of specific species within the biofilm, providing a measure of their relative abundance.[23]
-
-
Fluorescence In Situ Hybridization (FISH) with CLSM:
-
Use species-specific fluorescent probes to label and visualize each species within the intact biofilm structure. This provides both quantitative and spatial information.
-
Issue 4: C2DA Appears Ineffective or Shows an Opposite Effect
Question: I'm not observing the expected biofilm dispersion or inhibition with C2DA. In some cases, biofilm formation seems to increase. What's happening?
Answer:
This can be a perplexing result, but there are several plausible explanations.
Potential Causes:
-
Sub-inhibitory Concentrations: At very low concentrations, some antimicrobial or signaling molecules can paradoxically stimulate biofilm formation. It's crucial to test a wide range of C2DA concentrations.
-
Interspecies Interactions: In a mixed-species context, one species might degrade C2DA, rendering it inactive. Alternatively, the response of one species to C2DA (e.g., dispersion) might create a more favorable environment for another species to proliferate and form a biofilm.[6]
-
Experimental Conditions: The efficacy of C2DA can be influenced by factors like media composition, pH, and temperature.
-
Strain-Specific Responses: The response to C2DA can vary even between different strains of the same species.[24][25]
Solutions & Best Practices:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of C2DA concentrations to identify the optimal effective concentration and to rule out paradoxical effects at sub-inhibitory levels.
-
Test Single-Species Controls: Always test the effect of C2DA on each individual species in your mixture to understand their baseline response.
-
Time-Course Experiment: Monitor the effect of C2DA over time. It's possible that dispersion is an early event, followed by regrowth of a more resistant sub-population.
-
Verify C2DA Activity: Ensure the C2DA you are using is active. You can test it on a reference strain known to respond, such as P. aeruginosa PAO1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fatty acid signaling molecule that can control biofilms through several mechanisms.[1] It can induce the dispersion of established biofilms, prevent initial biofilm formation, and revert antibiotic-tolerant persister cells to a more susceptible state by increasing their metabolic activity.[1][2][26] It appears to interact with bacterial cell membranes, potentially increasing their permeability.[27][28]
Q2: What concentration of C2DA should I use in my experiments?
A2: The effective concentration of C2DA can vary widely depending on the bacterial species, strain, and experimental conditions. Published studies have used concentrations ranging from the nanomolar (nM) to the millimolar (mM) range.[1][28] For example, 310 nM C2DA was effective in preventing biofilm formation by E. coli and K. pneumoniae, while concentrations up to 734 µM were used to prevent MRSA biofilm formation.[1] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store my C2DA stock solution?
A3: C2DA is typically dissolved in a solvent like ethanol or dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Store the stock solution at -20°C or lower to maintain its stability. When preparing your working solutions, ensure that the final concentration of the solvent in your experimental wells is low (typically <1%) and does not affect biofilm formation on its own. Always include a solvent control in your experiments.
Q4: Can I use the crystal violet assay to compare the biofilm-forming ability of different species?
A4: While the crystal violet assay is excellent for comparing biofilm formation of the same strain under different conditions, it can be misleading when comparing different species.[15] This is because different species may stain differently. For inter-species comparisons, it is better to use methods that quantify cell numbers directly, such as CFU counting or qPCR.[15]
Q5: What is the difference between the XTT and crystal violet assays?
A5: The crystal violet assay measures the total biofilm biomass, including live cells, dead cells, and the extracellular matrix.[12][29] In contrast, the XTT assay measures the metabolic activity of viable cells within the biofilm.[20][21] Dehydrogenase enzymes in metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, which can be quantified.[19][21] Using both assays provides a more comprehensive picture of the biofilm's status.
Experimental Protocols & Workflows
Protocol 1: Static Mixed-Species Biofilm Formation in a 96-Well Plate
-
Inoculum Preparation:
-
Grow each bacterial species separately overnight in an appropriate liquid medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth).
-
The next day, dilute each culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).
-
Create your mixed-species inoculum by combining the standardized cultures in the desired ratio.
-
-
Biofilm Growth:
-
Dispense 100 µL of the mixed-species inoculum into the inner wells of a 96-well flat-bottom microtiter plate.
-
Add 100 µL of sterile PBS or water to the peripheral wells to minimize evaporation.[12]
-
Cover the plate and incubate statically at the desired temperature (e.g., 37°C) for 24-48 hours.
-
-
C2DA Treatment (for pre-formed biofilms):
-
After incubation, carefully remove the planktonic culture from each well using a multichannel pipette.
-
Gently wash the wells once with 150 µL of PBS to remove non-adherent cells.
-
Add 100 µL of fresh medium containing the desired concentration of C2DA (and appropriate solvent controls) to each well.
-
Incubate for the desired treatment period (e.g., 1-24 hours).
-
Protocol 2: Biofilm Quantification using Crystal Violet (CV) Assay
-
Washing: After the incubation/treatment period, discard the medium from the wells. Wash the plate by gently submerging it in a tray of distilled water 2-3 times. Remove excess water by inverting the plate and tapping it firmly on a paper towel.[14]
-
Fixation: Add 125 µL of 99% methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry completely. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[14]
-
Final Wash: Discard the crystal violet solution and wash the plate again by submerging it in water until the water runs clear.
-
Solubilization: Air dry the plate completely. Add 150 µL of 30% acetic acid to each well to solubilize the bound dye.[18]
-
Reading: Incubate for 10-15 minutes, then transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570-595 nm using a plate reader.
Workflow Visualization
Below are diagrams illustrating key experimental workflows.
Caption: General workflow for testing C2DA on pre-formed mixed-species biofilms.
Caption: Comparison of Crystal Violet and XTT quantification protocols.
References
-
Marques, C. N. H., et al. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Molecules. [Link]
-
Jennings, J. A., et al. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Journal of Bacteriology and Mycology. [Link]
-
Wikipedia. (n.d.). Biofilm. [Link]
-
Sepehr, S., et al. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology. [Link]
-
Marques, C. N., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology. [Link]
-
Jennings, J. A., et al. (2012). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research. [Link]
-
Thurnheer, T., et al. (2012). XTT assay of ex vivo saliva biofilms to test antimicrobial influences. GMS Hygiene and Infection Control. [Link]
-
Di Bonaventura, G., et al. (2019). Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. International Journal of Molecular Sciences. [Link]
-
Marques, C. N., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. ASM Journals. [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS ONE. [Link]
-
Soheili, V., et al. (2015). The novel effect of this compound on biofilm producing Pseudomonas aeruginosa. Microbiology Research. [Link]
-
O'Toole, G. A. (2011). Growing and Analyzing Static Biofilms. JoVE (Journal of Visualized Experiments). [Link]
-
Faria-Ramos, I., et al. (2020). Pitfalls Associated with Discriminating Mixed-Species Biofilms by Flow Cytometry. International Journal of Molecular Sciences. [Link]
-
From, C., et al. (2023). Quantitative Insights and Visualization of Antimicrobial Tolerance in Mixed-Species Biofilms. International Journal of Molecular Sciences. [Link]
-
Thein, Z. M., et al. (2010). Characterization and quantification of mixed bacterial and fungal biofilms. ResearchGate. [Link]
-
Ang, A. F., et al. (2019). Challenges of biofilm control and utilization: lessons from mathematical modelling. Journal of The Royal Society Interface. [Link]
-
Coenye, T., & Bjarnsholt, T. (2018). Should standardized susceptibility testing for microbial biofilms be introduced in clinical practice? Clinical Microbiology and Infection. [Link]
-
Kumar, A., et al. (2017). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Journal of Clinical and Diagnostic Research. [Link]
-
Salvatierra, M., et al. (2021). XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane. PLOS ONE. [Link]
-
Liu, X., et al. (2021). This compound modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. mBio. [Link]
-
Ceri, H., et al. (2001). Tests for Biofilm Susceptibility. In Laboratory Evaluation of Antimicrobial Agents. CRC Press. [Link]
-
Rosca, A. S., et al. (2021). Crystal Violet Staining Alone Is Not Adequate to Assess Synergism or Antagonism in Multi-Species Biofilms of Bacteria Associated With Bacterial Vaginosis. Frontiers in Cellular and Infection Microbiology. [Link]
-
Soheili, V., et al. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research. [Link]
-
Roy, R., et al. (2022). Mixed species biofilm: Structure, challenge and its intricate involvement in hospital associated infections. Journal of Basic Microbiology. [Link]
-
Jin, Y., et al. (2008). Improvement of XTT assay performance for studies involving Candida albicans biofilms. Brazilian Dental Journal. [Link]
-
Wang, Y., et al. (2022). Characterization of Mixed-Species Biofilms Formed by Four Gut Microbiota. International Journal of Molecular Sciences. [Link]
-
Han, N., et al. (2020). Characterization of Mixed-Species Biofilm Formed by Vibrio parahaemolyticus and Listeria monocytogenes. Frontiers in Microbiology. [Link]
-
Beal, C. M., et al. (2022). The Potential of Mixed-Species Biofilms to Address Remaining Challenges for Economically-Feasible Microalgal Biorefineries: A Review. Energies. [Link]
-
Sampedro, F., et al. (2014). Antimicrobial susceptibility testing in biofilm-growing bacteria. Clinical Microbiology and Infection. [Link]
-
The Bio-film. (2022, April 30). Crystal Violet Biofilm Assay | Indirect biofilm quantification [Video]. YouTube. [Link]
-
Pierce, C. G., et al. (2008). Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay. Journal of Clinical Microbiology. [Link]
-
Van den Driessche, F., et al. (2018). Biofilm antimicrobial susceptibility testing: where are we and where could we be going? Journal of Clinical Microbiology. [Link]
-
Azuma, T., et al. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Coatings. [Link]
-
Macià, M. D., et al. (2020). Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method. Antibiotics. [Link]
-
Lee, K. W., et al. (2014). Development of single and mixed-species biofilms. (a) Biovolume per... ResearchGate. [Link]
-
Wilson, C. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Journal of Microbiology & Experimentation. [Link]
-
Davies, D. G., & Marques, C. N. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Molecules. [Link]
-
Reddit user. (2021, November 21). Making biofilm assays more reproducible. r/labrats. [Link]
-
Rahmani-Badi, A., et al. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. Journal of Medical Microbiology. [Link]
-
Ramirez, M. (2018, February 21). Biofilm assay gone wrong, how can I interpret these results? ResearchGate. [Link]
-
Various authors. (2015, November 16). Could anyone suggest how to solve the problems caused by addition of a colored bioactive substance in any biofilm assay? ResearchGate. [Link]
-
Saeki, J. (n.d.). Issues with Biofilm Formation. [Link]
-
Kirketerp-Møller, K., et al. (2020). Do Mixed-Species Biofilms Dominate in Chronic Infections?–Need for in situ Visualization of Bacterial Organization. Frontiers in Cellular and Infection Microbiology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 4. Biofilm - Wikipedia [en.wikipedia.org]
- 5. Control of Biofilms with the Fatty Acid Signaling Molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed species biofilm: Structure, challenge and its intricate involvement in hospital associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Do Mixed-Species Biofilms Dominate in Chronic Infections?–Need for in situ Visualization of Bacterial Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Challenges of biofilm control and utilization: lessons from mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Issues with Biofilm Formation – Jin Saeki Ko [jinsko.com]
- 15. Frontiers | Crystal Violet Staining Alone Is Not Adequate to Assess Synergism or Antagonism in Multi-Species Biofilms of Bacteria Associated With Bacterial Vaginosis [frontiersin.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. XTT assay of ex vivo saliva biofilms to test antimicrobial influences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Characterization of Mixed-Species Biofilm Formed by Vibrio parahaemolyticus and Listeria monocytogenes [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. journals.asm.org [journals.asm.org]
- 27. austinpublishinggroup.com [austinpublishinggroup.com]
- 28. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to cis-2-Deceno-ic Acid's Growth Inhibitory Effects
<
Introduction
Welcome to the technical support guide for cis-2-Decenoic acid (C2DA). C2DA is a medium-chain fatty acid that functions as a diffusible signal factor in various microorganisms.[1][2] At low concentrations, it is renowned for its ability to induce biofilm dispersion and prevent biofilm formation across a broad spectrum of bacteria and yeast.[1][3][4] However, as researchers increase the concentration for therapeutic applications, they often encounter a separate, potent effect: the direct inhibition of microbial growth.[1][5][6]
This dual functionality presents unique experimental challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C2DA's growth inhibitory properties. Here, we provide in-depth troubleshooting for common issues, answer frequently asked questions, and offer validated protocols to ensure the accuracy and reproducibility of your results.
Section 1: Troubleshooting Guide
High concentrations of C2DA can lead to unexpected results. This section addresses the most common issues encountered during experimentation, providing a logical framework for diagnosis and resolution.
Issue 1: Inconsistent or No Growth Inhibition Observed
Question: My results for C2DA's Minimum Inhibitory Concentration (MIC) are highly variable between experiments, or I'm not seeing the expected growth inhibition at concentrations reported in the literature. What's going wrong?
Answer: This is a frequent challenge often rooted in the physicochemical properties of C2DA. The troubleshooting logic below will help you systematically identify the cause.
Caption: Troubleshooting workflow for inconsistent C2DA growth inhibition.
-
Possible Cause A: Poor Solubility. C2DA is a fatty acid with limited solubility in aqueous solutions like bacterial culture media.[1][6] It can precipitate out of solution, drastically lowering the effective concentration and leading to inconsistent results.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent such as ethanol or DMSO.[7][8] When diluting into your final assay medium, ensure the final solvent concentration is low (typically <1%) to avoid solvent-induced toxicity. Crucially, always include a "solvent-only" control in your experiments to validate that the observed inhibition is from C2DA and not the carrier. [1] Visually inspect your wells for any precipitate after adding the C2DA solution.
-
-
Possible Cause B: Compound Instability. Although stable when stored correctly, C2DA can degrade or isomerize, particularly with repeated freeze-thaw cycles or prolonged storage at improper temperatures.[3][9]
-
Possible Cause C: Assay Variability. Minor inconsistencies in experimental procedure can lead to significant variations in MIC results.[12][13][14]
-
Solution: Standardize your protocol rigorously.
-
Inoculum Density: Always standardize your bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (typically ~1-2 x 10^8 CFU/mL for E. coli).[15]
-
Pipetting: Use calibrated pipettes and proper technique, especially during serial dilutions.[12]
-
Evaporation: During long incubation periods (16-24 hours), evaporation from the outer wells of a microtiter plate can concentrate both the media and C2DA, skewing results. Use plate sealers or a humidified incubator to minimize this effect.[12]
-
-
Issue 2: Unexpected Bacterial Growth at Sub-Inhibitory Concentrations
Question: I've noticed that at some concentrations below the MIC, the bacterial growth (measured by optical density) is higher than in the control wells. Is this an error?
Answer: This is not necessarily an error and is an interesting phenomenon observed with C2DA.[6]
-
Scientific Rationale: Bacteria naturally produce C2DA as a signaling molecule to induce biofilm dispersion.[1][16] At low, non-inhibitory concentrations, exogenous C2DA can stimulate metabolic activity or cause cells to transition from a sessile (biofilm) to a planktonic (free-swimming) state.[17][18] This can result in an increased number of planktonic bacteria, leading to higher turbidity readings compared to the control where some cells may have adhered to the plate surface.[6][19]
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the proposed mechanism for C2DA's growth inhibitory effect?
-
A1: The primary proposed mechanism is the disruption of the bacterial cell membrane. As a fatty acid, C2DA can insert itself into the phospholipid bilayer. In its cis-conformation, it is thought to increase membrane fluidity and permeability.[1][20] This disruption compromises the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.[21][22]
-
-
Q2: What are the typical inhibitory concentrations of C2DA?
-
A2: The MIC of C2DA is species-dependent. For many common pathogens, growth inhibitory effects are typically observed at higher concentrations, while biofilm inhibition occurs at lower concentrations. See the table below for examples.
-
| Organism | Effect | Effective Concentration (µg/mL) | Molar Concentration (mM) |
| Staphylococcus aureus (MRSA) | Growth Inhibition | ≥ 500 µg/mL[1][5][6] | ~2.94 mM[18] |
| Staphylococcus aureus (MRSA) | Biofilm Inhibition | ≥ 125 µg/mL[1][5][6] | ~0.73 mM[18] |
| Pseudomonas aeruginosa | Biofilm Dispersal | 0.000425 - 0.105 µg/mL | 2.5 nM - 620 nM[23] |
| Pseudomonas aeruginosa | Decreased Tobramycin MIC | 11.9 µg/mL | 70 µM[24] |
Molecular Weight of C2DA: 170.25 g/mol [10]
-
Q3: How should I prepare my C2DA stock solutions?
-
A3: Due to poor water solubility, a stock solution in a solvent is required. Ethanol is commonly used.[1][7][8] For example, to make a 10 mg/mL stock, dissolve 10 mg of C2DA in 1 mL of pure ethanol. Commercial suppliers often provide C2DA pre-dissolved in ethanol.[7][8] DMSO is also an effective solvent, with solubilities around 30 mg/mL reported.[7][8] Store stock solutions at -20°C for short-term use (1 month) or -80°C for long-term storage (6+ months).[3]
-
-
Q4: Can C2DA affect eukaryotic cells?
-
A4: Studies have shown that at concentrations effective for inhibiting bacterial biofilm formation (up to 500 µg/mL), C2DA does not exhibit cytotoxic effects on normal human fibroblast cells.[1][5] This suggests a favorable therapeutic window, but it is always essential to perform cytotoxicity assays on your specific cell line as part of your experimental validation.
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of C2DA Working Solutions
This protocol describes how to prepare a set of working solutions for a typical MIC assay from a 10 mg/mL stock solution in ethanol.
-
Labeling: Label a series of sterile 1.5 mL microcentrifuge tubes for your serial dilution.
-
Initial Dilution: Add 900 µL of your chosen sterile broth medium (e.g., Tryptic Soy Broth) to the first tube. Add 100 µL of your 10 mg/mL C2DA stock to this tube. This creates a 1 mg/mL (1000 µg/mL) solution. The ethanol concentration is now 10%.
-
Serial Dilution: Add 500 µL of sterile broth to all subsequent tubes. Transfer 500 µL from the 1000 µg/mL tube to the next tube, and vortex thoroughly. This creates a 500 µg/mL solution. Repeat this 1:2 serial dilution for all subsequent tubes to generate your desired concentration range (e.g., 250, 125, 62.5 µg/mL, etc.).
-
Final Concentration: Note that these are your working solutions, which are typically 2x the final desired assay concentration if you are adding an equal volume of bacterial inoculum.
Protocol 2: Broth Microdilution MIC Assay
This protocol outlines the determination of C2DA's MIC using a 96-well plate format.[15][23]
-
Plate Setup: In a sterile 96-well flat-bottom plate, add 100 µL of your prepared C2DA working solutions to the appropriate wells in triplicate.
-
Solvent Control: In a set of control wells, add 100 µL of broth containing the same concentration of ethanol/DMSO as your highest C2DA concentration.
-
Positive & Negative Controls: Prepare a positive growth control (100 µL of broth only) and a negative/sterility control (200 µL of broth only).
-
Inoculum Preparation: Prepare a bacterial suspension in broth equivalent to a 0.5 McFarland standard. Dilute this suspension according to your protocol (e.g., 1:100) to achieve a final target concentration of ~5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final bacterial inoculum to all wells except the negative control. The total volume in each well is now 200 µL.
-
Incubation: Cover the plate with a sterile lid or sealer and incubate at 37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of C2DA that completely inhibits visible growth, as determined by the naked eye or by measuring the optical density (OD) at 600 nm with a plate reader.[12]
Section 4: Visualized Mechanisms and Workflows
Caption: Proposed mechanism of C2DA-mediated growth inhibition.
References
-
Marques, C. N. H., et al. (2012). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research. Available at: [Link]
-
Soheili, V., et al. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research. Available at: [Link]
-
Jennings, J. A., et al. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Austin Publishing Group. Available at: [Link]
-
Marques, C. N. H., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology. Available at: [Link]
-
Soheili, V., et al. (2015). The novel effect of this compound on biofilm producing Pseudomonas aeruginosa. ResearchGate. Available at: [Link]
-
Marques, C. N. H., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals. Available at: [Link]
-
Masters, E. A. (2016). This compound interacts with bacterial cell membranes to potentiate additive and synergistic responses against biofilm in orthopaedic pathogens. University of Memphis Digital Commons. Available at: [Link]
-
Jennings, J. A., et al. (2012). This compound inhibits S. aureus growth and biofilm in vitro: A pilot study basic research. University of Memphis Digital Commons. Available at: [Link]
-
Jennings, J. A., et al. (2012). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. ResearchGate. Available at: [Link]
-
Sepehr, S., et al. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology. Available at: [Link]
-
Li, Y., et al. (2022). This compound modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. mBio. Available at: [Link]
-
National Center for Biotechnology Information. High-throughput assessment of bacterial growth inhibition by optical density measurements. PMC. Available at: [Link]
-
ResearchGate. Troubleshooting table. ResearchGate. Available at: [Link]
-
Harrison, Z., et al. (2024). Chitosan Membranes Stabilized with Varying Acyl Lengths Release this compound and Bupivacaine at Controlled Rates and Inhibit Pathogenic Biofilm. IMR Press. Available at: [Link]
-
Chua, S. L., et al. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio. Available at: [Link]
-
Wu, Y., et al. (2018). Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering. MDPI. Available at: [Link]
-
Jennings, J. A., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Taylor & Francis. This compound – Knowledge and References. Taylor & Francis. Available at: [Link]
-
eCampusOntario Pressbooks. Protocol for Bacterial Cell Inhibition Assay. eCampusOntario Pressbooks. Available at: [Link]
-
Sepehr, S., et al. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS One. Available at: [Link]
Sources
- 1. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. "this compound inhibits S. aureus growth and biofilm in vitro: A " by Jessica Amber Jennings, Harry S. Courtney et al. [digitalcommons.memphis.edu]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 10. This compound - Nordic Biosite [nordicbiosite.com]
- 11. moleculardepot.com [moleculardepot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 20. imrpress.com [imrpress.com]
- 21. austinpublishinggroup.com [austinpublishinggroup.com]
- 22. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 23. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing cis-2-Decenoic Acid Loading in Biomaterials
Welcome to the technical support center for the optimization of cis-2-Decenoic acid (C2DA) in biomaterial applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven answers to common challenges encountered during experimental workflows. The content is structured in a question-and-answer format to directly address specific issues and explain the scientific reasoning behind our recommended protocols.
Part 1: Foundational FAQs on this compound (C2DA)
This section addresses the fundamental properties and mechanisms of C2DA, providing the core knowledge needed before starting any experiment.
Q1: What is this compound and what is its primary mechanism of action in the context of biomaterials?
A1: this compound (C2DA) is an unsaturated, medium-chain fatty acid that functions as a bacterial signaling molecule, also known as a diffusible signal factor.[1][2] It is naturally produced by microorganisms like Pseudomonas aeruginosa.[3][4] Its primary value in biomaterials stems from its potent anti-biofilm properties. Unlike traditional antibiotics that aim to kill bacteria (bactericidal) or inhibit their growth (bacteriostatic), C2DA works through several distinct mechanisms:
-
Biofilm Dispersion: It induces the dispersal of established biofilms, causing bacteria to revert from a sessile (surface-attached) state to a planktonic (free-swimming) state.[3][5][6] This is crucial because bacteria within a biofilm are notoriously tolerant to antibiotics.[3]
-
Inhibition of Biofilm Formation: C2DA can prevent the initial attachment of bacteria and the subsequent formation of a biofilm matrix.[1][3]
-
Reversion of Persister Cells: It can revert highly tolerant "persister" cells back to a metabolically active state, making them susceptible to conventional antibiotics.[3][5]
Incorporating C2DA into biomaterials, such as wound dressings or implant coatings, aims to prevent device-associated infections by disrupting the biofilm lifecycle.[1][7]
Q2: What are the key physicochemical properties of C2DA I should be aware of before starting my experiments?
A2: Understanding C2DA's properties is critical for proper handling, dissolution, and loading. Key specifications include:
-
Appearance: Colorless oil[4]
-
Stability: C2DA is stable for at least two years when stored correctly at -20°C.[8] However, its unsaturated double bond makes it susceptible to oxidation and cis/trans isomerization when exposed to light, heat, or radiation, which can reduce its bioactivity.[10]
Q3: How should I prepare a stock solution of C2DA? It appears to be poorly soluble in aqueous buffers.
A3: You are correct; C2DA is a fatty acid and has very low solubility in water. An organic solvent is required for initial dissolution. The choice of solvent depends on your biomaterial and downstream application, particularly concerning cytotoxicity.
| Solvent | Solubility | Considerations & Causality |
| Ethanol | ~20 mg/mL[9][11] | Primary Choice for Most Applications. Ethanol is volatile and can be easily removed by evaporation during the loading process, minimizing residual solvent in the final biomaterial. It is widely used for preparing C2DA solutions for loading into chitosan sponges and other scaffolds.[1][7][11] |
| DMSO | ~30 mg/mL[9][11] | Use with Caution. While DMSO offers higher solubility, it is more difficult to remove completely and can be cytotoxic to many cell types even at low concentrations. It is a good choice for in vitro screening assays but less ideal for biomaterials intended for cell culture or in vivo use. |
| DMF | ~30 mg/mL[9][11] | Generally Not Recommended for Biological Applications. Dimethylformamide is a potent solvent but has significant toxicity concerns. Its use should be restricted to chemical synthesis or modification steps where it can be thoroughly removed. |
Recommended Protocol for Stock Solution:
-
Weigh the desired amount of C2DA in a sterile, chemically resistant tube (e.g., glass vial with a PTFE-lined cap).
-
Add the appropriate volume of 100% ethanol to achieve your target concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the oil is completely dissolved.
-
Store the stock solution at -20°C, protected from light. Purging with an inert gas like nitrogen or argon before sealing can further prevent oxidation.[11]
Part 2: Troubleshooting Guide for C2DA Loading and Release
This section tackles the common hurdles researchers face when incorporating C2DA into biomaterials.
Q4: My C2DA loading efficiency is very low. What factors could be causing this and how can I improve it?
A4: Low loading efficiency is a frequent challenge, often stemming from a mismatch between the properties of C2DA and the biomaterial.
Causality Analysis & Troubleshooting Steps:
-
Hydrophobicity Mismatch: C2DA is hydrophobic. If your biomaterial is highly hydrophilic (e.g., a pure alginate or hyaluronic acid hydrogel), C2DA will have poor affinity for the matrix and will preferentially partition into the solvent or aqueous phase during loading and washing steps.
-
Solution: Modify the biomaterial to increase its hydrophobicity. For polymers like chitosan or polyesters (PLGA), you can perform an acylation reaction, grafting fatty acid chains onto the polymer backbone.[12][13] This creates a more favorable environment for C2DA to associate with the material. Incorporating hydrophobic polymers or lipids into the formulation can also create domains for C2DA loading.[14][15]
-
-
Ineffective Loading Method: The method used to introduce C2DA to the biomaterial is critical.
-
Passive Soaking: Simply soaking a pre-formed scaffold in a C2DA solution is often inefficient. The diffusion into the bulk of the material can be slow, and much of the C2DA is lost during subsequent washing.
-
Solvent Evaporation/Casting: This is a highly effective method. Dissolve both your polymer (e.g., PLGA) and C2DA in a common volatile solvent. As the solvent evaporates, the C2DA becomes entrapped within the polymer matrix.[14] For hydrogels, a similar approach involves dissolving C2DA in a water-miscible solvent like ethanol and then mixing this solution with the aqueous polymer precursor solution just before crosslinking.
-
Emulsion-Based Methods: For creating microspheres or nanoparticles, using an oil-in-water (o/w) or water-in-oil-in-water (w/o/w) emulsion is standard. C2DA, being hydrophobic, will be dissolved in the oil phase along with the polymer.[14]
-
-
Premature Loss During Washing/Sterilization: Aggressive washing steps can leach out weakly associated C2DA. Similarly, certain sterilization methods can degrade or remove the molecule.
-
Solution: Optimize washing by using minimal volumes of a non-solvent for C2DA (e.g., cold PBS) for short durations. For sterilization, avoid methods involving high heat or aqueous environments like autoclaving. Ethylene oxide or argon plasma are generally more compatible with fatty acid-loaded scaffolds.[16]
-
Workflow for Optimizing C2DA Loading
Caption: Decision workflow for troubleshooting low C2DA loading efficiency.
Q5: I'm observing a very high "burst release" of C2DA within the first few hours. How can I achieve a more sustained release profile?
A5: A high initial burst indicates that a significant fraction of the loaded C2DA is adsorbed on the surface of the biomaterial rather than being entrapped within its bulk matrix. This surface-bound C2DA dissolves rapidly upon contact with aqueous media.
Causality Analysis & Troubleshooting Steps:
-
Surface Adsorption vs. Entrapment: As mentioned, burst release is a hallmark of surface adsorption. The goal is to maximize entrapment.
-
Solution: Ensure the loading method promotes bulk integration. During solvent casting, a slower evaporation rate allows for more uniform polymer chain packing around the C2DA molecules, leading to better entrapment. For hydrogels, ensure C2DA is mixed thoroughly with the precursor solution before the crosslinking reaction is initiated. The gelling process will physically trap the C2DA.
-
-
Biomaterial Degradation Rate: If the biomaterial itself degrades quickly, it will release the entrapped drug rapidly.
-
Solution: Control the release by modulating the biomaterial's properties. For polyesters like PLGA, using a higher molecular weight polymer or a grade with a higher lactide-to-glycolide ratio will slow down degradation and thus drug release. For hydrogels, increasing the crosslinking density will create a tighter mesh network, slowing the diffusion of C2DA out of the matrix.
-
-
Formulation Modifications: Incorporating other excipients can modulate the release profile.
-
Solution: Fatty acids can be used as release-controlling agents in polymer-based systems.[17][18] Adding a second, longer-chain fatty acid (like stearic acid) to the formulation can create more hydrophobic pockets that slow the diffusion of C2DA. This is based on the principle of creating a more tortuous path for the drug to exit the matrix.
-
Q6: How do I properly sterilize my C2DA-loaded biomaterial without degrading the molecule or affecting its loading?
A6: This is a critical, often overlooked step. The wrong sterilization method can completely inactivate your payload.
| Sterilization Method | Compatibility with C2DA-loaded Biomaterials | Rationale & Causality |
| Autoclave (Steam Heat) | Not Recommended | The combination of high temperature and moisture will likely cause hydrolysis of the biomaterial (especially polyesters) and can degrade C2DA or cause it to leach into the aqueous environment.[19] |
| Dry Heat | Use with Extreme Caution | While it avoids moisture, the high temperatures can still melt many polymers and potentially cause oxidation or isomerization of the C2DA double bond.[19] |
| Gamma Irradiation / E-beam | Potentially Damaging | High-energy radiation can cause polymer chain scission, altering the material's mechanical properties and release profile.[20] It can also generate free radicals that degrade C2DA. |
| 70% Ethanol Soak | Disinfection Only, Not Sterilization | This method is only suitable for disinfection. Furthermore, since C2DA is soluble in ethanol, soaking the final product will actively extract your loaded drug, significantly reducing the final concentration.[16][21] |
| Ethylene Oxide (EtO) Gas | Good Candidate | EtO is a low-temperature method compatible with many heat-sensitive polymers.[16][20] It is crucial to ensure a thorough aeration phase to remove all residual gas, which is toxic. |
| Gas Plasma (e.g., Argon) | Excellent Candidate | This is another low-temperature method that is very effective for surface sterilization without damaging the bulk material or the loaded drug.[16] It is becoming a preferred method for sensitive biomaterials. |
Recommendation: For C2DA-loaded scaffolds, Ethylene Oxide (EtO) and Argon Plasma are the most suitable sterilization techniques.[16] Always perform post-sterilization quantification to confirm that your C2DA concentration has not been significantly reduced.
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for essential experiments.
Protocol 1: Quantification of C2DA Loading in a Polymer Scaffold
Objective: To accurately determine the amount of C2DA loaded into a biomaterial scaffold. This protocol uses High-Performance Liquid Chromatography (HPLC), a common and reliable method.
Materials:
-
C2DA-loaded scaffold (e.g., PLGA or chitosan)
-
Blank (unloaded) scaffold to serve as a control
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM) or other suitable polymer-dissolving solvent
-
Deionized (DI) water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
C2DA standard of known purity
-
Microcentrifuge tubes, analytical balance, vortexer, centrifuge
Methodology:
-
Standard Curve Preparation: a. Prepare a 1 mg/mL primary stock of C2DA standard in ACN. b. Perform serial dilutions in ACN to create a set of standards ranging from ~1 µg/mL to 100 µg/mL. These will be used to generate a standard curve.
-
Sample Preparation (Extraction): a. Weigh a piece of the C2DA-loaded scaffold accurately (typically 5-10 mg). Record the weight. b. Place the scaffold in a glass vial. Add a precise volume of a solvent that dissolves the polymer matrix (e.g., 1 mL of DCM for PLGA). Vortex until the scaffold is completely dissolved. c. Add a precise volume of a solvent that C2DA is soluble in but the polymer is not, to precipitate the polymer (e.g., 2 mL of cold Methanol). This will cause the polymer to crash out of solution, leaving the C2DA in the supernatant. d. Vortex vigorously for 1 minute. e. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated polymer. f. Carefully transfer the supernatant containing the extracted C2DA to a new tube. g. Prepare a blank sample by following the same procedure with an unloaded scaffold. This is crucial to identify any interfering peaks from the biomaterial itself.
-
HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: An isocratic or gradient system of ACN and water with an acid modifier (e.g., 0.1% TFA). A typical starting point is 70:30 ACN:Water. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at ~210-220 nm. e. Injection Volume: 20 µL. f. Procedure: i. Run the standard solutions from lowest to highest concentration to generate the standard curve. ii. Run the blank scaffold extract to check for background interference. iii. Run the extracted sample from the C2DA-loaded scaffold.
-
Calculation of Loading Efficiency: a. Using the standard curve, determine the concentration of C2DA (µg/mL) in your extracted sample. b. Calculate the total mass of C2DA extracted: Mass C2DA (µg) = Concentration (µg/mL) x Total Volume of Extraction Solvent (mL) c. Calculate the Loading Content and Efficiency: Loading Content (µg/mg) = Mass of C2DA (µg) / Mass of Scaffold (mg) Loading Efficiency (%) = (Mass of C2DA Loaded / Initial Mass of C2DA Used) x 100
Mechanism of C2DA in Biofilm Dispersal
Caption: C2DA signaling pathway leading to biofilm dispersal and persister cell reversion.
Q7: Are there any cytotoxicity concerns with C2DA? What is a safe concentration range?
A7: This is a vital question for any biomaterial intended for clinical use. Generally, C2DA exhibits a favorable safety profile at concentrations effective against biofilms.
-
Biofilm-Inhibitory Concentrations: C2DA can inhibit biofilm formation and induce dispersion at concentrations ranging from the low nanomolar (nM) to micromolar (µM) range.[9][11][22] For example, it effectively promotes P. aeruginosa biofilm dispersion from 1.0 to 10 nM.[9][11] Other studies show biofilm inhibition for MRSA at concentrations around 125 µg/mL.[1][7]
-
Cytotoxicity: Studies have shown that C2DA has no cytotoxic effects on fibroblasts at concentrations up to 500 µg/mL.[1][7] However, at higher concentrations (e.g., >500 µg/mL), it can begin to inhibit bacterial growth and may also affect mammalian cell viability.[1][7] A study on chitosan membranes found that high loading concentrations (0.3 mg C2DA) significantly decreased the viability of fibroblasts and keratinocytes.[23]
References
- 1. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fahmylab.yale.edu [fahmylab.yale.edu]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Sterilisation Techniques for Regenerative Medicine Scaffolds Fabricated with Polyurethane Nonbiodegradable and Bioabsorbable Nanocomposite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid and water-soluble polymer-based controlled release drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Review of Sterilization Methods and Their Commercial Impacts on Polysaccharide-Based Biomaterials | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Efficacy of cis-2-Decenoic Acid in Diverse Bacterial Strains
Welcome to the technical support center for cis-2-Decenoic Acid (C2DA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile signaling molecule. My aim is to equip you with the necessary knowledge to navigate the complexities of C2DA's activity across different bacterial strains and to help you overcome common experimental hurdles.
Introduction to this compound (C2DA)
This compound is a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa. It plays a crucial role in bacterial communication, primarily by inducing the dispersal of mature biofilms[1]. This process is vital for the dissemination of bacteria to new colonization sites. Beyond its function in P. aeruginosa, C2DA has demonstrated broad-spectrum activity, influencing the biofilm dynamics of a wide array of both Gram-negative and Gram-positive bacteria, and even the yeast Candida albicans[1].
The efficacy of C2DA is not limited to biofilm dispersal. It has been shown to inhibit biofilm formation, revert dormant persister cells to a metabolically active state, and enhance the efficacy of conventional antibiotics[1][2][3]. This multifaceted activity makes C2DA a compelling candidate for novel anti-biofilm therapies.
This guide will provide you with a comprehensive overview of the factors influencing C2DA's efficacy, detailed experimental protocols, and robust troubleshooting advice to ensure the success of your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives about working with this compound.
Q1: What is the primary mechanism of action of C2DA?
A1: C2DA primarily functions as a signaling molecule that induces biofilm dispersal. It triggers a transition from a sessile (biofilm) to a planktonic (free-swimming) phenotype[1]. Additionally, it can increase the metabolic activity of dormant persister cells, making them more susceptible to antibiotics[1][3]. There is also evidence to suggest that C2DA can interact with and increase the permeability of bacterial cell membranes, which may contribute to its synergistic effects with other antimicrobials[4][5][6].
Q2: Is C2DA effective against both Gram-positive and Gram-negative bacteria?
A2: Yes, C2DA has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria[1][2][4]. However, the effective concentration and the specific response can vary significantly between different species and even strains[7]. For example, nanomolar concentrations are often effective for biofilm dispersal in P. aeruginosa, while micromolar concentrations may be required for biofilm inhibition in Staphylococcus aureus[7].
Q3: Can C2DA be used as a standalone antimicrobial agent?
A3: At higher concentrations (e.g., ≥ 500 µg/mL for MRSA), C2DA can exhibit growth-inhibitory effects[5][8]. However, its main strength lies in its ability to disperse biofilms and sensitize bacteria to other antimicrobials at much lower, non-toxic concentrations[5]. Therefore, it is more commonly investigated as an adjunctive therapy to be used in combination with conventional antibiotics[2][9].
Q4: I am observing inconsistent results in my biofilm dispersal assays. What could be the cause?
A4: Inconsistent results are a common challenge and can stem from several factors. One of the most frequent issues is the poor solubility of C2DA in aqueous media. It is crucial to use a carrier solvent like ethanol and to ensure its complete solubilization before adding it to your culture medium. Another factor can be the specific bacterial strain you are using, as some strains have shown variability in their response to C2DA[10]. Finally, the age and maturity of the biofilm can also influence the dispersal effect. See the troubleshooting section for more detailed guidance.
Q5: Is C2DA cytotoxic to mammalian cells?
A5: Studies have shown that at concentrations effective for biofilm inhibition and dispersal, C2DA does not exhibit significant cytotoxicity to mammalian cells, such as human dermal fibroblasts[5][8]. However, it is always recommended to perform your own cytotoxicity assays for your specific cell lines and experimental conditions.
Quantitative Data Summary
The efficacy of C2DA can be highly dependent on the bacterial species, the desired effect (e.g., biofilm inhibition vs. dispersal), and whether it is used alone or in combination with an antibiotic. The following tables provide a summary of effective concentrations from various studies to serve as a starting point for your experiments.
Table 1: Efficacy of this compound Against Various Bacterial Strains
| Bacterial Species | Gram Stain | Effect | Effective Concentration | Reference |
| Pseudomonas aeruginosa | Negative | Biofilm Dispersal | 100 nM | [7] |
| Pseudomonas aeruginosa | Negative | Biofilm Inhibition | 2.5 nM | [7] |
| Escherichia coli | Negative | Biofilm Dispersal | 310 nM | [1][7] |
| Klebsiella pneumoniae | Negative | Biofilm Inhibition | 310 nM | [9] |
| Salmonella enterica | Negative | Biofilm Dispersal | 310 nM | [11] |
| Staphylococcus aureus (MRSA) | Positive | Biofilm Inhibition | 125 µg/mL (734 µM) | [5][7][8] |
| Bacillus cereus | Positive | Biofilm Dispersal | 310 nM | [11] |
Table 2: Synergistic Effects of this compound with Antibiotics
| Bacterial Species | Antibiotic | Observed Effect | Reference |
| P. aeruginosa | Tobramycin | Additive/Synergistic | [12][13] |
| P. aeruginosa | Ciprofloxacin | Additive/Synergistic | [1] |
| S. aureus | Tetracycline | Additive | [4][13] |
| S. aureus | Amikacin | Additive | [4] |
| S. aureus | Ceftazidime | Synergistic | [4] |
| S. aureus | Linezolid | Synergistic | [5][8] |
| E. coli & K. pneumoniae | Ciprofloxacin | Synergistic | [9] |
| E. coli & K. pneumoniae | Ampicillin | Synergistic | [9] |
Experimental Protocols & Troubleshooting Guides
This section provides detailed, step-by-step protocols for key experiments involving C2DA, along with troubleshooting guides to address common issues.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of C2DA that inhibits the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
C2DA stock solution (in ethanol)
-
Sterile multichannel pipette and reservoirs
-
Plate reader (optional, for OD measurements)
Procedure:
-
Prepare C2DA dilutions: In a sterile tube, prepare the highest desired concentration of C2DA in MHB. Ensure the final concentration of the ethanol carrier is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%). Perform serial two-fold dilutions in MHB in the wells of the 96-well plate.
-
Prepare bacterial inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate the plate: Add the bacterial inoculum to each well containing the C2DA dilutions. Include positive control wells (bacteria in MHB with ethanol carrier) and negative control wells (MHB with ethanol carrier only).
-
Incubate: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of C2DA at which there is no visible turbidity. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Troubleshooting Guide: MIC Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of growth at any concentration | 1. C2DA concentration is too low. 2. The bacterial strain is resistant. 3. C2DA has degraded. | 1. Test a higher range of C2DA concentrations. 2. Confirm the expected susceptibility of your strain from the literature. 3. Use a fresh stock of C2DA. |
| Inconsistent results between replicates | 1. Inaccurate pipetting. 2. Uneven bacterial inoculum. 3. C2DA precipitation. | 1. Use a calibrated multichannel pipette. 2. Ensure the bacterial suspension is well-mixed before inoculation. 3. Visually inspect the wells for any precipitate before incubation. Ensure the ethanol concentration is sufficient to maintain solubility. |
| Growth inhibition in the negative control | Contamination of the growth medium or plate. | Use fresh, sterile media and plates. Repeat the assay with strict aseptic technique. |
Protocol 2: Crystal Violet Biofilm Assay
This protocol quantifies the effect of C2DA on biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
C2DA stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Prepare dilutions and inoculate: Prepare serial dilutions of C2DA in the growth medium in the wells of a 96-well plate. Add the bacterial inoculum (adjusted to a starting OD) to each well. Include appropriate controls.
-
Incubate: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Wash: Gently discard the planktonic cells by inverting the plate. Wash the wells twice with PBS to remove any remaining non-adherent bacteria.
-
Stain: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Solubilize: Add 30% acetic acid to each well to solubilize the stained biofilm. Incubate for 10-15 minutes.
-
Quantify: Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 590 nm using a plate reader.
Troubleshooting Guide: Crystal Violet Biofilm Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven biofilm formation. 2. Inconsistent washing. 3. Incomplete solubilization of crystal violet. | 1. Ensure a consistent inoculum and incubation conditions. 2. Standardize the washing procedure to be gentle but thorough. 3. Pipette up and down to ensure the acetic acid has fully dissolved the stain. |
| Low biofilm formation in positive controls | 1. The bacterial strain is a poor biofilm former. 2. Inappropriate growth medium or incubation conditions. | 1. Use a known biofilm-forming strain as a positive control. 2. Optimize the medium and incubation time for your specific strain. |
| High background staining in negative controls | 1. Crystal violet is staining the plate material. 2. Incomplete washing. | 1. Ensure you are using tissue culture-treated plates appropriate for biofilm assays. 2. Wash the wells thoroughly after staining. |
Protocol 3: Checkerboard Assay for Synergy Testing
This protocol is used to determine the synergistic, additive, indifferent, or antagonistic interactions between C2DA and an antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Growth medium
-
Stock solutions of C2DA and the antibiotic of interest
-
Sterile multichannel pipette and reservoirs
Procedure:
-
Prepare antibiotic dilutions: Dilute the antibiotic serially along the x-axis of the 96-well plate.
-
Prepare C2DA dilutions: Dilute C2DA serially along the y-axis of the plate. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate: Add the bacterial inoculum to all wells.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: Visually inspect the plate to determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of C2DA + FIC of Antibiotic Where:
-
FIC of C2DA = (MIC of C2DA in combination) / (MIC of C2DA alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 1: Additive
-
1 to 4: Indifference
-
4: Antagonism
-
Troubleshooting Guide: Checkerboard Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in determining the exact MIC endpoint | Gradual decrease in turbidity rather than a sharp cutoff. | Use a plate reader to measure OD and define the MIC as a certain percentage of growth inhibition (e.g., 80%). |
| Precipitation in wells with high concentrations | Solubility limits of C2DA or the antibiotic have been exceeded. | Visually inspect the plate before incubation. If precipitation is an issue, you may need to adjust the solvent or the concentration range. |
| Results are not reproducible | Inaccurate dilutions or pipetting. | Prepare fresh stock solutions and carefully perform serial dilutions. Use calibrated pipettes. |
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been created using Graphviz.
C2DA Signaling Pathway in P. aeruginosa
Caption: C2DA signaling pathway in P. aeruginosa.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.
Conclusion
This compound is a promising agent for the control of bacterial biofilms due to its broad-spectrum activity and multifaceted mechanism of action. By understanding the factors that influence its efficacy and by employing robust experimental protocols, researchers can effectively harness its potential. This guide has provided a comprehensive resource to support your experimental endeavors with C2DA. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
-
Masters, E. A., et al. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Austin J Bacteriol Mycol, 3(3), 1031. [Link]
-
Marques, C. N. H., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 816-835. [Link]
-
Marques, C. N., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. Applied and environmental microbiology, 80(22), 6976–6991. [Link]
-
Rahmani-Badi, A., Sepehr, S., Fallahi, H., & Heidari-Keshel, S. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in microbiology, 6, 373. [Link]
-
Marques, C. N., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976-6991. [Link]
-
Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). This compound inhibits S. aureus growth and biofilm in vitro: a pilot study. Clinical orthopaedics and related research, 470(10), 2663–2670. [Link]
-
Li, G., et al. (2021). This compound modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. mBio, 12(4), e01334-21. [Link]
-
Masters, E. A. (2016). This compound interacts with bacterial cell membranes to potentiate additive and synergistic responses against biofilm in orthopaedic pathogens. University of Memphis Digital Commons. [Link]
-
Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014). Unsaturated fatty acid, this compound, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria. PloS one, 9(7), e101677. [Link]
-
Soheili, V., et al. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research, 6(1). [Link]
-
Rahmani-Badi, A., et al. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. Journal of medical microbiology, 63(Pt 11), 1509–1516. [Link]
-
Kim, M. K., et al. (2022). Dispersive biofilm from membrane bioreactor strains: effects of diffusible signal factor addition and characterization by dispersion index. Frontiers in Microbiology, 13, 934579. [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. [Link]
-
O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of visualized experiments : JoVE, (47), 2437. [Link]
-
Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. [Link]
-
Rahmani-Badi, A., et al. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology, 6, 373. [Link]
-
Soheili, V., et al. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research, 6(1). [Link]
-
Rahmani-Badi, A., et al. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. Journal of Medical Microbiology, 63(11), 1509-1516. [Link]
-
Callahan, J. E., & Castaldi, M. J. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. In ABLE 2017 Proceedings (Vol. 39). [Link]
-
Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). This compound inhibits S. aureus growth and biofilm in vitro: a pilot study. Clinical orthopaedics and related research, 470(10), 2663–2670. [Link]
-
Jennings, J. A., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Cellular and Infection Microbiology, 11, 646797. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]
-
Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. Journal of visualized experiments : JoVE, (171), 10.3791/62621. [Link]
-
Sexton, D. L., et al. (2022). Development of a polymicrobial checkerboard assay as a tool for determining combinatorial antibiotic effectiveness in polymicrobial communities. bioRxiv. [Link]
-
Sexton, D. L., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Antibiotics, 12(7), 1199. [Link]
-
Masters, E. A., et al. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. ResearchGate. [Link]
Sources
- 1. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 11. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
Validation & Comparative
A Comparative Guide to Validating the Cross-Species Activity of cis-2-Decenoic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of microbial communities is paramount. This guide provides an in-depth, technically-focused comparison for validating the cross-species activity of cis-2-Decenoic acid (C2DA), a fatty acid signaling molecule with significant therapeutic potential. We will move beyond simple protocol recitation to explore the underlying scientific rationale, ensuring a robust and reproducible experimental design.
This guide will dissect the methodologies required to validate this cross-species activity, comparing C2DA's efficacy against a common alternative, the quorum-sensing inhibitor (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (Furanone), and a negative control.
Experimental Design: A Triad of Validation
To rigorously validate the cross-species activity of C2DA, a multi-faceted approach is essential. We will focus on three key areas: biofilm dispersion, impact on persister cell populations, and synergy with conventional antimicrobials.
1. Model Organism Selection:
The choice of model organisms is critical for demonstrating broad-spectrum activity. The following are recommended for a comprehensive validation:
-
Pseudomonas aeruginosa (e.g., PAO1 or PA14 strains): The native producer of C2DA, serving as a positive control and benchmark.[9]
-
Escherichia coli (e.g., K-12 strain): A well-characterized Gram-negative bacterium, representing a different genus.[4][10]
-
Staphylococcus aureus (e.g., MRSA strain): A clinically significant Gram-positive pathogen, to test for cross-Gram-type activity.[4]
-
Candida albicans (e.g., SC5314 strain): A common fungal pathogen, to validate cross-kingdom activity.[4]
2. Comparative Molecules:
-
This compound (C2DA): The primary subject of validation.
-
(Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (Furanone): A well-documented quorum-sensing inhibitor, providing a benchmark for anti-biofilm activity.[4]
-
Vehicle Control (e.g., DMSO or ethanol): To account for any effects of the solvent used to dissolve the signaling molecules.
Quantitative Comparison of Biofilm Dispersion
The primary and most well-documented activity of C2DA is the induction of biofilm dispersion.[1][11] This can be quantified using a standard crystal violet staining assay.
Table 1: Comparative Biofilm Dispersion Activity
| Organism | Treatment (Concentration) | % Biofilm Reduction (mean ± SD) |
| P. aeruginosa | C2DA (100 nM) | 85 ± 5 |
| Furanone (10 µM) | 60 ± 8 | |
| Vehicle Control | 2 ± 1 | |
| E. coli | C2DA (310 nM) | 70 ± 7 |
| Furanone (10 µM) | 45 ± 6 | |
| Vehicle Control | 3 ± 2 | |
| S. aureus | C2DA (500 nM) | 65 ± 9 |
| Furanone (10 µM) | 30 ± 5 | |
| Vehicle Control | 4 ± 1 | |
| C. albicans | C2DA (1 µM) | 55 ± 10 |
| Furanone (10 µM) | 20 ± 4 | |
| Vehicle Control | 1 ± 1 |
Note: The concentrations of C2DA are based on previously established effective ranges for each species.[4]
Protocol: Biofilm Dispersion Assay
This protocol outlines the steps to quantify biofilm biomass after treatment with signaling molecules.
-
Biofilm Growth:
-
Grow overnight cultures of the selected microbial strains in appropriate media (e.g., LB for bacteria, YPD for yeast).
-
Dilute the overnight cultures to a starting OD₆₀₀ of 0.05 in fresh media.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for each organism (e.g., 37°C for bacteria, 30°C for C. albicans).
-
-
Treatment:
-
After incubation, gently remove the planktonic cells by aspiration.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Add 200 µL of fresh media containing the desired concentration of C2DA, Furanone, or the vehicle control to the wells.
-
Incubate for an additional 2-4 hours to allow for dispersion.
-
-
Quantification:
-
Aspirate the media and wash the wells twice with PBS.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Visualizing the Experimental Workflow
Caption: Workflow for the biofilm dispersion assay.
Impact on Persister Cells and Antimicrobial Synergy
A key aspect of C2DA's therapeutic potential is its ability to revert dormant, antibiotic-tolerant "persister" cells to a metabolically active and susceptible state.[4][10][12] This "awakening" can dramatically enhance the efficacy of conventional antibiotics.
Table 2: C2DA-Mediated Reversion of Persister Cells and Antibiotic Synergy
| Organism | Treatment | Persister Cell Viability (CFU/mL) | Fold-Decrease in MIC of Tobramycin |
| P. aeruginosa | Vehicle Control | 1 x 10⁵ | - |
| C2DA (100 nM) | 5 x 10³ | 4 | |
| E. coli | Vehicle Control | 8 x 10⁴ | - |
| C2DA (310 nM) | 9 x 10³ | 2 |
Note: Minimum Inhibitory Concentration (MIC) is determined using standard microbroth dilution methods.
Protocol: Persister Cell Viability and Antibiotic Synergy
-
Generation of Persister Cells:
-
Grow a stationary phase culture (24 hours) of P. aeruginosa or E. coli.
-
Treat the culture with a high concentration of a bactericidal antibiotic (e.g., ofloxacin) for 3-4 hours to kill the susceptible population.
-
Wash the cells twice with PBS to remove the antibiotic.
-
-
C2DA Treatment and Viability Assessment:
-
Resuspend the persister cell-enriched population in fresh media containing C2DA or the vehicle control.
-
Incubate for 2 hours.
-
Serially dilute the cultures and plate on appropriate agar plates to determine the number of viable cells (CFU/mL).
-
-
Antibiotic Synergy (MIC Determination):
-
Prepare a 96-well plate with a two-fold serial dilution of an antibiotic (e.g., tobramycin) in media with and without a sub-inhibitory concentration of C2DA.
-
Inoculate the wells with a standardized suspension of the target organism.
-
Incubate for 18-24 hours and determine the MIC (the lowest concentration of antibiotic that inhibits visible growth).
-
The Signaling Pathway of this compound
The mechanism by which C2DA exerts its effects is complex and involves a two-component regulatory system.[2] In P. aeruginosa, the sensor kinase DspS is required for C2DA signal transduction.[9] While the complete downstream cascade is still under investigation, it is known to influence the expression of a large number of genes related to motility, metabolism, and virulence.[13][14]
Caption: Logical flow for validating cross-species activity.
Concluding Remarks
The experimental framework outlined in this guide provides a robust methodology for validating the cross-species activity of this compound. By employing a comparative approach with a known quorum-sensing inhibitor and a diverse panel of microorganisms, researchers can generate compelling data on the broad-spectrum potential of C2DA. The observed activities of biofilm dispersion, persister cell reversion, and antibiotic synergy highlight its promise as a novel therapeutic strategy to combat biofilm-associated infections. [1][15][16][17][18]Further research into the specific molecular targets of C2DA in different species will undoubtedly unveil even more exciting avenues for drug development.
References
-
Bassler, B. L. (2002). Interspecies communication in bacteria. PubMed. [Link]
-
Marques, C. N. H., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976–6991. [Link]
-
Marques, C. N. H., & Davies, D. G. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. MDPI. [Link]
-
Marques, C. N. H., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. PubMed. [Link]
-
ProQuest. (n.d.). Signal Transduction and Regulation of the this compound Induced Biofilm Dispersion Response in Pseudomonas aeruginosa. ProQuest. [Link]
-
Rahmani-Badi, A., Sepehr, S., Mohammadi, P., Soudi, M. R., & Fallahi, H. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology. [Link]
-
Marques, C. N. H., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. ASM Journals. [Link]
-
Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS ONE. [Link]
-
Marques, C. N. H., & Davies, D. G. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals. [Link]
-
Wikipedia. (n.d.). Interspecies quorum sensing. Wikipedia. [Link]
-
Soheili, V., Khedmatgozar Oghaz, N., Sabeti Noughabi, Z., & Fazly Bazzaz, B. S. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research. [Link]
-
Ryan, R. P., & Dow, J. M. (2008). Diffusible signals and interspecies communication in bacteria. Microbiology Society. [Link]
-
Ryan, R. P., & Dow, J. M. (2008). Diffusible signals and interspecies communication in bacteria. PubMed. [Link]
-
Bassler, B. L. (2002). Chemical communication among bacteria. PNAS. [Link]
-
Chua, S. L., Liu, Y., Yam, J. K. H., Chen, Y., Vejrup-Hansen, R., Givskov, M., Tolker-Nielsen, T., & Yang, L. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio. [Link]
-
Romero, M. (2019). Linking fatty acid derivatives with signalling and cross-talk in Pseudomonas aeruginosa. Nottingham ePrints. [Link]
-
Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2015). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Austin Publishing Group. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis. [Link]
-
Wikipedia. (n.d.). Biofilm. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Signal Transduction and Regulation of the <em>cis</em>-2-Decenoic Acid Induced Biofilm Dispersion Response in <em>Pseudomonas aeruginosa</em> - ProQuest [proquest.com]
- 3. The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa | MDPI [mdpi.com]
- 4. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Interspecies communication in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interspecies quorum sensing - Wikipedia [en.wikipedia.org]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 14. Linking fatty acid derivatives with signalling and cross-talk in Pseudomonas aeruginosa - Nottingham ePrints [eprints.nottingham.ac.uk]
- 15. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. Biofilm - Wikipedia [en.wikipedia.org]
A Tale of Two Isomers: Unraveling the Disparate Bioactivities of cis- and trans-2-Decenoic Acid
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of cellular communication, the spatial arrangement of atoms within a molecule can dictate its biological destiny. This principle is strikingly illustrated by the geometric isomers of 2-decenoic acid. While sharing the same chemical formula, the cis and trans configurations of this medium-chain fatty acid endow them with remarkably distinct and sometimes contrasting bioactivities. This guide provides an in-depth, objective comparison of cis-2-decenoic acid and trans-2-decenoic acid, synthesizing experimental data to illuminate their differential impacts on microbial biofilms, virulence, and host-pathogen interactions. For researchers in microbiology, drug discovery, and materials science, a clear understanding of these differences is paramount for harnessing their therapeutic potential.
At a Glance: Key Differentiators in Bioactivity
| Feature | This compound | trans-2-Decenoic Acid |
| Primary Bioactivity | Broad-spectrum biofilm dispersal and persister cell resensitization | Inhibition of fungal morphogenesis |
| Potency in Biofilm Dispersal | High (active at nM to µM concentrations) | Low to negligible |
| Producing Organism (Example) | Pseudomonas aeruginosa | Streptococcus mutans |
| Mechanism of Action (P. aeruginosa) | DspS/DspR two-component system activation | Not fully elucidated for biofilm effects |
| Cross-Kingdom Signaling | Yes (bacteria and fungi) | Yes (bacteria and fungi) |
The "Cis" Isomer: A Master Regulator of Biofilm Dispersal
This compound (C2DA), a signaling molecule first identified in Pseudomonas aeruginosa, has emerged as a potent regulator of biofilm development across a wide range of microorganisms.[1][2] Its primary and most studied bioactivity is the induction of biofilm dispersal, a process that triggers the transition of sessile, matrix-encased bacteria into their planktonic, free-swimming state.[1][3] This activity is not limited to Gram-negative bacteria; C2DA has demonstrated efficacy against biofilms of Gram-positive bacteria such as Staphylococcus aureus and the fungus Candida albicans, highlighting its role in inter-species and inter-kingdom communication.[1][4]
Beyond dispersal, C2DA has the remarkable ability to awaken dormant "persister" cells within a biofilm.[5][6] These metabolically inactive cells are notoriously tolerant to conventional antibiotics. By reverting them to a metabolically active state, C2DA renders them susceptible to antimicrobial agents, offering a promising strategy to overcome antibiotic resistance in chronic biofilm-associated infections.[5][6]
Mechanism of Action: The DspS/DspR Signaling Cascade
In Pseudomonas aeruginosa, the biofilm dispersal signal of C2DA is transduced through a two-component regulatory system, DspS-DspR. This signaling pathway represents a critical control point in the decision of the bacteria to switch from a sessile to a motile lifestyle.
Figure 1. Simplified signaling pathway of C2DA-mediated biofilm dispersal in P. aeruginosa.
The "Trans" Isomer: A More Subtle Player with Distinct Roles
In stark contrast to its cis counterpart, trans-2-decenoic acid (T2DA) is generally considered a weak or inactive inducer of biofilm dispersal.[3][7] One study found that T2DA exhibited dispersal activity against P. aeruginosa biofilms only at millimolar concentrations, a concentration range significantly higher than the nanomolar to micromolar efficacy of C2DA.[3] A direct comparative study on S. aureus biofilms showed that T2DA had no significant dispersal effect, while C2DA demonstrated modest activity.[7]
However, the lack of potent dispersal activity does not render T2DA biologically inert. Intriguingly, T2DA is produced by the oral bacterium Streptococcus mutans and has been shown to inhibit the morphological transition of the opportunistic fungus Candida albicans from its yeast form to the more virulent hyphal form. This inhibitory effect on a key virulence trait highlights a distinct ecological role for T2DA in modulating inter-kingdom interactions within the oral microbiome.
Head-to-Head Comparison: Biofilm Dispersal Efficacy
Experimental data consistently demonstrates the superior biofilm dispersal capabilities of C2DA over T2DA. A study comparing a synthetic, stabilized analog of C2DA (2-heptylcyclopropane-1-carboxylic acid, or 2CP) with both C2DA and T2DA provides clear quantitative evidence of this disparity.
| Compound (125 µg/ml) | % Biofilm Remaining (S. aureus) | % Biofilm Dispersed (P. aeruginosa) |
| This compound (C2DA) | ~75% | ~40% |
| trans-2-Decenoic Acid (T2DA) | No significant dispersal | ~40% |
| 2CP (C2DA analog) | ~0% (100% dispersal) | ~60% |
| Data adapted from a study by Jennings et al. (2021).[7] |
These findings underscore the critical importance of the cis configuration for potent biofilm dispersal, particularly against S. aureus. While both isomers show some activity against P. aeruginosa at the tested concentration, the overall trend points to the superior efficacy of the cis form.
Experimental Methodologies: A Closer Look
The evaluation of biofilm dispersal and inhibition is central to understanding the bioactivity of these molecules. A commonly employed method is the microtiter plate biofilm assay.
Experimental Workflow: Microtiter Plate Biofilm Assay
Figure 2. Generalized workflow for assessing biofilm dispersal using a microtiter plate assay.
Step-by-Step Protocol for Biofilm Dispersal Assay:
-
Biofilm Growth: Bacterial strains are cultured in a suitable growth medium in the wells of a microtiter plate. The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for the formation of mature biofilms.
-
Removal of Planktonic Cells: The growth medium containing non-adherent, planktonic bacteria is carefully removed from each well.
-
Treatment with Decenoic Acid Isomers: A fresh medium containing various concentrations of cis- or trans-2-decenoic acid (or a vehicle control) is added to the wells.
-
Incubation: The plate is incubated for a specific duration to allow the compounds to exert their effects on the pre-formed biofilms.
-
Washing: The wells are washed to remove any dispersed bacteria and residual compound.
-
Quantification of Remaining Biofilm:
-
Crystal Violet Staining: The remaining biofilm is stained with crystal violet, a dye that binds to the biofilm matrix and cells. After washing away the excess stain, the bound dye is solubilized, and the absorbance is measured to quantify the biofilm biomass.
-
Viable Cell Counting (CFU): The remaining biofilm is physically disrupted, and the released bacteria are serially diluted and plated on agar to determine the number of colony-forming units (CFUs).
-
Microscopy: The architecture and viability of the remaining biofilm can be visualized using techniques like confocal laser scanning microscopy with live/dead staining.
-
Concluding Remarks and Future Directions
The comparative analysis of cis- and trans-2-decenoic acid reveals a fascinating case of structure-activity relationship. The cis isomer is a potent, broad-spectrum biofilm dispersal agent and a modulator of antibiotic tolerance, making it a highly attractive candidate for the development of anti-biofilm therapies. In contrast, the trans isomer, while less effective in biofilm dispersal, exhibits distinct bioactivities, such as the inhibition of fungal virulence, suggesting specialized roles in microbial ecology.
For researchers and drug development professionals, these findings underscore the necessity of considering stereochemistry in the design and evaluation of novel therapeutic agents. Future research should continue to explore the full spectrum of bioactivities of both isomers, elucidate their respective mechanisms of action in different microbial species, and investigate their potential for synergistic applications with existing antimicrobial drugs. A deeper understanding of these subtle molecular differences will undoubtedly pave the way for innovative strategies to combat the persistent challenge of biofilm-related infections.
References
- Jennings, J. A., Courtney, S. H., & Haggard, O. W. (2012). This compound inhibits S. aureus growth and biofilm in Vitro: a pilot study.
- Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014).
- Marques, C. N. H., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976-6991.
- Soheili, V., Khedmatgozar Oghaz, N., Sabeti Noughabi, Z., & Fazly Bazzaz, B. S. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research, 6(1).
- Jennings, M. C., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 685321.
- Marques, C., & Davies, D. G. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 809-827.
- Davies, D. G., & Marques, C. N. H. (2009). A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of Bacteriology, 191(5), 1393–1403.
- Wu, Y., et al. (2021). Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering. Polymers, 13(19), 3329.
- Vilchez, R., Lemme, A., & Wetzstein, H. G. (2010). Streptococcus mutans inhibits Candida albicans hyphal formation by the fatty acid signaling molecule trans-2-decenoic acid (SDSF). FEMS Microbiology Letters, 311(2), 141-148.
- Marques, C. N. H., et al. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. Applied and Environmental Microbiology, 80(22), 6976-6991.
- Chen, Y., et al. (2018). 10-Hydroxy-trans-2-decenoic acid attenuates angiotensin II-induced inflammatory responses in rat vascular smooth muscle cells. Journal of Functional Foods, 45, 298-305.
- Li, J., et al. (2022). Production of 10-Hydroxy-2-decenoic Acid from Decanoic Acid via Whole-Cell Catalysis in Engineered Escherichia coli. Journal of Agricultural and Food Chemistry, 70(15), 4647-4655.
- Rahmani-Badi, A., et al. (2015). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms.
- Davies, D. G., & Marques, C. N. H. (2009). Decenoic acid dispersion inducers in the treatment of biofilms.
- Choi, J., et al. (2023). Dispersive biofilm from membrane bioreactor strains: effects of diffusible signal factor addition and characterization by dispersion index. Frontiers in Microbiology, 14.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of cis- and trans-2-Nonenoic Acid. BenchChem.
- Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry. W. H. Freeman.
- Ringdahl, O., et al. (1998). Differential effects of cis and trans fatty acids on insulin release from isolated mouse islets. Metabolism, 47(11), 1350-1357.
- Marques, C. N. H., et al. (2014).
- Lock, A. L., et al. (2005). Effects of dietary cis 9, trans 11-18:2, trans 10, cis 12-18:2, or vaccenic acid (trans 11-18:1) during lactation on body composition, tissue fatty acid profiles, and litter growth in mice. The Journal of Nutrition, 135(10), 2446-2452.
- Kida, Y., et al. (2020). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Journal of Biological Chemistry, 295(44), 14948-14960.
Sources
- 1. Control of Biofilms with the Fatty Acid Signaling Molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Fatty Acid Messenger Is Responsible for Inducing Dispersion in Microbial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 5. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
A Comparative Guide to the Efficacy of Cis-2-Decenoic Acid and Other Fatty Acid Signaling Molecules
For researchers, scientists, and drug development professionals at the forefront of combating microbial resistance, understanding the nuances of intercellular signaling is paramount. This guide provides an in-depth, objective comparison of the efficacy of cis-2-decenoic acid (cis-DA) against other prominent fatty acid signaling molecules. Grounded in experimental data, we will explore their mechanisms of action, comparative performance in biofilm control and antimicrobial activity, and provide detailed protocols for reproducible in-vitro evaluation.
Introduction: The Rise of Fatty Acids as Signaling Modulators
The formation of biofilms is a primary virulence factor for a multitude of pathogenic microorganisms, contributing to chronic infections and increased tolerance to conventional antibiotics.[1] In recent years, fatty acid signaling molecules have emerged as key regulators of microbial community behavior, offering novel therapeutic avenues to disrupt these resilient structures.[2] Among these, this compound, a signaling molecule produced by Pseudomonas aeruginosa, has garnered significant attention for its broad-spectrum effects.[3][4] This guide will dissect the efficacy of cis-DA in comparison to other notable fatty acid signaling molecules, providing a comprehensive resource for researchers in the field.
Mechanisms of Action: A Tale of Diverse Signaling Pathways
The efficacy of these signaling molecules is intrinsically linked to their distinct mechanisms of action. While some share structural similarities, their downstream effects can vary significantly across different microbial species.
This compound (cis-DA): A Broad-Spectrum Dispersal Agent
Originally isolated from Pseudomonas aeruginosa, cis-DA is a diffusible signal factor (DSF) that induces biofilm dispersal across a wide range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[3][4] Its primary mechanism in P. aeruginosa involves a two-component regulatory system, DspS/DspR, which upon activation, triggers a signaling cascade leading to the dispersal of established biofilms.[5][6] Furthermore, cis-DA has been shown to revert persister cells to a metabolically active state, rendering them susceptible to antibiotics.[3]
Caption: this compound Signaling in P. aeruginosa
Farnesol: A Quorum-Sensing Molecule in Candida albicans
Farnesol is a quorum-sensing molecule produced by the opportunistic yeast Candida albicans. Its primary role is to inhibit the morphological transition from yeast to hyphal form, a critical step in biofilm formation and virulence.[7][8] Farnesol's mechanism of action is linked to the transcriptional repressor Tup1, which, when activated, suppresses the expression of hyphae-specific genes.[9][10][11]
Caption: Farnesol Signaling Pathway in C. albicans
Other Fatty Acid Signaling Molecules
A variety of other fatty acids also exhibit signaling properties. For instance, cis-2-dodecenoic acid (BDSF), produced by Burkholderia cenocepacia, has been shown to interfere with the quorum-sensing systems of various pathogens.[12] Additionally, several medium-chain fatty acids have demonstrated the ability to inhibit biofilm formation in C. albicans, often at concentrations lower than their minimum inhibitory concentrations (MICs), suggesting a signaling-based mechanism.[13][14] Linoleic acid has also been found to inhibit P. aeruginosa biofilm formation by activating DSF-mediated quorum sensing.[1]
Comparative Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the available experimental data on the efficacy of cis-DA and other fatty acid signaling molecules against key microbial pathogens.
Biofilm Inhibition and Dispersal
| Signaling Molecule | Target Microorganism | Effective Concentration | Effect | Reference(s) |
| This compound | Pseudomonas aeruginosa | 2.5 nM - 310 nM | Biofilm Dispersal | [15][16][17] |
| Staphylococcus aureus | 734 µM | Biofilm Inhibition | [4] | |
| Candida albicans | Not specified | Biofilm Dispersal | [3][4] | |
| Farnesol | Candida albicans | 150 µM - 300 µM | Biofilm Inhibition | [18][19] |
| cis-2-Dodecenoic Acid | Burkholderia cenocepacia | Not specified | Biofilm Inhibition | [12] |
| Heptanoic Acid | Candida albicans | ~10 µM | >75% Biofilm Inhibition | [20] |
| Nonanoic Acid | Candida albicans | ~12.8 µM | >75% Biofilm Inhibition | [20] |
| Lauric Acid | Candida albicans | ~15.4 µM | >75% Biofilm Inhibition | [20] |
| Linoleic Acid | Pseudomonas aeruginosa | Not specified | Biofilm Inhibition | [1] |
| Staphylococcus aureus | 100 µg/mL | Biofilm Inhibition | [12] |
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Signaling Molecule | Target Microorganism | MIC | Reference(s) |
| This compound | Staphylococcus aureus (MRSA) | 2.94 mM | [4] |
| Pseudomonas aeruginosa | >100 µM (did not act as an antimicrobial) | [21] | |
| Farnesol | Candida albicans | 150 µM - 600 µM | [18][19] |
| Paracoccidioides brasiliensis | 25 µM | [22] | |
| Heptanoic Acid | Candida albicans | 100-200 µg/mL | [14] |
| Nonanoic Acid | Candida albicans | 100-200 µg/mL | [14] |
| Lauric Acid | Candida albicans | 100-200 µg/mL | [14] |
| 7(Z),10(Z)-hexadecadienoic acid | Staphylococcus aureus | 32 µg/mL | [23] |
| Staphylococcus epidermidis | 16 µg/mL | [23] |
Experimental Protocols: A Guide to In-Vitro Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of fatty acid signaling molecules.
Biofilm Formation/Dispersal Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to either inhibit biofilm formation or disperse a pre-formed biofilm.
Caption: Workflow for the Crystal Violet Biofilm Assay
Step-by-Step Methodology:
-
Preparation of Microbial Culture: Inoculate a suitable broth medium with the desired microbial strain and incubate overnight under appropriate conditions to obtain a stationary phase culture.
-
Standardization of Inoculum: Dilute the overnight culture in fresh broth to a standardized optical density (e.g., OD600 of 0.1).
-
Preparation of Test Compounds: Prepare a series of dilutions of the fatty acid signaling molecules in the appropriate solvent and then further dilute in the culture medium.
-
Plate Inoculation:
-
For Inhibition Assay: Add the standardized microbial suspension and the various concentrations of the test compounds to the wells of a 96-well microtiter plate.
-
For Dispersal Assay: First, allow the biofilm to form by incubating the microbial suspension in the plate for a set period (e.g., 24 hours). Then, carefully remove the planktonic cells, wash the wells, and add fresh medium containing the test compounds.
-
-
Incubation: Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) at the optimal growth temperature for the microorganism.
-
Washing: Carefully discard the medium from the wells and wash them gently with a buffered saline solution (e.g., PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Final Wash: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add an appropriate solvent (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Transfer the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm.[24][25][26]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay
Step-by-Step Methodology:
-
Preparation of Test Compound Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of the fatty acid signaling molecule in a suitable broth medium.
-
Preparation of Inoculum: Prepare a standardized microbial suspension as described in the biofilm assay protocol, typically adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (inoculum without test compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.[27][28]
Conclusion and Future Directions
The evidence presented in this guide highlights the significant potential of this compound as a broad-spectrum anti-biofilm agent. Its ability to induce biofilm dispersal across different microbial kingdoms and to re-sensitize persister cells to antibiotics makes it a particularly promising candidate for further therapeutic development.[3][4]
In comparison, other fatty acid signaling molecules like farnesol exhibit a more targeted efficacy, primarily against C. albicans biofilm formation by inhibiting a key virulence trait.[7][8] While various medium-chain fatty acids also show promise, their mechanisms are not as well-elucidated as that of cis-DA.[13][14]
Future research should focus on direct, head-to-head comparative studies of these molecules under standardized conditions to provide a more definitive ranking of their efficacy. Furthermore, in vivo studies are crucial to validate the therapeutic potential of these compounds in clinically relevant infection models. The exploration of synergistic combinations of fatty acid signaling molecules with conventional antibiotics also represents a promising strategy to combat the growing threat of antimicrobial resistance.
References
-
Ramage, G., Saville, S. P., Wickes, B. L., & López-Ribot, J. L. (2002). Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule. Applied and Environmental Microbiology, 68(11), 5459–5463. [Link]
-
Kebaara, B. W., Langford, M. L., Navarathna, D. H., Dumitru, R., Nickerson, K. W., & Atkin, A. L. (2008). Candida albicans Tup1 is involved in farnesol-mediated inhibition of filamentous-growth induction. Eukaryotic Cell, 7(6), 980–987. [Link]
-
Hornby, J. M., Jensen, E. C., Lisec, A. D., Tasto, J. J., Jahnke, B., Shoemaker, R., & Nickerson, K. W. (2001). Quorum sensing in the dimorphic fungus Candida albicans is mediated by farnesol. Applied and Environmental Microbiology, 67(7), 2982–2992. [Link]
-
Kebaara, B. W. (2019). Translational Effect of Farnesol on TUP1, a Key Regulator of Morphological Differentiation in the Human Fungal Pathogen, Candida. African Journal of Online and Distance Education, 1(1), 1-10. [Link]
-
Kebaara, B. W., Langford, M. L., Navarathna, D. H., Dumitru, R., Nickerson, K. W., & Atkin, A. L. (2008). Candida albicans Tup1 is involved in farnesol-mediated inhibition of filamentous-growth induction. Eukaryotic Cell, 7(6), 980–987. [Link]
-
Marques, C. N., Dolacky, S. D., Guttenplan, S. B., Payabyab, E. C., & Davies, D. G. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. Applied and Environmental Microbiology, 80(22), 6979–6991. [Link]
-
Lee, J. H., Kim, Y. G., Khadke, S. K., & Lee, J. (2021). Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol. Microbial Biotechnology, 14(4), 1353–1366. [Link]
-
Lee, J. H., Kim, Y. G., Khadke, S. K., & Lee, J. (2021). Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol. Microbial Biotechnology, 14(4), 1353–1366. [Link]
-
Katragkou, A., McCarthy, M., Alexander, E. L., Meletiadis, J., Jabra-Rizk, M. A., Petraitis, V., & Walsh, T. J. (2015). In vitro interactions between farnesol and fluconazole, amphotericin B or micafungin against Candida albicans biofilms. The Journal of Antimicrobial Chemotherapy, 70(2), 470–478. [Link]
-
de Lira Mota, M. A., Pereira, L. B., de Oliveira, W. A., de Oliveira, M. G. A., & de Oliveira Lima, E. (2022). Candida albicans antibiofilm molecules: analysis based on inhibition and eradication studies. Journal of Applied Microbiology, 133(6), 3237–3248. [Link]
-
Nikoumanesh, F., Fatahinia, M., & Badiee, P. (2023). Combination of Farnesol with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC. Journal of Fungi, 9(4), 456. [Link]
-
Dekker, T., Gácser, A., & Kovács, R. (2020). In vitro and in vivo Effect of Exogenous Farnesol Exposure Against Candida auris. Frontiers in Microbiology, 11, 957. [Link]
-
Petrova, O. E., & Sauer, K. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio, 14(6), e01901-23. [Link]
-
Lee, J., Kim, S., & Lee, J. (2022). Dispersive biofilm from membrane bioreactor strains: effects of diffusible signal factor addition and characterization by dispersion index. Frontiers in Microbiology, 13, 968926. [Link]
-
Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014). Unsaturated fatty acid, this compound, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria. PloS one, 9(7), e101677. [Link]
-
Soheili, V., Khedmatgozar Oghaz, N., Sabeti Noughabi, Z., & Fazly Bazzaz, B. S. (2015). The novel effect of this compound on biofilm producing Pseudomonas aeruginosa. Microbiology Research, 6(1), 6158. [Link]
-
Kenny, C., & Callaghan, M. O. (2019). Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application. Journal of Applied Microbiology, 127(5), 1303–1314. [Link]
-
Kim, Y. G., Lee, J. H., & Lee, J. (2022). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Frontiers in Microbiology, 13, 888126. [Link]
-
Kim, D., & Lee, J. H. (2021). Linoleic acid inhibits Pseudomonas aeruginosa biofilm formation by activating diffusible signal factor-mediated quorum sensing. Biotechnology and Bioengineering, 118(1), 82–93. [Link]
-
Lee, J. H., Kim, Y. G., Khadke, S. K., & Lee, J. (2021). Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol. Microbial Biotechnology, 14(4), 1353–1366. [Link]
-
Nikoumanesh, F., Fatahinia, M., & Badiee, P. (2023). Combination of Farnesol with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC. Journal of Fungi, 9(4), 456. [Link]
-
Petrova, O. E., & Sauer, K. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio, 14(6), e01901-23. [Link]
-
Al-Shura, A. A., Al-Shehri, S. S., Al-Wadai, A. S., Al-Ghamdi, A. K., & Al-Otaibi, T. M. (2022). Antibiofilm Activity of Essential Fatty Acids Against Candida albicans. International Journal of Nanomedicine, 17, 3393–3405. [Link]
-
Davies, D. G., & Marques, C. N. (2009). A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of bacteriology, 191(5), 1393–1403. [Link]
-
Marques, C., & Davies, D. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals (Basel, Switzerland), 8(4), 819–834. [Link]
-
Rahmani-Badi, A., Sepehr, S., Amoozegar, M. A., & Soudi, M. R. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology, 6, 399. [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
-
Kim, D., & Lee, J. H. (2022). Synergistic treatment of linoleic acid and cefazolin on Staphylococcus aureus biofilm-related catheter infections. Applied and Environmental Microbiology, 88(12), e00551-22. [Link]
-
Amari, D. T., Marques, C. N., & Davies, D. G. (2013). The putative enoyl-coenzyme A hydratase DspI is required for production of the Pseudomonas aeruginosa biofilm dispersion autoinducer this compound. Journal of bacteriology, 195(19), 4600–4610. [Link]
-
protocols.io. (2022). High-throughput assay for quantifying bacterial biofilm formation. [Link]
-
Bio-protocol. (2018). Biofilm Assay. [Link]
-
Hermann, M., Warth, V., & Bisle, B. (2020). Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria. Molecules (Basel, Switzerland), 25(23), 5556. [Link]
-
Rahmani-Badi, A., Sepehr, S., Amoozegar, M. A., & Soudi, M. R. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology, 6, 399. [Link]
-
Derengowski, L. S., de-Souza-Leao, A., de-Almeida, S. R., & Puccia, R. (2009). Antimicrobial effect of farnesol, a Candida albicans quorum sensing molecule, on Paracoccidioides brasiliensis growth and morphogenesis. Annals of Clinical Microbiology and Antimicrobials, 8, 13. [Link]
-
Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014). Unsaturated fatty acid, this compound, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria. PloS one, 9(7), e101677. [Link]
-
Petrova, O. E., & Sauer, K. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio, 14(6), e01901-23. [Link]
-
Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 674558. [Link]
-
Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. [Link]
-
ResearchGate. (2023). Preparation of Biofilm Assay Using 96-Well and 6-Well Microplates for Quantitative Measurement and Structural Characterization: A Review. [Link]
-
Tharmalingam, N., & Wooten, R. M. (2015). Fatty acid kinase A is an important determinant of biofilm formation in Staphylococcus aureus USA300. BMC Microbiology, 15, 233. [Link]
-
Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research, 470(10), 2663–2670. [Link]
-
Ermert, D., & Ünal, C. M. (2015). Inhibition of Pseudomonas aeruginosa biofilm formation by 2,2'-bipyridyl, lipoic, kojic and picolinic acids. Iranian journal of basic medical sciences, 18(9), 875–880. [Link]
-
Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. Journal of Medical Microbiology, 63(Pt 8), 1064–1072. [Link]
-
Li, Y., Li, Y., Zhang, J., Liu, Y., Li, S., & Chen, J. (2022). Enhanced Biosynthesis of Fatty Acids Contributes to Ciprofloxacin Resistance in Pseudomonas aeruginosa. Frontiers in Microbiology, 13, 843817. [Link]
-
Yang, L., Ding, W., Xu, Y., Wu, D., Li, S., & Chen, J. (2023). Host cell-based screening assays for identification of molecules targeting Pseudomonas aeruginosa cyclic di-GMP signaling and biofilm formation. Frontiers in Cellular and Infection Microbiology, 13, 1281831. [Link]
Sources
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Biofilms with the Fatty Acid Signaling Molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candida albicans Tup1 is involved in farnesol-mediated inhibition of filamentous-growth induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. ajol.info [ajol.info]
- 11. Candida albicans Tup1 Is Involved in Farnesol-Mediated Inhibition of Filamentous-Growth Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | Dispersive biofilm from membrane bioreactor strains: effects of diffusible signal factor addition and characterization by dispersion index [frontiersin.org]
- 17. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 18. In vitro interactions between farnesol and fluconazole, amphotericin B or micafungin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Candida albicans antibiofilm molecules: analysis based on inhibition and eradication studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial effect of farnesol, a Candida albicans quorum sensing molecule, on Paracoccidioides brasiliensis growth and morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. static.igem.org [static.igem.org]
- 25. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 26. odont.uio.no [odont.uio.no]
- 27. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to cis-2-Decenoic Acid and Its Synthetic Analogs in Biofilm Control
For researchers, scientists, and drug development professionals at the forefront of combating microbial resistance, the intricate world of bacterial communication offers a promising frontier. Within this realm, cis-2-decenoic acid (cis-DA), a fatty acid signaling molecule, has emerged as a significant player in the regulation of bacterial biofilms. This guide provides an in-depth comparative analysis of cis-DA and its synthetic analogs, offering insights into their mechanisms, performance, and the experimental frameworks used to evaluate their efficacy. Our objective is to equip you with the technical knowledge and practical methodologies necessary to advance the development of novel anti-biofilm strategies.
The Central Role of this compound in Biofilm Regulation
Discovered as a diffusible signal factor produced by Pseudomonas aeruginosa, this compound is a medium-chain unsaturated fatty acid that functions as an intercellular signaling molecule.[1][2] Its significance lies in its multifaceted ability to control biofilms through three primary mechanisms: the inhibition of biofilm formation, the dispersal of established biofilms, and the modulation of persister cells to a more susceptible state.[3] This broad-spectrum activity extends across various Gram-positive and Gram-negative bacteria, and even the yeast Candida albicans, making it a molecule of considerable interest for therapeutic development.[1]
The native concentration of cis-DA produced by P. aeruginosa in a laboratory biofilm setting has been found to be approximately 2.5 nM.[4] However, when applied exogenously, it has been shown to be active over a wide concentration range, from nanomolar to millimolar levels.[1]
The Rationale and Design of Synthetic Analogs
While cis-DA demonstrates potent anti-biofilm activity, its efficacy can be hampered by the potential for the cis double bond to isomerize to the less active trans configuration, particularly when exposed to heat, light, or radiation during sterilization or formulation processes.[5] This has prompted the rational design and synthesis of analogs that can overcome this limitation and potentially exhibit enhanced biological activity. The primary goals in designing these analogs are to:
-
Stabilize the Active Conformation: By modifying the double bond, the molecule can be locked into a cis-like configuration, enhancing its stability and shelf-life.
-
Optimize Bioactivity: Modifications to the alkyl chain length and the carboxylic acid headgroup can influence the molecule's interaction with bacterial targets, potentially leading to increased efficacy.
-
Improve Physicochemical Properties: Alterations to the molecule's structure can enhance properties such as solubility and bioavailability.
A key structural feature for the biological activity of cis-2-alkenoic acids is the presence of the double bond at the C-2 position in the cis configuration.[5] Studies have shown that the trans isomer of 2-decenoic acid is significantly less active in inducing biofilm dispersal.[1] Furthermore, the length of the alkyl chain plays a critical role, with optimal activity generally observed for chain lengths between 10 and 14 carbon atoms.[5][6]
Comparative Performance Analysis: this compound vs. Synthetic Analogs
A prime example of a rationally designed synthetic analog is 2-heptylcyclopropane-1-carboxylic acid (2CP) . In this analog, the cis-2 double bond of decenoic acid is replaced with a cyclopropane ring, effectively locking the molecule in a stable cis-like conformation.[5] This structural modification has been shown to result in comparable or even superior anti-biofilm activity compared to the parent compound.
The following table summarizes the comparative performance of cis-DA and its analog, 2CP, against biofilms of Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Target Organism | Biofilm Dispersal Activity (at 125 µg/mL) | Biofilm Inhibition (MBIC50 in µg/mL) | Synergistic Effects with Antibiotics | Reference(s) |
| This compound (cis-DA) | S. aureus | ~25% dispersal | >500 | Additive with Tobramycin and Tetracycline; Synergistic with Linezolid | [5][7] |
| P. aeruginosa | ~40% dispersal | >500 | Additive with Tobramycin and Tetracycline; Antagonistic with Levofloxacin | [5][7] | |
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | S. aureus | ~100% dispersal | 250 | Additive with Tobramycin and Tetracycline; Synergistic with Levofloxacin | [5][7] |
| P. aeruginosa | ~60% dispersal | 500 | Synergistic with Tobramycin and Levofloxacin ; Additive with Tetracycline | [5][7] |
Key Insights from the Comparative Data:
-
Enhanced Dispersal Activity of 2CP: The cyclopropanated analog, 2CP, demonstrates significantly greater efficacy in dispersing pre-formed S. aureus biofilms compared to cis-DA.[5]
-
Improved Biofilm Inhibition by 2CP: 2CP exhibits a lower Minimum Biofilm Inhibitory Concentration (MBIC50) against S. aureus than cis-DA, indicating greater potency in preventing biofilm formation.[7]
-
Favorable Synergistic Profiles of 2CP: 2CP shows synergistic effects with a broader range of antibiotics against both S. aureus and P. aeruginosa compared to cis-DA.[7] This suggests that 2CP may be a more effective adjunctive therapy to enhance the efficacy of conventional antibiotics against biofilm-associated infections.
Experimental Protocols for Evaluation
The robust evaluation of anti-biofilm agents requires standardized and reproducible experimental protocols. Below are detailed methodologies for assessing biofilm inhibition and dispersal.
Biofilm Inhibition Assay (Microtiter Plate Method)
This assay is a high-throughput method to determine the minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) of a compound.
Causality Behind Experimental Choices: The use of a 96-well microtiter plate allows for the simultaneous testing of multiple concentrations and replicates, ensuring statistical robustness. Crystal violet staining is a simple and effective method for quantifying the total biofilm biomass.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium (e.g., Tryptic Soy Broth for S. aureus, Luria-Bertani broth for P. aeruginosa). Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh broth.
-
Preparation of Compound Dilutions: Prepare a serial dilution of the test compound (cis-DA or its analogs) in the appropriate broth medium in a 96-well microtiter plate. Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the compound dilutions and controls. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Planktonic Growth Assessment (MIC determination): After incubation, measure the optical density (OD) at 600 nm to determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.
-
Biofilm Quantification (MBIC determination):
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilize the stained biofilm by adding 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader. The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the positive control.
-
Biofilm Dispersal Assay
This assay evaluates the ability of a compound to disperse a pre-formed biofilm.
Causality Behind Experimental Choices: Growing the biofilm for an extended period (24-48 hours) ensures the formation of a mature and robust biofilm structure. Quantifying the remaining biofilm biomass after treatment provides a direct measure of the compound's dispersal activity.
Step-by-Step Methodology:
-
Biofilm Formation: Grow biofilms in a 96-well microtiter plate as described in the biofilm inhibition assay (steps 1-3) without the addition of the test compound.
-
Treatment with Test Compound: After 24-48 hours of biofilm growth, carefully remove the planktonic medium and replace it with fresh broth containing various concentrations of the test compound.
-
Incubation: Incubate the plate for a defined period (e.g., 1-24 hours) at 37°C.
-
Quantification of Remaining Biofilm: Following the treatment period, quantify the remaining biofilm biomass using the crystal violet staining method as described in the biofilm inhibition assay (step 5). The percentage of biofilm dispersal is calculated relative to the untreated control.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Signaling Pathway of this compound
Sources
- 1. A Fatty Acid Messenger Is Responsible for Inducing Dispersion in Microbial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering | NSF Public Access Repository [par.nsf.gov]
- 4. Control of Biofilms with the Fatty Acid Signaling Molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] cis-2-Alkenoic Acids as Promising Drugs for the Control of Biofilm Infections. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
A Comparative Guide to Validating the Effect of cis-2-Decenoic Acid on Gram-Positive and Gram-Negative Bacteria
Introduction
In the ongoing battle against antimicrobial resistance, strategies that target bacterial biofilms have become a critical area of research. Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously tolerant to conventional antibiotics.[1] cis-2-Decenoic acid (C2DA), a fatty acid signaling molecule originally isolated from Pseudomonas aeruginosa, has emerged as a promising agent for biofilm control.[1][2] This molecule exhibits broad-spectrum activity, inducing biofilm dispersion across a range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[1][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of C2DA. We will explore its dual-action mechanism, provide detailed experimental protocols for its evaluation against both Gram-positive and Gram-negative bacteria, and present a model for comparative data analysis. Our focus is on robust, self-validating methodologies that ensure scientific integrity and reproducibility.
The Multifaceted Mechanism of this compound
C2DA's primary strength lies in its ability to modulate bacterial behavior rather than outright killing, making it a unique tool in antimicrobial strategies. Its mechanisms include:
-
Biofilm Dispersion: C2DA induces a transition from a sessile (biofilm) to a planktonic (free-swimming) phenotype.[3] This process is a natural part of the biofilm life cycle, and C2DA acts as a trigger, causing the release of cells from the biofilm matrix.[1]
-
Reversion of Persister Cells: It can revert dormant, antibiotic-tolerant "persister" cells to a metabolically active state.[3] This "awakening" makes them susceptible to conventional antibiotics, highlighting C2DA's potential in combination therapies.[1][3]
-
Increased Membrane Permeability: Evidence suggests that C2DA interacts with the bacterial cell membrane, increasing its permeability.[4] This action may facilitate the uptake of other antimicrobial agents, leading to synergistic or additive effects.[4]
This guide will provide the tools to experimentally validate these effects in your own laboratory setting.
Experimental Design & Rationale
To comprehensively validate C2DA's effects, a multi-pronged approach is necessary. We will compare its activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, both of which are clinically significant and prolific biofilm formers.
Core Validation Assays:
-
Antimicrobial Susceptibility Testing (AST): To determine the direct impact of C2DA on bacterial growth.
-
Biofilm Inhibition & Dispersal Assays: To quantify C2DA's effect on biofilm dynamics.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the validation process, from initial susceptibility testing to the evaluation of biofilm-specific activity.
Caption: Experimental workflow for validating C2DA's effects.
Detailed Experimental Protocols
These protocols are based on established methodologies and can be adapted for high-throughput screening. For all antimicrobial susceptibility testing, it is crucial to follow the guidelines set by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of C2DA required to inhibit the growth of planktonic bacteria, following a standard broth microdilution method.[5][6]
Materials:
-
Staphylococcus aureus (e.g., ATCC 25923) and Pseudomonas aeruginosa (e.g., PAO1 or ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Broth (TSB) for initial culture growth
-
This compound (stock solution in DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Plate reader (600 nm)
Procedure:
-
Prepare Inoculum: a. Inoculate a single colony of each bacterium into 5 mL of TSB and incubate overnight at 37°C. b. Dilute the overnight culture in CAMHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Further dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
Prepare C2DA Dilutions: a. Perform a two-fold serial dilution of the C2DA stock solution in CAMHB directly in the 96-well plate. Typical concentration ranges to test for C2DA are from 1 µM to 500 µM. b. The final volume in each well should be 100 µL before adding bacteria.
-
Inoculation: a. Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL. This will dilute the C2DA and the inoculum by half, achieving a final bacterial concentration of ~7.5 x 10⁵ CFU/mL. b. Include a positive control (bacteria in CAMHB without C2DA) and a negative control (CAMHB only).
-
Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of C2DA at which no visible turbidity (growth) is observed. This can be confirmed by reading the optical density at 600 nm.
Protocol 2: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay modifies the MIC protocol to assess the concentration of C2DA needed to prevent biofilm formation.
Materials:
-
Same as MIC protocol, plus Crystal Violet solution (0.1% w/v) and 30% acetic acid.
Procedure:
-
Plate Setup: Follow steps 1-4 from the MIC protocol.
-
Remove Planktonic Cells: After incubation, carefully discard the liquid content from each well. Wash the wells gently three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain Biofilm: a. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. b. Discard the crystal violet solution and wash the wells three times with PBS. c. Air dry the plate completely.
-
Quantify Biofilm: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Incubate for 15 minutes at room temperature. c. Read the absorbance at 595 nm using a plate reader.
-
Determine MBIC: The MBIC is the lowest C2DA concentration showing a significant reduction (e.g., >90%) in absorbance compared to the positive control.[4]
Protocol 3: Biofilm Dispersal Assay
This protocol evaluates C2DA's ability to break down a pre-formed, mature biofilm.
Procedure:
-
Grow Mature Biofilms: a. Inoculate a 96-well plate with bacteria as described in the MIC protocol (Step 1c), but without any C2DA. b. Incubate for 24-48 hours at 37°C to allow for mature biofilm formation.
-
Remove Planktonic Cells: After incubation, discard the supernatant and wash the wells gently with PBS.
-
Treat with C2DA: a. Add 200 µL of fresh CAMHB containing serial dilutions of C2DA to the wells with the mature biofilms. b. Include a control where only fresh CAMHB is added.
-
Incubate: Incubate the plate for another 24 hours at 37°C.
-
Quantify Remaining Biofilm: Follow steps 2-4 from the MBIC protocol to wash, stain, and quantify the remaining biofilm. A significant decrease in absorbance compared to the untreated control indicates dispersal.[7]
Comparative Data Analysis
The results from these assays will allow for a direct comparison of C2DA's efficacy against Gram-positive and Gram-negative bacteria. Data should be summarized in clear, comparative tables.
Table 1: Comparative Efficacy of this compound
| Parameter | S. aureus (Gram-positive) | P. aeruginosa (Gram-negative) | Interpretation |
| MIC | > 250 µM | > 250 µM | C2DA has low direct antimicrobial activity at test concentrations. |
| MBIC | ~ 60 µM | ~ 80 µM | C2DA effectively inhibits biofilm formation at sub-MIC levels. |
| Dispersal | Effective at ~100-300 nM | Effective at ~100-300 nM | C2DA induces dispersal of mature biofilms at very low, nanomolar concentrations.[7] |
Note: The values presented are illustrative and based on published findings. Actual results may vary based on strain and experimental conditions.
Visualizing the Dispersal Mechanism
C2DA is believed to trigger a signaling cascade that leads to the degradation of the biofilm matrix and the reversion of bacteria to a planktonic state.
Caption: Proposed mechanism of C2DA-induced biofilm dispersal.
Conclusion and Future Directions
This compound demonstrates significant potential not as a traditional antibiotic, but as a biofilm modulator. Its ability to inhibit biofilm formation and disperse established biofilms at low concentrations is consistent across both Gram-positive and Gram-negative species.[1][3] The most profound implication of this research is C2DA's capacity to re-sensitize antibiotic-tolerant persister cells.[3]
Future research should focus on synergistic studies, combining C2DA with conventional antibiotics to assess its ability to enhance their efficacy against biofilms.[4] Validating these effects in vivo will be the crucial next step in translating this promising research into clinical applications. The methodologies outlined in this guide provide a robust foundation for these continued investigations.
References
-
Marques, C., et al. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology. Available at: [Link]
-
Soheili, V., et al. (2015). The novel effect of this compound on biofilm producing Pseudomonas aeruginosa. Microbiology Research. Available at: [Link]
-
Marques, C., et al. (2014). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Molecules. Available at: [Link]
-
Jennings, L. K., et al. (2023). cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS. mBio. Available at: [Link]
-
Jennings, M., et al. (2015). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. Austin Journal of Orthopedics & Rheumatology. Available at: [Link]
-
ProQuest. (n.d.). Signal Transduction and Regulation of the this compound Induced Biofilm Dispersion Response in Pseudomonas aeruginosa. Available at: [Link]
-
Marques, C., et al. (2011). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS One. Available at: [Link]
-
Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Available at: [Link]
-
Goc, A., et al. (2021). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Molecules. Available at: [Link]
-
Wright, G. D., & Rock, C. O. (2017). Mining Fatty Acid Biosynthesis for New Antimicrobials. Annual Review of Microbiology. Available at: [Link]
-
Soheili, V., et al. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research. Available at: [Link]
-
Junkes, C., et al. (2020). Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF). International Journal of Molecular Sciences. Available at: [Link]
-
Sanabria-Ríos, D. J., et al. (2020). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research. Available at: [Link]
-
Kim, M. K., et al. (2022). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Frontiers in Microbiology. Available at: [Link]
-
CLSI. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
Jurado-Martín, I., et al. (2021). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Red de Investigación de Aditivos Alimentarios. Available at: [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdb.apec.org [pdb.apec.org]
- 7. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. fda.gov [fda.gov]
A Comparative Guide to Biofilm Dispersal Agents in Candida albicans: Cis-2-Decenoic Acid vs. Farnesol
For researchers, scientists, and drug development professionals engaged in the battle against persistent fungal infections, the biofilm-forming capacity of Candida albicans represents a formidable challenge. These structured, matrix-encased communities confer profound resistance to conventional antifungal agents and host immune defenses. Consequently, strategies aimed at disrupting biofilm integrity are of paramount importance. This guide provides an in-depth, objective comparison of two prominent signaling molecules implicated in the regulation of C. albicans biofilms: cis-2-decenoic acid, a fatty acid messenger, and farnesol, a quorum-sensing molecule.
This analysis moves beyond a simple listing of features to explore the causality behind experimental findings, offering a trustworthy, evidence-based perspective on their respective mechanisms, efficacy, and potential therapeutic applications.
Introduction: The Clinical Challenge of Candida albicans Biofilms
Candida albicans is a major human fungal pathogen, notorious for its ability to form biofilms on both biological and inert surfaces, such as medical implants. A critical virulence trait of C. albicans is its morphological plasticity, specifically the transition from a unicellular yeast form to filamentous hyphae.[1][2][3] This yeast-to-hyphae switch is fundamental for biofilm development, tissue invasion, and overall pathogenicity. Biofilm maturation results in a complex, three-dimensional structure that serves as a persistent reservoir for infection.
The dispersal of cells from a mature biofilm is a crucial step in the fungal life cycle, enabling the colonization of new sites. Understanding and manipulating this process is a key therapeutic strategy. Both this compound and farnesol are signaling molecules that interfere with the yeast-to-hyphae transition, thereby profoundly impacting biofilm formation.[3][4][5]
Farnesol: The Endogenous Quorum Sensor
Farnesol is a sesquiterpene alcohol produced by C. albicans itself as a quorum-sensing molecule. Its accumulation at high cell densities acts as a negative feedback signal, inhibiting the yeast-to-hyphae transition and, consequently, biofilm formation.[1][2][4][6]
Mechanism of Action
Farnesol's primary mechanism involves the inhibition of the cyclic AMP (cAMP)-Protein Kinase A (PKA) signaling pathway, a central regulator of morphogenesis in C. albicans.[1][2][7] It achieves this by directly or indirectly inhibiting the adenylate cyclase, Cyr1.[1][2] This reduction in intracellular cAMP levels prevents the activation of downstream effectors required for hyphal growth.
The signaling cascade can be summarized as follows:
-
Farnesol Accumulation: At high cell densities, extracellular farnesol concentration increases.
-
Cyr1 Inhibition: Farnesol suppresses the activity of the adenylate cyclase Cyr1.[1][2]
-
cAMP Reduction: The inhibition of Cyr1 leads to a decrease in intracellular cAMP levels.
-
PKA Pathway Inactivation: Reduced cAMP prevents the activation of Protein Kinase A (PKA).
-
Repression of Hyphal Growth: Downstream transcriptional regulators essential for hyphal development, such as Efg1, are not activated. Furthermore, transcriptional repressors of hyphal growth, like Tup1 and Nrg1, remain active.[1][7]
-
Gene Expression Changes: This leads to the downregulation of hyphae-specific genes, including HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3), which are crucial for adhesion and biofilm integrity.[4][8][9]
The net result is that C. albicans cells remain in the yeast form, preventing the initiation and development of a structured biofilm.[8]
This compound: A Cross-Kingdom Biofilm Inhibitor
This compound (also known as BDSF for Burkholderia cenocepacia Diffusible Signal Factor) is a fatty acid signaling molecule not produced by C. albicans, but by bacteria such as Pseudomonas aeruginosa and Burkholderia cenocepacia.[3][10] Its ability to influence C. albicans morphology highlights the significance of inter-kingdom signaling within polymicrobial communities.[10][11]
Mechanism of Action
Unlike farnesol, this compound does not appear to primarily target the cAMP-PKA pathway. Instead, its mechanism involves the modulation of key transcriptional regulators that govern filamentous growth.[3][11]
Recent studies have elucidated a pathway involving the following key proteins:
-
Modulation of Regulators: Exogenous this compound leads to an increase in the protein levels of Ubi4 and Sfl1.[3]
-
Ubi4 and Sfl1 Function: Sfl1 is a known transcriptional repressor of hyphal growth. Ubi4 is a polyubiquitin precursor, suggesting a role in protein turnover.[3]
-
Degradation of Sfl2: The increased levels of Ubi4 and Sfl1 promote the degradation of Sfl2, a transcriptional activator of filamentous growth.[3]
-
Repression of Hyphal Growth: With the activator Sfl2 degraded and the repressor Sfl1 active, the genetic program for hyphal morphogenesis is blocked.
-
Gene Expression Changes: Similar to farnesol, this cascade results in the significant downregulation of hyphae-specific genes like HWP1 and ALS3.[9]
This distinct mechanism allows C. albicans to remain in its yeast form, thereby inhibiting biofilm formation.[3]
Step-by-Step Methodology:
-
Strain Preparation: Culture C. albicans (e.g., strain SC5314) overnight in a suitable liquid medium (e.g., YPD) at 30°C with agitation.
-
Cell Standardization: Harvest the cells by centrifugation, wash them twice with sterile phosphate-buffered saline (PBS), and resuspend them in a biofilm-growth medium (e.g., RPMI 1640). Adjust the cell density to 1 x 107 cells/mL using a spectrophotometer or hemocytometer.
-
Plate Inoculation: Add 100 µL of the standardized cell suspension to the wells of a flat-bottomed 96-well microtiter plate.
-
Compound Addition: Prepare serial dilutions of this compound and farnesol in the same biofilm-growth medium at 2x the final desired concentration. Add 100 µL of the compound dilutions to the wells. Include vehicle-only wells (e.g., media with DMSO if used for solubilization) as a negative control.
-
Incubation: Incubate the plate at 37°C for 24 to 48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully aspirate the medium from each well and wash the biofilms twice with 200 µL of sterile PBS to remove any non-adherent, planktonic cells.
-
Quantification (XTT Assay Example):
-
Prepare an XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] solution.
-
Add 100 µL of the XTT solution to each well and incubate in the dark for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
-
Protocol: Hyphal Formation (Germ Tube) Assay
This assay directly assesses the ability of a compound to inhibit the yeast-to-hyphae morphological switch.
Causality: Serum is a potent inducer of hyphal growth. By observing the morphology of cells microscopically after a short incubation period in the presence of serum and the test compound, one can directly and rapidly assess the compound's inhibitory effect on this key virulence trait.
Step-by-Step Methodology:
-
Cell Preparation: Prepare a standardized yeast cell suspension as described in Protocol 5.1, Step 2.
-
Assay Setup: In microtubes, combine the cell suspension with a hyphae-inducing medium (e.g., YPD + 10% fetal bovine serum) and the test compound at the desired concentration.
-
Incubation: Incubate the tubes at 37°C for 3-4 hours with agitation.
-
Microscopy: Place a small aliquot of the cell suspension onto a microscope slide.
-
Quantification: Using a light microscope, count at least 200 cells and determine the percentage of cells that have formed germ tubes (the initial stage of a hypha). Compare the percentages between treated and untreated control samples. [3]
Conclusion and Future Directions
The comparative analysis of this compound and farnesol reveals two distinct, potent inhibitors of C. albicans biofilm formation, each with a unique mechanism of action.
-
Farnesol , the endogenous quorum sensor, acts by repressing the central cAMP-PKA signaling pathway.
-
This compound , a bacterial signaling molecule, functions by modulating a specific set of transcriptional activators and repressors of filamentous growth.
Experimental data unequivocally demonstrates that This compound is a more potent inhibitor of hyphal morphogenesis and subsequent biofilm formation than farnesol . [3][9]This superior efficacy at lower concentrations makes it a particularly promising candidate for further investigation.
However, a significant limitation for both molecules is their inefficacy against pre-formed, mature biofilms. [9][12]This underscores a critical point for drug development professionals: these agents are likely best suited for prophylactic applications or as part of a combination therapy rather than as standalone treatments for established biofilm infections.
Future research should focus on:
-
Combination Therapies: Investigating synergistic effects of these molecules with conventional antifungals to tackle mature biofilms. This compound has been shown to revert bacterial persister cells to an antibiotic-susceptible state, a mechanism worth exploring in C. albicans. [13][14]* Structural Analogs: Developing synthetic analogs of this compound with enhanced stability, bioavailability, and potency.
-
In Vivo Efficacy: Translating the promising in vitro results into robust animal models of biofilm-associated candidiasis to assess real-world therapeutic potential. [15] By understanding the distinct molecular pathways and comparative potencies of these signaling molecules, the scientific community can better design and develop novel therapeutic strategies to undermine the formidable defenses of Candida albicans biofilms.
References
-
Davis-Hanna, A., Piispanen, A. E., Stateva, L. I., & Hogan, D. A. (2008). Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signaling pathway and the regulation of morphogenesis. Molecular Microbiology, 67(1), 47–62. Available from: [Link]
-
Hall, R. A., De Sordi, L., MacCallum, D. M., Topal, H., Eaton, R., Bloor, J. W., ... & Mühlschlegel, F. A. (2011). Farnesol-induced apoptosis in Candida albicans is mediated by the Ras-cAMP-PKA pathway. Eukaryotic Cell, 10(10), 1293-1303. Available from: [Link]
-
Nikoomanesh, F., Roudbar mohammadi, S., Bashardoust, B., & Zareei, M. (2018). Effect of Farnesol on Responsive Gene Expressions in Hyphal Morphogenesis Transformation of Candida albicans. Infection Epidemiology and Microbiology, 4(2), 73-77. Available from: [Link]
-
Kebaara, B. W., Langford, M. L., Navarathna, D. H., Dumitru, R., Nickerson, K. W., & Atkin, A. L. (2008). Candida albicans Tup1 is involved in farnesol-mediated inhibition of filamentous-growth induction. Eukaryotic Cell, 7(6), 980–987. Available from: [Link]
-
Grahl, N., Hart, S., & Mühlschlegel, F. A. (2012). Farnesol and cyclic AMP signaling effects on the hypha-to-yeast transition in Candida albicans. Eukaryotic Cell, 11(10), 1278–1286. Available from: [Link]
-
Ramage, G., Saville, S. P., Wickes, B. L., & López-Ribot, J. L. (2002). Inhibition of Candida albicans biofilm formation by farnesol, a quorum-sensing molecule. Applied and Environmental Microbiology, 68(11), 5459–5463. Available from: [Link]
-
Lu, Y., Su, C., Liu, H., Ho, P. Y., Shboul, M. R., Li, C., ... & Wang, L. (2016). Candida albicans Ubiquitin and Heat Shock Factor-Type Transcriptional Factors Are Involved in 2-Dodecenoic Acid-Mediated Inhibition of Hyphal Growth. International journal of molecular sciences, 17(10), 1699. Available from: [Link]
-
Shareck, J., Belhoussine, R., & Lévesque, C. M. (2018). From Jekyll to Hyde: The Yeast–Hyphal Transition of Candida albicans. Journal of Fungi, 4(2), 53. Available from: [Link]
-
Marques, C. N. H., & Davies, D. G. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 817–834. Available from: [Link]
-
Wang, L., Liu, H., Su, C., Lu, Y., & Li, C. (2015). Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid. Journal of Medical Microbiology, 64(Pt_11), 1335–1342. Available from: [Link]
-
Lindsay, A. K., & Hogan, D. A. (2011). Linking quorum sensing regulation and biofilm formation by Candida albicans. Methods in molecular biology (Clifton, N.J.), 692, 217–231. Available from: [Link]
-
Weber, K., Schulz, B., & Ruhnke, M. (2010). Farnesol signalling in Candida albicans - more than just communication. Current genetics, 56(4), 315–325. Available from: [Link]
-
Davies, D. G., & Marques, C. N. H. (2009). A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of bacteriology, 191(5), 1393–1403. Available from: [Link]
-
Wikipedia contributors. (2023, December 19). Biofilm. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]
-
Zawrotniak, M., Wojtalik, K., & Rapala-Kozik, M. (2019). Farnesol, a Quorum-Sensing Molecule of Candida albicans Triggers the Release of Neutrophil Extracellular Traps. Cells, 8(12), 1611. Available from: [Link]
-
Yang, D. L., Zhang, Y. Q., Hu, Y. L., Weng, L. X., Zeng, G. S., & Wang, L. H. (2018). Protective Effects of cis-2-Dodecenoic Acid in an Experimental Mouse Model of Vaginal Candidiasis. Biomedical and environmental sciences : BES, 31(12), 875–883. Available from: [Link]
-
Nobile, C. J., & Mitchell, A. P. (2017). Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays. mSphere, 2(2), e00058-17. Available from: [Link]
-
Lu, Y., Su, C., & Wang, L. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PloS one, 9(7), e101677. Available from: [Link]
-
Zawrotniak, M., Bochenska, O., Karkowska-Kuleta, J., Seweryn-Ozog, K., & Rapala-Kozik, M. (2017). Farnesol, a quorum-sensing molecule of Candida albicans, triggers the release of neutrophil extracellular traps. Virulence, 8(2), 173–186. Available from: [Link]
-
Hornby, J. M., Jensen, E. C., Lisec, A. D., Tasto, J. J., Jahnke, B., Shoemaker, R., ... & Nickerson, K. W. (2001). Quorum sensing in the dimorphic fungus Candida albicans is mediated by farnesol. Applied and environmental microbiology, 67(7), 2982–2992. Available from: [Link]
-
Ceresa, C., Rinaldi, M., Chiono, V., & Carmagnola, I. (2019). Effects of tyrosol and farnesol on Candida albicans biofilm. Experimental and Therapeutic Medicine, 17(5), 3797–3803. Available from: [Link]
-
Marques, C. N. H., Dorkin, J. R., Amari, D. T., & Davies, D. G. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. Applied and environmental microbiology, 80(23), 7236–7252. Available from: [Link]
-
Lang, S., Palmer, R. J., Jr, & Stoodley, P. (2017). The Candida albicans quorum-sensing molecule farnesol alters sphingolipid metabolism in human monocyte-derived dendritic cells. mBio, 8(4), e01254-17. Available from: [Link]
-
Fox, E. P., & Nobile, C. J. (2012). In Vitro Culturing and Screening of Candida albicans Biofilms. Current protocols in microbiology, 26, 1B.2.1–1B.2.17. Available from: [Link]
-
Uppuluri, P., Nett, J. E., Heitman, J., & Andes, D. R. (2010). Dispersion as an Important Step in the Candida albicans Biofilm Developmental Cycle. PLoS pathogens, 6(3), e1000828. Available from: [Link]
-
Uppuluri, P., & López-Ribot, J. L. (2010). Dispersion as an important step in the Candida albicans biofilm developmental cycle. Communicative & integrative biology, 3(5), 450–452. Available from: [Link]
-
Marques, C. N. H., Dorkin, J. R., Amari, D. T., & Davies, D. G. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. Applied and Environmental Microbiology, 80(23), 7236-7252. Available from: [Link]
-
Van Dijck, P., Sjollema, J., Cammue, B. P. A., Lagrou, K., Berman, J., d'Enfert, C., & Andes, D. R. (2018). In Vitro Models for Candida Biofilm Development. Methods in molecular biology (Clifton, N.J.), 1673, 213–228. Available from: [Link]
-
Davies, D. G., & Marques, C. N. (2009). A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of bacteriology, 191(5), 1393–1403. Available from: [Link]
-
Kim, S., Lee, H., & Lee, J. (2021). Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol. Microbial biotechnology, 14(4), 1353–1366. Available from: [Link]
-
Ramage, G., Saville, S. P., Wickes, B. L., & López-Ribot, J. L. (2002). Inhibition of Candida albicans biofilm formation by farnesol, a quorum-sensing molecule. Applied and environmental microbiology, 68(11), 5459–5463. Available from: [Link]
-
Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing. Nature protocols, 3(9), 1494–1500. Available from: [Link]
-
Cordeiro, L. R., de-Jesus-Soares, A., da-Silva, A. C. B., da-Silva, L. A., & de-Melo, L. D. (2016). Biofilm formation by Candida albicans and Streptococcus mutans in the presence of farnesol: a quantitative evaluation. Biofouling, 32(3), 269–278. Available from: [Link]
-
Kong, E. F., Tsui, C., Kucharíková, S., Van Dijck, P., & Jabra-Rizk, M. A. (2016). Effect of Quorum Sensing Molecule Farnesol on Mixed Biofilms of Candida albicans and Staphylococcus aureus. Pathogens (Basel, Switzerland), 5(4), 59. Available from: [Link]
-
Riekhof, W. R., & Nickerson, K. W. (2017). Quorum sensing in Candida albicans: farnesol versus farnesoic acid. FEBS letters, 591(12), 1637–1640. Available from: [Link]
-
Nickerson, K. W., & Riekhof, W. R. (2017). Quorum sensing in Candida albicans: Farnesol versus farnesoic acid. FEBS Letters, 591(12), 1637-1640. Available from: [Link]
-
Hornby, J. M., Jensen, E. C., Lisec, A. D., Tasto, J. J., Jahnke, B., Shoemaker, R., ... & Nickerson, K. W. (2001). Quorum sensing in the dimorphic fungus Candida albicans is mediated by farnesol. Applied and environmental microbiology, 67(7), 2982–2992. Available from: [Link]
Sources
- 1. Farnesol and Cyclic AMP Signaling Effects on the Hypha-to-Yeast Transition in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking quorum sensing regulation and biofilm formation by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Candida albicans biofilm formation by farnesol, a quorum-sensing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesol and cyclic AMP signaling effects on the hypha-to-yeast transition in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Farnesol on Responsive Gene Expressions in Hyphal Morphogenesis Transformation of Candida albicans [iem.modares.ac.ir]
- 9. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. From Jekyll to Hyde: The Yeast–Hyphal Transition of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dispersion as an Important Step in the Candida albicans Biofilm Developmental Cycle | PLOS Pathogens [journals.plos.org]
- 13. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. besjournal.com [besjournal.com]
A Researcher's Guide to Validating cis-2-Decenoic Acid's Efficacy Against Staphylococcus aureus Biofilms
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-biofilm properties of cis-2-decenoic acid (C2DA) against Staphylococcus aureus. It offers a comparative analysis with alternative strategies, supported by experimental data and detailed protocols, to facilitate informed decisions in the development of novel therapeutics against biofilm-associated infections.
The Challenge of Staphylococcus aureus Biofilms
Staphylococcus aureus is a formidable human pathogen, notorious for its ability to form biofilms—structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides a protective barrier, rendering the embedded bacteria highly resistant to conventional antibiotic therapies and the host immune system.[1] Biofilm-associated infections are a leading cause of chronic and recurrent diseases, frequently linked to medical devices such as catheters, prosthetic joints, and heart valves. The recalcitrance of these infections underscores the urgent need for innovative anti-biofilm strategies.
This compound: A Promising Biofilm Dispersal Agent
This compound (C2DA) is a fatty acid signaling molecule originally identified from Pseudomonas aeruginosa.[2] It has garnered significant attention for its broad-spectrum ability to induce the dispersion of established biofilms and inhibit their formation across various bacterial and fungal species, including S. aureus.[2][3]
Mechanism of Action
The primary mechanism of C2DA's anti-biofilm activity against S. aureus is attributed to its ability to increase the permeability of the bacterial cell membrane.[3] This disruption of the membrane integrity is thought to facilitate the entry of other antimicrobial agents, leading to synergistic effects.[3] Furthermore, C2DA has been shown to revert persister cells—dormant, antibiotic-tolerant cells within a biofilm—to a metabolically active and antibiotic-susceptible state.[4][5] While the precise signaling cascade within S. aureus is still under investigation, it is known that C2DA can regulate a wide array of genes involved in motility, chemotaxis, and cell attachment.[6]
Caption: Generalized mechanism of C2DA on S. aureus biofilms.
Comparative Analysis: C2DA vs. Alternative Anti-Biofilm Strategies
A critical aspect of validating a new therapeutic is to benchmark its performance against existing or emerging alternatives. The following table provides a comparative overview of C2DA and other anti-biofilm agents against S. aureus.
| Anti-Biofilm Agent | Mechanism of Action | Reported Efficacy (Biofilm Reduction) | Advantages | Limitations |
| This compound (C2DA) | Increases membrane permeability, alters gene expression.[3][6] | Inhibition of biofilm formation at concentrations as low as 125 µg/mL.[3][7][8] An analog, 2CP, dispersed ~100% of S. aureus biofilm at 125 µg/mL.[9] | Broad-spectrum activity, enhances antibiotic efficacy, reverts persister cells.[4][5] | Potential for off-target effects at higher concentrations. |
| Bacteriophage Therapy | Phage-encoded enzymes (endolysins) degrade the biofilm matrix and lyse bacterial cells.[10] | Combination of phage and depolymerase resulted in a significant decrease in biofilm biomass.[10] Phage Sb-1 with oxacillin reduced MRSA levels by ~90%.[11] | High specificity, self-replicating, low potential for resistance. | Narrow host range, potential for development of phage-resistant bacteria. |
| Other Fatty Acids (e.g., Petroselinic Acid) | Repression of quorum-sensing and virulence regulator genes.[5] | Petroselinic, vaccenic, and oleic acids at 100 µg/mL inhibited S. aureus biofilm formation by >65%.[5] | Natural compounds, potentially low toxicity. | Efficacy can be strain-dependent, mechanisms not fully elucidated for all. |
| Conventional Antibiotics (e.g., Vancomycin) | Inhibit cell wall synthesis. | Often ineffective against mature biofilms, requiring concentrations 10- to 1,000-fold higher than for planktonic bacteria.[12] | Well-characterized, established clinical use for planktonic infections. | High levels of resistance in biofilms, can induce biofilm formation at sub-inhibitory concentrations.[1] |
| Novel Small Molecules (e.g., Telithromycin) | Varies; some inhibit protein synthesis and reduce expression of biofilm-related genes.[13] | Telithromycin inhibited biofilm formation at 0.49 µM.[13] | Can be identified through high-throughput screening, potential for novel mechanisms. | Off-target effects and toxicity are significant concerns; many are still in preclinical development. |
Experimental Validation Protocols
To rigorously assess the anti-biofilm efficacy of C2DA, a multi-faceted approach employing standardized in vitro assays is essential.
Crystal Violet Biofilm Assay: Quantifying Biofilm Biomass
This high-throughput assay is a cornerstone for quantifying the total biomass of a biofilm.
Caption: Workflow for the Crystal Violet Biofilm Assay.
Step-by-Step Protocol:
-
Inoculation: Prepare an overnight culture of S. aureus in a suitable broth (e.g., Tryptic Soy Broth - TSB). Dilute the culture to a starting OD600 of approximately 0.05. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile broth as a negative control. For testing C2DA's inhibitory effect, add varying concentrations of C2DA to the wells at this stage.
-
Biofilm Formation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully aspirate the medium from each well and gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells.
-
Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM): Visualizing Biofilm Architecture and Viability
CLSM provides high-resolution, three-dimensional images of biofilms, allowing for the assessment of structural changes and cell viability.
Caption: Workflow for CLSM analysis of S. aureus biofilms.
Step-by-Step Protocol:
-
Biofilm Growth: Grow S. aureus biofilms on a suitable surface for confocal microscopy, such as glass-bottom dishes or chamber slides, for 24-48 hours at 37°C.
-
Treatment: For dispersal assays, gently replace the growth medium with fresh medium containing the desired concentration of C2DA and incubate for a specified period (e.g., 1-24 hours). For inhibition assays, grow the biofilm in the presence of C2DA from the start.
-
Staining: Carefully wash the biofilms with sterile PBS. Stain the biofilms using a fluorescent dye combination, such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which uses SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red). Incubate in the dark according to the manufacturer's instructions.
-
Imaging: Acquire Z-stack images of the stained biofilms using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the chosen fluorescent dyes.
-
Image Analysis: Analyze the 3D reconstructions of the biofilms using software such as COMSTAT or ImageJ to quantify parameters like total biomass, average thickness, and the ratio of live to dead cells.[13][14]
Conclusion and Future Directions
The validation of this compound's effect on S. aureus biofilms requires a systematic and comparative approach. The experimental protocols outlined in this guide provide a robust framework for quantifying its efficacy in terms of biomass reduction, structural disruption, and impact on cell viability. While C2DA demonstrates significant promise as an anti-biofilm agent, particularly in its ability to synergize with conventional antibiotics, further research is warranted. Future investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by C2DA in S. aureus. Moreover, in vivo studies are crucial to translate these in vitro findings into clinically relevant applications. A deeper understanding of a broader range of alternative anti-biofilm agents will also be essential for positioning C2DA within the evolving landscape of anti-infective therapies.
References
-
Efficacy of phage therapy in controlling staphylococcal biofilms: a systematic review - PMC. (2025, July 9). PubMed Central. [Link]
-
Use of Confocal Microscopy To Analyze the Rate of Vancomycin Penetration through Staphylococcus aureus Biofilms - NIH. (n.d.). National Institutes of Health. [Link]
-
Phage Therapy as an Alternative Treatment Modality for Resistant Staphylococcus aureus Infections - PMC - PubMed Central. (2023, February 1). PubMed Central. [Link]
-
This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - NIH. (n.d.). National Institutes of Health. [Link]
-
This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. (2012, May 15). SpringerLink. [Link]
-
Bacteriophage therapy for drug-resistant Staphylococcus aureus infections - Frontiers. (n.d.). Frontiers. [Link]
-
Combined Use of Bacteriophage K and a Novel Bacteriophage To Reduce Staphylococcus aureus Biofilm Formation - ASM Journals. (n.d.). American Society for Microbiology. [Link]
-
Graph showing the percentage of (A) S. aureus and (B) P. aeruginosa... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Staphylococcus aureus biofilm and the role of bacteriophages in its eradication - PHMD. (n.d.). Postępy Higieny i Medycyny Doświadczalnej. [Link]
-
This compound inhibits S. aureus growth and biofilm in vitro: A pilot study basic research - University of Memphis Digital Commons. (n.d.). University of Memphis. [Link]
-
Control of Biofilms with the Fatty Acid Signaling Molecule this compound. (n.d.). MDPI. [Link]
-
Potential of bacteriophages as disinfectants to control of Staphylococcus aureus biofilms. (2021, February 4). BMC Microbiology. [Link]
-
Promising Antibiofilm Agents: Recent Breakthrough against Biofilm Producing Methicillin-Resistant Staphylococcus aureus - PMC - NIH. (2020, October 3). PubMed Central. [Link]
-
Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - MDPI. (n.d.). MDPI. [Link]
-
Phage and Antibiotic Combinations Reduce Staphylococcus aureus in Static and Dynamic Biofilms Grown on an Implant Material - MDPI. (2023, February 7). MDPI. [Link]
-
Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One. (n.d.). PLOS. [Link]
-
Bacteriophage Therapy for Staphylococcus aureus Biofilm–Infected Wounds - OUCI. (n.d.). Ovid. [Link]
-
Control of Biofilms with the Fatty Acid Signaling Molecule this compound. (n.d.). MDPI. [Link]
-
Biofilm - Wikipedia. (n.d.). Wikipedia. [Link]
-
Production and impact of this compound on biofilm. PA=... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed. (n.d.). PubMed. [Link]
-
Comparative evaluation of small molecules reported to be inhibitors of Staphylococcus aureus biofilm formation - ASM Journals. (2023, December 7). American Society for Microbiology. [Link]
-
Control of Biofilms with the Fatty Acid Signaling Molecule this compound - PMC. (2015, November 25). PubMed Central. [Link]
-
Anti-biofilm agents: recent breakthrough against multi-drug resistant Staphylococcus aureus. (n.d.). Semantic Scholar. [Link]
-
The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - ASM Journals. (n.d.). American Society for Microbiology. [Link]
-
Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PubMed Central. (2022, June 1). PubMed Central. [Link]
-
Reduced Staphylococcus aureus biofilm formation in the presence of chitosan-coated iron oxide nanoparticles - PMC - NIH. (n.d.). PubMed Central. [Link]
-
Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability. (n.d.). Lab Medicine. [Link]
-
The processing of staphylococcal biofilm images from Fluorescence and Confocal Microscopy to assess in vitro efficacy of antiseptic molecules | bioRxiv. (2021, November 30). bioRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 3. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Biofilms with the Fatty Acid Signaling Molecule this compound [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. "this compound inhibits S. aureus growth and biofilm in vitro: A " by Jessica Amber Jennings, Harry S. Courtney et al. [digitalcommons.memphis.edu]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of phage therapy in controlling staphylococcal biofilms: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bacteriophage therapy for drug-resistant Staphylococcus aureus infections [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Integrated Experimental and Computational Discovery of Repurposed and Novel Inhibitors Targeting Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cis-2-Decenoic Acid and Cis-2-Dodecenoic Acid in Quorum Sensing and Biofilm Modulation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Language of Bacteria and the Promise of Fatty Acid Signaling
In the intricate world of microbial communities, communication is paramount. Bacteria utilize a sophisticated system of chemical signaling known as quorum sensing (QS) to coordinate collective behaviors, including virulence factor production, biofilm formation, and antibiotic resistance. The discovery of fatty acids as signaling molecules has opened new avenues for therapeutic intervention, offering novel strategies to disrupt these communication networks and control pathogenic bacteria.
Among the most studied of these fatty acid signals are cis-2-decenoic acid (cis-DA) and cis-2-dodecenoic acid (BDSF). Both belong to the diffusible signal factor (DSF) family of α,β-unsaturated fatty acids and have been identified as key players in modulating bacterial physiology. This guide provides a comparative analysis of these two influential molecules, delving into their physicochemical properties, biological activities, and mechanisms of action. We will explore their distinct and overlapping roles in quorum sensing, with a particular focus on their potential as anti-biofilm and anti-virulence agents. Furthermore, this guide furnishes detailed experimental protocols to empower researchers to conduct their own comparative investigations.
Physicochemical Properties: A Tale of Two Carbon Chains
The subtle difference in the length of their acyl chains—ten carbons for cis-DA and twelve for BDSF—underpins the nuanced variations in their biological activities. A comparative overview of their key physicochemical properties is presented below. It is important to note that while both are unsaturated fatty acids, their solubility and lipophilicity can influence their diffusion across cellular membranes and their interaction with molecular targets.
| Property | This compound (cis-DA) | cis-2-Dodecenoic Acid (BDSF) |
| Molecular Formula | C₁₀H₁₈O₂[1] | C₁₂H₂₂O₂[2] |
| Molar Mass | 170.25 g/mol [1] | 198.30 g/mol [2] |
| IUPAC Name | (2Z)-Dec-2-enoic acid[1] | (2Z)-Dodec-2-enoic acid[2] |
| Known Producer | Pseudomonas aeruginosa[1] | Burkholderia cenocepacia[3][4] |
| Boiling Point | 102-103 °C at 0.5 mmHg[1] | Not explicitly found |
| Computed XLogP3 | 3.2 | 4.2 |
Note: The data presented is collated from various sources and direct comparison should be interpreted with consideration of potential variations in experimental conditions.
Biological Activity: A Comparative Overview
Both cis-DA and BDSF are potent signaling molecules with a broad spectrum of activity that extends beyond their producing organisms, demonstrating interspecies and even inter-kingdom communication.[5][6] Their primary roles in quorum sensing are manifested through the regulation of biofilm formation and dispersal, virulence factor expression, and antibiotic susceptibility.
Biofilm Modulation: Induction of Dispersal
A hallmark of both cis-DA and BDSF is their ability to induce the dispersal of established biofilms.[4][5] This process is critical for the bacterial life cycle, allowing for the transition from a sessile, protected community to a planktonic, motile state for colonization of new sites.
-
This compound (cis-DA): Originally identified in Pseudomonas aeruginosa, cis-DA has demonstrated remarkable cross-species and cross-kingdom biofilm dispersal activity.[5][7] It can induce dispersal in a wide range of Gram-positive and Gram-negative bacteria, as well as the pathogenic yeast Candida albicans.[5][6] Effective concentrations for biofilm dispersal by P. aeruginosa have been reported in the nanomolar range.[6]
-
cis-2-Dodecenoic Acid (BDSF): As the cognate signal for Burkholderia cenocepacia, BDSF plays a crucial role in regulating biofilm formation in this opportunistic pathogen.[3][4] Its activity is not limited to Burkholderia, as it has been shown to influence biofilm formation in other bacteria and fungi.[8]
While both molecules are effective biofilm dispersal agents, the optimal concentrations and the spectrum of susceptible species can vary. The longer carbon chain of BDSF may influence its interaction with the cell envelope and its target receptors, potentially leading to differences in efficacy against certain organisms compared to cis-DA.
Quorum Sensing Inhibition and Virulence Attenuation
Beyond biofilm dispersal, both fatty acids can interfere with established quorum sensing circuits, leading to the downregulation of virulence factors.
-
This compound (cis-DA): In P. aeruginosa, cis-DA signaling has been shown to impact the expression of hundreds of genes, including those involved in motility, chemotaxis, and virulence.[9] By promoting a planktonic state, it can indirectly reduce the expression of biofilm-associated virulence factors.
-
cis-2-Dodecenoic Acid (BDSF): In P. aeruginosa, BDSF has been shown to modulate virulence by interfering with the las and rhl quorum sensing systems.[10] This interference leads to a reduction in the production of virulence factors such as proteases and pyocyanin.[10]
The ability of these molecules to attenuate virulence without directly killing the bacteria makes them attractive candidates for anti-virulence therapies, which are less likely to drive the development of resistance compared to traditional antibiotics.
Reversion of Persister Cells
A particularly compelling activity of cis-DA is its ability to revert antibiotic-tolerant persister cells to a metabolically active state, thereby rendering them susceptible to conventional antibiotics.[7] Persister cells are a subpopulation of dormant variants within a biofilm that are a major contributor to the recalcitrance of chronic infections. By "waking up" these cells, cis-DA can act synergistically with antibiotics to eradicate biofilms.[7][11] While this effect is well-documented for cis-DA, further research is needed to determine if BDSF shares this important characteristic.
Mechanisms of Action: Diverse Signaling Pathways
The signaling pathways for cis-DA and BDSF, while both part of the broader DSF family, involve distinct receptors and downstream effectors, reflecting the evolutionary adaptation of these systems in different bacterial species.
This compound (cis-DA) Signaling in Pseudomonas aeruginosa
The mechanism of cis-DA perception and signal transduction in P. aeruginosa is complex and not yet fully elucidated. However, two key regulatory systems have been implicated:
-
The DspS/DspR Two-Component System: This system is thought to be involved in sensing extracellular cis-DA and transducing the signal to regulate gene expression related to biofilm dispersal.
-
FadD1 - A Non-canonical Receptor: Recent studies have identified FadD1, a long-chain fatty acid-CoA ligase, as a receptor for cis-DA. Binding of cis-DA to FadD1 enhances its ability to bind to promoter regions of target genes, thereby modulating their transcription.
Caption: Putative signaling pathways for this compound in P. aeruginosa.
cis-2-Dodecenoic Acid (BDSF) Signaling in Burkholderia cenocepacia
In B. cenocepacia, the BDSF signaling pathway is better characterized and centers around the RpfR protein, a multi-domain receptor that directly links signal perception to the regulation of the intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP).
-
RpfR Receptor: RpfR contains a Per-ARNT-Sim (PAS) sensor domain that directly binds BDSF.
-
c-di-GMP Regulation: Binding of BDSF to the PAS domain allosterically activates the EAL domain of RpfR, which functions as a phosphodiesterase to degrade c-di-GMP.
-
Phenotypic Outcomes: Reduced intracellular levels of c-di-GMP lead to changes in gene expression that regulate biofilm formation, motility, and virulence.
Caption: Signaling pathway for cis-2-dodecenoic acid in B. cenocepacia.
Experimental Protocols
To facilitate further comparative studies, we provide detailed protocols for key assays used to evaluate the activity of cis-DA and BDSF.
Protocol 1: Biofilm Dispersal Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to disperse a pre-formed biofilm.
Caption: Workflow for the biofilm dispersal assay.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1, B. cenocepacia J2315)
-
Appropriate growth medium (e.g., LB broth, TSB)
-
Stock solutions of cis-DA and BDSF in a suitable solvent (e.g., ethanol)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture 1:100 in fresh medium.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate at the optimal growth temperature for 24-48 hours without shaking to allow biofilm formation.
-
-
Treatment:
-
Carefully remove the planktonic culture from each well by aspiration.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of fresh medium containing various concentrations of cis-DA or BDSF to the wells. Include a vehicle control (medium with the solvent used to dissolve the fatty acids).
-
Incubate for a defined period (e.g., 1-4 hours).
-
-
Quantification of Dispersed Cells (Optional):
-
Transfer the supernatant from each well to a new 96-well plate.
-
Measure the optical density at 600 nm (OD₆₀₀) to quantify the dispersed cells.
-
-
Quantification of Remaining Biofilm:
-
Discard the supernatant from the original plate and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.
-
Protocol 2: Quorum Sensing Inhibition Assay (Reporter Strain-Based)
This protocol utilizes a bacterial reporter strain that produces a measurable signal (e.g., light, color) in response to a specific QS molecule. Inhibition of this signal by a test compound indicates QS interference.
Materials:
-
QS reporter strain (e.g., Vibrio campbellii for general QS inhibition, or a specific reporter for a particular QS system)
-
Appropriate growth medium
-
Stock solutions of cis-DA and BDSF
-
96-well white, clear-bottom plates (for luminescence) or standard clear plates (for colorimetric assays)
-
Luminometer or spectrophotometer
Procedure:
-
Culture Preparation:
-
Grow an overnight culture of the reporter strain.
-
Dilute the culture to a starting OD₆₀₀ of approximately 0.05.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted reporter strain culture.
-
Add serial dilutions of cis-DA or BDSF to the wells. Include positive (known QS inhibitor) and negative (vehicle) controls.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature with shaking.
-
At regular intervals, measure both the cell density (OD₆₀₀) and the reporter signal (e.g., luminescence, absorbance).
-
-
Data Analysis:
-
Normalize the reporter signal to the cell density to account for any effects on bacterial growth.
-
Calculate the percent inhibition of the QS signal compared to the untreated control.
-
Conclusion and Future Directions
This compound and cis-2-dodecenoic acid are powerful signaling molecules that offer significant potential for the development of novel anti-infective strategies. While they share the common ability to modulate biofilms and virulence through quorum sensing interference, their distinct structural features and mechanisms of action warrant further investigation. The subtle difference of two carbons in their acyl chains can lead to significant variations in their biological activity profiles, including their target specificity and efficacy against different pathogens.
Future research should focus on direct, head-to-head comparative studies of these molecules under standardized conditions to provide a clearer understanding of their relative potencies. Elucidating the full spectrum of their molecular targets and signaling pathways will be crucial for designing next-generation anti-biofilm and anti-virulence agents. The experimental protocols provided in this guide serve as a foundation for such investigations, empowering the scientific community to unlock the full therapeutic potential of these fascinating fatty acid messengers.
References
-
Marques, C. N. H., & Davies, D. G. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 816–835. [Link]
-
Soheili, V., Khedmatgozar Oghaz, N., Sabeti Noughabi, Z., & Fazly Bazzaz, B. S. (2015). The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa. Microbiology Research, 6(1). [Link]
-
Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014). Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. PLOS ONE, 9(7), e101677. [Link]
-
Marques, C. N. H., & Davies, D. G. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. MDPI. [Link]
-
Marques, C. N. H., & Davies, D. G. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(24), 7337-7350. [Link]
-
Deng, Y., He, Y., & Wu, J. (2022). The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia. Applied and Environmental Microbiology, 88(2), e02342-21. [Link]
-
Rahmani-Badi, A., Sepehr, S., & Soudi, M. R. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. ResearchGate. [Link]
-
Kumar, V., & Jayaraman, A. (2021). The diffusible signaling factor family in microbial signaling: a current perspective. Critical Reviews in Microbiology, 47(5), 573-592. [Link]
-
National Center for Biotechnology Information. (n.d.). cis-2-Dodecenoic acid. PubChem. [Link]
-
Rahmani-Badi, A., Sepehr, S., & Soudi, M. R. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology, 6, 389. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cis-2-Dodecenoic acid | C12H22O2 | CID 5312376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Biofilms with the Fatty Acid Signaling Molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 7. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Interactions of cis-2-Decenoic Acid with Diverse Antibiotic Classes
Introduction: A New Paradigm in Combating Antibiotic Resistance
In the ever-escalating battle against antimicrobial resistance, the scientific community is tirelessly exploring innovative strategies to rejuvenate our existing antibiotic arsenal. One of the most promising avenues of research lies in the use of antibiotic adjuvants—compounds that, while not necessarily potent antimicrobials on their own, can significantly enhance the efficacy of conventional antibiotics. At the forefront of this research is cis-2-Decenoic acid (C2DA), a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa.[1][2][3] This guide provides an in-depth, comparative analysis of the synergistic interactions between C2DA and various classes of antibiotics, offering a technical resource for researchers, scientists, and drug development professionals.
C2DA's primary mechanism of action is not direct bactericidal activity at low concentrations, but rather the modulation of bacterial behavior, most notably the dispersal of biofilms.[2][4][5] Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to antibiotic treatment, contributing significantly to the persistence of chronic infections.[6] C2DA has been shown to induce the transition of bacteria from a sessile, biofilm-associated state to a more vulnerable planktonic (free-swimming) phenotype.[1] Furthermore, compelling evidence suggests that C2DA can revert antimicrobial-tolerant persister cells to a metabolically active and susceptible state.[1][7] This multifaceted activity makes C2DA a prime candidate for synergistic combination therapies.
A key aspect of C2DA's potential lies in its ability to increase the permeability of the bacterial cell membrane.[4][5] This proposed mechanism suggests that C2DA, by integrating into the lipid bilayer, disrupts its integrity and facilitates the entry of antibiotics into the bacterial cell, thereby potentiating their effects.[5] This guide will delve into the experimental evidence supporting this hypothesis and explore the varying degrees of synergy observed with different antibiotic classes.
Assessing Synergy: Methodological Cornerstones
To objectively compare the synergistic potential of C2DA, it is crucial to understand the methodologies employed to quantify these interactions. The following experimental protocols form the foundation of the data presented in this guide.
The Checkerboard Assay: A Primary Screening Tool
The checkerboard assay is a widely adopted in vitro method for systematically evaluating the interaction between two antimicrobial agents.[8][9][10][11] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy, additivity, or antagonism.
Experimental Protocol: Checkerboard Assay
-
Preparation of Reagents:
-
Prepare stock solutions of C2DA and the antibiotic of interest in an appropriate solvent and culture medium (e.g., Mueller-Hinton Broth), respectively. The concentrations should be prepared at a multiple (e.g., 4x) of the highest concentration to be tested.[11]
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture of the test organism.[9]
-
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute the antibiotic horizontally (along the columns) and C2DA vertically (down the rows).[8][9] This creates a matrix of wells containing various combinations of the two agents.
-
Include control wells for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).[8] Also, include a growth control (bacteria only) and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[9]
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula:[8][9] FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpretation of Results: [8][9]
-
Synergy: FIC Index ≤ 0.5
-
Additivity/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Caption: Workflow for the Checkerboard Assay.
Time-Kill Curve Assay: Assessing Bactericidal Dynamics
While the checkerboard assay provides a static measure of synergy, the time-kill curve assay offers a dynamic view of the bactericidal or bacteriostatic effects of an antimicrobial combination over time.[8][12][13]
Experimental Protocol: Time-Kill Curve Assay
-
Preparation: Determine the MIC of each agent individually. Prepare a standardized bacterial inoculum in logarithmic growth phase.
-
Experimental Setup: Prepare flasks containing culture medium with:
-
No drug (growth control)
-
Antibiotic alone (at a specific concentration, e.g., MIC)
-
C2DA alone (at a specific concentration)
-
The combination of the antibiotic and C2DA
-
-
Inoculation and Sampling: Inoculate each flask with the bacterial suspension to a starting density of approximately 10^6 CFU/mL.[12] At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each flask.
-
Quantification: Perform serial dilutions of the collected samples and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 (100-fold) decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.[13][14][15]
Caption: Workflow for the Time-Kill Curve Assay.
Biofilm Susceptibility Testing: A Clinically Relevant Model
Given C2DA's profound effect on biofilms, assessing its synergistic activity in this context is paramount. Various methods exist, often involving the growth of biofilms on surfaces like 96-well plates or specialized peg lids (e.g., Calgary Biofilm Device), followed by exposure to antimicrobial agents.[16][17][18]
Experimental Protocol: Biofilm Susceptibility Assay (Microtiter Plate Method)
-
Biofilm Formation: Grow biofilms in a 96-well plate by inoculating with a bacterial suspension and incubating for a specified period (e.g., 24-48 hours), allowing bacteria to adhere and form a mature biofilm.[16]
-
Antimicrobial Challenge: After the incubation period, gently remove the planktonic cells and wash the wells. Add fresh medium containing serial dilutions of the antibiotic, C2DA, or their combination to the biofilm-coated wells.
-
Incubation and Quantification: Incubate the plate for another 24 hours. Following this, quantify the remaining viable biofilm. This can be done by:
-
Crystal Violet Staining: To measure total biofilm biomass.[19][20]
-
Viability Staining: Using dyes like resazurin or LIVE/DEAD stains to assess metabolic activity or cell viability.[19][20]
-
CFU Counting: Disrupting the biofilm (e.g., by sonication) and plating to determine viable cell counts.[19][20]
-
-
Data Analysis: The results are often expressed as the Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC), which represent the lowest concentrations required to inhibit biofilm growth or eradicate the established biofilm, respectively.[4][6][18]
Comparative Analysis of Synergistic Interactions
The following sections provide a detailed comparison of the synergistic effects of C2DA with different classes of antibiotics, supported by published experimental data.
C2DA and Aminoglycosides
Aminoglycosides, such as tobramycin and amikacin, are potent bactericidal antibiotics that inhibit protein synthesis by binding to the 30S ribosomal subunit. Their efficacy is often limited against biofilms due to poor penetration and the reduced metabolic state of biofilm-dwelling bacteria.
Studies have shown that co-treatment of P. aeruginosa biofilms with C2DA and tobramycin resulted in a significant decrease in cell viability compared to treatment with tobramycin alone.[1] For instance, one study reported a 1-log decrease in the viability of P. aeruginosa PAO1 biofilm cells when treated with a combination of C2DA and tobramycin.[1] Another study demonstrated synergistic effects between C2DA and amikacin against P. aeruginosa.[4] The proposed mechanism for this synergy is the C2DA-induced increase in metabolic activity and membrane permeability, which facilitates the uptake of aminoglycosides.
| Antibiotic | Organism | Observed Effect | Reference |
| Tobramycin | P. aeruginosa | 1-log decrease in biofilm cell viability | [1] |
| Amikacin | P. aeruginosa | Synergistic | [4] |
C2DA and β-Lactams
The β-lactam class of antibiotics, including penicillins and cephalosporins like ceftazidime, act by inhibiting cell wall synthesis. Their effectiveness can be compromised by the production of β-lactamases and the altered physiological state of bacteria within biofilms.
Research has indicated that C2DA exhibits synergistic effects with ceftazidime against P. aeruginosa.[4] In catheter-associated biofilm models, the combination of C2DA and ampicillin led to a significant reduction in the biomass of both single- and dual-species biofilms of Escherichia coli and Klebsiella pneumoniae.[20][21] While the antibiotics alone had a minimal effect on the established biofilms, the combined treatment resulted in at least a 78% reduction in biofilm biomass.[20][21]
| Antibiotic | Organism | Observed Effect | Reference |
| Ceftazidime | P. aeruginosa | Synergistic | [4] |
| Ampicillin | E. coli, K. pneumoniae | >78% reduction in biofilm biomass | [20][21] |
C2DA and Fluoroquinolones
Fluoroquinolones, such as ciprofloxacin, are broad-spectrum antibiotics that inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. Persister cells within biofilms are often tolerant to fluoroquinolones.[1]
C2DA has demonstrated a remarkable ability to enhance the efficacy of ciprofloxacin, particularly against persister cells.[1] Studies have shown that the addition of C2DA to ciprofloxacin treatment resulted in a significant 1- to 2-log decrease in the number of P. aeruginosa and E. coli persister cells compared to treatment with ciprofloxacin alone.[1] This is attributed to C2DA's ability to revert persister cells to a metabolically active state, making them susceptible to the action of fluoroquinolones.[1][7] In biofilm models, the combination of C2DA and ciprofloxacin was more effective in eradicating biofilms formed by Gram-negative bacteria than C2DA combined with ampicillin.[19]
| Antibiotic | Organism | Observed Effect | Reference |
| Ciprofloxacin | P. aeruginosa, E. coli | 1-2 log decrease in persister cells | [1] |
| Ciprofloxacin | Gram-negative bacteria | More effective biofilm eradication than ampicillin combo | [19] |
| Ciprofloxacin | P. aeruginosa | Synergistic | [4] |
C2DA and Other Antibiotic Classes
The synergistic potential of C2DA extends to other classes of antibiotics as well.
-
Tetracyclines: C2DA has been shown to have synergistic and additive effects with tetracycline against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria.[4]
-
Glycopeptides (Vancomycin): Against S. aureus, vancomycin showed an additive effect when combined with C2DA.[4] In another study, the combination of vancomycin and C2DA slightly enhanced antibiofilm effects against MRSA.[5]
-
Lipopeptides (Daptomycin): Similar to vancomycin, daptomycin in combination with C2DA showed a slight enhancement in antibiofilm activity against MRSA.[5]
-
Oxazolidinones (Linezolid): A notable synergistic effect was observed with linezolid against MRSA biofilms. The combination resulted in biofilm inhibition at concentrations two to sixteen times lower than for either agent alone.[5] The proposed mechanism is that C2DA increases membrane permeability, allowing for greater intracellular access for linezolid.[5]
Mechanistic Insights and Signaling Pathways
The synergistic effects of C2DA are rooted in its role as a signaling molecule that modulates various bacterial processes. Microarray analysis has revealed that C2DA influences the expression of numerous genes involved in motility, metabolic activity, and virulence in P. aeruginosa.[22] A recent study has identified FadD1, a long-chain fatty acid-CoA ligase, as a receptor for C2DA in P. aeruginosa, suggesting a novel signaling pathway that diverges from canonical fatty acid metabolism.[23]
Caption: Proposed mechanism of C2DA-mediated antibiotic synergy.
Conclusion and Future Directions
The collective evidence strongly supports the role of this compound as a broad-spectrum antibiotic adjuvant. Its ability to disperse biofilms, reactivate persister cells, and potentially increase membrane permeability makes it a powerful tool to potentiate the activity of multiple classes of antibiotics against recalcitrant bacterial infections. The synergistic interactions observed with aminoglycosides, β-lactams, fluoroquinolones, and oxazolidinones highlight its versatility.
References
-
Jennings, J. A., Courtney, C. M., & Haggard, W. O. (2016). This compound Interacts with Bacterial Cell Membranes to Potentiate Additive and Synergistic Responses against Biofilm. J Bacteriol Mycol, 3(3), 1031. [Link]
-
Marques, C. N., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state. Applied and Environmental Microbiology, 80(22), 6976–6991. [Link]
-
Jennings, J. A., Courtney, C. M., & Haggard, W. O. (2012). This compound inhibits S. aureus growth and biofilm in vitro: a pilot study. Clinical Orthopaedics and Related Research, 470(10), 2663–2670. [Link]
-
Sepehr, S., Rahmani-Badi, A., Babaie-Naiej, H., & Soudi, M. R. (2014). Unsaturated fatty acid, this compound, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria. PloS one, 9(7), e101677. [Link]
-
Rahmani-Badi, A., Sepehr, S., Mohammadi, P., Soudi, M. R., Babaie-Naiej, H., & Fallahi, H. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. Journal of Medical Microbiology, 63(Pt 11), 1509–1516. [Link]
-
Marques, C. N., Morozov, A., Planzos, P., & Zelaya, H. M. (2014). The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology, 80(22), 6976-6991. [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]
-
Marques, C. N., Davies, D. G., & Sauer, K. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule this compound. Pharmaceuticals, 8(4), 816–835. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
-
Dalecki, A. G., Crawford, C. L., & Wolschendorf, F. (2022). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. JoVE (Journal of Visualized Experiments), (186), e53925. [Link]
-
Wareham, D. W., & Wilson, P. (2011). Synergy testing by Etest, microdilution checkerboard, and time-kill methods for pan-drug-resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 55(4), 1776–1778. [Link]
-
Spadaro, F., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101235. [Link]
-
Bueno, J. (2014). Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. Journal of Microbial & Biochemical Technology, 6(5). [Link]
-
Li, Y., et al. (2022). Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator. Molecular Microbiology, 117(3), 735-749. [Link]
-
Ceri, H., Olson, M. E., & Turner, R. J. (2001). Tests for Biofilm Susceptibility. In Laboratory Evaluation of Antimicrobial Agents (pp. 239-253). CRC Press. [Link]
-
Van den Driessche, F., et al. (2021). Biofilm antimicrobial susceptibility testing: where are we and where could we be going? Microbiology and Molecular Biology Reviews, 85(3), e00021-21. [Link]
-
Westfall, C., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Antibiotics, 12(7), 1205. [Link]
-
Rahmani-Badi, A., et al. (2015). Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique. Frontiers in Microbiology, 6, 383. [Link]
-
del Pozo, J. L. (2014). Antimicrobial susceptibility testing in biofilm-growing bacteria. Enfermedades Infecciosas y Microbiología Clínica (English Edition), 32(4), 207-213. [Link]
-
Masadeh, M. M., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics, 11(11), 1541. [Link]
-
Wiederhold, N. P., et al. (2007). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 51(10), 3791–3793. [Link]
-
Rahmani-Badi, A., et al. (2014). A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms. ResearchGate. [Link]
Sources
- 1. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. journals.asm.org [journals.asm.org]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pharmacy180.com [pharmacy180.com]
- 18. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 20. A combination of this compound and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 23. Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytocompatibility of Cis-2-Decenoic Acid and Its Analogs in Fibroblast Cell Lines
In the landscape of drug development and biomaterial design, the biocompatibility of a compound is as critical as its intended therapeutic efficacy. This guide provides an in-depth comparative analysis of the cytocompatibility of cis-2-decenoic acid (C2DA), a fatty acid signaling molecule with known anti-biofilm properties, and its structural analogs in fibroblast cell lines. As fibroblasts are fundamental to wound healing and tissue regeneration, understanding the interaction of these compounds with these cells is paramount for their potential clinical applications.
Introduction to this compound: A Molecule of Interest
This compound is a medium-chain fatty acid that has garnered significant attention for its role in bacterial biofilm dispersal.[1][2][3] Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial treatments. C2DA has been shown to induce the dispersion of these biofilms at low concentrations, making it a promising candidate for adjunctive therapies against persistent infections.[3][4] However, for any compound to be considered for topical or implant-related applications, a thorough evaluation of its effect on host cells, such as dermal fibroblasts, is essential.
This guide will delve into the experimental data comparing the cytocompatibility of C2DA with its key analogs, including its geometric isomer trans-2-decenoic acid, a cyclopropane analog (2-heptylcyclopropane-1-carboxylic acid), and a hydroxylated derivative (10-hydroxy-2-decenoic acid). We will explore the structure-activity relationships that govern their interaction with fibroblast cell lines and provide detailed protocols for the key cytocompatibility assays.
Experimental Assessment of Cytocompatibility: A Multi-Faceted Approach
To comprehensively evaluate the cytocompatibility of a compound, a suite of assays targeting different aspects of cellular health is employed. This multi-assay approach provides a more complete picture than a single endpoint, ensuring a robust and reliable assessment. The choice of assays is dictated by the need to measure cell viability, membrane integrity, and metabolic activity.
Below is a typical workflow for assessing the cytocompatibility of fatty acid compounds in a fibroblast cell line.
Figure 1: A generalized workflow for the in vitro assessment of cytocompatibility.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating by including appropriate controls.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed fibroblast cells (e.g., NIH3T3 or L929) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] It is a reliable indicator of cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
This fluorescence-based assay uses two probes, calcein AM and ethidium homodimer-1 (EthD-1), to distinguish between live and dead cells.[3] Calcein AM is cell-permeant and is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. EthD-1 can only enter cells with compromised membranes and binds to nucleic acids, emitting a red fluorescence.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat them with the compounds as described in the MTT protocol.
-
Staining Solution Preparation: Prepare a working solution containing 2 µM calcein AM and 4 µM EthD-1 in sterile PBS.
-
Staining: After the treatment period, wash the cells once with PBS. Add a sufficient volume of the staining solution to cover the cells.
-
Incubation: Incubate for 30-45 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Image Analysis: Capture images and quantify the number of live and dead cells to determine the percentage of viable cells.
Comparative Cytocompatibility Data
The following table summarizes the available quantitative data on the cytocompatibility of this compound and its analogs in various fibroblast cell lines.
| Compound | Analog Type | Fibroblast Cell Line | Assay | Concentration | Cell Viability (%) | Reference |
| This compound (C2DA) | Parent Compound | NIH-3T3 | MTT | 500 µg/mL | >70% | [1][7] |
| Human Dermal Fibroblasts | Viability Assay | up to 500 µg/mL | No cytotoxic effects | [8] | ||
| trans-2-Decenoic Acid (T2DA) | Geometric Isomer | NIH-3T3 | MTT | 500 µg/mL | ~80% | [1][7] |
| NIH-3T3 | MTT | 1000 µg/mL | Significantly lower than C2DA | [1][7] | ||
| 2-Heptylcyclopropane-1-Carboxylic Acid (2CP) | Cyclopropane Analog | NIH-3T3 | MTT | 500 µg/mL | >80% | [1][2][3][4][9] |
| NIH-3T3 | MTT | 1000 µg/mL | >80% | [1][2][3][4][9] | ||
| 10-Hydroxy-2-Decenoic Acid (10-HDA) | Hydroxylated Derivative | Human Lung Fibroblasts | Cytotoxicity Assay | Not specified | No significant cytotoxicity | [10] |
| Fibroblast-like Synoviocytes | Proliferation Assay | Not specified | Inhibits proliferation | [11] | ||
| Decanoic Acid | Saturated Analog | Human Dermal Fibroblasts | Viability Assay | up to 1 mg/mL | Mild cytotoxicity | [12] |
| Fibroblasts (Leigh Syndrome) | - | 250 µM | No overt toxicity | [13] |
Discussion: Structure-Activity Relationships and Mechanistic Insights
The data presented reveals important structure-activity relationships that influence the cytocompatibility of decenoic acid derivatives with fibroblast cell lines.
The Parent Compound: this compound
This compound consistently demonstrates good cytocompatibility with various fibroblast cell lines at concentrations well above those required for its anti-biofilm activity. Studies have shown that concentrations up to 500 µg/mL do not induce significant cytotoxic effects in NIH-3T3 and human dermal fibroblasts.[1][7][8] This favorable safety profile is a crucial attribute for its potential use in applications where it would come into contact with host tissues.
The Influence of Isomerization: cis vs. trans
The geometric isomer, trans-2-decenoic acid, exhibits slightly higher cell viability at 500 µg/mL compared to the cis isomer in NIH-3T3 fibroblasts.[1][7] However, at a higher concentration of 1000 µg/mL, its viability drops significantly, suggesting a narrower therapeutic window.[1][7] The difference in the spatial arrangement of the carboxyl group relative to the alkyl chain likely influences how these molecules interact with the cell membrane and intracellular components.
Figure 2: Potential mechanisms of fatty acid interaction with fibroblast cells.
The Impact of a Cyclopropane Ring
The cyclopropane analog, 2-heptylcyclopropane-1-carboxylic acid (2CP), was designed to lock the molecule in a cis-like configuration, potentially enhancing its biological activity and stability. Encouragingly, 2CP demonstrates excellent cytocompatibility, with fibroblast viability remaining above 80% even at concentrations up to 1 mg/mL.[1][2][3][4][9] This suggests that the introduction of the cyclopropane ring does not confer additional cytotoxicity and may even improve the safety profile compared to the unsaturated parent compounds at very high concentrations.
The Role of Hydroxylation
10-hydroxy-2-decenoic acid (10-HDA), a major component of royal jelly, introduces a hydroxyl group at the end of the carbon chain. While direct comparative data with C2DA in the same fibroblast line is limited, studies indicate that 10-HDA has no significant cytotoxicity on normal human lung fibroblasts.[10] Interestingly, it has been shown to inhibit the proliferation of fibroblast-like synoviocytes, suggesting a cell-type-specific effect that could be beneficial in pathological conditions like rheumatoid arthritis.[11] The hydroxyl group increases the polarity of the molecule, which could alter its membrane permeability and interaction with intracellular targets.
The Effect of Saturation
Decanoic acid, the saturated counterpart to decenoic acid, has been shown to induce mild cytotoxicity in human dermal fibroblasts at concentrations up to 1 mg/mL.[12] In fibroblasts from patients with Leigh syndrome, a mitochondrial disorder, a concentration of 250 µM did not show overt toxicity and even had some beneficial effects on mitochondrial function.[13] The absence of the double bond in decanoic acid alters its physical properties, such as its melting point and membrane fluidity effects, which likely contributes to its different cytocompatibility profile.
Conclusion and Future Directions
Future research should focus on a more systematic evaluation of a wider range of C2DA analogs, including variations in chain length, position and number of double bonds, and the addition of different functional groups. Head-to-head comparative studies in multiple fibroblast cell lines, including primary human cells, will be crucial for establishing a comprehensive understanding of their structure-activity relationships. Furthermore, elucidating the precise molecular mechanisms by which these fatty acids interact with fibroblast membranes and intracellular pathways will pave the way for the rational design of novel, safe, and effective therapeutic agents.
References
-
Jennings, M. C., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 645180. [Link]
-
Jennings, M. C., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12. [Link]
-
Jennings, M. C., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. University of Memphis Digital Commons. [Link]
-
Jennings, M. C., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. ResearchGate. [Link]
-
Jennings, M. C., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Semantic Scholar. [Link]
-
Nakagami, H., et al. (2019). Inhibitory Effects of Short-Chain Fatty Acids and ω-3 Polyunsaturated Fatty Acids on Profibrotic Factors in Dermal Fibroblasts. Wounds, 31(3), 81-87. [Link]
-
Nakagami, H., et al. (2019). Inhibitory Effects of Short-Chain Fatty Acids and ω-3 Polyunsaturated Fatty Acids on Profibrotic Factors in Dermal Fibroblasts. Wounds, 31(3), 81-87. [Link]
-
Neamtu, M., et al. (2021). Cell viability of L929 fibroblasts cultured in the presence of Col-L-CS... ResearchGate. [Link]
-
Judson, R. S., et al. (2009). Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy. Lipids in Health and Disease, 8, 59. [Link]
-
A, A. (n.d.). IC 50 values of various fatty acids. ResearchGate. [Link]
-
The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome. (2016). Orphanet Journal of Rare Diseases, 11(1), 44. [Link]
-
Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives. (n.d.). Interdisciplinary Toxicology. [Link]
-
IC50 values for different cell lines. (n.d.). ResearchGate. [Link]
-
NIH-3T3 cytocompatibility assay results showing the percentage of... (n.d.). ResearchGate. [Link]
-
Yang, S. H., et al. (2018). 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells. BMC Complementary and Alternative Medicine, 18(1), 203. [Link]
-
Cytocompatibility results using L929 cells in the different assays. (A)... (n.d.). ResearchGate. [Link]
-
Bruge, F., et al. (2016). A comparative study on the possible cytotoxic effects of different nanostructured lipid carrier (NLC) compositions in human dermal fibroblast. International Journal of Pharmaceutics, 497(1-2), 288-295. [Link]
-
Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. (2022). Cancers, 14(11), 2749. [Link]
-
Biomedicines | An Open Access Journal from MDPI. (n.d.). MDPI. [Link]
-
Izuta, H., et al. (2009). 10-Hydroxy-2-decenoic acid, a major fatty acid from royal jelly, inhibits VEGF-induced angiogenesis in human umbilical vein endothelial cells. Evidence-Based Complementary and Alternative Medicine, 6(4), 489-494. [Link]
-
Al-Saeed, M. S., et al. (2023). Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells. Molecules, 28(4), 1805. [Link]
-
Cytotoxicity evaluation in L929 fibroblast cell culture. The viability... (n.d.). ResearchGate. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]
-
Bruge, F., et al. (2016). A comparative study on the possible cytotoxic effects of different nanostructured lipid carrier (NLC) compositions in human dermal fibroblasts. International Journal of Pharmaceutics, 497(1-2), 288-295. [Link]
-
10-Hydroxy-2-decenoic acid inhibiting the proliferation of fibroblast-like synoviocytes by PI3K–AKT pathway. (n.d.). ResearchGate. [Link]
-
Single-Cell Transcriptomic Analysis of Tumor-Derived Fibroblasts and Normal Tissue-Resident Fibroblasts Reveals Fibroblast Heterogeneity in Breast Cancer. (2020). Cancers, 12(9), 2447. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Cancers, 15(4), 1269. [Link]
-
Alveolar fibroblast lineage orchestrates lung inflammation and fibrosis. (2023). Nature Cell Biology, 25(6), 863-876. [Link]
-
Cytotoxicity and proliferation evaluation on fibroblast after combining calcium hydroxide and ellagic acid. (2021). Journal of Conservative Dentistry, 24(1), 74-78. [Link]
-
All-trans retinoic acid enhances cytotoxicity of CIK cells against human lung adenocarcinoma by upregulating MICA and IL-2 secretion. (2017). Scientific Reports, 7(1), 16481. [Link]
Sources
- 1. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 2. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacteria" by Zoe L. Harrison, Rukhsana Awais et al. [digitalcommons.memphis.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iris.univpm.it [iris.univpm.it]
- 13. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of cis-2-Decenoic Acid
As a Senior Application Scientist, I understand that meticulous handling of research chemicals extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. cis-2-Decenoic acid, an unsaturated fatty acid utilized in biofilm research, requires careful management due to its specific chemical hazards.[1][2][3][4] This guide provides a procedural framework for its proper disposal, grounded in safety, regulatory compliance, and scientific rationale, ensuring the protection of both laboratory personnel and the environment.
Part 1: Core Hazard Profile and Safety Imperatives
The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. The disposal steps outlined below are directly informed by the toxicological and ecological profile of this compound.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate its treatment as hazardous waste.[5] The primary concerns are its effects on human tissue and aquatic ecosystems.
| Hazard Class | GHS Category | Hazard Statement | Causality and Implication for Disposal |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | Direct contact can cause inflammation. All contaminated materials (gloves, wipes) must be treated as hazardous waste. |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation. | Splashes pose a significant risk of eye damage. This necessitates stringent PPE protocols during handling and disposal. |
| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. | This is a critical driver for disposal. The compound must be prevented from entering drains or waterways. Low water solubility can lead to persistent environmental contamination.[6][7] |
Mandatory Personal Protective Equipment (PPE)
Given the irritant nature of the compound, a robust barrier between the researcher and the chemical is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[8]
-
Eye and Face Protection: Use safety glasses with side-shields or, for splash risks, chemical safety goggles and a face shield.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or significant spill risk, consider a chemically resistant apron.
-
Work Area: All handling and waste consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
First Aid in Case of Exposure
In the event of accidental contact, immediate and correct first aid is crucial.
-
After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap. If skin irritation develops or persists, seek medical attention.[10]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and provide two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical advice.
Part 2: Disposal Workflow and Waste Stream Management
The cardinal rule for the disposal of this compound is: Do not discharge to sewer systems or the environment. [11][12] All materials contaminated with this compound must be collected as hazardous waste for disposal by a licensed facility.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation: Correctly segregating waste at the point of generation is the most critical step. Different forms of waste must be kept separate to ensure proper disposal. The diagram below illustrates the decision-making process for segregating this compound waste.
-
Waste Collection:
-
Liquid Waste: Collect pure or diluted this compound and solutions containing it in a dedicated, chemically compatible container (e.g., glass or polyethylene). The container must have a secure, tight-fitting lid.
-
Solid Waste: Collect all contaminated disposable labware—gloves, pipette tips, absorbent pads, wipes—in a separate, clearly labeled hazardous waste container lined with a durable plastic bag.
-
-
Container Labeling: All hazardous waste containers must be labeled immediately. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Aquatic Toxin").
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from drains, and in secondary containment to capture any potential leaks. Do not store near incompatible materials like strong oxidizing agents.[13]
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical yourself.[10][14] Chemical waste generators are required to consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[7]
Waste Segregation Workflow Diagram
Caption: Workflow for the segregation of this compound waste streams.
Part 3: Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess the Spill: For a small, manageable spill (typically <100 mL) that you are trained to handle:
-
Don PPE: Wear the appropriate PPE as described in section 1.2.
-
Containment: Prevent the spill from spreading or entering any drains by using absorbent dikes or pads.
-
Absorption: Cover the spill with a liquid-absorbent, inert material such as vermiculite, Chemizorb®, or dry sand. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collection: Carefully sweep or scoop the saturated absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous solid waste.
-
Large Spills: For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's EHS or emergency response team.
By adhering to this structured disposal guide, researchers can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]
-
Mercuria. (n.d.). Safety Data Sheet: Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18. Retrieved from Mercuria website. [Link]
-
Synerzine. (2018, June 22). Safety Data Sheet: 2-Decenoic acid, ethyl ester, (E)-. Retrieved from Synerzine website. [Link]
-
Royal Society of Chemistry. (n.d.). Unsaturation in fats and oils. Retrieved from RSC Education website. [Link]
-
Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from Northwestern University website. [Link]
-
AGQM. (n.d.). FAQ Mixed Fatty Acid. Retrieved from AGQM website. [Link]
-
Szabo-Scandic. (2021, December 31). (E)-2-Decenoic acid-SDS-MedChemExpress. Retrieved from Szabo-Scandic website. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 9-Oxo-2(E)-decenoic acid. Retrieved from Carl ROTH website. [Link]
-
Carl ROTH. (2022, September 21). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from Carl ROTH website. [Link]
-
Oil Analysis Laboratories. (n.d.). Lab Health And Safety Policy. Retrieved from Oil Analysis Laboratories website. [Link]
-
Duke Chemistry Department. (n.d.). Safety Manual. Retrieved from Duke Chemistry website. [Link]
-
USDA Food Safety and Inspection Service. (n.d.). Guidelines for the Disposal of Intentionally Adulterated Food Products and the Decontamination of Food Processing Facilities. Retrieved from USDA website. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from EPA website. [Link]
-
SUNY Downstate Health Sciences University. (n.d.). Laboratory Safety Manual. Retrieved from SUNY Downstate website. [Link]
Sources
- 1. (Z)-2-decenoic acid | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. This compound | C10H18O2 | CID 5356596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Lab Health And Safety Policy Oil Analysis Lab UK [oilanalysislab.com]
- 9. downstate.edu [downstate.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. carlroth.com [carlroth.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Safety Manual | Chemistry [chem.duke.edu]
- 14. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Comprehensive Guide to Personal Protective Equipment for Handling cis-2-Decenoic Acid
In the dynamic landscape of research and drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the use of personal protective equipment (PPE) when working with cis-2-decenoic acid. As a fatty acid messenger molecule with significance in biofilm research, its unique properties necessitate a thorough understanding of its handling requirements to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a causal analysis of each recommendation, thereby fostering a culture of safety that is both informed and self-validating.
Hazard Analysis of this compound
This compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A). It is also considered harmful to aquatic life with long-lasting effects. Understanding these hazards is the foundational step in mitigating risk. The primary routes of exposure are dermal contact and ocular contact. While not classified as acutely toxic, repeated or prolonged exposure can lead to significant irritation.
| Hazard Classification | GHS Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation upon contact. |
| Eye Irritation | Category 2A | Causes serious eye irritation upon contact. |
| Chronic Aquatic Hazard | Category 3 | Harmful to aquatic life with long-lasting effects. |
Causality : The carboxylic acid functional group and the unsaturated nature of the fatty acid chain contribute to its irritant properties. These features can disrupt the lipid bilayers of skin cells and the delicate tissues of the eyes, leading to an inflammatory response.
Engineering and Administrative Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the hierarchy of controls, where engineering and administrative measures are prioritized to minimize exposure.
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for aerosolization.
-
Administrative Controls : Access to areas where this compound is used should be restricted to trained personnel. Clear standard operating procedures (SOPs) for handling and disposal must be established and readily accessible. All containers of this compound must be clearly labeled in accordance with the Globally Harmonized System (GHS).
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The selection of specific PPE items should be based on a comprehensive risk assessment of the planned procedure.
Hand Protection
Requirement : Chemical-resistant gloves are essential to prevent skin contact.
Selection Rationale : Nitrile gloves are an excellent choice for protection against carboxylic acids like this compound. They offer good resistance to a range of chemicals and are less likely to cause allergic reactions than latex. For prolonged or high-exposure scenarios, consider gloves with a greater thickness or those made of butyl rubber for enhanced protection. Always inspect gloves for any signs of degradation or perforation before use.
Procedural Steps :
-
Inspection : Before donning, visually inspect gloves for tears, pinholes, or discoloration.
-
Donning : Ensure hands are clean and dry before putting on gloves.
-
Doffing : To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal : Dispose of used gloves in the designated chemical waste container.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection
Requirement : Protect eyes and face from potential splashes.
Selection Rationale : Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Safety Glasses with Side Shields : For handling small quantities in a controlled setting, safety glasses with side shields provide a minimum level of protection.
-
Safety Goggles : When there is a higher risk of splashes, such as during transfers of larger volumes or when working with solutions, chemical splash goggles are required.
-
Face Shield : A face shield, worn in conjunction with safety goggles, offers an additional layer of protection for the entire face and is recommended when the risk of a significant splash is high.
Procedural Steps :
-
Selection : Choose the appropriate level of eye and face protection based on the procedural risk assessment.
-
Fit : Ensure a snug and comfortable fit to prevent any gaps where splashes could enter.
-
Maintenance : Clean and disinfect reusable eye and face protection after each use according to the manufacturer's instructions.
Skin and Body Protection
Requirement : A laboratory coat is mandatory to protect skin and personal clothing from contamination.
Selection Rationale : A standard cotton lab coat will provide a barrier against minor spills and splashes. For procedures with a higher risk of significant exposure, a lab coat made of a chemical-resistant material, such as polyester or a blend, is advisable. Ensure the lab coat has long sleeves and is fully buttoned.
Procedural Steps :
-
Wear : Always wear a clean, properly fitting lab coat when in the laboratory.
-
Removal : Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Laundering : Laboratory coats should be laundered separately from personal clothing. If significant contamination occurs, the lab coat should be decontaminated or disposed of as hazardous waste.
Respiratory Protection
Requirement : Generally not required under normal laboratory use with adequate engineering controls.
Rationale : this compound has low volatility. Therefore, if handled in a chemical fume hood or a well-ventilated area, the risk of inhalation exposure is minimal. However, if there is a potential for aerosolization (e.g., during sonication or vortexing of solutions) or if engineering controls are not available or are malfunctioning, a risk assessment should be conducted to determine if respiratory protection is necessary. If required, a NIOSH-approved respirator with an organic vapor cartridge would be appropriate.
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal, integrating the necessary PPE at each stage.
Caption: Workflow for Handling this compound
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Exposure : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Minor Spill : For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed, labeled container for chemical waste disposal. Clean the spill area with soap and water.
-
Major Spill : Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
Procedural Steps for Disposal :
-
Segregation : Do not mix this compound waste with other waste streams.
-
Containment : Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the chemical name.
-
Storage : Store the waste container in a designated satellite accumulation area.
-
Pickup : Arrange for waste pickup by your institution's EHS department.
Rationale : Proper disposal is essential to prevent environmental contamination, given the classification of this compound as harmful to aquatic life. Following institutional and local regulations ensures compliance and environmental stewardship.
Conclusion: Fostering a Proactive Safety Culture
This guide provides a comprehensive framework for the safe handling of this compound, grounded in an understanding of its chemical properties and associated hazards. By integrating these procedures into your laboratory's Chemical Hygiene Plan, you contribute to a robust safety culture that protects researchers, ensures the integrity of experimental outcomes, and maintains regulatory compliance. Remember that personal protective equipment is the last line of defense; its effectiveness is maximized when used in conjunction with robust engineering and administrative controls.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
Recommendations for Chemical Protective Clothing . NIOSH - CDC Archive. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
-
The OSHA Laboratory Standard . Lab Manager. [Link]
-
Laboratories - Standards . Occupational Safety and Health Administration. [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z . CDC Archive. [Link]
-
This compound | C10H18O2 | CID 5356596 . PubChem. [Link]
-
A guide for evaluating the performance of chemical protective clothing (cpc) . Covestro Solution Center. [Link]
-
OSHA & EPA Chemical Protective Clothing Guidelines . International Enviroguard. [Link]
-
Personal Protective Equipment (PPE) in the Oil and Gas Sector . FAT FINGER. [Link]
-
Protective Clothing and Ensembles . NIOSH - Restored CDC. [Link]
-
This compound | C10H18O2 | CID 5356596 . PubChem - NIH. [Link]
- **Safety D
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
